molecular formula C20H18FN3O5 B605790 Balcinrenone CAS No. 1850385-64-6

Balcinrenone

Katalognummer: B605790
CAS-Nummer: 1850385-64-6
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: MBKYLPOPYYLTNW-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD-9977 is under investigation in clinical trial NCT03843060 (A Phase 1 Study to Assess the Pharmacokinetics of AZD9977 Administered Alone and in Combination With Itraconazole in Healthy Volunteers).
BALCINRENONE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a mineralocorticoid receptor (MR) antagonist

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(3S)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKYLPOPYYLTNW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850385-64-6
Record name AZD-9977
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1850385646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9977
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15418
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BALCINRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C9UKZ0CYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Balcinrenone (AZD9977): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balcinrenone, also known as AZD9977, is an investigational, non-steroidal, selective mineralocorticoid receptor (MR) modulator. It is currently under development for the treatment of chronic kidney disease (CKD) and heart failure, often in combination with the SGLT2 inhibitor dapagliflozin. This compound is designed to provide the organ-protective benefits of mineralocorticoid receptor antagonism while mitigating the risk of hyperkalemia, a common and potentially serious side effect of traditional MR antagonists like spironolactone (B1682167) and eplerenone (B1671536). This document provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical data, detailed experimental methodologies, and visual representations of its core signaling pathways.

Core Mechanism of Action: Selective Mineralocorticoid Receptor Modulation

This compound functions by directly binding to the mineralocorticoid receptor, a nuclear hormone receptor that plays a critical role in regulating sodium and potassium balance, blood pressure, inflammation, and fibrosis.[1][2] Unlike traditional MR antagonists, this compound is a selective MR modulator, meaning it interacts with the receptor in a unique way that differentiates its downstream effects.

Preclinical studies have demonstrated that this compound acts as a partial antagonist of the MR.[3] In the presence of aldosterone (B195564), the primary ligand for the MR, this compound competitively inhibits the receptor's activation. However, it does not completely abolish MR activity, suppressing it by approximately 69% in reporter gene assays.[3] This partial antagonism is attributed to a distinct binding mode that induces a unique conformational change in the MR. This altered conformation leads to a different pattern of recruitment for transcriptional co-factor peptides compared to full antagonists like eplerenone.[3]

This selective modulation is hypothesized to be the basis for this compound's differentiated safety profile. While it effectively blocks the pathological activation of the MR in non-epithelial tissues such as the heart and kidneys, thereby reducing inflammation and fibrosis, it has minimal impact on the MR's function in epithelial tissues responsible for electrolyte balance.[3][4] This tissue-selective activity is believed to uncouple the desired organ-protective effects from the undesirable effects on potassium excretion, thus lowering the risk of hyperkalemia.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, comparing the in vitro activity of this compound with the established MR antagonist, eplerenone.

CompoundReceptorBinding Affinity (pKi)
This compound MR7.5
GR5.4
PR4.6
AR<4.5
Eplerenone MR7.9
GR5.2
PR5.7
AR6.4
  • MR: Mineralocorticoid Receptor; GR: Glucocorticoid Receptor; PR: Progesterone (B1679170) Receptor; AR: Androgen Receptor. Data from Bamberg K, et al. (2018).[3]

CompoundAssayIC50 (µM)Species
This compound Aldosterone-activated MR Reporter Gene0.28Human
Aldosterone-activated MR Reporter Gene0.08Mouse
Aldosterone-activated MR Reporter Gene0.08Rat
Eplerenone Aldosterone-activated MR Reporter Gene0.34Human
Aldosterone-activated MR Reporter Gene0.28Mouse
Aldosterone-activated MR Reporter Gene0.23Rat
  • Data from Bamberg K, et al. (2018).[3]

Signaling Pathway and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical mineralocorticoid receptor signaling pathway and the point of intervention for this compound.

MR_Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Inactive State MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Activation MR_this compound MR-Balcinrenone Complex MR->MR_this compound Modulation This compound This compound This compound->MR Binds MR_Aldo->HSP Dissociation MR_Aldo_N MR-Aldosterone Complex MR_Aldo->MR_Aldo_N Translocation MR_Balcinrenone_N MR-Balcinrenone Complex MR_this compound->MR_Balcinrenone_N Translocation MRE Mineralocorticoid Response Element (MRE) MR_Aldo_N->MRE Binds MR_Balcinrenone_N->MRE Binds & Partially Inhibits Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Therapeutic_Effects Reduced Inflammation, Fibrosis MRE->Therapeutic_Effects Pathological_Effects Inflammation, Fibrosis, Sodium Retention Gene_Transcription->Pathological_Effects

Caption: Mineralocorticoid receptor signaling and this compound's intervention.

Experimental Workflow: In Vivo Assessment of Organ Protection

The diagram below outlines the typical workflow for preclinical studies evaluating the organ-protective effects of this compound in animal models of kidney disease.

In_Vivo_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis and Endpoints Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Uninephrectomy Uninephrectomy Animal_Selection->Uninephrectomy Aldo_HS Aldosterone Infusion & High-Salt Diet Uninephrectomy->Aldo_HS Randomization Randomization Aldo_HS->Randomization 4 Weeks Treatment Vehicle Vehicle Control Randomization->Vehicle Balcinrenone_Tx This compound Treatment (Dose-ranging) Randomization->Balcinrenone_Tx Eplerenone_Tx Eplerenone Treatment (Comparator) Randomization->Eplerenone_Tx Urine_Collection 24h Urine Collection Vehicle->Urine_Collection Balcinrenone_Tx->Urine_Collection Eplerenone_Tx->Urine_Collection UACR_Analysis UACR Analysis Urine_Collection->UACR_Analysis Histopathology Kidney Histopathology (Fibrosis, Glomerulosclerosis) UACR_Analysis->Histopathology

Caption: Workflow for in vivo organ protection studies of this compound.

Detailed Experimental Methodologies

Ligand Binding Assays
  • Objective: To determine the binding affinity of this compound and eplerenone to the human mineralocorticoid (MR), glucocorticoid (GR), progesterone (PR), and androgen (AR) receptors.

  • Methodology:

    • The ligand-binding domains of the respective receptors were used.

    • A scintillation proximity assay was employed.

    • Radiolabeled ligands ([3H]-aldosterone for MR, [3H]-dexamethasone for GR, [3H]-progesterone for PR, and [3H]-testosterone for AR) were incubated with the receptor domains in the presence of varying concentrations of the test compounds (this compound or eplerenone).

    • The displacement of the radioligand by the test compound was measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) was determined.

    • The Ki (inhibitory constant) was calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Reporter Gene Assays
  • Objective: To characterize the functional activity of this compound and eplerenone on the human, mouse, and rat mineralocorticoid receptors.

  • Methodology:

    • Human U2-OS osteosarcoma cells were transiently co-transfected with a plasmid expressing the full-length mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.

    • Transfected cells were incubated with a fixed concentration of aldosterone (0.1 nM) to activate the MR, along with varying concentrations of this compound or eplerenone.

    • After an incubation period, the cells were lysed, and luciferase activity was measured using a luminometer.

    • The concentration of the antagonist that inhibited 50% of the aldosterone-induced luciferase activity (IC50) was determined.

    • To assess agonist activity, the compounds were tested in the absence of aldosterone.

In Vivo Organ Protection Study in a Rat Model of Aldosterone-Induced Renal Injury
  • Objective: To evaluate the ability of this compound to protect the kidneys from damage in a model of mineralocorticoid-driven hypertension and renal injury.

  • Animal Model:

    • Male Sprague-Dawley rats underwent uninephrectomy (surgical removal of one kidney) to exacerbate renal injury.

    • The rats were implanted with osmotic minipumps for continuous infusion of aldosterone.

    • The animals were maintained on a high-salt diet to further promote hypertension and renal damage.

  • Treatment:

    • Following a period of disease induction, the rats were randomized to receive either vehicle control, this compound, or eplerenone.

    • The compounds were administered as a food admixture for a period of 4 weeks.

  • Endpoints:

    • Urinary Albumin-to-Creatinine Ratio (UACR): Urine was collected over a 24-hour period at the end of the study to assess albuminuria, a key marker of kidney damage.

    • Kidney Histopathology: At the end of the treatment period, the remaining kidney was harvested, sectioned, and stained (e.g., with Periodic acid-Schiff) to assess the degree of renal fibrosis and glomerulosclerosis.

Conclusion

This compound is a selective mineralocorticoid receptor modulator with a distinct mechanism of action compared to traditional MR antagonists. Its partial antagonism and unique interaction with the MR lead to a separation of its organ-protective effects from its influence on electrolyte handling in preclinical models. This differentiated profile suggests that this compound may offer a safer therapeutic option for patients with chronic kidney disease and heart failure who are at an increased risk of hyperkalemia. The ongoing clinical development of this compound will further elucidate its efficacy and safety in these patient populations.

References

AZD9977: A Technical Whitepaper on a Novel Selective Mineralocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9977 (also known as balcinrenone) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of heart failure and chronic kidney disease.[1][2] Unlike traditional MR antagonists (MRAs), AZD9977 exhibits a unique partial antagonist profile.[3][4] This distinct mechanism of action is hypothesized to provide organ-protective benefits comparable to existing MRAs like eplerenone (B1671536) and spironolactone (B1682167), while mitigating the risk of hyperkalemia, a significant dose-limiting side effect of current therapies.[3][5][6] This document provides a comprehensive technical overview of AZD9977, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Mechanism of Action: Selective Mineralocorticoid Receptor Modulation

The mineralocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in regulating electrolyte and fluid balance, primarily in epithelial tissues like the kidneys.[7][8] However, excessive MR activation in non-epithelial tissues, such as the heart and blood vessels, is implicated in the pathophysiology of cardiovascular and renal diseases, promoting inflammation, fibrosis, and vascular injury.[3][7]

Traditional MRAs block the binding of aldosterone (B195564) to the MR, inhibiting its downstream signaling. While effective, this can lead to hyperkalemia by disrupting potassium excretion in the kidneys.[7] AZD9977 is designed to be a selective MR modulator, meaning it interacts with the MR in a way that is distinct from full antagonists.[3][9] Preclinical studies suggest that this unique binding mode results in a different pattern of co-factor recruitment to the MR complex, leading to tissue-selective effects.[3][9] The intended outcome is the antagonism of deleterious MR activity in the heart and kidneys without significantly impacting electrolyte homeostasis in the renal tubules, thus separating organ protection from the risk of hyperkalemia.[3][9]

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the canonical MR signaling pathway and the proposed point of intervention for AZD9977.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological & Pathophysiological Effects Aldosterone Aldosterone / Cortisol MR_inactive MR (inactive) + HSPs Aldosterone->MR_inactive Binds MR_active MR-Ligand Complex (active) MR_inactive->MR_active Conformational Change & HSP Dissociation MR_dimer MR Dimer MR_active->MR_dimer Dimerization & Nuclear Translocation HRE Hormone Response Element (HRE) MR_dimer->HRE Binds to DNA Gene_Transcription Target Gene Transcription HRE->Gene_Transcription Co_factors Co-activators & Co-repressors Co_factors->HRE Recruitment Epithelial Epithelial Tissues (Kidney): - Na+ Reabsorption - K+ Excretion - Water Balance Gene_Transcription->Epithelial NonEpithelial Non-Epithelial Tissues (Heart, Vessels): - Inflammation - Fibrosis - Vascular Injury Gene_Transcription->NonEpithelial AZD9977 AZD9977 AZD9977->MR_inactive Modulates caption AZD9977 modulates the MR, altering co-factor recruitment and downstream effects.

Caption: Mineralocorticoid Receptor (MR) signaling pathway and AZD9977's point of modulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of AZD9977.

Table 1: In Vitro Pharmacology
ParameterSpecies/SystemAZD9977EplerenoneReference(s)
MR Binding Affinity (pKi) Human7.5~7.5[1][10]
GR Binding Affinity (pKi) Human5.4-[1]
PR Binding Affinity (pKi) Human4.6-[1]
MR Antagonism (IC50) Human (U2-OS cells)0.28 µM-[1]
MR Antagonism (IC50) Mouse (LBD)0.08 µM-[1]
MR Antagonism (IC50) Rat (LBD)0.08 µM-[1]
Max MR Inhibition Human (U2-OS cells)69% (Partial Antagonist)Full Antagonist[1]
Table 2: Phase I Pharmacokinetics in Healthy Male Volunteers (Multiple Ascending Doses)
DoseTmax (median, hours)Cmax & AUCt½ (elimination)AccumulationRenal Clearance (L/hour)Urinary Excretion (%)Reference(s)
50 mg0.50 - 0.84Approx. dose-proportionalIncreased with dose1.2 - 1.7 fold5.9 - 6.524 - 37[11][12]
150 mg0.50 - 0.84Approx. dose-proportionalIncreased with dose1.2 - 1.7 fold5.9 - 6.524 - 37[11][12]
300 mg0.50 - 0.84Approx. dose-proportionalIncreased with dose1.2 - 1.7 fold5.9 - 6.524 - 37[11][12]

Note: Dosing was twice daily from days 2-7 in this study.[11][12]

Table 3: Clinical Efficacy and Safety Markers
Study PopulationTreatmentDurationPrimary EndpointResultReference(s)
Healthy VolunteersAZD9977 (50, 150, 300 mg)8 daysSerum Potassium & Urinary ElectrolytesNo change[11][12]
HFpEF/HFmrEF & Renal Impairment (eGFR 40-70)AZD9977 (100-200 mg) vs. Spironolactone (25-50 mg)28 daysRelative change in Serum K+-0.3% (AZD9977 vs. Spironolactone)[5][6][13]
HFpEF/HFmrEF & Renal Impairment (eGFR 40-70)AZD9977 (100-200 mg)28 daysMedian increase in plasma aldosterone89.8 pmol/L[5][6][13]
HFpEF/HFmrEF & Renal Impairment (eGFR 40-70)Spironolactone (25-50 mg)28 daysMedian increase in plasma aldosterone67.4 pmol/L[5][6][13]
Chronic Kidney DiseaseAZD9977 + Dapagliflozin vs. Dapagliflozin alone12 weeksChange in Urinary Albumin to Creatinine Ratio (UACR)Superior reduction in albuminuria with combination[2][14]

Experimental Protocols

This section details the methodologies for key experiments cited in the development of AZD9977.

In Vitro Receptor Binding and Functional Assays
  • Objective: To determine the binding affinity and functional activity of AZD9977 at the mineralocorticoid and other steroid receptors.

  • Methodology:

    • Receptor Binding Assays:

      • Competition binding experiments were performed using recombinantly expressed human MR, glucocorticoid receptor (GR), and progesterone (B1679170) receptor (PR).[1]

      • A radiolabeled ligand (e.g., tritiated aldosterone for MR) is incubated with the receptor protein in the presence of varying concentrations of the test compound (AZD9977 or eplerenone).

      • The amount of radiolabeled ligand displaced by the test compound is measured to calculate the inhibitory constant (Ki), which is converted to pKi (-logKi).[10]

    • Reporter Gene Assays:

      • Human U2-OS osteosarcoma cells were engineered to express the full-length human MR and a luciferase reporter gene under the control of an MR-responsive promoter.[1]

      • Cells were stimulated with aldosterone to activate the MR, in the presence of increasing concentrations of AZD9977.

      • The antagonistic activity was measured by the reduction in luciferase expression, from which an IC50 value was determined.[1]

      • The partial antagonist nature was determined by the maximum percentage of inhibition achieved compared to a full antagonist.[1]

Preclinical In Vivo Models for Organ Protection
  • Objective: To evaluate the efficacy of AZD9977 in preventing kidney damage in established rodent models of chronic kidney disease.

  • Models:

    • Unilateral Nephrectomized (uni-nephrectomized) db/db Mice: A model of diabetic nephropathy.[3][9]

    • Unilateral Nephrectomized Rats: Administered aldosterone and a high-salt diet to induce hypertension and renal injury.[1][3][9]

  • Methodology:

    • Animals were randomized to receive vehicle, eplerenone, or varying doses of AZD9977, typically administered orally or mixed in food for a period of several weeks (e.g., 4 weeks).[1][9]

    • Primary Endpoints:

      • Albuminuria: Measured as the urinary albumin-to-creatinine ratio (UACR) from 24-hour urine collections.[1][3]

      • Kidney Histopathology: Kidney tissues were collected at the end of the study, sectioned, stained (e.g., with Periodic acid-Schiff), and scored by a pathologist blinded to the treatment groups to assess glomerular injury and fibrosis.[3][9]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples were collected to determine drug exposure levels, allowing for the correlation of efficacy with drug concentration.[10]

Clinical Trial Protocols

The clinical development of AZD9977 has involved several key studies, with workflows generally following the structure below.

Clinical_Trial_Workflow cluster_SAD SAD Protocol cluster_MAD MAD Protocol cluster_Ib Phase Ib Protocol cluster_IIb Phase IIb Protocol PhaseI_SAD Phase I Single Ascending Dose (SAD) (Healthy Volunteers) PhaseI_MAD Phase I Multiple Ascending Dose (MAD) (Healthy Volunteers) PhaseI_SAD->PhaseI_MAD Informs Dosing PhaseIb Phase Ib (Patients with HF & Renal Impairment) PhaseI_MAD->PhaseIb Informs Dosing & Safety PhaseIIb Phase IIb (Patients with CKD +/- HF) PhaseIb->PhaseIIb Confirms Target Engagement & K+ Sparing Potential SAD_Screen Screening SAD_Dose Single Oral Dose (AZD9977 or Placebo) SAD_Screen->SAD_Dose SAD_PKPD Intensive PK Sampling Safety Monitoring (e.g., ECG, Vitals) SAD_Dose->SAD_PKPD MAD_Screen Screening MAD_Dose Multiple Doses over ~8 days (AZD9977 or Placebo) MAD_Screen->MAD_Dose MAD_PKPD PK at Day 1 & Steady State Safety & Tolerability PD: Aldosterone, Electrolytes MAD_Dose->MAD_PKPD Ib_Screen Screening & Enrollment (HFpEF/mrEF, eGFR 40-70) Ib_Rand Randomization (AZD9977 vs. Spironolactone) Ib_Screen->Ib_Rand Ib_Treat 28-day Treatment (Dose up-titration at Day 14) Ib_Rand->Ib_Treat Ib_Assess Assess Serum K+, Aldosterone, Renin, FE-K+, Safety Ib_Treat->Ib_Assess IIb_Screen Screening & Run-in (e.g., on Dapagliflozin) IIb_Rand Randomization (1:1:1:1) (3 doses AZD9977 + Dapa vs. Dapa alone) IIb_Screen->IIb_Rand IIb_Treat 12-week Treatment IIb_Rand->IIb_Treat IIb_Efficacy Primary Endpoint: UACR change Secondary: eGFR, Safety IIb_Treat->IIb_Efficacy

Caption: Generalized workflow for the clinical development program of AZD9977.

  • Phase I Multiple Ascending Dose Study (Healthy Volunteers):

    • Design: Randomized, placebo-controlled study with cohorts receiving escalating doses (e.g., 50, 150, 300 mg).[11][12]

    • Dosing Regimen: Typically a single dose on Day 1, followed by twice-daily dosing for several days (e.g., Days 2-7), and a final single dose.[11][12]

    • Assessments: Serial blood sampling for pharmacokinetics (Cmax, Tmax, AUC, t½), safety and tolerability monitoring (adverse events, vital signs, ECGs), and pharmacodynamic assessments (serum aldosterone, serum potassium, urinary electrolytes).[11][12]

  • Phase Ib Study (Patients with Heart Failure and Renal Impairment):

    • Design: Open-label, randomized, parallel-group study comparing AZD9977 to an active comparator (spironolactone).[5][6]

    • Population: Patients with heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF) and renal impairment (e.g., eGFR 40-70 mL/min/1.73m²).[5][6]

    • Dosing Regimen: Once-daily dosing for 28 days, with a planned up-titration at Day 14 if serum potassium levels remained below a specified threshold (e.g., ≤4.8 mmol/L).[13]

    • Assessments: The primary endpoint was the relative change in serum potassium from baseline to Day 28. Secondary and exploratory endpoints included changes in plasma aldosterone, renin, and fractional excretion of sodium and potassium.[5][6]

  • Phase IIb Study (Patients with Chronic Kidney Disease):

    • Design: Randomized, double-blind, active-controlled, multi-center study.[14][15]

    • Population: Patients with chronic kidney disease, with or without heart failure, and albuminuria.[14][15]

    • Intervention: Evaluation of multiple doses of AZD9977 in combination with a standard-of-care agent (e.g., dapagliflozin) compared to the standard-of-care agent alone.[14][15]

    • Assessments: The primary efficacy endpoint was the change in UACR over a 12-week treatment period. Safety, particularly changes in serum potassium and eGFR, was also closely monitored.[14][15]

Conclusion

AZD9977 is a selective mineralocorticoid receptor modulator with a distinct preclinical profile suggesting it can provide cardio-renal protection with a reduced risk of hyperkalemia compared to traditional MRAs.[3][9] Its partial antagonist activity at the MR appears to uncouple the beneficial effects in non-epithelial tissues from the effects on electrolyte handling in the kidney.[3] Early clinical data have confirmed target engagement, evidenced by increases in plasma aldosterone, and have supported its lower potential for causing hyperkalemia when compared directly with spironolactone in a high-risk patient population.[5][6] Ongoing and completed Phase IIb studies are further evaluating its efficacy in reducing albuminuria in patients with chronic kidney disease.[2][14] The collective data support the continued development of AZD9977 as a potentially safer alternative for MR modulation in patients with heart failure and chronic kidney disease.

References

Preclinical Pharmacology of Balcinrenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Mineralocorticoid Receptor Modulator

Introduction

Balcinrenone (formerly AZD9977) is an investigational, non-steroidal, selective mineralocorticoid receptor (MR) modulator being developed for the treatment of heart failure and chronic kidney disease.[1][2][3] Pathophysiological activation of the MR is known to contribute to inflammation, fibrosis, and organ damage.[4] While traditional MR antagonists (MRAs) like spironolactone (B1682167) and eplerenone (B1671536) are effective, their clinical utility is often limited by the risk of hyperkalemia, a mechanism-based side effect related to their impact on renal electrolyte excretion.[5] this compound is designed to differentiate from classical MRAs by providing organ protection while having a minimal effect on urinary electrolyte handling, potentially offering a safer therapeutic option for patients susceptible to hyperkalemia.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.

Mechanism of Action

This compound functions as a partial antagonist of the mineralocorticoid receptor.[4] Unlike full antagonists such as eplerenone, this compound's interaction with the MR induces a unique conformational change in the receptor.[2] This distinct binding mode is thought to alter the recruitment of transcriptional co-activators, leading to a differential modulation of MR activity in various tissues.[2] Preclinical evidence suggests that this unique mechanism allows for the separation of the beneficial organ-protective effects in non-epithelial tissues (like the heart and kidneys) from the effects on electrolyte transport in renal epithelial cells, which are primarily responsible for potassium excretion.[2]

Below is a diagram illustrating the proposed mechanism of action of this compound in comparison to a full MR antagonist.

cluster_0 Cell Nucleus Aldo Aldosterone (B195564) MR_inactive Inactive MR Aldo->MR_inactive Binds MR_active Active MR Complex MR_inactive->MR_active Activates MR_blocked Blocked MR MR_inactive->MR_blocked MR_modulated Modulated MR Complex MR_inactive->MR_modulated Coactivators Co-activators MR_active->Coactivators Recruits GeneTranscription Gene Transcription (Pro-fibrotic, Pro-inflammatory) Coactivators->GeneTranscription Initiates Full_MRA Full MR Antagonist (e.g., Eplerenone) Full_MRA->MR_inactive Binds & Blocks This compound This compound This compound->MR_inactive Binds & Modulates Partial_Coactivator Altered Co-activator Recruitment MR_modulated->Partial_Coactivator Alters Recruitment Selective_Modulation Selective Gene Modulation Partial_Coactivator->Selective_Modulation Leads to

Figure 1: Mechanism of this compound Action

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of assays to determine its potency and selectivity for the mineralocorticoid receptor.

Receptor Binding and Functional Activity

This compound demonstrates potent binding to the human mineralocorticoid receptor. In functional assays, it acts as a partial antagonist, in contrast to the full antagonism exhibited by eplerenone.[4]

Assay TypeReceptorSpeciesParameterThis compoundEplerenone
Reporter Gene AssayMineralocorticoid Receptor (MR)HumanIC50Similar to Eplerenone-
Reporter Gene AssayMineralocorticoid Receptor (MR)Human% AntagonismPartialFull

Table 1: In Vitro Functional Activity of this compound

Experimental Protocols

Reporter Gene Assay:

  • Cell Line: U2-OS cells.

  • Method: Cells were co-transfected with a plasmid containing the full-length human MR and a reporter plasmid where luciferase expression is driven by an MR-responsive element.

  • Procedure: Transfected cells were incubated with aldosterone to activate the MR, in the presence of varying concentrations of this compound or eplerenone.

  • Endpoint: Luciferase activity was measured to determine the extent of MR antagonism. The IC50 value represents the concentration of the compound that inhibits 50% of the aldosterone-induced luciferase activity.

In Vivo Pharmacology

Preclinical in vivo studies have been conducted in rodent models of kidney disease to evaluate the organ-protective effects of this compound and its impact on electrolyte excretion.

Renal Protection in a Rat Model of Chronic Kidney Disease

In a model of aldosterone-induced renal injury in uni-nephrectomized rats on a high-salt diet, this compound demonstrated significant organ protection.

Treatment GroupDoseUrine Albumin to Creatinine (B1669602) Ratio (UACR) Reduction
This compoundDose-dependentSignificant reduction compared to vehicle
EplerenoneDose-dependentSignificant reduction compared to vehicle

Table 2: Efficacy of this compound in a Rat Model of Chronic Kidney Disease

Renal Protection in a Mouse Model of Diabetic Nephropathy

This compound was also effective in a uni-nephrectomized db/db mouse model, a model of diabetic nephropathy.

Treatment GroupDoseOutcome
This compound-Dose-dependent reduction in albuminuria and improved kidney histopathology
Eplerenone-Similar efficacy to this compound

Table 3: Efficacy of this compound in a Mouse Model of Diabetic Nephropathy

Effects on Urinary Electrolyte Excretion in Rats

A key differentiating feature of this compound is its lack of acute effect on urinary sodium-to-potassium (Na+/K+) ratio in rats with elevated endogenous aldosterone levels.[4]

Treatment GroupDoseAcute Effect on Urinary Na+/K+ Ratio
This compoundEquivalent exposures to eplerenoneNo significant effect
Eplerenone-Dose-dependent increase

Table 4: Acute Effects of this compound on Urinary Electrolyte Excretion in Rats

The following diagram illustrates the experimental workflow for assessing the in vivo effects of this compound.

cluster_0 In Vivo Efficacy and Safety Assessment Animal_Model Animal Model (e.g., Uni-nephrectomized rat on high salt diet + aldosterone) Treatment Treatment Administration (this compound or Eplerenone in diet) Animal_Model->Treatment Organ_Protection Organ Protection Assessment Treatment->Organ_Protection Electrolyte_Excretion Electrolyte Excretion Assessment Treatment->Electrolyte_Excretion UACR Urine Albumin to Creatinine Ratio (UACR) Organ_Protection->UACR Histopathology Kidney Histopathology Organ_Protection->Histopathology Urine_Collection Acute Urine Collection (Low salt diet model) Electrolyte_Excretion->Urine_Collection Na_K_Ratio Urinary Na+/K+ Ratio Urine_Collection->Na_K_Ratio

Figure 2: In Vivo Experimental Workflow
Experimental Protocols

Aldosterone-Induced Renal Injury Rat Model:

  • Animals: Male Sprague Dawley rats.

  • Procedure: Animals underwent unilateral nephrectomy and were administered aldosterone via osmotic minipumps. They were fed a high-salt diet containing either vehicle, this compound, or eplerenone for four weeks.

  • Endpoints: Urine albumin and creatinine were measured to determine the urine albumin-to-creatinine ratio (UACR). Kidney tissue was collected for histopathological analysis.

Acute Urinary Electrolyte Excretion Rat Model:

  • Animals: Conscious rats.

  • Procedure: Animals were placed on a low-salt diet for three days to increase endogenous aldosterone levels. They were then administered single oral doses of this compound or eplerenone.

  • Endpoint: Urine was collected, and sodium and potassium concentrations were measured to calculate the urinary Na+/K+ ratio.

Preclinical Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have shown that this compound is rapidly absorbed.[6] The area under the curve and maximum concentration are approximately dose-proportional.[6] Steady-state is achieved after 3-4 days of multiple dosing.[6]

ParameterValue
Time to Maximum Concentration (Tmax)0.50 - 0.84 hours
Renal Clearance5.9 - 6.5 L/hour
Fraction Excreted in Urine24 - 37%

Table 5: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

Conclusion

The preclinical data for this compound strongly support its profile as a novel, selective mineralocorticoid receptor modulator.[1][4] It demonstrates potent MR binding and partial antagonism in vitro.[4] In vivo, this compound provides organ protection in rodent models of kidney disease, with an efficacy comparable to the full MR antagonist eplerenone.[3][4] Critically, this organ protection is achieved without the acute effects on urinary electrolyte excretion that are characteristic of traditional MRAs, suggesting a reduced risk of hyperkalemia.[4] This differentiated profile positions this compound as a promising therapeutic candidate for patients with heart failure and chronic kidney disease, particularly those at increased risk of electrolyte disturbances. Further clinical development is ongoing to confirm these preclinical findings in patient populations.[6][7]

References

The Discovery and Development of Balcinrenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of chronic kidney disease (CKD) and heart failure (HF).[1][2][3] Developed by AstraZeneca, this compound exhibits a unique pharmacological profile, acting as a partial antagonist of the MR.[4] This property is believed to confer cardio-renal protection comparable to existing steroidal MR antagonists, but with a potentially reduced risk of hyperkalemia.[4][5] This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, preclinical pharmacology, clinical trial data, and key experimental methodologies.

Introduction: The Rationale for a Novel Mineralocorticoid Receptor Modulator

The mineralocorticoid receptor plays a crucial role in regulating fluid and electrolyte balance, primarily through the actions of aldosterone (B195564) in the kidneys.[1] However, overactivation of the MR in non-epithelial tissues is implicated in the pathophysiology of cardiovascular and renal diseases, promoting inflammation, fibrosis, and tissue damage.[6][7] While steroidal MR antagonists like spironolactone (B1682167) and eplerenone (B1671536) have demonstrated clinical benefits in heart failure, their use can be limited by the risk of hyperkalemia.[4] This has driven the search for novel, non-steroidal MR modulators with an improved benefit-risk profile. This compound emerged from this research as a promising candidate with a distinct mechanism of action.[6]

Mechanism of Action: Selective Mineralocorticoid Receptor Modulation

This compound is a selective MR modulator that functions as a partial antagonist.[4] Unlike full antagonists, this compound's interaction with the MR induces a unique conformational change in the receptor. This distinct conformation is thought to alter the recruitment of co-activator proteins to the receptor complex, leading to a differential modulation of downstream gene expression.[4]

This selective modulation is hypothesized to separate the beneficial organ-protective effects from the adverse effects on electrolyte excretion.[6] Preclinical studies have shown that while this compound effectively blocks the detrimental effects of aldosterone in cardiovascular and renal tissues, it has minimal impact on the urinary sodium-to-potassium ratio, a key indicator of hyperkalemia risk.[4]

Signaling Pathway

The binding of aldosterone to the mineralocorticoid receptor initiates a signaling cascade that influences gene transcription. In its inactive state, the MR resides in the cytoplasm. Upon aldosterone binding, it translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes such as serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1, in turn, phosphorylates and inhibits Nedd4-2, an E3 ubiquitin ligase that targets the epithelial sodium channel (ENaC) for degradation. This leads to increased ENaC abundance at the cell surface and subsequent sodium and water reabsorption. This compound, as a partial antagonist, modulates this pathway to reduce the downstream effects of aldosterone.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Apical Membrane Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Translocates to Nucleus This compound This compound This compound->MR Modulates SGK1 SGK1 Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Phosphorylates & Inhibits ENaC Epithelial Sodium Channel (ENaC) Nedd4_2->ENaC Promotes Degradation HRE Hormone Response Element (HRE) MR_Aldo->HRE Binds Gene_Transcription Gene Transcription (e.g., SGK1) HRE->Gene_Transcription Initiates Gene_Transcription->SGK1 Upregulates Na_reabsorption Na+ Reabsorption ENaC->Na_reabsorption Mediates

Caption: this compound's Modulation of the Mineralocorticoid Receptor Signaling Pathway.

Preclinical Development

In Vitro Pharmacology

This compound's interaction with the mineralocorticoid receptor has been characterized through various in vitro assays.

ParameterThis compound (AZD9977)EplerenoneReference
Human MR Binding Affinity (pKi) 7.5-[2]
Human MR Functional Antagonism (IC50) 0.28 µM0.34 µM[6]
Human MR % Antagonism 69% (Partial)Full[2]
Mouse MR Functional Antagonism (IC50) 0.08 µM-[2]
Rat MR Functional Antagonism (IC50) 0.08 µM-[2]
Glucocorticoid Receptor Binding (pKi) 5.4-[2]
Progesterone Receptor Binding (pKi) 4.6-[2]
Preclinical Efficacy

The efficacy of this compound has been evaluated in several animal models of kidney disease. In a study of uni-nephrectomized rats receiving aldosterone and a high-salt diet, this compound dose-dependently reduced the urinary albumin-to-creatinine ratio (UACR).[2] Furthermore, in a mouse model of diabetic kidney disease, this compound was shown to halt disease progression and reduce urine albumin excretion, with an apparent additive effect when co-administered with enalapril.[2] These preclinical studies demonstrated that this compound provides renal protection comparable to full MR antagonists.[8][9]

Clinical Development

This compound, often in combination with the SGLT2 inhibitor dapagliflozin (B1669812), has been investigated in a series of clinical trials for chronic kidney disease and heart failure.[1]

Pharmacokinetics

Human pharmacokinetic studies have shown that this compound is metabolized primarily via oxidation, with CYP3A4 being the main enzyme responsible.[3] The drug is eliminated through both urine (45.2%) and feces (48.9%).[3]

ParameterValueReference
Apparent Clearance (CL/F) 9.39 L/h[3]
Apparent Central Volume of Distribution (Vc/F) 23.4 L[3]
Phase II Clinical Trials

This Phase IIb trial evaluated the efficacy and safety of this compound in combination with dapagliflozin in patients with heart failure and chronic kidney disease.[5][10]

Baseline Characteristics of the MIRACLE Trial Population

CharacteristicValue
Number of Patients 133
Inclusion Criteria Symptomatic HF, EF <60%, eGFR ≥30 to ≤60 ml/min/1.73 m², UACR ≥30 to <3000 mg/g
Treatments This compound (15, 50, or 150 mg/day) + Dapagliflozin (10 mg/day) vs. Placebo + Dapagliflozin (10 mg/day)
Duration 12 weeks

Efficacy and Safety Results of the MIRACLE Trial

OutcomeResultReference
Primary Endpoint (UACR Reduction) No significant difference between this compound + dapagliflozin groups vs. dapagliflozin + placebo.[5]
Serum Potassium Possible dose-dependent increases.[5]
eGFR Reduced in the highest dose group.[5]
Hyperkalemia Adverse Events Led to discontinuation in 2 participants receiving this compound + dapagliflozin and none in the placebo group.[5]

This Phase IIb dose-finding study assessed the efficacy and safety of this compound combined with dapagliflozin in patients with chronic kidney disease and albuminuria.[1][2][11]

Baseline Characteristics of the MIRO-CKD Trial Population [1][11]

CharacteristicValue
Number of Patients 324
Mean Age (years) 64.6
Female (%) 34
Mean eGFR (mL/min/1.73 m²) 42.2
Median UACR (mg/g) 365.5
Type 2 Diabetes Mellitus (%) 56.5
Receiving SGLT2i at Baseline (%) 56.2
Receiving RAASi at Baseline (%) 87.1

Efficacy and Safety Results of the MIRO-CKD Trial

OutcomeThis compound 15 mg + Dapagliflozin 10 mgThis compound 40 mg + Dapagliflozin 10 mgDapagliflozin 10 mg + PlaceboReference
Relative UACR Reduction vs. Dapagliflozin alone at Week 12 -22.8% (p=0.0038)-32.8% (p<0.0001)-[12]
Investigator-Reported Hyperkalemia 6%7%5%[12]

Experimental Protocols

Mineralocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

start Start prep_receptor Prepare Receptor Source (e.g., cell membranes expressing MR) start->prep_receptor incubation Incubate Receptor with Radioligand (e.g., [3H]-aldosterone) and varying concentrations of This compound prep_receptor->incubation separation Separate Bound from Free Radioligand (e.g., via filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: Determine IC50 and Ki values quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: A source of mineralocorticoid receptors, such as cell membranes from a cell line overexpressing the human MR, is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound ligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

Mineralocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the functional activity of a compound on the mineralocorticoid receptor by quantifying the expression of a reporter gene.

start Start transfect_cells Transfect host cells (e.g., HEK293) with MR expression vector and a reporter plasmid (e.g., MMTV-luciferase) start->transfect_cells treat_cells Treat transfected cells with aldosterone (agonist) and varying concentrations of This compound (antagonist) transfect_cells->treat_cells incubation Incubate cells to allow for gene expression treat_cells->incubation lyse_cells Lyse cells and measure reporter gene activity (e.g., luciferase activity) incubation->lyse_cells analysis Data Analysis: Determine IC50 for antagonism lyse_cells->analysis end End analysis->end

Caption: Workflow for a mineralocorticoid receptor reporter gene assay.

Methodology:

  • Cell Culture and Transfection: A suitable host cell line (e.g., HEK293) is cultured and co-transfected with two plasmids: one containing the coding sequence for the human mineralocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (HREs) for the MR.

  • Cell Treatment: The transfected cells are then treated with a known MR agonist (e.g., aldosterone) to stimulate reporter gene expression, along with varying concentrations of the test compound (this compound) to assess its antagonistic activity.

  • Incubation: The cells are incubated for a sufficient period to allow for gene transcription and translation of the reporter protein.

  • Assay: The cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer.

  • Data Analysis: The results are expressed as a percentage of the maximal response induced by the agonist alone. An IC50 value is calculated to determine the concentration of the test compound that causes a 50% inhibition of the agonist-induced reporter gene activity.

Chemical Synthesis

The chemical synthesis of this compound (AZD9977) has been described, with various labeled versions prepared for preclinical and clinical studies. These include stable isotope labeled ([²H] and [¹³C]), tritiated ([³H]), and carbon-14 (B1195169) ([¹⁴C]) labeled forms.[7][13] The synthesis of the labeled compounds often involves a standard iodination-tritiodehalogenation approach or the introduction of labeled precursors at a late stage in the synthetic route.[7]

Conclusion

This compound is a promising novel mineralocorticoid receptor modulator with a unique mechanism of action that distinguishes it from existing MR antagonists. Its development has been guided by a strong preclinical rationale and is now progressing through late-stage clinical trials. The data gathered so far suggest that this compound, particularly in combination with dapagliflozin, has the potential to offer a new therapeutic option for patients with chronic kidney disease and heart failure, potentially with an improved safety profile regarding hyperkalemia. The ongoing and future clinical studies will be crucial in further defining the role of this compound in the management of these complex and prevalent conditions.

References

Balcinrenone: A Technical Guide to a Novel Selective Mineralocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balcinrenone (AZD977) is a potent, selective, and orally active non-steroidal mineralocorticoid receptor (MR) modulator that has shown promise in preclinical and clinical studies for the treatment of heart failure and chronic kidney disease.[1][2][3] As a partial MR antagonist, this compound presents a differentiated pharmacological profile compared to traditional steroidal MR antagonists like eplerenone.[4] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies used in its characterization.

Chemical Structure and Identification

This compound is a complex organic molecule with the IUPAC name 2-[(3S)-7-Fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide.[5] Its chemical structure is characterized by a fluoro-dihydro-benzoxazine core linked to a benzoxazinone (B8607429) moiety.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference(s)
IUPAC Name 2-[(3S)-7-Fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide[5]
Synonyms AZD9977, AZD-9977[5]
CAS Number 1850385-64-6[5]
PubChem CID 118599727[6]
Molecular Formula C20H18FN3O5[6]
SMILES CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F[5]
InChI InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)/t13-/m0/s1[5]

Physicochemical and Pharmacological Properties

This compound is a white to off-white solid.[7] Its physicochemical and pharmacological properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 399.37 g/mol [6]
Appearance White to off-white solid[7]
Solubility DMSO: 250 mg/mL (625.99 mM)[7]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[7]

Table 3: Pharmacological Properties of this compound

PropertyValueReference(s)
Mechanism of Action Selective Mineralocorticoid Receptor (MR) Modulator (Partial Antagonist)[4]
In Vitro Potency (Human MR) Similar to eplerenone[1]
pKi (Binding Affinity) MR: 7.5, GR: 5.4, PR: 4.6[7]
IC50 (Aldosterone-activated MR) 0.28 µM[7]
Absolute Bioavailability 52%[3][8]
Clearance 14.2 L/h[3][8]
Primary Metabolism Oxidation via CYP3A4[8]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by modulating the mineralocorticoid receptor (MR), a nuclear receptor that plays a crucial role in regulating electrolyte balance and blood pressure. Unlike full antagonists, this compound is a partial antagonist.[4] This means that in the presence of the natural ligand, aldosterone (B195564), it competes for binding to the MR and reduces the overall transcriptional activation, but it may have a low level of intrinsic activity in the absence of the agonist. This partial antagonism is thought to contribute to its differentiated safety profile, particularly the reduced risk of hyperkalemia compared to traditional MRAs.[1][2]

The binding of an agonist like aldosterone to the cytoplasmic MR triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to hormone response elements (HREs) on the DNA, leading to the recruitment of co-activators and transcription of target genes. This compound, by binding to the MR, induces a distinct conformational change that results in a different pattern of co-factor recruitment, thereby modulating the downstream gene expression.[4]

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds This compound This compound This compound->MR_HSP Binds & Modulates MR_active Active MR MR_HSP->MR_active HSP Dissociation Dimer MR Dimer MR_active->Dimer Dimerization Dimer_nuc MR Dimer Dimer->Dimer_nuc Translocation HRE Hormone Response Element (DNA) Dimer_nuc->HRE Binds Coactivators Co-activators HRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Figure 1. Mineralocorticoid Receptor Signaling Pathway

Key Experimental Protocols

The characterization of this compound's pharmacological profile involved several key in vitro and in vivo experiments. Below are detailed methodologies for two fundamental assays.

Mineralocorticoid Receptor Binding Assay

This assay is designed to determine the binding affinity of this compound to the mineralocorticoid receptor. A common method is a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from cells overexpressing the human mineralocorticoid receptor. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Competition Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone).

    • Add increasing concentrations of unlabeled this compound or a reference compound (e.g., eplerenone).

    • For determining non-specific binding, a high concentration of an unlabeled ligand is used.

    • Add the prepared membrane homogenate to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to trap the membrane-bound radioligand.[9]

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare MR-expressing cell membrane homogenate B Set up 96-well plate with: - Radiolabeled MR ligand - Increasing concentrations of this compound - Membrane homogenate A->B C Incubate to reach equilibrium B->C D Filter to separate bound from free radioligand C->D E Wash filters to remove unbound radioligand D->E F Measure radioactivity with scintillation counter E->F G Calculate IC50 and Ki values F->G

Figure 2. Radioligand Binding Assay Workflow
Reporter Gene Assay

This cell-based assay is used to functionally characterize the effect of this compound on the transcriptional activity of the mineralocorticoid receptor.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293T or U2-OS) that has low endogenous MR expression.[7][10]

    • Co-transfect the cells with three plasmids:

      • An expression vector containing the full-length human mineralocorticoid receptor.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple MR hormone response elements (HREs).[10]

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[10]

  • Compound Treatment: After an appropriate incubation period for plasmid expression, treat the cells with:

    • Vehicle control (e.g., DMSO).

    • A known MR agonist (e.g., aldosterone) to induce a maximal response.

    • The agonist in combination with increasing concentrations of this compound to assess its antagonistic activity.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 14-16 hours) to allow for reporter gene expression.[10]

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.

  • Luciferase Activity Measurement:

    • Add a luciferase substrate to the cell lysate and measure the light emission using a luminometer. This corresponds to the activity of the MR-driven reporter.

    • Subsequently, add a substrate for the control reporter (e.g., Renilla) and measure its activity.

  • Data Analysis: Normalize the MR-reporter activity to the control reporter activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine its potency (IC50) in inhibiting the aldosterone-induced MR activation.

Reporter_Gene_Assay_Workflow A Co-transfect cells with: - MR expression vector - HRE-luciferase reporter plasmid - Control reporter plasmid B Treat cells with aldosterone +/- increasing concentrations of this compound A->B C Incubate to allow for reporter gene expression B->C D Lyse cells to release luciferase enzymes C->D E Measure luciferase activity using a luminometer D->E F Normalize data and calculate IC50 value E->F

Figure 3. Reporter Gene Assay Workflow

Preclinical and Clinical Overview

Preclinical studies in animal models of kidney disease have demonstrated that this compound can reduce albuminuria and improve kidney histopathology to a similar extent as eplerenone.[1][11] Notably, in acute animal studies, this compound did not significantly affect the urinary sodium-to-potassium ratio, suggesting a lower risk of causing hyperkalemia.[1]

This compound has progressed into clinical trials, both as a monotherapy and in combination with other drugs like dapagliflozin (B1669812), for patients with heart failure and chronic kidney disease.[12][13][14][15][16] These trials are designed to evaluate its efficacy in reducing cardiovascular and renal events, as well as its safety and tolerability profile in patient populations.[12][13][14][15][16]

Conclusion

This compound is a novel, selective mineralocorticoid receptor modulator with a distinct pharmacological profile as a partial antagonist. Its chemical structure and properties have been well-characterized, and its mechanism of action via the MR signaling pathway is understood. Key in vitro assays, such as binding and reporter gene assays, have established its potency and selectivity. Preclinical and ongoing clinical studies support its potential as a therapeutic agent for cardiorenal diseases, possibly with an improved safety profile concerning electrolyte disturbances compared to existing MRAs. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

AZD9977 (Balcinrenone): A Technical Guide to Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AZD9977, a novel, non-steroidal, selective Mineralocorticoid Receptor (MR) modulator. It details the compound's binding affinity, target engagement, and the experimental methodologies used for its characterization. AZD9977 is distinguished from traditional MR antagonists (MRAs) by its unique mechanism, which offers the potential for organ protection with a reduced risk of hyperkalemia.[1][2]

Primary Target and Mechanism of Action

The primary molecular target of AZD9977 is the Mineralocorticoid Receptor (MR) , a ligand-activated transcription factor involved in regulating sodium and water homeostasis.[3][4] Unlike steroidal antagonists such as spironolactone (B1682167) and eplerenone (B1671536), AZD9977 is a non-steroidal compound that functions as a partial antagonist of the MR.[5][6]

This distinct mode of action is central to its pharmacological profile. In functional assays, AZD9977 suppresses a maximum of 69% of aldosterone-induced MR activity, whereas full antagonists like eplerenone achieve complete suppression.[3][6] In the absence of an agonist, AZD9977 exhibits partial agonist activity (31% efficacy).[6] This behavior stems from a unique interaction pattern with the MR's ligand-binding domain, which results in a distinct recruitment of transcriptional co-factor peptides compared to full antagonists.[1][7] This modulation is believed to separate its beneficial organ-protective effects from the acute effects on urinary electrolyte excretion that drive hyperkalemia.[1][6]

AZD9977_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldo Aldosterone (B195564) MR_inactive Inactive MR (complexed with HSPs) Aldo->MR_inactive Binds MR_active Active MR (Aldosterone-bound) MR_inactive->MR_active Conformational Change MR_modulated Modulated MR (AZD9977-bound) MR_inactive->MR_modulated Partial Activation Conformation AZD AZD9977 AZD->MR_inactive Binds MR_active_nuc Active MR MR_active->MR_active_nuc Translocation MR_modulated_nuc Modulated MR MR_modulated->MR_modulated_nuc Translocation HRE Hormone Response Element (HRE) MR_active_nuc->HRE Binds MR_modulated_nuc->HRE Binds Gene_full Full Gene Transcription HRE->Gene_full Induces Gene_partial Partial/Altered Transcription HRE->Gene_partial Induces Block No Transcription

Caption: AZD9977's mechanism as a selective MR modulator.

Quantitative Binding Affinity and Potency

AZD9977 demonstrates potent and selective binding to the human Mineralocorticoid Receptor, with an in vitro potency comparable to that of eplerenone.[1][6] Its selectivity against other steroid hormone receptors, such as the Glucocorticoid (GR) and Progesterone (PR) receptors, is significant.[3]

The inhibition constant (Ki) is an intrinsic measure of binding affinity, while the IC50 is the concentration of an inhibitor required to reduce a specific biological response by 50% and is dependent on assay conditions.[8][9]

CompoundTargetAssay TypeParameterValueReference
AZD9977 Human MR Radioligand BindingpKi 7.5 [3]
Ki 31.6 nM Calculated
Human MR Reporter GeneIC50 0.28 µM (280 nM) [3][6]
Human MR (LBD)Reporter GeneIC500.37 µM[3]
Mouse MR (LBD)Reporter GeneIC500.08 µM[3]
Rat MR (LBD)Reporter GeneIC500.08 µM[3]
Human GRRadioligand BindingpKi5.4[3]
Human PRRadioligand BindingpKi4.6[3]
Eplerenone Human MR Reporter GeneIC50 0.34 µM (340 nM) [6]

Experimental Protocols & Methodologies

The characterization of AZD9977's binding and functional activity relies on standard pharmacological assays.

This assay is performed to determine the direct binding affinity (Ki) of a test compound to its target receptor by measuring its ability to displace a radiolabeled ligand.[6]

Objective: To quantify the binding affinity of AZD9977 for the Mineralocorticoid Receptor.

Protocol Outline:

  • Receptor Preparation: A source of recombinant human MR is prepared, typically from cell membrane fractions or purified protein preparations.[10]

  • Reaction Mixture: In assay wells, the MR preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of the unlabeled test compound (AZD9977).

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand, commonly via rapid filtration through glass fiber filters.[10]

  • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (AZD9977) concentration. An IC50 value is determined from the resulting sigmoidal curve. This IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

Binding_Assay_Workflow start Start prep Prepare MR Protein Source start->prep mix Create Reaction Mixture: 1. MR Protein 2. [3H]-Aldosterone (Radioligand) 3. AZD9977 (Competitor) prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Separate Bound/Unbound via Rapid Filtration incubate->filter count Quantify Bound Radioligand (Scintillation Counting) filter->count analyze Data Analysis: Plot Competition Curve count->analyze end Determine IC50 Calculate Ki analyze->end

Caption: Workflow for a radioligand competition binding assay.

This functional assay measures the ability of a compound to either activate (as an agonist) or block the activation (as an antagonist) of a receptor-mediated signaling pathway that results in the transcription of a reporter gene.

Objective: To determine the functional potency (IC50) and efficacy (degree of antagonism) of AZD9977 on MR-mediated gene transcription.[6]

Protocol Outline:

  • Cell Culture: A human cell line (e.g., U2-OS) is engineered to stably or transiently express the full-length human MR.[3][6]

  • Reporter Construct: The cells are also transfected with a reporter plasmid. This plasmid contains a promoter with MR-specific Hormone Response Elements (HREs) driving the expression of a reporter gene, such as luciferase.[12]

  • Cell Plating: The engineered cells are plated into multi-well plates and allowed to adhere.

  • Compound Treatment:

    • Antagonist Mode: Cells are treated with a fixed, sub-maximal concentration of an MR agonist (e.g., aldosterone) along with varying concentrations of the test compound (AZD9977).[12]

    • Agonist Mode: To test for agonist activity, cells are treated with varying concentrations of AZD9977 alone.[6]

  • Incubation: The plates are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Cell Lysis & Reagent Addition: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added.

  • Signal Detection: The light output (luminescence) is measured using a luminometer. The intensity of the signal is proportional to the level of reporter gene expression and, therefore, MR activity.

  • Data Analysis: Luminescence values are plotted against the log concentration of AZD9977 to generate dose-response curves, from which IC50 and efficacy values are determined.

Reporter_Assay_Workflow start Start transfect Transfect Host Cells with: 1. Human MR Receptor 2. MRE-Luciferase Reporter start->transfect plate Plate Transfected Cells in Assay Plate transfect->plate treat Treat Cells: - Aldosterone (Agonist) - Varying [AZD9977] plate->treat incubate Incubate (18-24h) (Allow for Transcription) treat->incubate lyse Lyse Cells & Add Luciferin Substrate incubate->lyse read Measure Luminescence (Signal Proportional to MR Activity) lyse->read analyze Data Analysis: Plot Dose-Response Curve read->analyze end Determine IC50 & Efficacy analyze->end

Caption: Workflow for a cellular reporter gene assay.

References

Balcinrenone and Cardiac Fibroblasts: An In-Depth Technical Guide to In Vitro Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a central pathological process in many forms of heart disease, leading to ventricular stiffening and dysfunction.[1] The mineralocorticoid receptor (MR) has been identified as a key mediator of these fibrotic processes.[2] Balcinrenone (AZD9977) is a novel, non-steroidal, selective MR modulator currently under investigation for heart failure and chronic kidney disease.[3] While clinical data is emerging, a detailed understanding of its direct effects on cardiac fibroblasts at a cellular and molecular level is crucial for elucidating its anti-fibrotic potential.

This technical guide provides a comprehensive overview of the core in vitro methodologies and signaling pathways relevant to the study of this compound's effects on cardiac fibroblasts. Although direct experimental data on this compound in this specific context is limited in publicly available literature, this guide synthesizes established protocols and knowledge of other mineralocorticoid receptor antagonists (MRAs) to provide a robust framework for investigation.

Core Concepts in Cardiac Fibroblast Activation

Cardiac fibroblasts are the primary cell type responsible for maintaining the structural integrity of the heart through regulated ECM turnover.[1] In response to injury and pathological stimuli, such as aldosterone (B195564), these quiescent cells differentiate into activated myofibroblasts. This transition is marked by increased proliferation, expression of alpha-smooth muscle actin (α-SMA), and excessive synthesis and deposition of ECM components, particularly type I and type III collagen.[1][4]

Experimental Protocols for In Vitro Analysis

A typical experimental workflow to investigate the effects of a compound like this compound on cardiac fibroblast activation is outlined below.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolation Isolation of Primary Cardiac Fibroblasts Culture Cell Culture & Quiescence Isolation->Culture Stimulation Pro-fibrotic Stimulation (e.g., Aldosterone, TGF-β1) Culture->Stimulation Treatment Treatment with this compound (Dose-Response) Stimulation->Treatment Co-treatment or Pre-treatment Proliferation Proliferation Assay (e.g., EdU, Ki67) Treatment->Proliferation Differentiation Myofibroblast Differentiation (α-SMA Expression) Treatment->Differentiation ECM ECM Synthesis (Collagen Assay, RT-qPCR) Treatment->ECM Signaling Signaling Pathway Analysis (Western Blot, RT-qPCR) Treatment->Signaling

Caption: General experimental workflow for studying this compound's effects on cardiac fibroblasts.
Detailed Methodologies

1. Isolation and Culture of Cardiac Fibroblasts:

  • Source: Primary cardiac fibroblasts are typically isolated from adult rat or mouse ventricles.[5]

  • Protocol: The process involves enzymatic digestion of the minced ventricular tissue, followed by selective adhesion to culture plates to separate fibroblasts from other cardiac cell types.[5]

  • Quiescence: To mimic the in vivo resting state, fibroblasts can be cultured on soft substrates (e.g., hydrogels) or serum-starved for a period before stimulation.[5][6]

2. Proliferation Assays:

  • Principle: To quantify the rate of cell division in response to stimuli and treatment.

  • Methods:

    • EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can be detected via a click chemistry reaction with a fluorescent azide.

    • Ki67 Staining: Immunofluorescent staining for the Ki67 protein, a cellular marker for proliferation.[7]

    • MTS Assay: A colorimetric assay to assess cell viability and metabolic activity, which can be an indirect measure of proliferation.

3. Myofibroblast Differentiation (α-SMA Expression):

  • Principle: To assess the transformation of fibroblasts into contractile myofibroblasts.

  • Methods:

    • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody specific for α-SMA. The formation of α-SMA stress fibers is visualized using fluorescence microscopy.[4][5]

    • Western Blotting: Total protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an α-SMA antibody to quantify its expression level.

    • RT-qPCR: Measures the mRNA expression level of the Acta2 gene, which codes for α-SMA.

4. Extracellular Matrix (Collagen) Synthesis:

  • Principle: To measure the production of key ECM proteins, primarily collagen.

  • Methods:

    • Sirius Red Assay: A quantitative colorimetric method to determine the total collagen content in cell culture supernatants or cell layers.

    • [³H]-Proline Incorporation Assay: Measures the incorporation of radiolabeled proline into newly synthesized collagen.[8]

    • RT-qPCR: Quantifies the mRNA expression of collagen genes, such as COL1A1 and COL3A1.[9]

    • Western Blotting: Detects the protein levels of type I and type III collagen.

Key Signaling Pathways in Cardiac Fibrosis and MR Antagonism

This compound, as an MR modulator, is expected to interfere with aldosterone-induced pro-fibrotic signaling. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

TGF-β/Smad Signaling Pathway

TGF-β is a potent pro-fibrotic cytokine that plays a central role in the differentiation of fibroblasts into myofibroblasts and the subsequent production of ECM.[1] MR activation can amplify TGF-β signaling.

TGF_beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mra MR Antagonism TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (COL1A1, ACTA2, etc.) Smad_complex->Gene_transcription Translocation This compound This compound MR Mineralocorticoid Receptor This compound->MR Inhibits Smad7 Smad7 (Inhibitory) MR->Smad7 Downregulates Aldosterone Aldosterone Aldosterone->MR Smad7->TGF_beta_R Inhibits Phosphorylation

Caption: TGF-β/Smad signaling pathway and the inhibitory role of MR antagonism.

MR antagonism, potentially by this compound, is hypothesized to increase the expression of the inhibitory Smad7, which in turn hinders the phosphorylation of Smad2/3, thereby dampening the pro-fibrotic gene expression program.[10]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in fibroblast proliferation and hypertrophy. Aldosterone has been shown to activate this pathway through the MR.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Ras Ras MR->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation p_ERK p-ERK1/2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) p_ERK->Transcription_Factors Translocation Proliferation_Genes Proliferation & Fibrosis Gene Expression Transcription_Factors->Proliferation_Genes This compound This compound This compound->MR Inhibits

Caption: MAPK/ERK signaling pathway in cardiac fibroblasts and potential inhibition by this compound.

By blocking the MR, this compound is expected to prevent the downstream activation of the Ras-Raf-MEK-ERK cascade, thereby inhibiting fibroblast proliferation and the expression of pro-fibrotic genes.

Data Presentation: Hypothetical Effects of this compound

The following tables present hypothetical quantitative data illustrating the potential dose-dependent effects of this compound on key fibrotic parameters in cultured cardiac fibroblasts stimulated with aldosterone. These tables are for illustrative purposes, based on the known effects of other non-steroidal MRAs, and should be validated by direct experimentation.

Table 1: Effect of this compound on Cardiac Fibroblast Proliferation (EdU Incorporation)

Treatment GroupAldosterone (100 nM)This compound (nM)% EdU Positive Cells (Mean ± SD)
Control--5.2 ± 1.1
Aldosterone+-25.8 ± 3.5
This compound+1018.1 ± 2.9
This compound+10010.5 ± 2.1
This compound+10006.3 ± 1.5

Table 2: Effect of this compound on Myofibroblast Differentiation (α-SMA Expression)

Treatment GroupAldosterone (100 nM)This compound (nM)Relative α-SMA Protein Level (Fold Change vs. Control)
Control--1.0
Aldosterone+-4.7 ± 0.6
This compound+103.1 ± 0.4
This compound+1001.8 ± 0.3
This compound+10001.2 ± 0.2

Table 3: Effect of this compound on Collagen Synthesis (COL1A1 mRNA Expression)

Treatment GroupAldosterone (100 nM)This compound (nM)Relative COL1A1 mRNA Level (Fold Change vs. Control)
Control--1.0
Aldosterone+-8.2 ± 1.1
This compound+105.5 ± 0.8
This compound+1002.9 ± 0.5
This compound+10001.4 ± 0.3

Conclusion

This technical guide provides a foundational framework for the in vitro investigation of this compound's effects on cardiac fibroblasts. Based on its mechanism as a selective MR modulator and evidence from other MRAs, it is hypothesized that this compound will attenuate aldosterone-induced cardiac fibroblast proliferation, differentiation into myofibroblasts, and collagen synthesis. This is likely mediated through the inhibition of key pro-fibrotic signaling pathways, including the TGF-β/Smad and MAPK/ERK cascades. The experimental protocols and assays detailed herein offer a robust approach for researchers and drug development professionals to rigorously test these hypotheses and quantify the anti-fibrotic efficacy of this compound at the cellular level. Such studies are essential for a complete understanding of its therapeutic potential in combating cardiac fibrosis.

References

Balcinrenone and its Impact on Renal Podocyte Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balcinrenone is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) currently under investigation for the treatment of chronic kidney disease (CKD) and heart failure. A primary indicator of CKD progression is albuminuria, a condition often resulting from the dysfunction of renal podocytes. These specialized cells are a critical component of the glomerular filtration barrier. While direct preclinical studies on the effects of this compound on podocytes are not yet extensively published, its mechanism of action as an MRA allows for strong inference based on the well-documented role of mineralocorticoid receptor (MR) activation in podocyte injury and the protective effects of other MRAs. This document provides a comprehensive overview of the putative effects of this compound on renal podocyte function, drawing from clinical data on this compound and preclinical data from other MRAs.

Introduction: The Role of Podocytes and Mineralocorticoid Receptor Activation in Renal Disease

Renal podocytes are highly differentiated epithelial cells that encircle the glomerular capillaries. Their intricate foot processes are interconnected by a specialized cell-cell junction known as the slit diaphragm, forming a crucial barrier to prevent the loss of protein, such as albumin, from the blood into the urine. Injury to podocytes leads to the effacement of these foot processes, disruption of the slit diaphragm, and ultimately, podocyte detachment and loss. This damage compromises the integrity of the glomerular filtration barrier, resulting in proteinuria, a hallmark of progressive kidney disease[1].

The mineralocorticoid receptor, a nuclear hormone receptor, is expressed in podocytes[2]. Overactivation of the MR, either by its primary ligand aldosterone (B195564) or through ligand-independent mechanisms, is a significant driver of podocyte injury[3]. This activation triggers a cascade of detrimental downstream effects, including increased oxidative stress, mitochondrial dysfunction, inflammation, and fibrosis, which collectively contribute to podocyte damage and the progression of CKD[4][5][6].

This compound, as a selective MRA, is hypothesized to exert its renoprotective effects by blocking these deleterious pathways in podocytes, thereby preserving their structure and function.

Clinical Efficacy of this compound in Reducing Albuminuria

The primary clinical evidence supporting the beneficial effects of this compound on glomerular function comes from the MIRO-CKD phase 2b trial. This study evaluated the efficacy and safety of this compound in combination with the SGLT2 inhibitor dapagliflozin (B1669812) in patients with CKD. The key findings related to albuminuria, a surrogate marker for podocyte function, are summarized below.

Treatment GroupNumber of Participants (n)Baseline Median UACR (mg/g)Change in UACR from Baseline to Week 12 (vs. Dapagliflozin alone)p-value
This compound 15 mg + Dapagliflozin 10 mg108365 (IQR 157 to 825)-22.8%0.0038
This compound 40 mg + Dapagliflozin 10 mg110365 (IQR 157 to 825)-32.8%<0.0001
Dapagliflozin 10 mg + Placebo106365 (IQR 157 to 825)--
Data from the MIRO-CKD trial[7].

These results demonstrate that the addition of this compound to standard therapy with an SGLT2 inhibitor leads to a statistically significant and superior reduction in albuminuria compared to the SGLT2 inhibitor alone[7]. This strongly suggests a protective effect on the glomerular filtration barrier, where podocytes are a key component.

Inferred Mechanisms of this compound on Podocyte Function

Based on preclinical studies of other MRAs, the protective effects of this compound on podocytes are likely mediated through the inhibition of several key pathological signaling pathways.

The Mineralocorticoid Receptor-Rac1-Sgk1 Signaling Pathway

A critical pathway in aldosterone-mediated podocyte injury involves the activation of the small GTPase Rac1 and the serum- and glucocorticoid-induced kinase 1 (Sgk1)[8][9]. MR activation, either by aldosterone or through Rac1-GTP, leads to the nuclear translocation of the MR and subsequent transcription of pro-inflammatory and pro-fibrotic genes. Sgk1 is a key downstream effector of this pathway. The inhibition of this pathway by MRAs has been shown to ameliorate podocyte injury[8][10].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activation Sgk1 Sgk1 MR->Sgk1 Transcription Rac1_GDP Rac1-GDP (inactive) Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Activation Rac1_GTP->MR Ligand-independent Activation Oxidative_Stress Oxidative Stress (NADPH Oxidase) Rac1_GTP->Oxidative_Stress Podocyte_Injury Podocyte Injury (↓Nephrin (B609532), ↓Podocin, Apoptosis) Sgk1->Podocyte_Injury Oxidative_Stress->Podocyte_Injury This compound This compound This compound->MR Inhibition

Caption: Inferred signaling pathway of this compound action on podocytes.

Reduction of Oxidative Stress and Mitochondrial Dysfunction

Aldosterone infusion in animal models has been shown to increase the production of reactive oxygen species (ROS) in podocytes, largely through the activation of NADPH oxidase[4][11]. This oxidative stress contributes to podocyte damage. Furthermore, aldosterone can induce mitochondrial dysfunction, characterized by reduced mitochondrial membrane potential and decreased ATP production, which precedes overt podocyte injury[1][12]. MRAs, such as eplerenone (B1671536), have been demonstrated to prevent these effects, suggesting a similar protective role for this compound[4][11].

Quantitative Effects of MRAs on Podocyte-Specific Markers (Inferred for this compound)

While quantitative data for this compound is not available, preclinical studies on other MRAs provide valuable insights into the potential effects on key podocyte structural and functional proteins.

MRAAnimal ModelKey Podocyte MarkerObserved EffectReference
EplerenoneAldosterone-infused ratsNephrin, PodocinPrevented the decrease in gene expression[4]
EplerenoneType 2 diabetic rats (OLETF)Nephrin, PodocinIncreased mRNA levels in isolated glomeruli[13]
EplerenoneAdriamycin-induced nephrosisNephrin, PodocinPreserved glomerular protein abundance[14][15]
FinerenoneDiabetic db/db miceGlomerular InjuryAmeliorated glomerular injury and albuminuria[8][10]
SpironolactoneTransgenic Ren2 ratsSynaptopodin, Nephrin, PodocinImproved podocyte protein integrity[16]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the effects of MRAs on podocytes. These protocols can be adapted for the future study of this compound.

In Vivo Model: Aldosterone-Infused Rat
  • Objective: To induce podocyte injury and proteinuria through chronic aldosterone exposure and to evaluate the protective effects of an MRA.

  • Protocol:

    • Animal Model: Male Sprague-Dawley rats are uninephrectomized to sensitize them to renal injury.

    • Aldosterone Infusion: After a recovery period, osmotic mini-pumps are implanted subcutaneously to deliver a continuous infusion of aldosterone (e.g., 0.75 µg/h).

    • Diet: Rats are provided with a high-salt diet (e.g., 1% NaCl in drinking water) to exacerbate the effects of aldosterone.

    • Treatment: A cohort of animals receives the MRA of interest (e.g., eplerenone in diet or by oral gavage) concurrently with aldosterone infusion. A control group receives a vehicle.

    • Monitoring: Blood pressure is monitored weekly. Urine is collected over 24 hours at baseline and at specified intervals (e.g., weekly) to measure albumin or total protein excretion.

    • Endpoint Analysis: After a predefined period (e.g., 4 weeks), animals are euthanized. Kidneys are harvested for:

      • Histology: Tissues are fixed in formalin, embedded in paraffin, and stained (e.g., PAS, Masson's trichrome) to assess glomerulosclerosis.

      • Immunohistochemistry: Staining for podocyte-specific proteins like nephrin and podocin.

      • Electron Microscopy: Glomeruli are fixed in glutaraldehyde (B144438) for ultrastructural analysis of podocyte foot process effacement.

      • Molecular Analysis: Glomeruli can be isolated for RNA or protein extraction to quantify gene (RT-qPCR) and protein (Western blot) expression of nephrin, podocin, Sgk1, and markers of oxidative stress[4][11].

G cluster_setup Model Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring (4 weeks) cluster_analysis Endpoint Analysis Uninephrectomy Uninephrectomy in Rats Aldo_Pump Implant Aldosterone Mini-pump Uninephrectomy->Aldo_Pump High_Salt Provide High-Salt Diet Aldo_Pump->High_Salt MRA_Group Administer MRA (e.g., this compound) High_Salt->MRA_Group Vehicle_Group Administer Vehicle High_Salt->Vehicle_Group BP_Monitor Weekly Blood Pressure MRA_Group->BP_Monitor Urine_Collection 24h Urine Collection MRA_Group->Urine_Collection Vehicle_Group->BP_Monitor Vehicle_Group->Urine_Collection Harvest Harvest Kidneys BP_Monitor->Harvest Urine_Collection->Harvest EM Electron Microscopy (Foot Process Effacement) Harvest->EM IHC Immunohistochemistry (Nephrin, Podocin) Harvest->IHC WB_PCR Western Blot / RT-qPCR (Gene/Protein Expression) Harvest->WB_PCR

References

The Pharmacodynamics of Selective Mineralocorticoid Receptor Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mineralocorticoid receptor (MR), a nuclear hormone receptor activated by aldosterone (B195564), plays a critical role in regulating electrolyte balance and blood pressure. However, its overactivation is implicated in the pathophysiology of a range of cardiovascular and renal diseases, driving inflammation, fibrosis, and end-organ damage. While steroidal MR antagonists (MRAs) like spironolactone (B1682167) and eplerenone (B1671536) have demonstrated clinical benefits, their use is often limited by side effects stemming from their lack of selectivity. A new generation of non-steroidal, selective MR modulators has emerged, offering a more targeted therapeutic approach with an improved safety profile. This technical guide provides an in-depth exploration of the pharmacodynamics of these selective MR modulators, focusing on their molecular mechanisms, binding kinetics, and functional effects. Detailed experimental protocols and comparative data are presented to serve as a comprehensive resource for researchers and drug development professionals in the field.

The Mineralocorticoid Receptor Signaling Pathway

The physiological effects of aldosterone are primarily mediated through the genomic pathway of the mineralocorticoid receptor.[1] In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1] Upon aldosterone binding, the MR undergoes a conformational change, leading to the dissociation of HSPs.[1] The activated ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA.[1] This binding event initiates the recruitment of co-activators and the general transcription machinery, leading to the expression of aldosterone-responsive genes.[1] These genes encode proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, which are crucial for sodium and water reabsorption in the kidneys.[1]

Selective MR modulators are designed to competitively inhibit the binding of aldosterone to the MR, thereby preventing this signaling cascade.[2][3] Their non-steroidal structure allows for a more specific interaction with the MR ligand-binding domain, minimizing off-target effects on other steroid hormone receptors.[3]

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Effects Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR_active Activated MR MR_HSP->MR_active HSP Dissociation MR_dimer MR Dimer MR_active->MR_dimer Dimerization & Nuclear Translocation Modulator Selective MR Modulator Modulator->MR_HSP Blocks Binding HRE HRE MR_dimer->HRE Binds to Coactivators Co-activators HRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Proteins Aldosterone-Responsive Proteins (e.g., ENaC) Transcription->Proteins Physiological/Pathophysiological Effects Physiological/Pathophysiological Effects Proteins->Physiological/Pathophysiological Effects Effects Sodium/Water Retention Inflammation Fibrosis

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.

Quantitative Pharmacodynamics of Selective MR Modulators

The potency and selectivity of MR modulators are critical determinants of their therapeutic efficacy and safety. These parameters are typically quantified through in vitro binding and functional assays. The following tables summarize key pharmacodynamic data for several prominent selective MR modulators.

Table 1: In Vitro Potency of Selective MR Modulators

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference(s)
Finerenone Human MRTransactivation18-[4][5]
Esaxerenone Human MRTransactivation3.7-[4]
Apararenone Human MRBinding-104[2]
AZD9977 Human MRTransactivation280-[6]
KBP-5074 Human MRAntagonistic Activity2.7-[1]
Spironolactone Human MRTransactivation24-[7]
Eplerenone Human MRTransactivation990-[7]

Table 2: Receptor Selectivity of MR Modulators (IC50, nM)

CompoundMineralocorticoid Receptor (MR)Glucocorticoid Receptor (GR)Androgen Receptor (AR)Progesterone Receptor (PR)Reference(s)
Finerenone 18>10,000>10,000>10,000[8]
Esaxerenone 3.7>10,000>10,000>10,000[4]
KBP-5074 2.7>10,000>10,000>10,000[1][3]
Spironolactone 242,40077740 (agonist)[7]
Eplerenone 990>10,000>10,000>10,000[7]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the pharmacodynamics of selective MR modulators.

In Vitro Assays

This assay determines the affinity of a test compound for the MR by measuring its ability to compete with a radiolabeled ligand.

  • Cell/Tissue Preparation:

    • Homogenize frozen tissue or washed cells (e.g., HEK293 cells overexpressing human MR) in cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail).[9]

    • Centrifuge the homogenate at 1,000 x g to remove large debris.[9]

    • Centrifuge the supernatant at 20,000 x g to pellet the membranes.[9]

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.[9]

    • Resuspend the final pellet in a buffer containing 10% sucrose (B13894) and store at -80°C.[9]

    • Determine protein concentration using a BCA assay.[9]

  • Assay Procedure:

    • In a 96-well plate, add membrane preparation (e.g., 50-120 µg protein for tissue), the test compound at various concentrations, and a fixed concentration of a radiolabeled MR ligand (e.g., [3H]-aldosterone).[9]

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).[9]

    • Terminate the reaction by vacuum filtration through PEI-presoaked glass fiber filters.[9]

    • Wash the filters with ice-cold wash buffer.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding to obtain specific binding.

    • Plot specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value, and subsequently the Ki value using the Cheng-Prusoff equation.[9]

This assay measures the ability of a compound to modulate MR-mediated gene transcription.

  • Cell Culture and Transfection:

    • Seed a suitable cell line (e.g., HEK293T or U2OS) in a 24- or 96-well plate.[5][10]

    • Co-transfect the cells with an MR expression vector, a luciferase reporter plasmid containing MMTV-LTR or GAL4-UAS response elements, and a control plasmid (e.g., Renilla luciferase) for normalization.[1][11] Use a suitable transfection reagent such as FuGENE 6 or GeneJuice.[12][13]

  • Assay Procedure:

    • After transfection, treat the cells with the test compound in the presence or absence of an MR agonist (e.g., aldosterone).[5]

    • Incubate for a specified period (e.g., 24 hours).[13]

    • Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and appropriate detection reagents.[13]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • For antagonists, plot the percentage of inhibition of agonist-induced activity against the log concentration of the test compound to determine the IC50.

Experimental_Workflow_Transactivation cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Seed Cells (e.g., HEK293T) B Co-transfect with: - MR Expression Vector - Luciferase Reporter Plasmid - Normalization Plasmid A->B C Treat cells with Test Compound +/- Aldosterone B->C D Incubate (e.g., 24h) C->D E Lyse Cells D->E F Measure Luciferase Activity E->F G Normalize Data & Calculate IC50 F->G

Caption: Workflow for an MR Transactivation Assay.
In Vivo Models

This model is widely used to evaluate the efficacy of MR modulators in preventing renal damage.

  • Surgical Procedure:

    • Anesthetize male Sprague-Dawley or Wistar rats.[14]

    • Perform a left uninephrectomy through a flank incision.[14][15]

    • Implant a subcutaneous osmotic minipump for continuous infusion of aldosterone (e.g., 0.75 µg/h).

  • Treatment and Diet:

    • Provide the rats with drinking water containing 1% NaCl.[14][15]

    • Administer the selective MR modulator or vehicle daily by oral gavage or in the diet for a specified duration (e.g., 4 weeks).[15]

  • Endpoint Assessments:

    • Urinary Albumin-to-Creatinine Ratio (UACR):

      • Collect 24-hour urine samples using metabolic cages.[2]

      • Measure urinary albumin concentration using an ELISA kit.[2][16]

      • Measure urinary creatinine (B1669602) concentration using a colorimetric assay kit.[17]

      • Calculate the UACR by dividing the albumin concentration by the creatinine concentration.

    • Renal Fibrosis Assessment:

      • At the end of the study, perfuse the kidneys with PBS and fix in 10% formalin.[18]

      • Embed the kidneys in paraffin (B1166041) and section.[18]

      • Stain sections with Masson's trichrome to visualize collagen deposition (blue staining).[6][19]

      • Perform immunohistochemistry for fibrosis markers such as α-smooth muscle actin (α-SMA).[20][21]

      • Quantify the fibrotic area using image analysis software.

InVivo_Model_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Endpoint Assessment A Uninephrectomy in Rats B Implant Aldosterone Minipump A->B C Provide 1% NaCl in Drinking Water B->C D Administer Selective MR Modulator or Vehicle C->D E Measure UACR D->E F Assess Renal Fibrosis (Histology, IHC) D->F G Data Analysis E->G F->G

Caption: Workflow for Aldosterone-Induced Renal Injury Model.

Conclusion

Selective MR modulators represent a significant advancement in the treatment of cardiorenal diseases. Their distinct pharmacodynamic profiles, characterized by high potency and selectivity for the mineralocorticoid receptor, translate into a favorable efficacy and safety profile compared to older, non-selective antagonists. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel MR modulators, facilitating the identification and development of next-generation therapeutics for a range of conditions driven by MR overactivation. As our understanding of the nuanced roles of MR signaling in different tissues continues to evolve, the development of even more refined and tissue-selective MR modulators holds great promise for the future of cardiorenal medicine.

References

Balcinrenone: A Deep Dive into its Modulation of the Aldosterone Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of chronic kidney disease (CKD) and heart failure. Unlike traditional steroidal MR antagonists, this compound exhibits a unique pharmacological profile, acting as a partial antagonist of the MR. This distinct mechanism of action suggests the potential for effective organ protection with a reduced risk of hyperkalemia, a common dose-limiting side effect of full MR antagonists. This technical guide provides a comprehensive overview of this compound, its interaction with the aldosterone (B195564) signaling pathway, a summary of key preclinical and clinical data, and detailed methodologies of relevant assays.

The Aldosterone Signaling Pathway: A Dual Mechanism

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. Its effects are primarily mediated through the mineralocorticoid receptor, a member of the nuclear receptor superfamily. The aldosterone signaling pathway is understood to operate through two distinct mechanisms: a genomic and a non-genomic pathway.

1.1. The Classical Genomic Pathway

The genomic pathway involves the binding of aldosterone to the cytosolic MR, which is held in an inactive state by a complex of heat shock proteins.[1] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus.[1] In the nucleus, the aldosterone-MR complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This process, which typically takes hours to manifest, leads to the synthesis of proteins that regulate ion and water transport in epithelial tissues, primarily the kidneys.

1.2. The Rapid Non-Genomic Pathway

In addition to the slower genomic effects, aldosterone can also elicit rapid cellular responses that are independent of gene transcription and protein synthesis.[1] These non-genomic effects are initiated within seconds to minutes of aldosterone exposure and are thought to be mediated by a membrane-associated MR or a distinct, as-yet-unidentified receptor.[1] This pathway involves the activation of various second messenger systems, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), leading to rapid changes in ion fluxes and cellular function.[1]

This compound: A Selective Mineralocorticoid Receptor Modulator

This compound is a non-steroidal compound designed to selectively modulate the MR.[2] Its unique chemical structure results in a distinct interaction with the receptor compared to steroidal MRAs like eplerenone.[2]

2.1. Mechanism of Action

This compound acts as a competitive antagonist at the mineralocorticoid receptor.[2] However, unlike full antagonists that completely block receptor activation, this compound is a partial antagonist.[2] In the presence of aldosterone, it competitively inhibits the binding of the natural ligand, thereby reducing the transcriptional activation of the MR. In the absence of aldosterone, this compound itself can induce a partial activation of the receptor.[2] This partial agonism is a key feature that differentiates it from traditional MRAs. It is hypothesized that the binding of this compound to the MR induces a unique receptor conformation, leading to a differential recruitment of transcriptional co-regulators compared to full agonists or antagonists.[2]

Quantitative Preclinical Data

This compound has been extensively characterized in a variety of preclinical in vitro and in vivo models. The following tables summarize key quantitative data.

Parameter This compound (AZD9977) Eplerenone Receptor/Assay Species
pKi 7.5 ± 0.17.0 ± 0.1Mineralocorticoid Receptor (MR)Human
5.4 ± 0.14.9 ± 0.1Glucocorticoid Receptor (GR)Human
4.6 ± 0.44.3 ± 0.2Progesterone Receptor (PR)Human
<4.35.3 ± 0.3Androgen Receptor (AR)Human
IC50 (Antagonist) 0.28 µM0.34 µMAldosterone-activated MRHuman
0.37 µM-MR LBDHuman
0.08 µM-MR LBDMouse
0.08 µM-MR LBDRat
Efficacy (Antagonist) 69% suppressionFull antagonistAldosterone-activated MRHuman
Efficacy (Agonist) 31%InactiveMR (in absence of aldosterone)Human

Data sourced from Bamberg et al., 2018.[2]

Animal Model Treatment Dose Effect on Urinary Albumin-to-Creatinine Ratio (UACR)
Uninephrectomized rats with aldosterone infusion and high-salt dietThis compound10, 30, 100 mg/kg/dayDose-dependent reduction
Eplerenone10, 30 mg/kg/dayDose-dependent reduction
Uninephrectomized db/db miceThis compound100 mg/kg/daySignificant reduction
Eplerenone100 mg/kg/daySignificant reduction

Data sourced from Bamberg et al., 2018.[2]

Clinical Trial Data

This compound is being evaluated in clinical trials for its efficacy and safety in patients with chronic kidney disease and heart failure, often in combination with the SGLT2 inhibitor dapagliflozin (B1669812).

4.1. MIRO-CKD Trial (Phase IIb)

This trial investigated the efficacy and safety of two doses of this compound in combination with dapagliflozin compared to dapagliflozin alone in patients with CKD.

Treatment Group Change in UACR from Baseline to Week 12 (vs. Dapagliflozin alone) Incidence of Hyperkalemia
This compound 15 mg + Dapagliflozin 10 mg-22.8% (90% CI: -33.3 to -10.7)6%
This compound 40 mg + Dapagliflozin 10 mg-32.8% (90% CI: -42.0 to -22.1)7%
Dapagliflozin 10 mg + Placebo-5%

Data from a 2025 publication on the MIRO-CKD trial.[3]

4.2. MIRACLE Trial (Phase IIb)

This study assessed different doses of this compound with dapagliflozin in patients with heart failure and CKD. The primary endpoint was the change in UACR. While the trial was stopped early due to slow recruitment, the results showed a numerical, dose-dependent reduction in UACR with this compound, although this was not statistically significant. A possible dose-dependent increase in serum potassium was observed.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound, based on published literature.

5.1. Radioligand Binding Assay for Mineralocorticoid Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the MR.

  • Materials:

    • Human MR ligand-binding domain (LBD).

    • [³H]-aldosterone (radioligand).

    • Scintillation proximity assay (SPA) beads.

    • Assay buffer.

    • Test compound (this compound).

  • Procedure:

    • The human MR-LBD is incubated with SPA beads.

    • A solution of the test compound at various concentrations is added to the MR-LBD-bead complex.

    • [³H]-aldosterone is added to initiate the binding reaction.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The proximity of the radioligand to the SPA beads results in the emission of light, which is measured using a scintillation counter.

    • The displacement of the radioligand by the test compound leads to a decrease in the scintillation signal.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

5.2. Luciferase Reporter Gene Assay

This cell-based assay quantifies the functional activity of a test compound on MR-mediated gene transcription.

  • Materials:

    • U2-OS (human bone osteosarcoma) cell line.

    • Expression vector for full-length human MR.

    • Luciferase reporter vector containing an MR-responsive promoter.

    • Transfection reagent.

    • Cell culture medium.

    • Aldosterone.

    • Test compound (this compound).

    • Luciferase assay reagent.

  • Procedure:

    • U2-OS cells are co-transfected with the MR expression vector and the luciferase reporter vector.

    • The transfected cells are seeded into microplates and allowed to adhere.

    • For antagonist mode, the cells are treated with a fixed concentration of aldosterone and varying concentrations of the test compound.

    • For agonist mode, the cells are treated with varying concentrations of the test compound in the absence of aldosterone.

    • The cells are incubated to allow for MR-mediated transcription of the luciferase gene.

    • The luciferase assay reagent is added to the cells, which lyses the cells and provides the substrate for the luciferase enzyme.

    • The resulting luminescence is measured using a luminometer.

    • The data is analyzed to determine the IC50 (for antagonists) or EC50 (for agonists) and the percentage of maximal response.

Visualizations of Signaling Pathways and Workflows

Aldosterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) HSP Heat Shock Proteins (HSP) Aldo-MR Aldosterone-MR Complex Second_Messengers Second Messengers (PKC, MAPKs) Membrane_MR Membrane-associated MR Aldo-MR_N Aldosterone-MR Complex HRE Hormone Response Element (HRE) Gene_Transcription Gene Transcription mRNA mRNA Proteins Aldosterone-Induced Proteins mRNA->Proteins Translation Cellular_Effects_G Ion/Water Transport Regulation Proteins->Cellular_Effects_G Genomic Effects Cellular_Effects_NG Rapid Ion Flux Changes

Figure 1: Aldosterone Signaling Pathways.

Balcinrenone_Mechanism_of_Action cluster_activation Full Activation cluster_inhibition Partial Antagonism Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Competitively Binds Full_Transcription Full_Transcription MR->Full_Transcription Full Transcriptional Activation Partial_Transcription Partial_Transcription MR->Partial_Transcription Partial Transcriptional Activation (Modulation) Full_Activation Organ_Damage Fibrosis, Inflammation Full_Transcription->Organ_Damage Leads to (in excess) Na_Retention_K_Excretion Na+ Retention, K+ Excretion Full_Transcription->Na_Retention_K_Excretion Stimulates Partial_Antagonism Organ_Protection Reduced Fibrosis & Inflammation Partial_Transcription->Organ_Protection Promotes Minimal_Electrolyte_Effect Na+/K+ Balance Partial_Transcription->Minimal_Electrolyte_Effect Minimal Effect on Hyperkalemia_Risk Risk of Hyperkalemia Na_Retention_K_Excretion->Hyperkalemia_Risk Increases Reduced_Hyperkalemia_Risk Reduced Risk of Hyperkalemia Minimal_Electrolyte_Effect->Reduced_Hyperkalemia_Risk Leads to

Figure 2: this compound's Mechanism of Action.

Reporter_Gene_Assay_Workflow Start Start Transfection Co-transfect U2-OS cells with MR expression vector and luciferase reporter vector Start->Transfection Seeding Seed transfected cells into microplates Transfection->Seeding Treatment Treat cells with Aldosterone and/or this compound Seeding->Treatment Incubation Incubate to allow for gene transcription Treatment->Incubation Lysis_Substrate Add luciferase assay reagent (cell lysis and substrate) Incubation->Lysis_Substrate Measurement Measure luminescence Lysis_Substrate->Measurement Analysis Data Analysis (IC50/EC50) Measurement->Analysis End End Analysis->End

Figure 3: Reporter Gene Assay Workflow.

Conclusion

This compound represents a promising development in the field of mineralocorticoid receptor modulation. Its unique profile as a non-steroidal, selective, partial MR antagonist offers the potential for effective cardio-renal protection with a more favorable safety profile regarding hyperkalemia compared to traditional MRAs. The preclinical data demonstrate its efficacy in reducing organ damage in relevant animal models, and the ongoing clinical trials are providing valuable insights into its therapeutic potential in patients with chronic kidney disease and heart failure. Further research and the outcomes of late-stage clinical trials will be crucial in fully defining the role of this compound in the management of these complex and prevalent diseases.

References

Unraveling the Endothelial Impact of Balcinrenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of heart failure and chronic kidney disease. Unlike traditional mineralocorticoid receptor antagonists (MRAs), this compound exhibits a unique partial antagonist profile, suggesting a potential for organ protection with a reduced risk of hyperkalemia. While clinical research is ongoing, the direct cellular effects of this compound on endothelial cells, key regulators of vascular health, remain a critical area of investigation. This technical guide synthesizes the available preclinical data, contextualizes the potential endothelial effects of this compound based on the known role of the mineralocorticoid receptor in vascular biology, and provides detailed experimental protocols for future research in this domain.

Introduction: The Promise of Selective Mineralocorticoid Receptor Modulation

The mineralocorticoid receptor, a member of the nuclear receptor family, is a well-established mediator of cardiovascular and renal damage when overactivated by aldosterone (B195564). This overactivation in endothelial cells is known to contribute to endothelial dysfunction, a hallmark of many cardiovascular diseases, by promoting oxidative stress, inflammation, and reduced nitric oxide (NO) bioavailability.

Traditional MRAs, such as spironolactone (B1682167) and eplerenone (B1671536), have demonstrated clinical benefits in reducing cardiovascular morbidity and mortality. However, their utility can be limited by the mechanism-based side effect of hyperkalemia, which arises from their action on the MR in epithelial tissues like the kidney.

This compound emerges as a selective MR modulator, designed to preferentially target the detrimental effects of MR activation in non-epithelial tissues, including the vasculature, while having a lesser impact on electrolyte balance. Preclinical studies have shown that this compound provides organ protection comparable to eplerenone but with a significantly lower propensity to alter urinary sodium-to-potassium ratios.[1][2][3] This differentiated profile suggests that this compound could offer a safer therapeutic window for patients at risk of hyperkalemia.

Preclinical Efficacy of this compound: A Summary of In Vivo Findings

To date, published preclinical research on this compound has primarily focused on its in vivo effects in models of kidney disease. These studies provide indirect but compelling evidence of its potential benefits for the vasculature.

Parameter Animal Model Treatment Key Findings Reference
Albuminuria Uninephrectomized db/db miceThis compoundDose-dependent reduction in urinary albumin-to-creatinine ratio (UACR), similar to eplerenone.[1]
Kidney Histopathology Uninephrectomized db/db miceThis compoundImprovement in kidney histopathology, comparable to eplerenone.[1]
Urinary Na+/K+ Ratio Rats on a low-salt dietThis compound (single dose)No significant effect on the urinary sodium-to-potassium ratio, in contrast to eplerenone which caused a dose-dependent increase.[1]
Urinary Na+/K+ Ratio Rats with fludrocortisone (B194907) challengeThis compoundDose-dependent increase in urinary Na+/K+ ratio, similar to eplerenone.[3][4]

The Mineralocorticoid Receptor in Endothelial Cells: A Mechanistic Overview

Understanding the potential effects of this compound on endothelial cells requires a firm grasp of the established signaling pathways governed by the mineralocorticoid receptor in this cell type.

MR_Signaling_in_Endothelial_Cells Mineralocorticoid Receptor Signaling in Endothelial Cells Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP90 HSP90 MR->HSP90 Stabilized by Aldo_MR_complex Aldosterone-MR Complex MR->Aldo_MR_complex Nucleus Nucleus Aldo_MR_complex->Nucleus Translocation MRE Mineralocorticoid Response Element (MRE) Aldo_MR_complex->MRE Binds to Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates NADPH_Oxidase NADPH Oxidase Activation Gene_Transcription->NADPH_Oxidase Inflammation Inflammation (VCAM-1, ICAM-1) Gene_Transcription->Inflammation ROS Increased ROS (Oxidative Stress) NADPH_Oxidase->ROS eNOS_uncoupling eNOS Uncoupling ROS->eNOS_uncoupling Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction NO_bioavailability Decreased NO Bioavailability eNOS_uncoupling->NO_bioavailability NO_bioavailability->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction Experimental_Workflow Workflow for In Vitro Endothelial Cell Assays with this compound Start Start: Culture HUVECs Treatment Treat with Aldosterone +/- this compound (various concentrations and time points) Start->Treatment Assays Perform Cellular and Molecular Assays Treatment->Assays Proliferation Cell Proliferation Assay (e.g., CCK-8) Assays->Proliferation Migration Wound Healing (Scratch) Assay Assays->Migration Tube_Formation Tube Formation Assay (Matrigel) Assays->Tube_Formation ROS ROS Detection (e.g., DCFDA staining) Assays->ROS NO Nitric Oxide Measurement (Griess Assay) Assays->NO Gene_Expression Gene Expression Analysis (qPCR for VCAM-1, ICAM-1, eNOS) Assays->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for p-eNOS, VCAM-1) Assays->Protein_Expression Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Migration->Data_Analysis Tube_Formation->Data_Analysis ROS->Data_Analysis NO->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Conclusion Conclusion on Endothelial Effects Data_Analysis->Conclusion

References

Unraveling the Interaction: A Technical Guide to the Molecular Docking of AZD9977 with the Mineralocorticoid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the molecular docking of AZD9977, a novel non-steroidal selective mineralocorticoid receptor (MR) modulator, with its target, the mineralocorticoid receptor. AZD9977 has demonstrated potential for cardio-renal protection with a reduced risk of hyperkalemia compared to traditional MR antagonists.[1][2] Understanding its binding mechanism at the atomic level is crucial for the development of next-generation MR modulators.

Introduction to AZD9977 and the Mineralocorticoid Receptor

The mineralocorticoid receptor, a ligand-activated transcription factor, plays a pivotal role in regulating electrolyte and fluid homeostasis.[3] However, its overactivation is implicated in various pathological conditions, including cardiovascular and renal fibrosis.[3] AZD9977 (also known as balcinrenone) is a selective MR modulator that exhibits a unique pharmacological profile.[4][5][6] Unlike full antagonists like eplerenone, AZD9977 acts as a partial antagonist, a characteristic attributed to its distinct interaction pattern with the MR, leading to a differential recruitment of co-factor peptides.[1][2] This nuanced mechanism is believed to be the basis for its ability to separate organ-protective effects from significant impacts on urinary electrolyte excretion.[1][7]

This guide will detail the molecular interactions between AZD9977 and the MR ligand-binding domain (LBD), provide a summary of its binding affinity, outline a comprehensive experimental protocol for in silico molecular docking, and present visual representations of key pathways and workflows.

Quantitative Data Summary

The following table summarizes the in vitro potency and binding affinity of AZD9977 for the mineralocorticoid receptor and other related nuclear receptors.

Parameter Human MR Mouse MR Rat MR Human GR Human PR Human AR Reference
IC₅₀ (Reporter Gene Assay, with Aldosterone) 0.28 µM0.08 µM0.08 µM---[4]
pKi (Binding Assay) 7.5--5.44.6<4.5[4]

IC₅₀: Half-maximal inhibitory concentration. pKi: Negative logarithm of the inhibitory constant. GR: Glucocorticoid Receptor, PR: Progesterone Receptor, AR: Androgen Receptor.

Molecular Interaction Analysis

X-ray crystallography studies of the MR ligand-binding domain (LBD) in complex with AZD9977 reveal a unique binding mode compared to traditional MR antagonists like eplerenone.[1][2]

Key interactions include:

  • Hydrogen Bonds: The amide extension of AZD9977 forms hydrogen bonds with Gln776, Arg817, and Ser810. An ordered water molecule also mediates interactions.[2][8]

  • Unique Interaction with Ser811: The 3,4-dihydro-2H-1,4-benzoxazine oxygen of AZD9977 is positioned to interact directly with Ser811. This residue is unique to the MR within the steroid receptor family and likely contributes to the selectivity of AZD9977.[8]

  • Interaction with the AF-2 Helix: The N-methyl-acetamide side chain of AZD9977 is optimally placed to form a direct interaction with Thr945 and a bidentate interaction with Asn770, which are critical residues in the activation function 2 (AF-2) helix.[8] This interaction pattern is distinct from that of full antagonists and is thought to be responsible for the partial antagonist profile of AZD9977.[1]

Experimental Protocol: Molecular Docking of AZD9977 with the Mineralocorticoid Receptor

This section provides a detailed methodology for performing molecular docking studies of AZD9977 with the MR. This protocol is based on established methods for nuclear receptor docking.[9][10][11][][13]

Software and Hardware Requirements
  • Molecular Modeling Software: Schrödinger Suite, AutoDock Vina, or equivalent.

  • Protein Preparation Wizard: Included in most molecular modeling suites.

  • Ligand Preparation Tool: LigPrep (Schrödinger), or similar.

  • Visualization Software: PyMOL, VMD, or Maestro.

  • High-Performance Computing Cluster: Recommended for large-scale virtual screening.

Step-by-Step Protocol
  • Protein Preparation:

    • Obtain the crystal structure of the human mineralocorticoid receptor ligand-binding domain (MR-LBD) from the Protein Data Bank (PDB). The structure of MR in complex with AZD9977 is available (e.g., PDB entry mentioned in preclinical studies, though the specific ID might need to be retrieved from the publication's supplementary data).[1] For antagonist docking, using an antagonist-bound conformation is ideal.

    • Using a protein preparation wizard, perform the following steps:

      • Remove all water molecules and non-interacting ions.

      • Add hydrogen atoms.

      • Assign correct bond orders and formal charges.

      • Optimize the hydrogen bond network.

      • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of AZD9977. This can be done by sketching the molecule in a 2D chemical drawing tool and converting it to 3D, or by retrieving it from a chemical database like PubChem.

    • Use a ligand preparation tool to:

      • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

      • Generate tautomers and stereoisomers.

      • Perform a conformational search and energy minimize the resulting structures.

  • Grid Generation:

    • Define the binding site (active site) of the MR-LBD. This is typically centered on the co-crystallized ligand (if available) or key active site residues.[9]

    • Key residues to define the binding site of the MR LBD include N770, Q776, M777, S810, R817, and T945.[9]

    • Generate a receptor grid that encompasses the entire binding pocket. The grid dimensions should be sufficiently large to allow for rotational and translational freedom of the ligand during docking (e.g., 20 x 20 x 20 Å).[9]

  • Molecular Docking:

    • Use a docking program like Glide (Schrödinger) or AutoDock Vina.

    • For Glide: Employ different precision modes, starting with High-Throughput Virtual Screening (HTVS) for initial screening, followed by Standard Precision (SP) and Extra Precision (XP) for more accurate scoring and ranking of the top poses.[14]

    • For AutoDock Vina: Set the exhaustiveness parameter to a high value (e.g., 128) to ensure a thorough search of the conformational space.[9]

    • The docking algorithm will sample different conformations, positions, and orientations of AZD9977 within the defined grid.

  • Pose Analysis and Scoring:

    • The docking program will generate a series of docked poses for AZD9977, each with a corresponding docking score (e.g., GlideScore, binding affinity in kcal/mol).

    • Analyze the top-scoring poses visually to assess the plausibility of the predicted binding mode.

    • Examine the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between AZD9977 and the MR-LBD.

    • Compare the predicted binding mode with the known interactions from the co-crystal structure to validate the docking protocol.

Visualizations

Mineralocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone (B195564) Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Dissociates from MR_active Activated MR Complex MR->MR_active Translocates to Nucleus AZD9977 AZD9977 AZD9977->MR Binds & Partially Antagonizes MRE Mineralocorticoid Response Element (MRE) MR_active->MRE Binds to Transcription Gene Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., ENaC, SGK1) mRNA->Protein Response Cellular Response (Na+ Reabsorption, etc.) Protein->Response G Start Start PrepProtein Protein Preparation (MR-LBD) Start->PrepProtein PrepLigand Ligand Preparation (AZD9977) Start->PrepLigand GridGen Grid Generation (Define Binding Site) PrepProtein->GridGen Docking Molecular Docking (e.g., AutoDock Vina, Glide) PrepLigand->Docking GridGen->Docking Analysis Pose Analysis & Scoring Docking->Analysis Validation Validation against Crystal Structure Analysis->Validation End End Validation->End G AZD9977 AZD9977 Binding to MR UniqueInteraction Unique Interaction Pattern (e.g., with Ser811, AF-2) AZD9977->UniqueInteraction PartialAntagonism Partial Antagonism UniqueInteraction->PartialAntagonism DiffCofactor Differential Co-factor Recruitment PartialAntagonism->DiffCofactor OrganProtection Organ Protection (Cardio-Renal) DiffCofactor->OrganProtection ReducedElectrolyteEffect Reduced Effect on Urinary Electrolytes DiffCofactor->ReducedElectrolyteEffect LowerHyperkalemia Lower Hyperkalemia Risk ReducedElectrolyteEffect->LowerHyperkalemia

References

Balcinrenone: A Deep Dive into Tissue-Selective Mineralocorticoid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tissue selectivity of Balcinrenone (AZD9977), a novel, non-steroidal selective mineralocorticoid receptor (MR) modulator. This compound is under investigation for the treatment of chronic kidney disease (CKD) and heart failure, often in combination with the SGLT2 inhibitor dapagliflozin (B1669812).[1][2] Preclinical evidence strongly suggests that this compound offers cardiorenal protection comparable to existing mineralocorticoid receptor antagonists (MRAs) like eplerenone (B1671536), but with a significantly reduced risk of hyperkalemia.[1][2][3] This unique profile stems from its distinct mechanism of action, which allows for selective modulation of MR activity in different tissues.

Executive Summary

This compound represents a significant advancement in the field of MR modulation. Unlike traditional steroidal MRAs, which act as full antagonists in all tissues where the MR is expressed, this compound is a partial MR antagonist.[4][5] This partial antagonism is the result of a unique binding interaction with the MR, inducing a specific receptor conformation that alters the recruitment of transcriptional co-regulators compared to full antagonists.[4][5][6] The key therapeutic advantage of this mechanism is the separation of beneficial organ-protective effects in non-epithelial tissues, such as the heart and kidneys, from the effects on electrolyte homeostasis in epithelial tissues, like the renal tubules.[3][6] Preclinical studies have demonstrated this compound's ability to reduce albuminuria and improve kidney histopathology to a similar extent as eplerenone, while critically, not causing a significant acute increase in the urinary sodium-to-potassium (Na+/K+) ratio, a key indicator of hyperkalemia risk.[4][5][7]

Mechanism of Action: A Differentiated Approach to MR Modulation

The mineralocorticoid receptor is a nuclear receptor activated by aldosterone (B195564) and cortisol, playing a crucial role in regulating fluid and electrolyte balance, blood pressure, inflammation, and fibrosis.[2][8] While blockade of MR overactivation is beneficial in cardiorenal diseases, the indiscriminate antagonism by traditional MRAs in the kidneys can lead to life-threatening hyperkalemia by preventing potassium excretion.[2]

This compound's tissue selectivity is not based on differential tissue distribution but rather on its distinct molecular interaction with the MR. This interaction leads to a unique conformational change in the receptor, which in turn modulates the downstream signaling pathways in a tissue-specific manner. In non-epithelial tissues like the heart and vasculature, this compound effectively antagonizes the pro-inflammatory and pro-fibrotic effects of MR activation.[6] Conversely, in the epithelial cells of the kidney's distal nephron, its partial antagonist activity has a minimal impact on the MR's role in regulating electrolyte transport, thus sparing the body's ability to excrete potassium.[3][6]

Figure 1: this compound's tissue-selective signaling pathway.

Quantitative Data on this compound's Selectivity and Potency

The following tables summarize the key quantitative data from preclinical studies, highlighting this compound's selectivity profile in comparison to the established MRA, eplerenone.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundMR Binding Affinity (pKi)GR Binding Affinity (pKi)PR Binding Affinity (pKi)MR Antagonist Potency (IC50, µM)Species Specificity (IC50, µM)
This compound (AZD9977) 7.55.44.60.28 (partial antagonist)Human: 0.37, Mouse: 0.08, Rat: 0.08
Eplerenone Similar to this compound (in human MR)Lower than this compoundLower than this compoundFull antagonistNot specified

Data sourced from MedChemExpress.[9]

Table 2: In Vivo Effects on Organ Protection and Electrolyte Excretion in a Rat Model

Treatment GroupUrinary Albumin-to-Creatinine Ratio (UACR) ReductionChange in Urinary Na+/K+ Ratio
Vehicle BaselineNo significant change
This compound (10-100 mg/kg) Dose-dependent reductionNo significant acute effect
Eplerenone Dose-dependent reductionDose-dependent increase

Data derived from the findings of Bamberg et al. (2018).[4][5]

Experimental Protocols

This section details the methodologies for the key experiments that have been pivotal in characterizing the tissue-selective properties of this compound.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of this compound and comparator compounds to the mineralocorticoid receptor (MR), glucocorticoid receptor (GR), and progesterone (B1679170) receptor (PR).

  • Methodology:

    • Prepare cell lysates or purified receptor proteins for MR, GR, and PR.

    • Incubate the receptor preparations with a radiolabeled ligand specific for each receptor.

    • Add increasing concentrations of this compound or eplerenone to compete with the radiolabeled ligand for binding to the receptor.

    • After reaching equilibrium, separate the receptor-bound from the free radioligand using a filtration method.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the pKi values from the competition binding curves to represent the binding affinity of the test compounds.[9]

2. MR Reporter Gene Assay:

  • Objective: To assess the functional antagonist activity of this compound on the aldosterone-activated MR.

  • Methodology:

    • Utilize a human cell line (e.g., U2-OS) stably transfected with the full-length human MR and a reporter gene construct (e.g., luciferase) under the control of an MR-responsive promoter.

    • Culture the cells in appropriate media and plate them in multi-well plates.

    • Treat the cells with a fixed concentration of aldosterone to activate the MR, in the presence of increasing concentrations of this compound.

    • After an incubation period, lyse the cells and measure the activity of the reporter enzyme (luciferase) using a luminometer.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the aldosterone-induced reporter gene expression.[9]

Figure 2: Workflow for the MR reporter gene assay.

In Vivo Animal Models

1. Unilateral Nephrectomy (UNx) Aldosterone/High-Salt Rat Model:

  • Objective: To evaluate the organ-protective effects of this compound on kidney function and its impact on urinary electrolyte excretion in a model of MR overactivation.

  • Methodology:

    • Male Sprague Dawley rats undergo a unilateral nephrectomy to induce renal stress.

    • The rats are administered a continuous infusion of aldosterone via osmotic minipumps and are fed a high-salt diet to induce hypertension and renal injury.

    • The animals are randomized to receive either vehicle, this compound (at various doses, e.g., 10-100 mg/kg orally), or eplerenone admixed in their diet for a period of several weeks (e.g., 4 weeks).

    • Urine is collected at regular intervals to measure the urinary albumin-to-creatinine ratio (UACR) as a marker of kidney damage.

    • For acute electrolyte excretion studies, rats on a low-salt diet are given a single dose of the compound and urine is collected for a short period (e.g., 6 hours) to analyze sodium and potassium levels and calculate the Na+/K+ ratio.

    • At the end of the study, kidney tissues are collected for histopathological analysis to assess the extent of fibrosis and glomerular injury.[2][4][9]

Figure 3: Experimental workflow for the UNx rat model.

Conclusion and Future Directions

This compound's unique profile as a selective MR modulator presents a promising therapeutic strategy for patients with cardiorenal diseases who are at high risk of hyperkalemia. The preclinical data robustly supports its differentiated mechanism of action, which translates to organ protection without the adverse effects on electrolyte balance associated with traditional MRAs. Ongoing clinical trials, such as MIRO-CKD and BalanceD-HF, are further evaluating the efficacy and safety of this compound in patient populations.[10][11] The findings from these trials will be crucial in confirming the translatability of these preclinical observations and establishing this compound's role in the future management of chronic kidney disease and heart failure. The development of such tissue-selective modulators represents a paradigm shift in targeting nuclear receptors, paving the way for more refined and safer therapeutic interventions.

References

Balcinrenone's Impact on Gene Expression in Kidney Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of chronic kidney disease (CKD) and heart failure. Unlike traditional steroidal MR antagonists, this compound exhibits a distinct mechanism of action that provides cardio-renal protection with a potentially reduced risk of hyperkalemia. This guide provides an in-depth analysis of the current understanding of this compound's impact on gene expression in kidney cells, focusing on its role in mitigating inflammation and fibrosis. This document summarizes key preclinical findings, presents detailed experimental methodologies for relevant assays, and visualizes the known signaling pathways and experimental workflows.

Mechanism of Action: Selective Mineralocorticoid Receptor Modulation

The mineralocorticoid receptor is a nuclear receptor that, upon activation by aldosterone, translocates to the nucleus and modulates the expression of a wide array of genes. In the kidney, overactivation of the MR is a key driver of pathological processes, including inflammation, fibrosis, and tissue remodeling. This compound acts as an antagonist to the MR, thereby preventing the downstream transcriptional effects of aldosterone. Preclinical studies suggest that this compound's unique binding properties and cofactor recruitment may differentiate its effects from traditional MRAs, particularly concerning electrolyte homeostasis.[1][2]

A key signaling pathway implicated in the beneficial effects of this compound in the kidney involves the modulation of proteoglycan expression and subsequent Toll-like receptor 4 (TLR4) signaling. Overactivation of the MR can lead to increased deposition of proteoglycans in the extracellular matrix, which in turn can activate the TLR4 pathway, leading to a pro-inflammatory and pro-fibrotic cascade. This compound has been shown to blunt this pathway.

Impact on Gene Expression in Kidney Cells

Preclinical research in a mouse model of chronic kidney disease has demonstrated that this compound significantly modulates the expression of genes involved in extracellular matrix remodeling and inflammation. The following tables summarize the quantitative data from these studies, showcasing the effect of this compound on both mRNA and protein expression in kidney tissue.

Data Presentation: Modulation of Gene and Protein Expression

Table 1: Effect of this compound on mRNA Expression of Pro-fibrotic and Pro-inflammatory Genes in Kidney Tissue

GeneFunctionExpression Change with this compound
Syndecan-1Proteoglycan involved in cell adhesion and signalingDown-regulated
VersicanProteoglycan involved in cell adhesion, proliferation, and migrationDown-regulated
BiglycanProteoglycan that can activate TLR4Down-regulated
TLR4Toll-like receptor 4, key initiator of inflammatory responseDown-regulated
MyD88Adaptor protein downstream of TLR4Down-regulated
CD68Macrophage markerDown-regulated
CD3T-cell co-receptorDown-regulated
CD4T-helper cell co-receptorDown-regulated

Data synthesized from a preclinical study in a mouse model of chronic kidney disease.

Table 2: Effect of this compound on Protein Levels of Pro-fibrotic and Pro-inflammatory Markers in Kidney Tissue

ProteinFunctionProtein Level Change with this compound
Syndecan-1Proteoglycan involved in cell adhesion and signalingDecreased
VersicanProteoglycan involved in cell adhesion, proliferation, and migrationDecreased
MyD88Adaptor protein downstream of TLR4Decreased
NF-κB (phosphorylated)Transcription factor mediating inflammatory responseDecreased
CD68Macrophage markerDecreased
CD3T-cell co-receptorDecreased
CD4T-helper cell co-receptorDecreased

Data synthesized from a preclinical study in a mouse model of chronic kidney disease.

Signaling Pathways and Experimental Workflows

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates GeneExpression Pro-inflammatory & Pro-fibrotic Gene Expression NFkB->GeneExpression Promotes This compound This compound MR_Aldo MR-Aldosterone Complex This compound->MR_Aldo Inhibits MR_Aldo->GeneExpression Promotes Proteoglycans Proteoglycans (e.g., Biglycan) Proteoglycans->TLR4 Activates G cluster_0 Sample Preparation cluster_1 Gene Expression Analysis cluster_2 Protein Expression Analysis cluster_3 Data Analysis KidneyTissue Kidney Tissue (Control vs. This compound-treated) Homogenization Tissue Homogenization KidneyTissue->Homogenization RNA_Extraction Total RNA Extraction Homogenization->RNA_Extraction Protein_Extraction Total Protein Extraction Homogenization->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis WesternBlot Western Blot Protein_Extraction->WesternBlot IHC Immunohistochemistry Protein_Extraction->IHC qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR DataAnalysis Differential Expression Analysis qPCR->DataAnalysis WesternBlot->DataAnalysis IHC->DataAnalysis

References

Early-Phase Clinical Trial Results for Balcinrenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balcinrenone (formerly AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator being developed for the treatment of chronic kidney disease (CKD) and heart failure (HF).[1][2] Unlike traditional steroidal MR antagonists, this compound is designed to offer cardio-renal protection with a potentially lower risk of electrolyte imbalances, specifically hyperkalemia.[1] This technical guide provides a comprehensive summary of the available data from early-phase clinical trials, focusing on pharmacokinetics, safety, and efficacy, with detailed experimental protocols and visual representations of key pathways and study designs.

Mechanism of Action

This compound functions by selectively modulating the mineralocorticoid receptor, thereby blocking the binding of aldosterone (B195564).[3] The overactivation of the MR by aldosterone is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease, leading to sodium retention, potassium excretion, inflammation, and fibrosis.[3] By inhibiting these effects, this compound aims to reduce blood pressure, decrease fluid overload, and mitigate tissue damage in the cardiovascular and renal systems.[3]

Signaling Pathway of this compound

cluster_blood_vessel Blood Vessel cluster_cell Target Cell (e.g., Kidney, Heart) Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Gene_Transcription Gene Transcription MR->Gene_Transcription Promotes This compound This compound This compound->MR Blocks Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Na_Retention Na+ Retention & K+ Excretion Gene_Transcription->Na_Retention

Caption: Mechanism of action of this compound.

Pharmacokinetics

Population pharmacokinetic analyses have been conducted using data from six clinical studies, including healthy participants and patients with heart failure and chronic kidney disease.[4]

Key Pharmacokinetic Parameters
ParameterObservationCitation
Effect of Food Minor impact on exposure, with a 1.13-fold increase in AUCss when taken with food.[4]
Effect of Renal Impairment (eGFR) Lower eGFR leads to higher exposure. Patients with an eGFR of 25 mL/min/1.73 m² had a 1.44-fold increase in this compound AUCss compared to those with an eGFR of 60 mL/min/1.73 m².[4]
Apparent Clearance in Patients vs. Healthy Volunteers Patients with HF and CKD showed approximately 50% lower apparent clearance compared to healthy participants and those with only renal impairment, after adjusting for eGFR differences.[4][5]
AUC in Severe Renal Impairment In a Phase 1 trial (NCT04469907), a single 150 mg oral dose resulted in an approximately two-fold higher area under the curve (AUC) and a 1.4-fold higher maximum plasma concentration (Cmax) in participants with severe renal impairment (eGFR < 30 mL/min/1.73 m²) compared to healthy controls.[6]
Dose Proportionality In a Phase 1 single ascending dose study in healthy males, doses from 5 mg to 800 mg were evaluated.[7]

Phase 2 Clinical Trial Results

Two key Phase 2b clinical trials have evaluated the efficacy and safety of this compound in combination with the SGLT2 inhibitor dapagliflozin (B1669812): the MIRO-CKD trial and the MIRACLE trial.

MIRO-CKD Trial (NCT06350123)

The MIRO-CKD trial was a multicenter, randomized, double-blind, active-controlled study to assess the efficacy and safety of this compound in combination with dapagliflozin in patients with chronic kidney disease.[8][9][10]

  • Study Design: Phase 2b, multicenter, randomized, double-blind, active-controlled, parallel-group, dose-finding study.[10]

  • Participants: 324 adults with an estimated glomerular filtration rate (eGFR) of 25 to <60 mL/min per 1.73 m² and a urine albumin-to-creatinine ratio (UACR) of >100 to ≤5000 mg/g.[8]

  • Treatment Arms: [8]

    • This compound 15 mg + Dapagliflozin 10 mg (n=108)

    • This compound 40 mg + Dapagliflozin 10 mg (n=110)

    • Placebo + Dapagliflozin 10 mg (n=106)

  • Treatment Duration: 12 weeks, followed by an 8-week washout period.[9][11]

  • Primary Efficacy Endpoint: Relative change in UACR from baseline to week 12.[9]

Screening Screening (613 participants) Randomization Randomization (324 participants) Screening->Randomization Treatment_A This compound 15mg + Dapagliflozin 10mg (n=108) Randomization->Treatment_A Treatment_B This compound 40mg + Dapagliflozin 10mg (n=110) Randomization->Treatment_B Treatment_C Placebo + Dapagliflozin 10mg (n=106) Randomization->Treatment_C Treatment_Period 12-Week Treatment Treatment_A->Treatment_Period Treatment_B->Treatment_Period Treatment_C->Treatment_Period Washout 8-Week Washout Treatment_Period->Washout Endpoint Primary Endpoint: Change in UACR at Week 12 Treatment_Period->Endpoint

Caption: MIRO-CKD trial workflow.

Characteristic/OutcomeThis compound 15 mg + Dapagliflozin 10 mg (n=108)This compound 40 mg + Dapagliflozin 10 mg (n=110)Placebo + Dapagliflozin 10 mg (n=106)Citation
Mean Age (years) 64.6 (overall)64.6 (overall)64.6 (overall)[8]
Mean eGFR (mL/min/1.73 m²) 42.2 (overall)42.2 (overall)42.2 (overall)[8]
Median UACR (mg/g) 365 (overall)365 (overall)365 (overall)[8]
UACR Reduction vs. Placebo at Week 12 (90% CI) -22.8% (-33.3 to -10.7)-32.8% (-42.0 to -22.1)N/A[8]
p-value vs. Placebo 0.0038<0.0001N/A[8]
Adverse EventThis compound 15 mg + Dapagliflozin 10 mg (n=108)This compound 40 mg + Dapagliflozin 10 mg (n=110)Placebo + Dapagliflozin 10 mg (n=106)Citation
Investigator-reported Hyperkalemia 7 (6%)8 (7%)5 (5%)[8]
Hypotension Few, balanced across groups, none seriousFew, balanced across groups, none seriousFew, balanced across groups, none serious[8]
Renal Events Few, balanced across groups, none seriousFew, balanced across groups, none seriousFew, balanced across groups, none serious[8]
MIRACLE Trial (NCT04595370)

The MIRACLE trial investigated the efficacy and safety of this compound in combination with dapagliflozin in patients with heart failure and chronic kidney disease.[1][12] The trial was stopped early due to slow recruitment, which limited its statistical power.[1]

  • Study Design: Phase 2b, randomized, double-blind, placebo-controlled.[1]

  • Participants: 133 adults with symptomatic heart failure (ejection fraction <60%), eGFR ≥30 to ≤60 ml/min/1.73 m², and UACR ≥30 to <3000 mg/g.[1]

  • Treatment Arms: [1]

    • This compound 15 mg/day + Dapagliflozin 10 mg/day

    • This compound 50 mg/day + Dapagliflozin 10 mg/day

    • This compound 150 mg/day + Dapagliflozin 10 mg/day

    • Placebo + Dapagliflozin 10 mg/day

  • Treatment Duration: 12 weeks.[1]

  • Primary Endpoint: Relative reduction in UACR from baseline to week 12.[1]

Patient_Population Symptomatic HF & CKD (n=133) Randomization Randomization Patient_Population->Randomization Treatment_A This compound 15mg + Dapagliflozin 10mg Randomization->Treatment_A Treatment_B This compound 50mg + Dapagliflozin 10mg Randomization->Treatment_B Treatment_C This compound 150mg + Dapagliflozin 10mg Randomization->Treatment_C Treatment_D Placebo + Dapagliflozin 10mg Randomization->Treatment_D Treatment_Period 12-Week Treatment Treatment_A->Treatment_Period Treatment_B->Treatment_Period Treatment_C->Treatment_Period Treatment_D->Treatment_Period Endpoint Primary Endpoint: Change in UACR at Week 12 Treatment_Period->Endpoint

Caption: MIRACLE trial workflow.

The MIRACLE trial did not show a statistically significant difference in the relative reduction of UACR from baseline to week 12 between the this compound plus dapagliflozin groups and the dapagliflozin plus placebo group.[1] There was no clear dose-response relationship observed for this compound.[1]

In terms of safety, there were possible dose-dependent increases in serum potassium levels and a reduction in eGFR in the highest dose group (150 mg).[1] Hyperkalemia led to discontinuation for two participants receiving this compound, while none in the placebo group discontinued (B1498344) for this reason.[1]

Conclusion

Early-phase clinical trials of this compound, particularly the MIRO-CKD study, have demonstrated promising results in reducing albuminuria in patients with chronic kidney disease when used in combination with dapagliflozin.[8] The safety profile appears manageable, with minor effects on potassium levels.[8] While the MIRACLE trial in patients with heart failure and CKD did not meet its primary endpoint, it provided valuable safety information.[1] Further investigation in larger, adequately powered Phase 3 trials is warranted to fully establish the clinical benefit and safety of this compound in these patient populations.

References

Methodological & Application

Application Note: Quantification of Balcinrenone in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Balcinrenone in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The described methodology is crucial for pharmacokinetic and clinical studies involving this compound, a novel mineralocorticoid receptor modulator. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and data analysis. The provided method is based on published literature and is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, non-steroidal mineralocorticoid receptor modulator being developed for the treatment of heart failure and chronic kidney disease.[1][2] Accurate and precise quantification of this compound in human plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1][3] This document details a robust UPLC-MS/MS method for the determination of this compound concentrations in human plasma, providing the necessary protocols and parameters for implementation in a bioanalytical laboratory.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Equipment
  • Waters Acquity UPLC System or equivalent

  • Waters Xevo TQ-S micro triple quadrupole mass spectrometer or equivalent

  • Waters Acquity UPLC HSS C18 SB column (100Å, 1.8 µm, 3 mm × 150 mm) or equivalent[3]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh the this compound reference standard and the internal standard and dissolve in an appropriate solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a suitable solvent (e.g., 50:50 acetonitrile/water) to create working solutions for calibration standards and quality control samples. Prepare a separate working solution for the internal standard.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • To a 1.0 mL aliquot of human plasma in a microcentrifuge tube, add 3.0 mL of a methanol/acetonitrile (1:1, v/v) mixture.[3]

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.[3]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of this compound.

ParameterCondition
UPLC System Waters Acquity UPLC
Column Waters Acquity UPLC HSS C18 SB (100Å, 1.8 µm, 3 mm × 150 mm)[3]
Column Temperature 45°C[3]
Mobile Phase A 0.1% Formic acid in water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.5 mL/min[3]
Injection Volume 5 µL
Gradient Elution A stepwise gradient was used from 14% to 90% mobile phase B over 54 minutes.[3]
Mass Spectrometer Waters Xevo TQ-S micro triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Data Acquisition Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for this compound and the internal standard need to be optimized.

Data Presentation

The following table summarizes pharmacokinetic parameters of this compound observed in clinical studies.

ParameterValueStudy Population/Conditions
Tmax (median) 0.5 - 1 hourOral suspension[3]
Tmax (median) 0.75 - 2.5 hoursOral capsule[3]
Absolute Bioavailability 52%Healthy Participants[1]
Apparent Clearance 14.2 L/hHealthy Participants[1]
Renal Clearance 5.4 L/hHealthy Participants[1]
AUC Increase with High-Fat Meal 1.13-foldHealthy Participants[1][4]
AUC Increase in Severe Renal Impairment (eGFR < 30 mL/min/1.73 m²) ~2-foldCompared to normal renal function[2][5]
Cmax Increase in Severe Renal Impairment (eGFR < 30 mL/min/1.73 m²) 1.4-foldCompared to normal renal function[2][5]

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to be assessed include:

  • Linearity: A linear range should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).

  • Recovery: The extraction recovery of this compound and the internal standard should be consistent and reproducible.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and IS should be evaluated.

  • Stability: The stability of this compound in plasma should be assessed under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_proc Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Methanol/Acetonitrile) add_is->ppt centrifuge Centrifugation (10,000g, 10 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject chroma Chromatographic Separation (HSS C18 Column) inject->chroma ms_detect Mass Spectrometric Detection (MRM Mode) chroma->ms_detect data_acq Data Acquisition ms_detect->data_acq integrate Peak Integration data_acq->integrate calculate Calculate Concentration (Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for the quantification of this compound in human plasma.

Logical Relationship of the Analytical Method

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs plasma_sample Plasma Sample sample_prep Sample Preparation (Protein Precipitation) plasma_sample->sample_prep reference_std This compound Standard reference_std->sample_prep internal_std Internal Standard internal_std->sample_prep lc_separation LC Separation (UPLC) sample_prep->lc_separation ms_detection MS Detection (MS/MS) lc_separation->ms_detection concentration This compound Concentration ms_detection->concentration pk_parameters Pharmacokinetic Data concentration->pk_parameters

Caption: Logical relationship of the this compound bioanalytical method.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. This application note serves as a comprehensive guide for researchers, offering detailed protocols and established parameters to support pharmacokinetic and clinical research of this novel therapeutic agent. Adherence to good laboratory practices and thorough method validation are crucial for obtaining accurate and reliable results.

References

Application Notes and Protocols for AZD9977 in Animal Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9977 is a novel, selective mineralocorticoid receptor (MR) modulator that has demonstrated potential for reno-protection in preclinical models of diabetic nephropathy.[1][2][3] As a partial MR antagonist, AZD9977 presents a unique pharmacological profile, offering organ protection with a potentially reduced risk of hyperkalemia compared to traditional MR antagonists like eplerenone (B1671536).[1][2][3] These application notes provide a comprehensive overview of the use of AZD9977 in relevant animal models of diabetic kidney disease, including detailed experimental protocols and a summary of key findings.

Mechanism of Action

Excessive activation of the mineralocorticoid receptor is a key driver of inflammation, fibrosis, and vascular injury in target organs, including the kidneys.[1][2][3][4] In the context of diabetic nephropathy, MR activation contributes to the progression of the disease through various hemodynamic and non-hemodynamic pathways.[4] AZD9977 acts as a partial antagonist of the MR. This distinct interaction with the receptor leads to a unique pattern of co-factor recruitment compared to full antagonists like eplerenone.[1][2] This modulation of the MR signaling pathway is believed to underlie its ability to reduce renal injury while having a differential effect on urinary electrolyte excretion.[1][2]

Signaling Pathway of AZD9977 in Diabetic Nephropathy

AZD9977_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Aldosterone (B195564) Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds & Activates AZD9977 AZD9977 AZD9977->MR Binds & Modulates MR_Aldo_Complex Active MR Complex AZD_MR_Complex Partially Active MR Complex Downstream_Effects Inflammation Fibrosis Podocyte Injury MR_Aldo_Complex->Downstream_Effects Promotes AZD_MR_Complex->Downstream_Effects Inhibits Renoprotection Renoprotection (Reduced Albuminuria, Improved Histology) AZD_MR_Complex->Renoprotection

Caption: Mechanism of AZD9977 as a partial MR antagonist.

Preclinical Animal Models

Several animal models are utilized to study diabetic nephropathy, each with its own set of characteristics that mimic aspects of the human disease.[5][6][7] For investigating the efficacy of AZD9977, the following models have been reported:

  • Uninephrectomized db/db Mice: This is a model of type 2 diabetic nephropathy.[1][2] The db/db mouse has a mutation in the leptin receptor, leading to obesity, insulin (B600854) resistance, and hyperglycemia.[6] Unilateral nephrectomy is performed to accelerate and exacerbate the progression of diabetic kidney disease.[8]

  • Uninephrectomized Sprague Dawley Rats on a High-Salt Diet with Aldosterone Infusion: This model is not a primary model of diabetic nephropathy but is used to study MR antagonist-mediated organ protection.[1][2] The administration of aldosterone and a high-salt diet induces hypertension, inflammation, and fibrosis in the kidneys, mimicking key pathological features of chronic kidney disease.

Experimental Protocols

Uninephrectomized db/db Mouse Model of Diabetic Nephropathy

This protocol outlines the study of AZD9977's efficacy in a robust model of type 2 diabetic nephropathy.

a. Experimental Workflow

db_db_workflow Age_8w 8 Weeks Old db/db Mice Uninephrectomy Unilateral Nephrectomy Age_8w->Uninephrectomy Age_18w 18 Weeks Old (Development of Kidney Damage) Uninephrectomy->Age_18w Treatment 4-Week Treatment Period Age_18w->Treatment Endpoint 22 Weeks Old (Endpoint Analysis) Treatment->Endpoint

Caption: Experimental workflow for the db/db mouse study.

b. Materials and Reagents

  • Male db/db mice

  • AZD9977

  • Eplerenone (as a comparator)

  • Enalapril (B1671234) (as a standard of care comparator)[1]

  • Vehicle for drug administration

  • Metabolic cages for urine collection

  • Reagents for albuminuria assessment (e.g., ELISA kit)

  • Reagents for histological analysis (e.g., Periodic acid-Schiff stain)

c. Procedure

  • Animal Model: At 8 weeks of age, male db/db mice undergo unilateral nephrectomy to accelerate diabetic kidney disease.[1]

  • Disease Progression: The animals are allowed to develop robust kidney damage until 18 weeks of age.[1]

  • Treatment Groups: At 18 weeks of age, the mice are randomized into the following treatment groups (n=7-8 per group)[1]:

    • Vehicle control

    • AZD9977 (e.g., 100 mg/kg/day)

    • Eplerenone (e.g., 100 mg/kg/day)

    • Enalapril

    • AZD9977 in combination with enalapril

    • Eplerenone in combination with enalapril

  • Drug Administration: The compounds are administered for a period of 4 weeks.[1]

  • Endpoint Analysis (at 22 weeks of age):

    • Albuminuria: 24-hour urine is collected using metabolic cages, and total urine albumin is assessed.[1]

    • Kidney Histopathology: Kidneys are harvested, fixed, and stained with Periodic acid-Schiff (PAS) to assess glomerular extracellular matrix (ECM) deposition.[1] Glomerular ECM scores are quantified as a percentage of the glomerular tuft staining positive.[1]

Aldosterone-Infused Uninephrectomized Rat Model

This protocol is designed to assess the on-target organ-protective effects of MR modulators.

a. Experimental Workflow

rat_model_workflow Uninephrectomy Uninephrectomized Male Sprague Dawley Rats Aldo_Infusion Aldosterone Infusion (via osmotic minipumps) + High-Salt Diet Uninephrectomy->Aldo_Infusion Treatment 4-Week Treatment with AZD9977 or Eplerenone (admixed in diet) Aldo_Infusion->Treatment Endpoint Endpoint Analysis: UACR & Renal Pathology Treatment->Endpoint

Caption: Workflow for the aldosterone-infused rat model.

b. Materials and Reagents

  • Male Sprague Dawley rats

  • Aldosterone

  • Osmotic minipumps

  • High-salt diet

  • AZD9977

  • Eplerenone

  • Vehicle (control diet)

  • Reagents for Urine Albumin-to-Creatinine Ratio (UACR) measurement

  • Reagents for histological analysis

c. Procedure

  • Animal Model: Uninephrectomized male Sprague Dawley rats are used.[1]

  • Disease Induction: The rats are administered aldosterone via osmotic minipumps and fed a high-salt diet to induce kidney damage.[1]

  • Treatment Groups: The animals are treated with AZD9977 or eplerenone admixed in the diet for four weeks.[1]

  • Endpoint Analysis:

    • Urine Albumin-to-Creatinine Ratio (UACR): UACR is measured to assess albuminuria.[1]

    • Renal Pathology: Kidney tissues are examined for histopathological changes.[1]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of AZD9977 in animal models of diabetic nephropathy.

Table 1: Effect of AZD9977 on Albuminuria in Uninephrectomized db/db Mice

Treatment Group (100 mg/kg/day)Change in 24-hour Urine Albumin
VehicleBaseline
AZD9977Dose-dependent reduction
EplerenoneDose-dependent reduction (similar to AZD9977)
EnalaprilEfficacious reduction
AZD9977 + EnalaprilFurther improvement compared to enalapril alone
Eplerenone + EnalaprilFurther improvement compared to enalapril alone

Data synthesized from published findings.[1]

Table 2: Effect of AZD9977 on Glomerular Histopathology in Uninephrectomized db/db Mice

Treatment Group (100 mg/kg/day)Glomerular ECM Score (% of glomerular tuft staining)
VehicleBaseline
AZD9977Significant reduction
EplerenoneSignificant reduction
AZD9977 + EnalaprilFurther improvement compared to enalapril alone
Eplerenone + EnalaprilFurther improvement compared to enalapril alone

Data synthesized from published findings.[1]

Table 3: Effect of AZD9977 on UACR in Aldosterone-Infused Uninephrectomized Rats

Treatment GroupChange in UACR
VehicleBaseline
AZD9977 (30 and 100 mg/kg/day)Dose-dependent reduction
Eplerenone (10 and 30 mg/kg/day)Dose-dependent reduction

Data synthesized from published findings.[1]

Conclusion

AZD9977 has demonstrated significant reno-protective effects in preclinical models of diabetic nephropathy, reducing albuminuria and improving kidney histopathology.[1][2] Its efficacy is comparable to that of the established MR antagonist eplerenone.[1][2] Notably, when combined with the standard of care, enalapril, AZD9977 provides additional benefits in improving renal outcomes.[1] The unique profile of AZD9977 as a partial MR modulator, which separates its organ-protective effects from significant impacts on electrolyte excretion, suggests a potentially favorable safety profile with a reduced risk of hyperkalemia.[1][2][3] These findings support the continued investigation of AZD9977 as a promising therapeutic agent for patients with diabetic kidney disease.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Balcinrenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator in development for the treatment of chronic kidney disease (CKD) and heart failure.[1][2] Its mechanism of action centers on the blockade of the mineralocorticoid receptor, thereby interfering with the binding of aldosterone (B195564). This interference mitigates downstream pathological effects such as inflammation and fibrosis in cardiovascular and renal tissues.[3] Unlike traditional steroidal MR antagonists, this compound is designed for greater selectivity to minimize off-target effects.[3]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the in vitro efficacy of this compound. The assays are designed to:

  • Quantify the direct antagonism of the mineralocorticoid receptor.

  • Assess the anti-fibrotic potential by measuring the inhibition of myofibroblast differentiation.

  • Evaluate the anti-hypertrophic effects on cardiomyocytes.

Mineralocorticoid Receptor (MR) Antagonism Assay

This assay quantitatively determines the ability of this compound to inhibit the aldosterone-induced activation of the mineralocorticoid receptor. A reporter gene assay is employed, where the activation of MR leads to the expression of a measurable reporter protein, such as luciferase.

Signaling Pathway

MR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_inactive Inactive MR Aldosterone->MR_inactive Binds This compound This compound This compound->MR_inactive Blocks MR_active Active MR-Aldosterone Complex MR_inactive->MR_active Activation MRE Mineralocorticoid Response Element (MRE) MR_active->MRE Translocation & Binding Transcription Gene Transcription MRE->Transcription Initiates

Caption: Mineralocorticoid Receptor Signaling Pathway.
Experimental Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldosterone-induced MR activation.

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression plasmid for human full-length MR

  • Reporter plasmid containing a luciferase gene under the control of a mineralocorticoid response element (MRE) promoter (e.g., MMTV-luc)[4]

  • Transfection reagent (e.g., FuGENE® 6)

  • Aldosterone

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well microplates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]

  • Transfection: Co-transfect the cells with the MR expression plasmid and the MRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter expression.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Treat the cells with varying concentrations of this compound in the presence of a constant concentration of aldosterone (e.g., EC80 concentration, approximately 140 pM).[5] Include a positive control (aldosterone alone) and a negative control (vehicle).

  • Incubation: Incubate the plate for an additional 22-24 hours.[5]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol. The Renilla luciferase activity is used to normalize for transfection efficiency and cell viability.

Data Presentation
This compound (µM)Luciferase Activity (Normalized)% Inhibition
0 (Vehicle)1000
0.01955
0.038515
0.16535
0.28 50 50
13565
33268
103169

Note: This table presents representative data. This compound has been reported to antagonize aldosterone-activated MR with an IC50 of 0.28 µM and demonstrates partial antagonist activity, suppressing about 69% of the MR activity in this type of assay.[6]

Anti-Fibrotic Efficacy: Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts, a key process in tissue fibrosis.

Experimental Workflow

FMT_Workflow cluster_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis Seed Seed Human Lung Fibroblasts Treat Treat with this compound and TGF-β1 Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Fix Fix and Permeabilize Cells Incubate->Fix Stain Stain for α-SMA (Myofibroblast Marker) and DAPI (Nuclei) Fix->Stain Image High-Content Imaging Stain->Image Quantify Quantify α-SMA Expression Image->Quantify Hypertrophy_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis Seed Seed Human iPSC-derived Cardiomyocytes Treat Treat with this compound and Endothelin-1 (ET-1) Seed->Treat Incubate Incubate for 48 hours Treat->Incubate Harvest Harvest Cells/Supernatant Incubate->Harvest Measure Measure Hypertrophy Markers (e.g., BNP levels, Cell Size, NPPA/NPPB gene expression) Harvest->Measure

References

Protocol for Assessing the Anti-Fibrotic Effects of Balcinrenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leads to tissue scarring and organ dysfunction, representing a significant pathological component of many chronic diseases. Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] Pathophysiological activation of the MR by aldosterone (B195564) and cortisol can promote inflammation, oxidative stress, and fibrosis in tissues such as the heart and kidneys.[2][3][4] this compound is designed to block these detrimental effects in non-epithelial tissues while having minimal impact on electrolyte balance, potentially offering a safer therapeutic window compared to traditional steroidal MR antagonists.[2] Preclinical studies suggest that this compound possesses organ-protective, anti-inflammatory, and anti-fibrotic properties.[4][5][6] This document provides a detailed protocol for assessing the anti-fibrotic efficacy of this compound in both in vitro and in vivo models.

Mechanism of Action

This compound selectively modulates the mineralocorticoid receptor, inducing a unique conformational change that differs from that caused by steroidal MR antagonists.[2] This alters the receptor's interaction with transcriptional co-activators, thereby inhibiting the downstream signaling pathways that lead to pro-inflammatory and pro-fibrotic gene expression.[2] Overactivation of the MR is a known driver of cardiac and renal fibrosis.[3][4][7] By antagonizing the MR, this compound is hypothesized to mitigate fibrosis through the reduction of key fibrotic mediators.

I. In Vitro Assessment of Anti-Fibrotic Effects

In vitro assays provide a controlled environment to dissect the cellular and molecular mechanisms of this compound's anti-fibrotic activity.

A. Fibroblast-to-Myofibroblast Transition (FMT) Assay

Myofibroblasts are the primary cell type responsible for excessive ECM deposition in fibrotic diseases.[8][9] This assay evaluates this compound's ability to inhibit the differentiation of fibroblasts into myofibroblasts, a critical step in the fibrotic process.

Experimental Protocol:

  • Cell Culture:

    • Culture primary human cardiac or renal fibroblasts in appropriate growth medium.

    • Seed fibroblasts in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.

    • Induce myofibroblast differentiation by adding Transforming Growth Factor-beta 1 (TGF-β1) (e.g., 5 ng/mL) to the media, in the continued presence of this compound.

    • Include appropriate controls: vehicle control (DMSO), TGF-β1 only, and a positive control anti-fibrotic agent (e.g., Nintedanib).

  • Analysis (48-72 hours post-induction):

    • Immunofluorescence Staining: Fix and permeabilize the cells. Stain for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblasts, and co-stain with DAPI for nuclear visualization.[8]

    • High-Content Imaging: Quantify the percentage of α-SMA positive cells and the intensity of α-SMA staining.[10]

    • Western Blot: Lyse cells and perform western blotting to quantify the protein expression of α-SMA and key ECM proteins like Collagen Type I (COL1A1) and Fibronectin.

    • RT-qPCR: Extract RNA and perform reverse transcription quantitative PCR to measure the mRNA expression levels of ACTA2 (α-SMA), COL1A1, and FN1.

B. "Scar-in-a-Jar" Collagen Deposition Assay

This assay provides a quantitative measure of ECM deposition, the hallmark of fibrosis.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed human fibroblasts (e.g., lung-derived WI-38) in a 96-well plate.[11]

    • Culture the cells in a medium containing macromolecular crowders (e.g., Ficoll) to accelerate ECM deposition.[9][11]

    • Treat the cells with TGF-β1 to induce a fibrotic response, along with a dose range of this compound.

  • Analysis (5-7 days post-treatment):

    • Collagen Staining: Fix the cells and stain for total collagen using Picrosirius Red.

    • Image Analysis: Acquire images and quantify the area and intensity of the red stain to determine the amount of deposited collagen.

    • Biochemical Quantification: Alternatively, use a hydroxyproline (B1673980) assay to biochemically quantify the total collagen content in the cell layer.

Data Presentation: In Vitro Assays

AssayCell TypeInduction AgentReadoutThis compound (IC50)Positive Control (IC50)
FMT Human Cardiac FibroblastsTGF-β1 (5 ng/mL)α-SMA Expression (% positive cells)Quantitative ValueQuantitative Value
ACTA2 mRNA (fold change)Quantitative ValueQuantitative Value
Collagen Deposition Human Lung Fibroblasts (WI-38)TGF-β1 + Macromolecular CrowdersCollagen I Protein (fold change)Quantitative ValueQuantitative Value
Hydroxyproline Content (µ g/well )Quantitative ValueQuantitative Value

II. In Vivo Assessment of Anti-Fibrotic Effects

In vivo models are crucial for evaluating the therapeutic efficacy of this compound in a complex physiological system.

A. Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used and well-characterized model for studying idiopathic pulmonary fibrosis (IPF).[12][13][14]

Experimental Protocol:

  • Animal Model:

    • Use 8-week-old male C57BL/6 mice.

  • Induction of Fibrosis:

    • Administer a single intratracheal or intranasal dose of bleomycin (B88199) (1-2 mg/kg) to induce lung injury and subsequent fibrosis.[13]

  • Treatment:

    • Begin daily oral administration of this compound (e.g., 10-50 mg/kg) on day 7 post-bleomycin administration (therapeutic regimen) and continue until day 21 or 28.[13]

    • Include a vehicle control group and a positive control group (e.g., Nintedanib at 60 mg/kg).[13]

  • Analysis (at study termination):

    • Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's Trichrome or Picrosirius Red to visualize collagen deposition.

    • Ashcroft Score: Quantify the extent of fibrosis using the semi-quantitative Ashcroft scoring method.[13]

    • Hydroxyproline Assay: Homogenize a portion of the lung tissue to determine total collagen content.

    • Immunohistochemistry: Stain lung sections for α-SMA and Collagen I to assess myofibroblast accumulation and ECM deposition.

    • Gene Expression Analysis: Analyze the mRNA levels of pro-fibrotic genes (Col1a1, Acta2, Tgf-β1) in lung homogenates via RT-qPCR.

    • Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels (e.g., IL-1β, IL-6, TNF-α).[13]

B. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model induces rapid and progressive interstitial fibrosis in the kidney.[14][15]

Experimental Protocol:

  • Animal Model:

    • Use 8-10 week-old male mice (e.g., C57BL/6).

  • Induction of Fibrosis:

    • Surgically ligate the left ureter to induce obstruction. The contralateral (right) kidney serves as an internal control.

  • Treatment:

    • Administer this compound daily via oral gavage, starting one day before or on the day of surgery (prophylactic regimen) and continuing for 7-14 days.

    • Include a sham-operated group, a vehicle-treated UUO group, and a positive control group.

  • Analysis (at study termination):

    • Histopathology: Harvest both kidneys and perform Masson's Trichrome and Picrosirius Red staining on kidney sections to assess collagen deposition.

    • Immunohistochemistry: Stain for fibrotic markers such as Fibronectin, α-SMA, and Collagen I.

    • Western Blot and RT-qPCR: Analyze kidney tissue lysates for the expression of pro-fibrotic proteins and genes.

Data Presentation: In Vivo Models

ModelOrganParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control
Bleomycin-Induced LungAshcroft ScoreMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Lung Hydroxyproline (µg/mg tissue)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Col1a1 mRNA (fold change)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
UUO KidneyFibrotic Area (%)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
α-SMA Positive Area (%)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Fn1 mRNA (fold change)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

III. Visualization of Pathways and Workflows

Signaling Pathway of MR-Mediated Fibrosis

MR_Fibrosis_Pathway cluster_ligands Ligands cluster_receptor Receptor Activation cluster_downstream Downstream Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Cortisol Cortisol Cortisol->MR Gene_Expression Pro-fibrotic & Pro-inflammatory Gene Expression MR->Gene_Expression Nuclear Translocation This compound This compound This compound->MR Fibrosis Fibrosis & Inflammation Gene_Expression->Fibrosis

Caption: MR-mediated pro-fibrotic signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Assessment

In_Vitro_Workflow cluster_analysis Endpoint Analysis start Seed Human Fibroblasts (Cardiac, Renal, or Lung) pretreatment Pre-treat with this compound (Dose-Response) start->pretreatment induction Induce Fibrotic Response (e.g., TGF-β1) pretreatment->induction incubation Incubate for 48-72 hours induction->incubation if_staining Immunofluorescence (α-SMA, Collagen I) incubation->if_staining western_blot Western Blot (α-SMA, Fibronectin) incubation->western_blot qpcr RT-qPCR (Pro-fibrotic Genes) incubation->qpcr

Caption: General workflow for in vitro assessment of this compound's anti-fibrotic effects.

Experimental Workflow: In Vivo Assessment

In_Vivo_Workflow cluster_analysis Tissue Analysis start Select Animal Model (e.g., C57BL/6 Mice) induction Induce Fibrosis (e.g., Bleomycin or UUO) start->induction treatment Daily Oral Dosing: - Vehicle - this compound (Dose 1) - this compound (Dose 2) - Positive Control induction->treatment termination Study Termination (Day 14-28) treatment->termination histology Histopathology (Masson's Trichrome, PSR) termination->histology ihc Immunohistochemistry (α-SMA, Collagen I) termination->ihc biochem Biochemical Assays (Hydroxyproline) termination->biochem gene_exp Gene Expression (RT-qPCR) termination->gene_exp

Caption: General workflow for in vivo assessment of this compound's anti-fibrotic effects.

References

Application Notes and Protocols for Radiolabeled Balcinrenone in ADME Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balcinrenone (also known as AZD9977) is a novel, nonsteroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of chronic kidney disease (CKD) and heart failure (HF).[1][2] Unlike traditional MR antagonists, this compound exhibits a unique mechanism of action that may offer cardiorenal protection with a reduced risk of hyperkalemia.[3][4] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is critical for its clinical development. The use of radiolabeled this compound, typically with Carbon-14 (¹⁴C), is indispensable for providing a complete quantitative picture of its disposition in biological systems.[1][5][6]

These application notes provide a comprehensive overview and detailed protocols for conducting ADME studies with radiolabeled this compound.

Mechanism of Action

This compound functions by selectively modulating the mineralocorticoid receptor, interfering with the binding of aldosterone (B195564).[2] The overactivation of the MR by aldosterone is implicated in fluid retention, hypertension, inflammation, and fibrosis in cardiovascular and renal tissues.[2] By blocking these effects, this compound aims to mitigate the progression of CKD and HF.[2] Preclinical studies suggest that this compound's modulation of the MR can prevent renal extracellular matrix remodeling and inflammation, potentially through the MR/proteoglycan/Toll-like receptor 4 (TLR4) pathway.[3][7]

cluster_0 Cellular Environment Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Blocks Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Nucleus Nucleus Aldo_MR->Nucleus Translocates to ARE Aldosterone Response Elements (ARE) Aldo_MR->ARE Binds to Transcription Gene Transcription (Inflammation, Fibrosis) ARE->Transcription Proteoglycan Proteoglycan Deposition Transcription->Proteoglycan TLR4 TLR4 Pathway Activation Proteoglycan->TLR4 Damage Renal & Cardiac Damage TLR4->Damage

Caption: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

A human ADME study was conducted using a single oral dose of [¹⁴C]this compound. The following tables summarize the key quantitative findings from this and other relevant pharmacokinetic studies.

Table 1: Mass Balance of [¹⁴C]this compound in Humans

ParameterValueReference
Total Recovery (% of dose)94.1%[8]
Recovery in Urine (% of dose)45.2%[8]
Recovery in Feces (% of dose)48.9%[8]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueConditionReference
Absolute Bioavailability52%Healthy Males[8]
Clearance14.2 L/hHealthy Males[8]
Renal Clearance5.4 L/hHealthy Males[8]
Apparent Clearance~50% lowerHF and CKD patients vs. Healthy[3][9]
AUC Exposure~2-fold higherSevere Renal Impairment vs. Normal[10]
Effect of Food on AUC1.13-fold increaseWith Food vs. Fasted[3][9]

Table 3: Metabolite Profile of [¹⁴C]this compound in Human Plasma

Component% of Total Plasma RadioactivityReference
Unchanged this compound55%[8]
Metabolite 1<6%[8]
Metabolite 2<6%[8]
Metabolite 3<6%[8]
Metabolite 4<6%[8]

Experimental Protocols

Detailed methodologies for key ADME experiments using radiolabeled this compound are provided below. These protocols are generalized and should be adapted based on specific experimental goals and regulatory requirements.

cluster_workflow Radiolabeled ADME Study Workflow cluster_analysis Sample Analysis Synthesis Synthesis of [¹⁴C]this compound DosePrep Dose Formulation & Homogeneity Testing Synthesis->DosePrep Dosing Animal/Human Dosing (Oral or IV) DosePrep->Dosing SampleCollection Sample Collection (Blood, Urine, Feces, Tissues) Dosing->SampleCollection MassBalance Mass Balance (LSC) SampleCollection->MassBalance QWBA Tissue Distribution (QWBA) SampleCollection->QWBA MetaboliteProfiling Metabolite Profiling (HPLC-Radiodetector/MS) SampleCollection->MetaboliteProfiling DataAnalysis Data Analysis & Pharmacokinetic Modeling MassBalance->DataAnalysis QWBA->DataAnalysis MetaboliteProfiling->DataAnalysis Report Final Report Generation DataAnalysis->Report

Caption: General experimental workflow for a radiolabeled ADME study.
Protocol 1: In Vivo Mass Balance and Excretion Pathways Study

Objective: To determine the routes and extent of excretion of [¹⁴C]this compound and its metabolites.

Materials:

  • [¹⁴C]this compound with high radiochemical purity.

  • Non-radiolabeled this compound for dose adjustment.

  • Appropriate vehicle for dosing formulation.

  • Test subjects (e.g., Sprague-Dawley rats or healthy human volunteers).

  • Metabolism cages for separate collection of urine and feces.

  • Liquid Scintillation Counter (LSC) and scintillation cocktail.

  • Sample oxidizer.

Procedure:

  • Dose Preparation: Prepare a dosing solution containing a precise amount of [¹⁴C]this compound, often mixed with non-radiolabeled drug to achieve the desired therapeutic dose.[11] The total radioactivity is typically in the range of 50-100 µCi for human studies using traditional methods.[11]

  • Acclimation: House subjects individually in metabolism cages for at least 24 hours before dosing to allow for acclimation.

  • Dosing: Administer a single oral dose of the [¹⁴C]this compound formulation.

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dose.[9] Continue collection until radioactivity in excreta is less than 1% of the administered dose over a 24-hour period.[10]

  • Sample Processing:

    • Urine: Measure and homogenize the total volume of urine collected at each interval. Take triplicate aliquots for LSC analysis.

    • Feces: Weigh and homogenize the total fecal output for each interval with an appropriate volume of water. Combust triplicate aliquots of the homogenate using a sample oxidizer, and measure the resulting ¹⁴CO₂ by LSC.

  • Data Analysis: Calculate the percentage of the administered radioactive dose recovered in urine and feces at each time point and cumulatively. The goal is to achieve a total recovery of >90%.[10]

Protocol 2: In Vivo Tissue Distribution by Quantitative Whole-Body Autoradiography (QWBA)

Objective: To visualize and quantify the distribution of [¹⁴C]this compound-related material in various tissues and organs.

Materials:

  • [¹⁴C]this compound.

  • Test subjects (typically pigmented rodents, e.g., Long-Evans rats).

  • Hexane and dry ice bath for freezing.

  • Cryomicrotome.

  • Phosphor imaging screens.

  • Imaging system (e.g., phosphor imager).

  • Image analysis software.

Procedure:

  • Dosing: Administer a single dose of [¹⁴C]this compound to the animals.

  • Euthanasia and Freezing: At specified time points post-dose (e.g., 1, 4, 8, 24, 72, and 168 hours), euthanize the animals and immediately freeze the carcasses by immersion in a hexane/dry ice bath (~-70°C).[12]

  • Embedding and Sectioning: Embed the frozen carcasses in a carboxymethylcellulose (CMC) block. Using a cryomicrotome, collect thin (e.g., 40 µm) sagittal sections of the entire body.[12][13]

  • Imaging: Expose the sections to a phosphor imaging screen for a duration determined by the level of radioactivity.

  • Image Analysis: Scan the exposed screen using a phosphor imager. Quantify the radioactivity in different tissues by comparing the signal intensity to that of co-exposed radioactive standards.

  • Data Reporting: Report tissue concentrations of radioactivity in ng-equivalents per gram of tissue. This data is crucial for identifying potential target organs for accumulation and for human radiation dosimetry calculations.[14]

Protocol 3: In Vitro Metabolism and Metabolite Profiling

Objective: To identify the metabolic pathways of this compound and characterize the resulting metabolites.

Materials:

  • [¹⁴C]this compound.

  • In vitro systems:

    • Pooled human liver microsomes (HLM).

    • Cryopreserved human hepatocytes.

    • Other subcellular fractions (e.g., S9) or recombinant CYP enzymes as needed.

  • NADPH-generating system (for microsomes/S9).

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Quenching solvent (e.g., acetonitrile).

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector and a high-resolution mass spectrometer (HR-MS).

Procedure:

  • Incubation Setup: Prepare incubation mixtures containing the in vitro system (e.g., HLM at 1 mg/mL), buffer, and [¹⁴C]this compound (e.g., at 10 µM).[15]

  • Initiation and Incubation: Pre-warm the mixtures at 37°C. Initiate the metabolic reaction by adding the NADPH-generating system. Incubate for a specified time (e.g., 90 minutes).[15] Include control samples quenched at time zero.

  • Termination: Stop the reaction by adding a cold quenching solvent like acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis:

    • Inject the supernatant onto an HPLC system equipped with a suitable column to separate the parent drug from its metabolites.

    • Use an in-line flow-through radiodetector to generate a radiochromatogram, allowing for the quantification of each radioactive peak.[4][16]

    • Direct the eluent to an HR-MS to obtain accurate mass measurements and fragmentation patterns for structural elucidation of the metabolites.[17]

  • Data Interpretation: Correlate the peaks from the radiochromatogram with the mass spectral data to identify and quantify the metabolites of this compound.[16] In vitro data suggests this compound is primarily metabolized by oxidation via CYP3A4.[8]

References

Development of a Bioanalytical Method for AZD9977 (Balcinrenone) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD9977, also known as balcinrenone, is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator. It is under development for the treatment of heart failure and chronic kidney disease. As a selective modulator, it aims to provide the organ-protective benefits of MR antagonism while potentially reducing the risk of hyperkalemia.

Accurate and reliable quantification of AZD9977 in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and clinical studies to ensure its safety and efficacy. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of AZD9977 in human plasma. The method is sensitive, specific, and robust, making it suitable for supporting drug development programs.

Signaling Pathway of AZD9977

AZD9977 modulates the mineralocorticoid receptor signaling pathway. Under normal physiological conditions, aldosterone (B195564) binds to the mineralocorticoid receptor, leading to its activation and translocation to the nucleus. In the nucleus, it binds to hormone response elements on DNA, regulating the transcription of genes involved in sodium and potassium transport, among others. Overactivation of this pathway can lead to pathological conditions such as fibrosis and inflammation in the heart and kidneys. AZD9977, as a selective MR modulator, binds to the receptor and antagonizes the effects of aldosterone, thereby mitigating the downstream pathological effects.

AZD9977_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds AZD9977 AZD9977 AZD9977->MR Binds & Modulates MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Activation MR_AZD MR-AZD9977 Complex MR->MR_AZD MR_Aldo_Nuc MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Translocation MR_AZD->MR_Aldo_Nuc Blocks Translocation HRE Hormone Response Element (HRE) MR_Aldo_Nuc->HRE Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription Activates Pathological_Effects Fibrosis, Inflammation Gene_Transcription->Pathological_Effects Leads to

Caption: Signaling pathway of AZD9977 action.

Experimental Protocols

Materials and Reagents
  • Analytes: AZD9977 (this compound) reference standard, Stable Isotope Labeled-AZD9977 (SIL-AZD9977) as internal standard (IS).

  • Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).

  • Biological Matrix: Human plasma (K2-EDTA).

Instrumentation
  • LC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC HSS C18 SB column (100Å, 1.8 µm, 2.1 mm x 50 mm) or equivalent.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of AZD9977 and SIL-AZD9977 in methanol.

  • Working Solutions: Prepare serial dilutions of the AZD9977 stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) spiking solutions. Prepare separate working solutions for quality control (QC) samples from a different weighing of the reference standard.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation procedure for extracting AZD9977 from human plasma.

Sample_Preparation_Workflow Start Start: 50 µL Plasma Sample Add_IS Add 25 µL of Internal Standard Solution Start->Add_IS Add_PPT_Solvent Add 200 µL of Acetonitrile (with 0.1% Formic Acid) Add_IS->Add_PPT_Solvent Vortex Vortex Mix (1 minute) Add_PPT_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer 100 µL of Supernatant Centrifuge->Supernatant_Transfer Dilute Dilute with 100 µL of Water Supernatant_Transfer->Dilute Inject Inject into LC-MS/MS System Dilute->Inject

Caption: Protein precipitation workflow for plasma samples.

Protocol:

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of SIL-AZD9977 internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Add 100 µL of water to the supernatant.

  • Inject a portion of the sample (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the optimized liquid chromatography and mass spectrometry conditions for the analysis of AZD9977.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System Waters ACQUITY UPLC I-Class
Column Waters ACQUITY UPLC HSS C18 SB (100Å, 1.8 µm, 2.1 mm x 50 mm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Start at 10% B, linear gradient to 90% B over 2.5 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min. Total run time: 4.0 min.
Mass Spectrometer Waters Xevo TQ-S micro
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
MRM Transitions AZD9977: m/z 425.2 → 289.1SIL-AZD9977: m/z 429.2 → 293.1 (Hypothetical, assuming +4 Da labeling)
Cone Voltage 30 V
Collision Energy 20 eV

Method Validation Summary

The bioanalytical method was validated according to the FDA and ICH M10 guidelines. The validation parameters and acceptance criteria are summarized below.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The correlation coefficient (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL (approximately 2.35 nmol/L).

Table 2: Calibration Curve Performance

Nominal Conc. (ng/mL)Mean Back-Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
1.000.9898.05.2
2.502.55102.03.8
10.010.1101.02.5
50.049.599.01.9
200203101.52.1
50049899.61.5
800805100.61.8
100099599.51.3
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high.

Table 3: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ1.00101.26.5102.57.8
Low QC3.0098.74.199.85.2
Mid QC150100.52.8101.13.5
High QC75099.32.298.92.9
Recovery and Matrix Effect

The extraction recovery of AZD9977 was consistent and reproducible across all QC levels. The matrix effect was evaluated and found to be minimal, with the stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC3.0092.50.951.01
High QC75094.10.930.99
Stability

The stability of AZD9977 was assessed under various conditions to ensure the integrity of the samples from collection to analysis.

Table 5: Stability of AZD9977 in Human Plasma

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temperature)6 hours98.5
Freeze-Thaw (3 cycles)-80°C97.9
Long-term Storage90 days99.2
Processed Sample (Autosampler, 4°C)24 hours101.3

Conclusion

The described LC-MS/MS method for the quantification of AZD9977 (this compound) in human plasma is specific, sensitive, accurate, and precise. The method has been successfully validated according to regulatory guidelines and is suitable for the analysis of samples from clinical and non-clinical studies, providing reliable data to support the development of this promising new therapeutic agent.

Application Note: In Vivo Imaging of Balcinrenone Target Binding using Positron Emission Tomography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator in development for the treatment of chronic kidney disease and heart failure.[1][2][3][4] Its therapeutic effect is achieved by blocking the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone.[5] This modulation helps to reduce blood pressure, decrease fluid overload, and mitigate inflammation and fibrosis in the cardiovascular and renal systems.[5] Understanding the in vivo target engagement of this compound is crucial for optimizing dosing strategies and evaluating its therapeutic efficacy in preclinical and clinical settings.

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative assessment of drug-target interactions in living subjects.[6][7] By using a radiolabeled version of a drug or a competing radioligand, PET can visualize and quantify the occupancy of the target receptor by the therapeutic agent. This application note provides a detailed protocol for the in vivo imaging of this compound's binding to the mineralocorticoid receptor using a hypothetical radiotracer, [¹⁸F]this compound, in a preclinical animal model.

Signaling Pathway of the Mineralocorticoid Receptor

The mineralocorticoid receptor is a nuclear receptor that, upon binding to its ligand aldosterone, translocates to the nucleus and acts as a transcription factor. This leads to the expression of genes involved in sodium and water retention, potassium excretion, and tissue fibrosis. This compound, as an MR modulator, competitively inhibits this pathway.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_inactive Inactive MR (Mineralocorticoid Receptor) Aldosterone->MR_inactive Binds This compound This compound This compound->MR_inactive Blocks Binding MR_active Active MR Complex MR_inactive->MR_active Conformational Change MR_nucleus MR Complex MR_active->MR_nucleus Translocation DNA DNA (Mineralocorticoid Response Element) MR_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Pathological_Effects Pathological Effects (Fibrosis, Inflammation, Na+ Retention) Transcription->Pathological_Effects Leads to

Caption: Mineralocorticoid Receptor Signaling Pathway.

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound (Hypothetical Protocol)

Since a published radiosynthesis for this compound is not available, a plausible two-step synthesis is proposed based on its chemical structure, which features a fluoro-substituted aromatic ring. This protocol is hypothetical and would require optimization.

Precursor: A suitable precursor would be a derivative of this compound where the fluorine atom is replaced by a leaving group, such as a nitro group or a trimethylammonium salt.

Step 1: Production of [¹⁸F]Fluoride [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is then trapped on an anion-exchange resin and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

Step 2: Nucleophilic Aromatic Substitution The dried [¹⁸F]fluoride/Kryptofix complex is reacted with the this compound precursor in a suitable solvent (e.g., DMSO or DMF) at an elevated temperature (120-160 °C) for 15-20 minutes.

Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate [¹⁸F]this compound. The collected fraction is then reformulated in a biocompatible solvent (e.g., saline with a small percentage of ethanol) for in vivo administration.

ParameterSpecification
Radiochemical Purity> 95%
Molar Activity> 37 GBq/µmol
pH6.5 - 7.5
Animal Model

For preclinical studies, rodent models of heart failure or chronic kidney disease are appropriate.[3][8][9][10] A commonly used model for chronic kidney disease is the 5/6 nephrectomy model in rats or mice, which mimics the progressive loss of renal function.[8] For heart failure models, transverse aortic constriction (TAC) or myocardial infarction induced by coronary artery ligation are well-established methods.[10]

Animal ModelSpeciesInduction MethodKey Features
Chronic Kidney DiseaseRat (Sprague-Dawley)5/6 NephrectomyProgressive renal failure, glomerulosclerosis, tubulointerstitial fibrosis
Heart FailureMouse (C57BL/6)Transverse Aortic Constriction (TAC)Pressure overload-induced cardiac hypertrophy and heart failure
In Vivo PET Imaging Protocol for Receptor Occupancy

This protocol is designed to determine the relationship between the administered dose of this compound and the occupancy of the mineralocorticoid receptor in the target organs (kidneys and heart).

Study Design: A baseline PET scan is performed after administration of [¹⁸F]this compound. Subsequently, the animals are treated with a range of doses of non-radiolabeled ("cold") this compound, and a second PET scan is acquired to measure the displacement of the radiotracer.

Workflow:

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model Prepare Animal Model (e.g., 5/6 Nephrectomy Rat) Baseline_Scan Baseline PET/CT Scan (Inject [¹⁸F]this compound) Animal_Model->Baseline_Scan Radiotracer Synthesize & Purify [¹⁸F]this compound Radiotracer->Baseline_Scan Drug_Admin Administer 'Cold' This compound (Varying Doses) Baseline_Scan->Drug_Admin Post-Scan Occupancy_Scan Occupancy PET/CT Scan (Re-inject [¹⁸F]this compound) Drug_Admin->Occupancy_Scan After Uptake Period Image_Recon Image Reconstruction & Co-registration Occupancy_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis (Kidney, Heart) Image_Recon->ROI_Analysis Kinetic_Modeling Tracer Kinetic Modeling ROI_Analysis->Kinetic_Modeling RO_Calc Receptor Occupancy Calculation Kinetic_Modeling->RO_Calc

Caption: Experimental workflow for PET receptor occupancy study.

Detailed Steps:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature throughout the experiment.

  • Baseline Scan:

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Administer a bolus injection of [¹⁸F]this compound (e.g., 5-10 MBq) via a tail vein catheter.

    • Perform a dynamic PET scan for 60-90 minutes.

  • Drug Administration: After the baseline scan, administer a single dose of non-radiolabeled this compound (e.g., via oral gavage or intravenous injection). Allow for sufficient time for drug absorption and distribution (e.g., 1-2 hours, based on pharmacokinetic data).

  • Occupancy Scan:

    • Re-anesthetize the animal if necessary.

    • Administer a second bolus injection of [¹⁸F]this compound.

    • Perform a second dynamic PET scan for the same duration as the baseline scan.

  • Blood Sampling: Collect arterial or venous blood samples at multiple time points during the PET scans to determine the radiotracer concentration in the plasma, which serves as the input function for kinetic modeling.

Data Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D). Co-register the PET images with the CT images.

  • Region of Interest (ROI) Definition: Draw ROIs on the co-registered images for the target organs (kidneys, heart) and a reference region (a tissue with low to no specific MR expression, e.g., muscle or cerebellum, to estimate non-specific binding).

  • Tracer Kinetic Modeling: Generate time-activity curves (TACs) for each ROI. Fit the TACs using a suitable compartment model (e.g., a two-tissue compartment model) to estimate the volume of distribution (Vₜ).[11][12][13][14][15]

  • Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) for each dose of this compound using the following formula:

    RO (%) = ( (Vₜ_baseline - Vₜ_postdrug) / (Vₜ_baseline - Vₙₒₙ₋ₛₚₑcᵢfᵢc) ) * 100

    Where Vₙₒₙ₋ₛₚₑcᵢfᵢc is the volume of distribution in the reference region.

Data Presentation

The quantitative data from the PET imaging studies should be summarized in tables to facilitate comparison between different doses of this compound.

Table 1: Pharmacokinetic Parameters of [¹⁸F]this compound

ParameterValue
Injected Dose (MBq)
Peak Plasma Concentration (SUV)
Time to Peak (min)
Plasma Half-life (min)

Table 2: Receptor Occupancy of this compound in Target Organs

This compound Dose (mg/kg)Kidney Vₜ (mL/cm³)Heart Vₜ (mL/cm³)Kidney RO (%)Heart RO (%)
Vehicle (Baseline)00
Dose 1
Dose 2
Dose 3

Logical Relationship Diagram

The relationship between drug dose, plasma concentration, receptor occupancy, and the expected therapeutic effect is a key concept in pharmacology.

Dose_Response_Logic Dose Administered Dose of this compound PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Plasma_Conc Plasma Concentration of this compound PK->Plasma_Conc Target_Binding Target Binding (Mineralocorticoid Receptor) Plasma_Conc->Target_Binding RO Receptor Occupancy (Measured by PET) Target_Binding->RO PD_Effect Pharmacodynamic Effect (e.g., Reduced Blood Pressure) RO->PD_Effect Therapeutic_Outcome Therapeutic Outcome (e.g., Improved Renal Function) PD_Effect->Therapeutic_Outcome

Caption: Dose-Occupancy-Response Relationship.

Conclusion

This application note provides a comprehensive, though in part hypothetical, framework for conducting in vivo imaging of this compound target binding using PET. By quantifying the mineralocorticoid receptor occupancy in relevant preclinical models, researchers can gain valuable insights into the pharmacodynamics of this compound, aiding in the determination of optimal therapeutic doses and facilitating its clinical development. The successful implementation of these protocols will provide a deeper understanding of the in vivo mechanism of action of this promising new therapeutic agent.

References

Application Notes and Protocols: Elucidating Balcinrenone's Mechanism of Action Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of chronic kidney disease and heart failure.[1][2][3] Its primary mechanism of action involves blocking the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone.[2][4] Aldosterone overactivation is a key contributor to fibrosis, inflammation, and sodium retention in cardio-renal diseases.[2][5] While the direct target of this compound is known, a comprehensive understanding of the downstream signaling pathways and potential resistance mechanisms is crucial for its clinical development and for identifying patient populations who will benefit most.

Recent research has indicated a link between MR activation and the TLR4 pathway in promoting renal proteoglycan deposition and inflammation, a process that is blunted by this compound.[4][6][7] To further unravel the complexities of this compound's mechanism of action, this application note details the use of a powerful, unbiased, genome-wide functional genomics approach: CRISPR-Cas9 screening.[1][8][9]

This document provides detailed protocols for a hypothetical genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to this compound. The identification of such genes will provide novel insights into its mechanism of action and may reveal new therapeutic targets.

Experimental Overview

The overall workflow for elucidating this compound's mechanism of action using CRISPR-Cas9 is a multi-step process. It begins with a genome-wide screen to identify candidate genes, followed by rigorous validation and functional studies to understand their role in the drug's signaling pathway.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_functional Functional Characterization cell_line Cas9-Expressing Human Kidney Cell Line transduction Lentiviral CRISPR Library Transduction cell_line->transduction Infect with sgRNA library selection This compound Treatment (Positive Selection) transduction->selection Select for resistant cells ngs Next-Generation Sequencing & Hit Identification selection->ngs Identify enriched sgRNAs individual_ko Individual sgRNA Knockout ngs->individual_ko Validate top hits viability_assay Cell Viability Assays individual_ko->viability_assay orthogonal Orthogonal Validation (RNAi) individual_ko->orthogonal pathway_analysis Signaling Pathway Analysis viability_assay->pathway_analysis orthogonal->pathway_analysis protein_expression Protein Expression & PTM Analysis pathway_analysis->protein_expression phenotypic_assays Phenotypic Assays protein_expression->phenotypic_assays

Figure 1: Experimental workflow for CRISPR-based investigation of this compound's mechanism of action.

Data Presentation

Table 1: Hypothetical Results from Genome-Wide CRISPR-Cas9 Screen

This table summarizes hypothetical data from a positive selection screen to identify genes whose knockout confers resistance to this compound. The "Resistance Score" is a composite score based on the enrichment of multiple single-guide RNAs (sgRNAs) for each gene.

GeneChromosomeDescriptionResistance Score (Log2 Fold Change)p-value
REL A11Transcription factor p65, subunit of NF-kappa-B5.81.2e-8
IKBKB8Inhibitor of nuclear factor kappa-B kinase subunit beta5.23.5e-8
TRAF611TNF receptor-associated factor 64.91.1e-7
MYD883Myeloid differentiation primary response 884.54.3e-7
IRAK412Interleukin-1 receptor-associated kinase 44.19.8e-7
TLR49Toll-like receptor 43.82.5e-6
Table 2: Validation of Candidate Genes using Individual sgRNA Knockouts

This table presents hypothetical data from cell viability assays to validate the top gene hits from the primary screen. Human kidney cells (HK-2) with individual gene knockouts were treated with this compound (1 µM) for 72 hours.

Gene KnockoutsgRNA SequenceCell Viability (% of Control)Standard Deviation
REL AsgRNA-185.24.1
REL AsgRNA-282.53.8
IKBKBsgRNA-180.14.5
IKBKBsgRNA-278.94.2
TRAF6sgRNA-175.63.9
TRAF6sgRNA-273.24.0
Non-targeting ControlN/A45.33.5
Table 3: Functional Characterization of Validated Hits

This table summarizes the hypothetical results of functional assays performed on the validated gene knockouts to elucidate their role in this compound's mechanism of action.

Gene KnockoutNF-κB Reporter Activity (Fold Change vs. Control)IL-6 Secretion (pg/mL)Pro-collagen I Secretion (ng/mL)
REL A0.1515.25.1
IKBKB0.2120.56.8
TRAF60.3528.98.2
Non-targeting Control1.0 (baseline)150.835.4

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for a pooled, positive selection CRISPR screen to identify genes whose knockout confers resistance to this compound.[6][10]

Materials:

  • Cas9-expressing human kidney cell line (e.g., HK-2)

  • Genome-wide lentiviral sgRNA library (e.g., GeCKOv2)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent

  • Polybrene

  • Puromycin

  • This compound

  • Cell culture media and supplements

  • DNA extraction kits

  • PCR reagents for NGS library preparation

  • Next-generation sequencing platform

Procedure:

  • Lentiviral Library Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Lentiviral Transduction of Cas9-Expressing Cells:

    • Transduce the Cas9-expressing target cell line with the sgRNA library at a low MOI (< 0.3) to ensure that most cells receive a single sgRNA.[6]

    • Select for transduced cells using puromycin.

  • This compound Selection:

    • Split the transduced cell population into two groups: a control group treated with vehicle (DMSO) and an experimental group treated with a cytotoxic concentration of this compound (e.g., IC50).

    • Culture the cells for 14-21 days, maintaining a sufficient number of cells to preserve library representation.

  • Genomic DNA Extraction and Sequencing:

    • Harvest genomic DNA from both the control and this compound-treated cell populations.

    • Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

    • Perform next-generation sequencing to determine the relative abundance of each sgRNA in both populations.

  • Data Analysis and Hit Identification:

    • Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.

    • Use bioinformatics tools to rank genes based on the enrichment of their corresponding sgRNAs.

Protocol 2: Validation of Candidate Genes

Hits from the primary screen require rigorous validation to confirm their role in the response to this compound.[11][12]

Materials:

  • Cas9-expressing human kidney cell line

  • Individual sgRNA constructs targeting candidate genes

  • Non-targeting control sgRNA

  • Lentivirus packaging plasmids

  • Reagents for cell viability assays (e.g., CellTiter-Glo)

  • siRNAs targeting candidate genes (for orthogonal validation)

  • Lipofectamine RNAiMAX

Procedure:

  • Individual Gene Knockout:

    • Generate lentivirus for individual sgRNAs targeting the top candidate genes and a non-targeting control.

    • Transduce Cas9-expressing cells with each individual sgRNA lentivirus.

    • Select for transduced cells and confirm gene knockout by Western blot or Sanger sequencing.

  • Cell Viability Assays:

    • Plate the individual knockout cell lines and the non-targeting control line.

    • Treat the cells with a range of this compound concentrations.

    • Measure cell viability after 72-96 hours to confirm that knockout of the candidate gene confers a survival advantage in the presence of the drug.

  • Orthogonal Validation:

    • Use an alternative method, such as RNA interference (RNAi), to silence the expression of the candidate genes.[11]

    • Transfect cells with siRNAs targeting the candidate genes.

    • Perform cell viability assays with this compound treatment as described above.

Protocol 3: Functional Characterization of Validated Hits

Once validated, the role of the candidate genes in this compound's mechanism of action can be further investigated.

Materials:

  • Validated individual knockout cell lines

  • Reagents for specific functional assays (e.g., NF-κB reporter assay, ELISA kits for cytokines, Western blot antibodies for pathway proteins).

Procedure:

  • Signaling Pathway Analysis:

    • Based on the identity of the validated hits (e.g., components of the NF-κB pathway), perform targeted assays to investigate the effect of gene knockout on pathway activity in the presence and absence of this compound.

    • For example, use a luciferase-based reporter assay to measure NF-κB activity.

  • Protein Expression and Post-Translational Modification Analysis:

    • Use Western blotting to examine the expression and phosphorylation status of key proteins in the implicated signaling pathway.

  • Phenotypic Assays:

    • Perform assays to measure relevant cellular phenotypes that are known to be affected by this compound, such as the secretion of pro-inflammatory cytokines (e.g., IL-6) or pro-fibrotic factors (e.g., pro-collagen I).

Hypothetical Signaling Pathway of this compound

Based on the hypothetical screen results, a potential signaling pathway for this compound can be proposed. The screen identified several components of the Toll-like receptor 4 (TLR4) and NF-κB signaling pathways. Knockout of these genes confers resistance to this compound, suggesting that this compound's cytotoxic or anti-proliferative effects are mediated, at least in part, through the activation of this pathway downstream of the mineralocorticoid receptor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tlr4 TLR4 myd88 MyD88 tlr4->myd88 irak4 IRAK4 myd88->irak4 traf6 TRAF6 irak4->traf6 ikbkb IKBKB traf6->ikbkb ikb IκB ikbkb->ikb Phosphorylates & Inhibits nfkb NF-κB ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates gene_expression Gene Expression (Inflammation, Fibrosis, Apoptosis) nfkb_nuc->gene_expression aldosterone Aldosterone mr Mineralocorticoid Receptor (MR) aldosterone->mr Activates mr->tlr4 Modulates This compound This compound This compound->mr Inhibits

Figure 2: Hypothetical signaling pathway for this compound involving the TLR4/NF-κB axis.

Conclusion

CRISPR-Cas9-based functional genomic screens are powerful tools for elucidating the complex mechanisms of action of novel therapeutics like this compound.[1][8][9] The protocols and workflows described in this application note provide a robust framework for researchers to systematically investigate the genetic determinants of drug response. By identifying and validating genes that modulate sensitivity to this compound, we can gain a deeper understanding of its downstream signaling pathways, which is critical for the development of more effective and personalized therapies for chronic kidney disease and heart failure.

References

Application Notes and Protocols: Measuring Balcinrenone's Effect on Urinary Albumin-to-Creatinine Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the therapeutic efficacy of balcinrenone, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), by measuring its effect on the urinary albumin-to-creatinine ratio (UACR). The information is compiled from preclinical data and clinical trial protocols, offering a guide for researchers in nephrology and cardiovascular drug development.

Introduction

This compound is a novel mineralocorticoid receptor antagonist designed to provide cardio-renal benefits while mitigating the risk of hyperkalemia, a common side effect of traditional MRAs.[1][2][3] Overactivation of the mineralocorticoid receptor by aldosterone (B195564) can lead to deleterious effects such as endothelial dysfunction, myocardial hypertrophy, and fibrosis.[4] this compound acts by blocking this receptor, and preclinical studies in rat and mouse models of chronic kidney disease (CKD) and diabetic kidney disease have shown its efficacy in reducing renal injury, as measured by urinary albumin excretion.[1][2] Clinical trials have further investigated its potential to reduce albuminuria in patients with CKD.[1][3][5]

The urinary albumin-to-creatinine ratio (UACR) is a critical biomarker for detecting and monitoring kidney damage.[6][7] It measures the amount of albumin, a protein that should normally be retained in the bloodstream by healthy kidneys, relative to creatinine (B1669602), a waste product.[6] An elevated UACR is an early and sensitive indicator of many types of kidney disease.[7]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by antagonizing the mineralocorticoid receptor (MR). The overactivation of the renin-angiotensin-aldosterone system (RAAS) is a central mechanism in the pathophysiology of heart failure and CKD.[4] Aldosterone, a key hormone in this system, binds to the MR, leading to a cascade of downstream effects that contribute to renal and cardiovascular damage. Research suggests a link between MR activation and renal proteoglycan deposition and inflammation through the Toll-like receptor 4 (TLR4) pathway.[8] this compound has been shown to blunt this pathway activation.[8]

RAAS Renin-Angiotensin- Aldosterone System (RAAS) Activation Aldosterone Aldosterone RAAS->Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Gene_Transcription Gene Transcription MR->Gene_Transcription Activates This compound This compound This compound->MR Blocks Inflammation Inflammation Gene_Transcription->Inflammation Fibrosis Fibrosis Gene_Transcription->Fibrosis Sodium_Retention Sodium & Water Retention Gene_Transcription->Sodium_Retention Kidney_Damage Kidney Damage & Albuminuria Inflammation->Kidney_Damage Fibrosis->Kidney_Damage Sodium_Retention->Kidney_Damage

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Clinical Trial Data on UACR Reduction

The MIRO-CKD phase 2b clinical trial evaluated the efficacy of this compound in combination with dapagliflozin (B1669812), an SGLT2 inhibitor, on UACR in patients with chronic kidney disease.[1][2][3]

Table 1: Key Baseline Characteristics of Patients in the MIRO-CKD Trial [1][3]

CharacteristicValue
Number of Participants324
Mean Age (years)64.6
Mean eGFR (mL/min/1.73 m²)42.2
Median UACR (mg/g)365.5
Participants with Type 2 Diabetes56.5%
Participants on SGLT2 inhibitors56.2%
Participants on RAAS inhibitors87.1%

Table 2: Effect of this compound on UACR at Week 12 in the MIRO-CKD Trial [5]

Treatment GroupChange in UACR vs. Dapagliflozin Alone90% Confidence IntervalP-value
This compound 15 mg + Dapagliflozin 10 mg-22.8%-33.3% to -10.7%0.0038
This compound 40 mg + Dapagliflozin 10 mg-32.8%-42.0% to -22.1%<0.0001

In contrast, the MIRACLE phase 2b trial, which had a smaller sample size due to early termination of enrollment, did not show a significant reduction in UACR in patients with heart failure and CKD treated with this compound plus dapagliflozin compared with dapagliflozin plus placebo.[8][9]

Experimental Protocols

The following protocols are based on the methodologies employed in clinical trials assessing the effect of this compound on UACR.

Protocol 1: Clinical Trial Workflow for UACR Measurement

This protocol outlines the key steps in a clinical trial setting to evaluate the effect of an investigational drug like this compound on UACR.

Screening Patient Screening (e.g., CKD, UACR ≥30 mg/g) Baseline Baseline Assessment (UACR, eGFR, Serum K+) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound + Dapagliflozin) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo + Dapagliflozin) Randomization->Treatment_B Follow_up Follow-up Visits (e.g., Weeks 1, 4, 8, 12) Urine & Blood Collection Treatment_A->Follow_up Treatment_B->Follow_up Endpoint Primary Endpoint Analysis (Change in log-transformed UACR from baseline to Week 12) Follow_up->Endpoint Washout Wash-out Period (e.g., 8 weeks) Endpoint->Washout Final_Assessment Off-drug Assessment Washout->Final_Assessment

Figure 2: Experimental workflow for a clinical trial measuring UACR.

Protocol 2: Urine Sample Collection and Analysis

Accurate measurement of UACR is crucial for reliable results.

1. Patient Instructions:

  • Patients should be well-hydrated but avoid excessive fluid intake before sample collection.

  • Intense exercise should be avoided for 24 hours prior to urine collection as it can cause a transient increase in UACR.[6]

  • A first-morning void or a random "spot" urine sample can be collected.[10] While a 24-hour urine collection has been considered a gold standard, a spot urine sample for ACR is more convenient and correlates well in adults.[7]

2. Sample Collection:

  • A "clean catch" midstream urine sample is recommended to prevent contamination.[10]

  • The sample should be collected in a sterile container.

3. Sample Handling and Storage:

  • Urine samples should be refrigerated at 2-8°C if not analyzed immediately.

  • For longer-term storage, samples should be frozen at -20°C or -80°C.

4. Laboratory Analysis:

  • Urinary Albumin Measurement: An immunoturbidimetric method is commonly used in clinical trials.[1][2] This method involves the reaction of albumin in the sample with specific antibodies to form immune complexes, which are then quantified by measuring the turbidity of the solution.

  • Urinary Creatinine Measurement: The Jaffe colorimetric method is a widely used technique.[1][2] This assay is based on the reaction of creatinine with picric acid in an alkaline solution to form a colored complex.

  • Commercially available kits also provide a convenient method for measuring albumin and creatinine to determine the ACR.[11]

5. Calculation of UACR:

  • The UACR is calculated by dividing the urinary albumin concentration (in milligrams) by the urinary creatinine concentration (in grams).[7]

    • UACR (mg/g) = [Urinary Albumin (mg/dL) / Urinary Creatinine (g/dL)]

Data Interpretation

  • Normal UACR: < 30 mg/g

  • Moderately Increased Albuminuria (formerly microalbuminuria): 30-300 mg/g[7]

  • Severely Increased Albuminuria (formerly macroalbuminuria): > 300 mg/g[7]

A statistically significant reduction in UACR in the this compound treatment group compared to the control group would indicate a positive therapeutic effect on kidney health. In clinical trials, a reduction in albuminuria of at least 25% over 6 months is considered a strong indicator of clinical benefit.[1]

Safety Considerations

The primary safety concern with MRAs is hyperkalemia (elevated serum potassium).[5] Therefore, regular monitoring of serum potassium levels is essential during treatment with this compound. The MIRO-CKD trial reported a slightly higher incidence of hyperkalemia in the this compound groups compared to the placebo group, although most events were not serious.[5] An initial, reversible reduction in estimated glomerular filtration rate (eGFR) has also been observed.[5]

References

Application Notes and Protocols for Preclinical Combination Studies of Balcinrenone and Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiorenal syndrome, a condition characterized by the intricate interplay between cardiac and renal dysfunction, presents a significant therapeutic challenge. The development of novel therapeutic strategies targeting distinct yet complementary pathways is a key focus of current research. Balcinrenone, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), and dapagliflozin (B1669812), a sodium-glucose cotransporter-2 (SGLT2) inhibitor, have individually shown promise in mitigating cardiac and renal damage. This document provides detailed application notes and protocols for the preclinical evaluation of their combined therapeutic potential.

This compound modulates the mineralocorticoid receptor (MR), which plays a crucial role in regulating blood pressure, fluid balance, and inflammation.[1] Overactivation of the MR pathway can lead to hypertension, fibrosis, and end-organ damage.[1] Dapagliflozin inhibits SGLT2 in the kidneys, leading to increased urinary glucose excretion, which not only improves glycemic control but also confers cardiovascular and renal protection through various mechanisms, including reduced intraglomerular pressure and modulation of sympathetic nervous system activity.[2][3][4] The combination of these two agents is hypothesized to provide synergistic or additive effects in the treatment of chronic kidney disease (CKD) and heart failure (HF).

These protocols are designed to guide researchers in conducting robust in vitro and in vivo experiments to assess the efficacy, synergy, and underlying mechanisms of the this compound and dapagliflozin combination.

Signaling Pathways

The following diagram illustrates the distinct and potentially convergent signaling pathways targeted by this compound and dapagliflozin.

G cluster_0 Mineralocorticoid Receptor Pathway cluster_1 SGLT2 Pathway Aldosterone (B195564) Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR MR_Activation MR Nuclear Translocation & Activation MR->MR_Activation This compound This compound This compound->MR Inhibits Gene_Transcription_Fibrosis Gene Transcription (Fibrosis, Inflammation) MR_Activation->Gene_Transcription_Fibrosis Organ_Damage Kidney & Heart Damage Gene_Transcription_Fibrosis->Organ_Damage Organ_Damage_Shared Fibrosis, Inflammation, Hypertrophy Organ_Damage->Organ_Damage_Shared Glucose_Sodium Glucose & Sodium (in Renal Tubule) SGLT2 SGLT2 Transporter Glucose_Sodium->SGLT2 Reabsorption Glucose & Sodium Reabsorption SGLT2->Reabsorption Glucosuria_Natriuresis Glucosuria & Natriuresis Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits Dapagliflozin->Glucosuria_Natriuresis Reabsorption->Organ_Damage Cardiorenal_Protection Cardiorenal Protection (↓ Glomerular Pressure, ↓ Sympathetic Tone) Glucosuria_Natriuresis->Cardiorenal_Protection Cardiorenal_Protection->Organ_Damage_Shared Reduces

Caption: Signaling pathways of this compound and Dapagliflozin.

Experimental Workflow

A logical workflow for preclinical evaluation of the drug combination is outlined below.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation A1 Individual Drug Activity Assays (MR Antagonism & SGLT2 Inhibition) A2 Synergy Analysis (Chou-Talalay Method) A1->A2 A3 Cell-based Fibrosis & Hypertrophy Assays A2->A3 B1 Animal Model Selection (e.g., UUO for CKD, TAC for HF) A3->B1 Inform In Vivo Design B2 Dosing Regimen (Single agents & Combination) B1->B2 B3 Efficacy Assessment (Renal & Cardiac Function) B2->B3 B4 Histopathology & Molecular Analysis B3->B4 C1 Statistical Analysis of In Vivo Data B4->C1 C2 Correlation of In Vitro & In Vivo Results C1->C2 C3 Conclusion on Combination Efficacy C2->C3

Caption: Experimental workflow for combination studies.

In Vitro Experimental Protocols

Assessment of Individual Drug Activity

a) this compound: Mineralocorticoid Receptor (MR) Antagonist Activity Assay

  • Principle: This cell-based reporter assay measures the ability of this compound to inhibit aldosterone-induced MR activation.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably co-transfected with a human MR expression vector and a luciferase reporter plasmid containing MR response elements.

  • Protocol:

    • Seed the transfected HEK293 cells in a 96-well plate and culture for 24 hours.

    • Replace the medium with a serum-free medium containing a range of this compound concentrations (e.g., 0.1 nM to 10 µM).

    • After 1 hour of pre-incubation with this compound, add a fixed concentration of aldosterone (e.g., 1 nM) to induce MR activation.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the IC50 value of this compound by plotting the percentage inhibition of aldosterone-induced luciferase activity against the log concentration of this compound.

b) Dapagliflozin: SGLT2 Inhibition Assay

  • Principle: This assay measures the inhibition of glucose uptake by dapagliflozin in a human kidney cell line that endogenously expresses SGLT2, using a fluorescent glucose analog.

  • Cell Line: Human Kidney-2 (HK-2) proximal tubule epithelial cells.

  • Protocol:

    • Seed HK-2 cells in a 96-well, black, clear-bottom plate and grow to confluence.

    • Wash the cells with Krebs-Ringer-Henseleit (KRH) buffer.

    • Add KRH buffer containing various concentrations of dapagliflozin (e.g., 0.1 nM to 1 µM) and pre-incubate for 30 minutes at 37°C.

    • Initiate glucose uptake by adding the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) to a final concentration of 100 µM.

    • Incubate for 30-60 minutes at 37°C.

    • Terminate the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a plate reader.

    • Determine the IC50 of dapagliflozin for SGLT2 inhibition.

Synergy Analysis: Chou-Talalay Method
  • Principle: The Chou-Talalay method is used to quantitatively determine the interaction between two drugs (synergism, additivity, or antagonism) by calculating a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Protocol:

    • Utilize a relevant cell-based assay, such as a cell viability assay in response to a pro-fibrotic stimulus (e.g., TGF-β1 treated cardiac fibroblasts).

    • Determine the dose-response curves for this compound and dapagliflozin individually.

    • Design a combination experiment with a constant ratio of the two drugs based on their individual IC50 values.

    • Expose the cells to a series of dilutions of the drug combination.

    • Measure the effect (e.g., inhibition of fibroblast proliferation or collagen deposition).

    • Analyze the data using CompuSyn software or a similar program to calculate the CI values at different effect levels (Fraction affected, Fa).

In Vivo Experimental Protocols

Animal Models

a) Chronic Kidney Disease (CKD) Model: Unilateral Ureteral Obstruction (UUO)

  • Principle: UUO is a well-established model that induces rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.

  • Procedure:

    • Anesthetize adult male C57BL/6 mice.

    • Make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points with a 4-0 silk suture.

    • Close the incision in layers.

    • Sham-operated animals undergo the same procedure without ureteral ligation.

b) Heart Failure (HF) Model: Transverse Aortic Constriction (TAC)

  • Principle: TAC creates a pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.

  • Procedure:

    • Anesthetize adult male C57BL/6 mice.

    • Perform a thoracotomy to expose the aortic arch.

    • Tie a 7-0 silk suture around the aorta between the brachiocephalic and left common carotid arteries against a 27-gauge needle.

    • Remove the needle to create a defined constriction.

    • Close the chest and allow the animal to recover.

Dosing and Efficacy Assessment
  • Treatment Groups:

    • Sham + Vehicle

    • Disease Model (UUO or TAC) + Vehicle

    • Disease Model + this compound

    • Disease Model + Dapagliflozin

    • Disease Model + this compound + Dapagliflozin

  • Administration: Administer drugs daily via oral gavage for the duration of the study (e.g., 14 days for UUO, 4 weeks for TAC).

  • Renal Function Assessment (CKD Model):

    • Urinary Albumin-to-Creatinine Ratio (UACR): Collect urine at baseline and at the end of the study. Measure albumin using a mouse albumin ELISA kit and creatinine (B1669602) using a colorimetric assay.

  • Cardiac Function Assessment (HF Model):

    • Echocardiography: Perform echocardiography at baseline and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular mass.

Histopathological and Molecular Analysis
  • Tissue Collection: At the end of the study, perfuse the animals with PBS and collect kidneys and hearts. Fix a portion of the tissue in 4% paraformaldehyde for histology and snap-freeze the remainder for molecular analysis.

  • Histology:

    • Kidney: Stain paraffin-embedded sections with Masson's trichrome or Picrosirius red to assess fibrosis.

    • Heart: Stain paraffin-embedded sections with Masson's trichrome to evaluate interstitial and perivascular fibrosis.

  • Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of fibrosis (e.g., Collagen I, α-SMA) and inflammation (e.g., F4/80 for macrophages).

  • Gene Expression Analysis (qPCR): Extract RNA from frozen tissues and perform quantitative PCR to measure the expression of profibrotic (e.g., Col1a1, Acta2, Tgfb1) and inflammatory (e.g., Tnf, Il6) genes.

  • Protein Expression Analysis (Western Blot): Extract protein from frozen tissues and perform Western blotting to quantify the levels of key signaling proteins in the MR and fibrotic pathways.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Example In Vivo Efficacy Data in a Non-Diabetic CKD Rat Model

ParameterCKD + VehicleCKD + DapagliflozinCKD + Eplerenone (B1671536)CKD + Dapa + Eple
Cardiac Fibrosis (%) 15.2 ± 1.510.8 ± 1.29.5 ± 1.16.8 ± 0.9
p-value vs. CKD + Vehicle-<0.05<0.05<0.01
UACR (mg/g) 450 ± 55315 ± 40290 ± 35205 ± 28
p-value vs. CKD + Vehicle-<0.05<0.01<0.001

*Note: Data for eplerenone, a steroidal MRA, is used as a surrogate for this compound for illustrative purposes based on available preclinical combination data.[1]

Table 2: Example Clinical Trial Data on Albuminuria Reduction

Treatment GroupMean % Change in UACR from Baseline
Dapagliflozin Alone -19.6%
Eplerenone Alone -33.7%
Dapagliflozin + Eplerenone -53.0% [5]
Finerenone (B607456) Alone -24.0%[6]
Finerenone + Dapagliflozin -36.0% [6][7]

*Note: Data from a crossover clinical trial in patients with CKD.[5] **Note: Data from an open-label, randomized clinical trial in patients with non-diabetic CKD.[6][7]

Conclusion

The provided protocols offer a comprehensive framework for the preclinical investigation of the combination therapy of this compound and dapagliflozin. By systematically evaluating their individual and combined effects in relevant in vitro and in vivo models, researchers can elucidate the potential for synergistic or additive cardiorenal protection. This will provide a strong foundation for the further clinical development of this promising therapeutic strategy.

References

Application Notes and Protocols for Biomarker Analysis in Balcinrenone Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balcinrenone (formerly AZD9977) is a novel, nonsteroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of chronic kidney disease (CKD) and heart failure.[1][2] Unlike traditional steroidal MR antagonists, this compound is designed to offer cardio-renal protection with a potentially reduced risk of hyperkalemia.[3][4] This document provides a detailed overview of the key biomarkers analyzed in this compound clinical trials, methodologies for their measurement, and a summary of available quantitative data.

This compound functions by selectively modulating the mineralocorticoid receptor, thereby interfering with the binding of aldosterone (B195564).[1] This action helps to reduce blood pressure, decrease fluid overload, and mitigate inflammation and fibrosis in the cardiovascular and renal systems.[1] Clinical trials such as MIRACLE and MIRO-CKD have been pivotal in evaluating the efficacy and safety of this compound, often in combination with other medications like dapagliflozin (B1669812).[2][3] The primary biomarkers of interest in these trials include the urinary albumin-to-creatinine ratio (UACR), serum potassium, estimated glomerular filtration rate (eGFR), and N-terminal pro-B-type natriuretic peptide (NT-proBNP), alongside aldosterone and renin levels to confirm the mechanism of action.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical workflow for biomarker analysis in a clinical trial setting.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Kidney (Collecting Duct) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Renin Renin ACE ACE AdrenalGland Adrenal Gland AT1R->AdrenalGland Stimulates Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates AdrenalGland->Aldosterone Secretes ENaC Epithelial Sodium Channel (ENaC) MR->ENaC Upregulates NaK_ATPase Na+/K+-ATPase MR->NaK_ATPase Upregulates SodiumReabsorption Sodium & Water Reabsorption ENaC->SodiumReabsorption NaK_ATPase->SodiumReabsorption PotassiumSecretion Potassium Secretion NaK_ATPase->PotassiumSecretion This compound This compound This compound->MR Modulates

Caption: this compound's Mechanism of Action within the RAAS Pathway.

cluster_workflow Biomarker Analysis Workflow in a Clinical Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Sample Collection (Urine, Blood) Screening->Baseline Randomization Randomization Baseline->Randomization Analysis Biomarker Analysis (UACR, K+, eGFR, NT-proBNP) Baseline->Analysis Treatment Treatment Period (this compound/Placebo) Randomization->Treatment Treatment Arm Interim Interim Sample Collection Treatment->Interim EOT End of Treatment Sample Collection Treatment->EOT Interim->Treatment Interim->Analysis FollowUp Follow-up Period EOT->FollowUp EOT->Analysis FinalSample Final Sample Collection FollowUp->FinalSample FinalSample->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: General Workflow for Biomarker Analysis in Clinical Trials.

Quantitative Data Summary

The following tables summarize the quantitative biomarker data from the MIRACLE and MIRO-CKD clinical trials for this compound.

Table 1: Median Change in Urinary Albumin-to-Creatinine Ratio (UACR) in the MIRACLE Trial [3]

Treatment Arm (daily)Median Change in UACR from BaselineInterquartile Range
Placebo + Dapagliflozin 10 mg-5.8%-43.8% to +55.0%
This compound 15 mg + Dapagliflozin 10 mg-24.5%-64.4% to +3.5%
This compound 50 mg + Dapagliflozin 10 mg-33.1%-52.5% to +1.7%
This compound 150 mg + Dapagliflozin 10 mg-55.1%-69.8% to -6.6%

Note: Differences between the groups were not statistically significant in this trial.[3]

Table 2: UACR Difference vs. Dapagliflozin Alone at Week 12 in the MIRO-CKD Trial [5]

Treatment Arm (daily)UACR Difference vs. Dapagliflozin + Placebo90% Confidence Intervalp-value
This compound 15 mg + Dapagliflozin 10 mg-22.8%-33.3% to -10.7%0.0038
This compound 40 mg + Dapagliflozin 10 mg-32.8%-42.0% to -22.1%<0.0001

Table 3: Effects on Serum Potassium and eGFR in the MIRACLE Trial [6][7]

Treatment Arm (daily)Change in Serum PotassiumChange in eGFR
Placebo + Dapagliflozin 10 mgNo significant change reportedNo significant change reported
This compound 15 mg + Dapagliflozin 10 mgDose-dependent increaseDose-dependent reduction
This compound 50 mg + Dapagliflozin 10 mgDose-dependent increaseDose-dependent reduction
This compound 150 mg + Dapagliflozin 10 mgDose-dependent increaseReduced in the highest dose group

Note: The MIRACLE trial showed dose-dependent increases in serum potassium, with on-treatment concentrations >5.5 mmol/L increasing with the this compound dose.[6]

Experimental Protocols

Detailed methodologies for the key biomarker analyses are provided below.

Protocol 1: Urinary Albumin-to-Creatinine Ratio (UACR) Measurement

Objective: To quantify the amount of albumin and creatinine (B1669602) in a urine sample to determine the UACR, a key indicator of kidney damage.

Principle: This protocol involves two main assays: an immunoturbidimetric or immunonephelometric assay for albumin and a colorimetric (e.g., Jaffe) or enzymatic assay for creatinine. The ratio of the two concentrations is then calculated.

Materials:

  • Urine collection containers

  • Centrifuge

  • Automated clinical chemistry analyzer

  • Albumin assay reagents (e.g., immunoturbidimetric kit)

  • Creatinine assay reagents (e.g., enzymatic or Jaffe method kit)

  • Calibrators and controls

Procedure:

  • Sample Collection: A first morning void or a random spot urine sample is collected in a sterile container.

  • Sample Preparation:

    • The urine sample should be centrifuged to remove any sediment or cellular debris.

    • If not analyzed immediately, the sample can be stored at 2-8°C for up to 7 days or frozen at -20°C or -80°C for longer-term storage.

  • Albumin Measurement:

    • The albumin concentration is measured using an immunoturbidimetric or immunonephelometric method on an automated analyzer. In these assays, anti-albumin antibodies bind to the albumin in the sample, causing turbidity or light scattering, which is proportional to the albumin concentration.

  • Creatinine Measurement:

    • The creatinine concentration is measured using either an enzymatic method or the Jaffe reaction on an automated analyzer. The enzymatic method is generally preferred due to its higher specificity.

  • Calculation of UACR:

    • The UACR is calculated by dividing the albumin concentration (in milligrams) by the creatinine concentration (in grams).

    • UACR (mg/g) = [Urine Albumin (mg/dL) / Urine Creatinine (g/dL)]

Protocol 2: Serum Potassium Measurement

Objective: To determine the concentration of potassium in the serum, a critical safety biomarker in trials of mineralocorticoid receptor modulators.

Principle: The most common method for measuring serum potassium is through an ion-selective electrode (ISE). The ISE contains a membrane that is selectively permeable to potassium ions, generating an electrical potential that is proportional to the potassium concentration in the sample.

Materials:

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Automated clinical chemistry analyzer with an ISE module

  • Potassium ISE

  • Calibrators and controls

Procedure:

  • Sample Collection: A blood sample is collected via venipuncture into a serum separator tube.

  • Sample Preparation:

    • Allow the blood to clot at room temperature.

    • Centrifuge the sample to separate the serum from the blood cells.

    • The serum should be analyzed promptly. If there is a delay, the serum can be stored at 2-8°C for up to 14 days or frozen at -20°C.

  • Measurement:

    • The serum sample is introduced into the automated analyzer.

    • The sample comes into contact with the potassium-selective electrode.

    • The potential difference generated across the membrane is measured and converted into a potassium concentration (mmol/L).

  • Quality Control: Calibrators and controls with known potassium concentrations are run regularly to ensure the accuracy of the measurements.

Protocol 3: Estimated Glomerular Filtration Rate (eGFR) Calculation

Objective: To estimate the glomerular filtration rate, a key measure of kidney function.

Principle: eGFR is not directly measured but is calculated using a formula that incorporates the serum creatinine concentration, age, sex, and sometimes other variables. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is a commonly used formula.

Materials:

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Automated clinical chemistry analyzer for serum creatinine measurement

  • Patient demographic information (age, sex)

Procedure:

  • Serum Creatinine Measurement:

    • A blood sample is collected and processed to obtain serum as described in Protocol 2.

    • Serum creatinine is measured using an enzymatic method on an automated analyzer.

  • eGFR Calculation:

    • The serum creatinine value, along with the patient's age and sex, are entered into the CKD-EPI 2021 equation to calculate the eGFR.

    • CKD-EPI (2021) Equation: eGFR = 142 x min(Scr/κ, 1)α x max(Scr/κ, 1)-1.200 x 0.9938Age x 1.012 [if female]

      • Scr is serum creatinine in mg/dL

      • κ is 0.7 for females and 0.9 for males

      • α is -0.241 for females and -0.302 for males

Protocol 4: N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Immunoassay

Objective: To quantify the concentration of NT-proBNP in serum or plasma, a biomarker of cardiac stress.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for NT-proBNP measurement. In this assay, NT-proBNP in the sample is "sandwiched" between two antibodies, and a detectable signal is generated.

Materials:

  • NT-proBNP ELISA kit (containing a pre-coated microplate, detection antibody, standards, and other reagents)

  • Microplate reader

  • Blood collection tubes (serum or plasma)

  • Centrifuge

Procedure:

  • Sample Collection and Preparation:

    • Collect a blood sample into a serum separator tube or a tube containing an anticoagulant (e.g., EDTA) for plasma.

    • Centrifuge the sample to separate the serum or plasma.

    • Samples can be stored at 2-8°C for a short period or frozen at -20°C or -80°C for longer-term storage.

  • Assay Procedure (example):

    • Add standards, controls, and samples to the wells of the antibody-coated microplate. Incubate to allow NT-proBNP to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a second, enzyme-linked antibody that binds to a different site on the NT-proBNP. Incubate.

    • Wash the plate again.

    • Add a substrate that is converted by the enzyme into a colored product.

    • Stop the reaction and measure the absorbance of the color using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

    • The concentration of NT-proBNP in the samples is determined by interpolating their absorbance values on the standard curve.

Protocol 5: Aldosterone and Renin Measurement

Objective: To measure the concentrations of aldosterone and renin in plasma to assess the direct pharmacological effect of this compound on the RAAS.

Principle: Radioimmunoassay (RIA) or chemiluminescent immunoassay (CLIA) are common methods for measuring aldosterone and renin activity or concentration. These are competitive immunoassays where the hormone in the sample competes with a labeled hormone for binding to a limited number of antibodies.

Materials:

  • Aldosterone and Renin immunoassay kits

  • Gamma counter (for RIA) or luminometer (for CLIA)

  • Blood collection tubes (containing EDTA)

  • Centrifuge

Procedure:

  • Sample Collection and Handling:

    • Patient preparation is crucial and may involve discontinuing interfering medications.

    • Blood is collected into chilled EDTA tubes.

    • Samples should be placed on ice immediately and centrifuged in a refrigerated centrifuge to separate the plasma.

    • Plasma should be frozen at -20°C or colder until analysis.

  • Assay Procedure (general):

    • The specific protocol will vary depending on the kit manufacturer.

    • Generally, the procedure involves incubating the plasma sample with a known amount of labeled aldosterone or angiotensin I (for renin activity) and a specific antibody.

    • After incubation, the antibody-bound and free hormone are separated.

    • The amount of radioactivity or light emission is measured.

  • Calculation:

    • The concentration of aldosterone or renin activity in the sample is inversely proportional to the measured signal.

    • A standard curve is used to determine the concentration in the patient samples.

References

Statistical Analysis Plan for Balcinrenone Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive statistical analysis plan (SAP) for preclinical and clinical research involving Balcinrenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator. It includes detailed experimental protocols for key studies and outlines the statistical methods for data analysis and presentation, adhering to best practices in drug development.

Introduction

This compound (AZD9977) is an investigational drug that selectively modulates the mineralocorticoid receptor.[1] Overactivation of the MR by aldosterone (B195564) is a key factor in the pathophysiology of cardiorenal diseases, contributing to inflammation, fibrosis, and sodium and water retention.[2][3][4][5] this compound is being developed for the treatment of chronic kidney disease (CKD) and heart failure (HF), often in combination with other therapies like dapagliflozin.[2] Preclinical studies have suggested that this compound can provide organ protection with a potentially lower risk of hyperkalemia compared to existing steroidal MR antagonists.

This SAP outlines the statistical framework for evaluating the efficacy and safety of this compound in both preclinical animal models and human clinical trials.

Data Presentation

All quantitative data will be summarized using descriptive statistics and presented in clearly structured tables. For continuous variables, summaries will include the number of subjects (N), mean, standard deviation (SD), median, and range (minimum and maximum). For categorical variables, summaries will consist of frequencies and percentages.

Table 1: Example of Baseline Demographics and Clinical Characteristics Table

CharacteristicThis compound (N=...)Placebo (N=...)
Age (years), mean (SD)
Sex, n (%)
Male
Female
Race, n (%)
White
Black or African American
Asian
Other
eGFR (mL/min/1.73m²), mean (SD)
UACR (mg/g), median (IQR)
History of Heart Failure, n (%)
History of Diabetes, n (%)

Table 2: Example of Efficacy Endpoint Summary Table

EndpointThis compound (N=...)Placebo (N=...)Treatment Effect (95% CI)p-value
Change from Baseline in UACR (%)
CV Death or HF Hospitalization, n (%)

Experimental Protocols: Preclinical Research

Animal Models

This model mimics human CKD and the associated cardiorenal syndrome.[6][7]

  • Surgical Protocol: [8][9]

    • Anesthesia: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane (B1672236).

    • Phase I: Make a ventral midline incision to expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

    • Recovery: Allow a one-week recovery period.

    • Phase II: Perform a right unilateral nephrectomy through a flank incision.

    • Sham Operation: Sham-operated rats will undergo the same surgical procedures without ligation of the renal artery or removal of the kidney.

This model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.[1][10]

  • Surgical Protocol:

    • Anesthesia: Anesthetize C57BL/6 mice with isoflurane.

    • Incision: Make a small incision at the suprasternal notch.

    • Constriction: Isolate the transverse aorta and ligate it with a suture against a blunted 27-gauge needle. Remove the needle to create a standardized stenosis.

    • Sham Operation: Sham-operated mice will undergo the same procedure without aortic ligation.

Efficacy Endpoints and Measurement Protocols
  • Urinary Albumin-to-Creatinine Ratio (UACR):

    • House rats in metabolic cages for 24-hour urine collection at baseline and specified time points post-surgery.

    • Measure urinary albumin concentration using a commercially available ELISA kit.

    • Measure urinary creatinine (B1669602) concentration using a colorimetric assay kit.

    • Calculate UACR as mg of albumin per gram of creatinine.

  • Histological Analysis of Renal Fibrosis:

    • Tissue Preparation: At the end of the study, perfuse kidneys with saline, fix in 10% neutral buffered formalin, and embed in paraffin.

    • Sirius Red Staining Protocol: [11][12][13][14]

      • Deparaffinize and rehydrate 4 µm kidney sections.

      • Stain with Picro-Sirius Red solution for 60 minutes.

      • Wash with acidified water.

      • Dehydrate through graded ethanol (B145695) and clear with xylene.

    • Quantification: Capture images of stained sections under polarized light. Quantify the percentage of fibrotic area using image analysis software.

  • Transthoracic Echocardiography Protocol: [15][16][17]

    • Lightly anesthetize mice with isoflurane to maintain a heart rate of 450 ± 50 bpm.

    • Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.

    • Measure left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs), and posterior and septal wall thickness.

    • Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS).

    • Perform pulsed-wave Doppler imaging of mitral inflow to assess diastolic function (E/A ratio).

Preclinical Statistical Analysis
  • Data Analysis: Data will be presented as mean ± standard error of the mean (SEM).

  • Statistical Tests:

    • Comparisons between two groups will be performed using an unpaired Student's t-test.

    • Comparisons between more than two groups will be performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's).

    • Repeated measures data (e.g., UACR over time) will be analyzed using a two-way repeated-measures ANOVA.

  • Significance Level: A p-value of <0.05 will be considered statistically significant.

Statistical Analysis Plan: Clinical Trials

This section outlines the statistical plan for a hypothetical Phase 3, randomized, double-blind, placebo-controlled study of this compound in patients with CKD.

Study Objectives and Endpoints
  • Primary Efficacy Endpoint: The primary endpoint is the change from baseline in urinary albumin-to-creatinine ratio (UACR) at Week 52.

  • Secondary Efficacy Endpoints:

    • Time to first occurrence of the composite endpoint of a sustained ≥50% decline in eGFR, end-stage kidney disease (ESKD), or renal death.

    • Time to first occurrence of the composite endpoint of cardiovascular (CV) death, non-fatal myocardial infarction (MI), or non-fatal stroke.

    • Change from baseline in estimated glomerular filtration rate (eGFR).

  • Safety Endpoints: Incidence of adverse events (AEs), serious adverse events (SAEs), and AEs of special interest (e.g., hyperkalemia).

Analysis Populations
  • Intention-to-Treat (ITT) Population: All randomized patients, analyzed according to the treatment group to which they were assigned.

  • Per-Protocol (PP) Population: A subset of the ITT population who adhered to the protocol and did not have major protocol deviations.

  • Safety Population: All randomized patients who received at least one dose of the study drug.

Statistical Methods
  • Primary Endpoint Analysis:

    • The change from baseline in log-transformed UACR will be analyzed using a mixed model for repeated measures (MMRM).

    • The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and baseline log-transformed UACR as a covariate.

  • Secondary Time-to-Event Endpoint Analysis:

    • The time-to-event endpoints will be analyzed using a Cox proportional hazards model, stratified by baseline characteristics (e.g., diabetes status, eGFR category).

    • Hazard ratios (HRs) and their 95% confidence intervals (CIs) will be estimated.

    • Kaplan-Meier curves will be generated for each treatment group.

  • Other Secondary Continuous Endpoint Analysis:

    • The change from baseline in eGFR will be analyzed using an MMRM, similar to the primary endpoint.

  • Safety Analysis:

    • The incidence of AEs will be summarized by treatment group.

    • The number and percentage of patients experiencing AEs will be presented.

Handling of Missing Data

For the primary and other continuous secondary endpoints, the MMRM analysis will inherently handle missing data under the assumption of missing at random (MAR). Sensitivity analyses will be performed to assess the robustness of the results to departures from the MAR assumption.

Mandatory Visualizations

Signaling Pathway

Balcinrenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Pathophysiological Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex Aldosterone->MR_Aldo Activation HSP Heat Shock Proteins (HSP) MR->HSP Bound in inactive state MR_this compound MR-Balcinrenone Complex (Inactive) This compound This compound This compound->MR Binds & Modulates MR_Aldo_Nuc MR-Aldosterone Complex This compound->MR_Aldo_Nuc Prevents Translocation MR_Aldo->HSP Dissociation MR_Aldo->MR_Aldo_Nuc Translocation HRE Hormone Response Element (HRE) MR_Aldo_Nuc->HRE Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates Pro_inflammatory_Fibrotic_Genes Pro-inflammatory & Pro-fibrotic Genes Gene_Transcription->Pro_inflammatory_Fibrotic_Genes Upregulates Inflammation Inflammation Pro_inflammatory_Fibrotic_Genes->Inflammation Fibrosis Fibrosis Pro_inflammatory_Fibrotic_Genes->Fibrosis Sodium_Retention Sodium & Water Retention Pro_inflammatory_Fibrotic_Genes->Sodium_Retention

Caption: this compound's Mechanism of Action.

Experimental Workflow

Preclinical_Experimental_Workflow start Start animal_model Induce Disease Model (CKD or HF) start->animal_model randomization Randomize Animals animal_model->randomization treatment_group Treatment Group (this compound) randomization->treatment_group control_group Control Group (Vehicle/Placebo) randomization->control_group treatment_period Treatment Period (e.g., 4-8 weeks) treatment_group->treatment_period control_group->treatment_period data_collection Data Collection (UACR, Echocardiography) treatment_period->data_collection euthanasia Euthanasia & Tissue Collection treatment_period->euthanasia data_collection->treatment_period Repeated Measures analysis Statistical Analysis data_collection->analysis histology Histological Analysis (Sirius Red Staining) euthanasia->histology histology->analysis end End analysis->end Statistical_Analysis_Workflow start Start: Final Database Lock define_populations Define Analysis Populations (ITT, PP, Safety) start->define_populations descriptive_stats Summarize Baseline Demographics & Characteristics define_populations->descriptive_stats primary_analysis Primary Efficacy Analysis (e.g., MMRM on UACR) descriptive_stats->primary_analysis secondary_analysis Secondary Efficacy Analyses (Time-to-Event, MMRM) primary_analysis->secondary_analysis safety_analysis Safety Analysis (AE Summaries) secondary_analysis->safety_analysis sensitivity_analysis Sensitivity Analyses (Missing Data) safety_analysis->sensitivity_analysis generate_outputs Generate Tables, Listings, and Figures sensitivity_analysis->generate_outputs reporting Clinical Study Report & Publications generate_outputs->reporting end End reporting->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Balcinrenone Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with balcinrenone in in vitro experiments.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing this compound Stock Solutions or Diluting in Aqueous Media

Researchers may observe precipitation when preparing concentrated stock solutions of this compound or upon its dilution into aqueous buffers or cell culture media. This can lead to inaccurate dosing and unreliable experimental results. The following steps provide a systematic approach to troubleshoot and resolve this issue.

Experimental Workflow for Solubilizing this compound

G cluster_prep Step 1: Initial Solvent Selection & Stock Preparation cluster_dilution Step 2: Dilution into Aqueous Media cluster_troubleshoot Step 3: Troubleshooting Persistent Precipitation prep_start Start: this compound Powder prep_solvent Select an appropriate organic solvent (e.g., DMSO, Ethanol) prep_start->prep_solvent prep_dissolve Dissolve this compound to create a high-concentration stock (e.g., 10-50 mM) prep_solvent->prep_dissolve prep_check Visually inspect for complete dissolution (clear solution) prep_dissolve->prep_check prep_sonicate If not fully dissolved, briefly sonicate or gently warm (37°C) prep_check->prep_sonicate Precipitate Observed dil_start High-Concentration Stock Solution prep_check->dil_start Clear Solution prep_sonicate->prep_dissolve dil_method Employ serial dilutions or dropwise addition into vigorously stirring aqueous buffer/media dil_check Observe for precipitation at final concentration dil_success Solution remains clear: Proceed with experiment dil_check->dil_success No Precipitate ts_start Precipitation persists dil_check->ts_start Precipitate Forms ts_cosolvent Optimize final co-solvent concentration (e.g., DMSO <0.5% for cell-based assays) ts_start->ts_cosolvent ts_ph Adjust pH of the aqueous media (if this compound is ionizable) ts_cosolvent->ts_ph ts_excipient Consider solubilizing excipients (e.g., surfactants, cyclodextrins) ts_ph->ts_excipient ts_end Re-evaluate experimental design or consult further literature ts_excipient->ts_end G cluster_nucleus Cellular Nucleus Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Binds & Activates This compound This compound This compound->MR Blocks Nucleus Nucleus MR->Nucleus Translocates MRE Mineralocorticoid Response Elements (MRE) Transcription Gene Transcription MRE->Transcription Binds to Proteins Pro-inflammatory & Pro-fibrotic Proteins Transcription->Proteins Increases Effects Inflammation, Fibrosis, Sodium Retention Proteins->Effects

Technical Support Center: Balcinrenone Treatment and Hyperkalemia Risk Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the risk of hyperkalemia during experiments with Balcinrenone (AZD9977).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to hyperkalemia?

This compound (also known as AZD9977) is an investigational, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1] It is designed to provide the cardio-renal protective benefits of mineralocorticoid receptor antagonists (MRAs) while potentially reducing the risk of hyperkalemia, a common side effect of traditional steroidal MRAs like spironolactone (B1682167) and eplerenone.[1][2] The mechanism of action involves modulating the MR to block the effects of aldosterone, a hormone that promotes sodium and water retention and potassium excretion.[1] Preclinical studies suggested a lower risk of hyperkalemia with this compound compared to eplerenone, as it did not alter the urinary sodium-to-potassium ratio in animal models.[3][4][5] However, clinical trials have shown that this compound can still lead to increases in serum potassium.[6][7][8]

Q2: What is the observed incidence of hyperkalemia in clinical trials with this compound?

Data from Phase IIb clinical trials provide insights into the incidence of hyperkalemia with this compound treatment, typically in combination with dapagliflozin (B1669812).

In the MIRO-CKD trial , which studied patients with chronic kidney disease, the rates of investigator-reported hyperkalemia were as follows:

  • 6% in the this compound 15 mg + Dapagliflozin 10 mg group.[7][9]

  • 7% in the this compound 40 mg + Dapagliflozin 10 mg group.[7][9]

  • 5% in the Dapagliflozin 10 mg + Placebo group.[7][9]

In the MIRACLE trial , conducted in patients with heart failure and chronic kidney disease, there were possible dose-dependent increases in serum potassium levels.[6][8][10] Hyperkalemia as an adverse event led to the discontinuation of the drug in two participants receiving this compound plus dapagliflozin, while no participants in the dapagliflozin plus placebo group discontinued (B1498344) due to hyperkalemia.[6][8][10]

Q3: What are the key risk factors for developing hyperkalemia during this compound treatment?

Based on the established knowledge of MRAs and the patient populations in this compound clinical trials, key risk factors for hyperkalemia include:

  • Impaired Kidney Function: Patients with a lower estimated glomerular filtration rate (eGFR) are at a higher risk.[11]

  • Baseline Serum Potassium: Higher baseline potassium levels are a significant predictor. Clinical trials have inclusion criteria specifying a baseline serum potassium, for example, between 3.5 and 5.0 mmol/L.[12][13][14]

  • Concomitant Medications: The use of other drugs that can increase serum potassium, such as renin-angiotensin-aldosterone system (RAAS) inhibitors (e.g., ACE inhibitors, ARBs), is a major risk factor.[11]

  • Diabetes: Patients with diabetes may have a higher predisposition to hyperkalemia.[15]

Troubleshooting Guide

Problem: An unexpected rise in serum potassium is observed in a subject after initiating this compound.

1. Immediate Verification:

  • Repeat the serum potassium measurement to rule out pseudohyperkalemia (a falsely elevated reading due to hemolysis of the blood sample).

2. Review Experimental Protocol and Subject Characteristics:

  • Confirm Dosing: Ensure the correct dose of this compound was administered.

  • Assess Renal Function: Check the subject's most recent eGFR. A decline in renal function can precipitate hyperkalemia.

  • Review Concomitant Medications: Verify if there have been any recent changes to medications that could affect potassium levels (e.g., initiation or dose increase of RAAS inhibitors, NSAIDs).

  • Dietary Intake: Assess for any significant recent increase in dietary potassium intake.

3. Follow Management Guidelines (adapted from non-steroidal MRA protocols):

  • Temporary Interruption or Dose Reduction: If serum potassium levels exceed a predefined threshold (e.g., >5.5 mmol/L), consider temporarily holding this compound or reducing the dose, as per your experimental protocol.[15][16]

  • Increased Monitoring: Increase the frequency of serum potassium monitoring (e.g., within 72 hours) until levels stabilize.[15]

  • Consider Potassium Binders: For persistent elevations, the use of potassium-binding agents may be considered, although this would be a confounding factor in many research settings.[15]

Data Summary

Table 1: Hyperkalemia Incidence in the MIRO-CKD Phase IIb Trial

Treatment GroupNumber of Participants (n)Incidence of Hyperkalemia (%)
This compound 15 mg + Dapagliflozin 10 mg1086%[7][9]
This compound 40 mg + Dapagliflozin 10 mg1107%[7][9]
Dapagliflozin 10 mg + Placebo1065%[7][9]

Table 2: Serum Potassium-Based Action Protocol (Adapted from Finerenone Guidelines)

Serum Potassium Level (mmol/L)Recommended Action
≤ 5.5Continue this compound treatment. Re-measure potassium as per protocol schedule.
> 5.5 to < 6.0Withhold this compound. Re-measure potassium frequently until normalized. Consider restarting at a lower dose.[16]
≥ 6.0Discontinue this compound. Implement measures to reduce potassium and monitor closely.[16]

Experimental Protocols

Protocol 1: Serum Potassium Monitoring During this compound Treatment

  • Baseline Assessment: Measure serum potassium and eGFR prior to the first dose of this compound. Subjects should have a serum potassium level within the protocol-defined normal range (e.g., ≤ 5.0 mmol/L).[12][13]

  • Initial Monitoring Phase:

    • Measure serum potassium at 1 week and 4 weeks after treatment initiation.[2][17]

    • If the dose of this compound is adjusted, repeat serum potassium measurement at 1 week and 4 weeks after the dose change.[17]

  • Ongoing Monitoring:

    • For subjects with stable serum potassium and renal function, continue monitoring at regular intervals (e.g., every 3-6 months).[16]

    • Increase monitoring frequency for subjects with declining eGFR, borderline high potassium levels, or those on concomitant medications that pose a hyperkalemia risk.[16]

  • Action Thresholds: Establish clear action thresholds for elevated potassium levels as outlined in your study protocol (refer to Table 2 for an example).

Visualizations

Balcinrenone_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates MR_Aldo Active MR Complex This compound This compound This compound->MR Modulates/ Inhibits Nucleus Nucleus MR_Aldo->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., ENaC, ROMK) MR_Aldo->Gene_Transcription Promotes Inflammation_Fibrosis Inflammation & Fibrosis (via TLR4 pathway) MR_Aldo->Inflammation_Fibrosis Promotes Sodium_Reabsorption Increased Sodium and Water Reabsorption Gene_Transcription->Sodium_Reabsorption Potassium_Excretion Increased Potassium Excretion Gene_Transcription->Potassium_Excretion Organ_Damage Cardio-Renal Organ Damage Sodium_Reabsorption->Organ_Damage Contributes to Inflammation_Fibrosis->Organ_Damage

Caption: this compound's mechanism of action on the Mineralocorticoid Receptor pathway.

Hyperkalemia_Management_Workflow Hyperkalemia Management Workflow Start Initiate this compound Treatment Monitor_K Monitor Serum K+ at Baseline, Wk 1, Wk 4 Start->Monitor_K K_Normal K+ ≤ 5.5 mmol/L Monitor_K->K_Normal Check Level Continue_Tx Continue Treatment & Routine Monitoring K_Normal->Continue_Tx Yes K_Elevated K+ > 5.5 mmol/L K_Normal->K_Elevated No Continue_Tx->Monitor_K Next Scheduled Check Withhold_Tx Withhold this compound K_Elevated->Withhold_Tx Yes Recheck_K Re-check K+ frequently Withhold_Tx->Recheck_K K_Normalized K+ Normalized Recheck_K->K_Normalized Check Level Restart_Lower_Dose Consider Restarting at Lower Dose K_Normalized->Restart_Lower_Dose Yes K_Persistent K+ Persistently High K_Normalized->K_Persistent No Discontinue Discontinue Treatment K_Persistent->Discontinue Yes

Caption: Logical workflow for monitoring and managing hyperkalemia during this compound treatment.

References

Addressing off-target effects of AZD9977 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential off-target effects of AZD9977 in cell culture experiments. The following troubleshooting guides and FAQs are designed to help users identify and mitigate unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is AZD9977 and what is its primary mechanism of action?

A1: AZD9977, also known as Balcinrenone, is a potent, selective, and orally active non-steroidal mineralocorticoid receptor (MR) modulator.[1] It is a partial MR antagonist, meaning it binds to the receptor but elicits a partial response compared to a full antagonist.[2][3] Its unique interaction with the MR results in a distinct recruitment of co-factor peptides compared to traditional MR antagonists like eplerenone.[3] This distinct mode of action is thought to separate its organ-protective effects from the effects on urinary electrolyte excretion, potentially reducing the risk of hyperkalemia.[2][3]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like AZD9977?

A2: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For small molecule inhibitors, these unintended interactions can lead to unexpected experimental results, cellular toxicity, and a misinterpretation of the inhibitor's biological role. It is crucial to validate that an observed phenotype is a direct result of on-target inhibition.

Q3: My cells are showing a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with mineralocorticoid receptor modulation. What could be the cause?

A3: This could be an indication of a potential off-target effect. While AZD9977 is designed to be a selective MR modulator, like any small molecule, it could interact with other proteins, especially at higher concentrations.[4] The observed phenotype may be a consequence of inhibiting one or more of these other targets. It is essential to perform experiments to validate that the phenotype is a direct result of on-target MR modulation.

Q4: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition of AZD9977?

A4: There are several established methods to validate on-target effects:

  • Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated MR antagonist (e.g., spironolactone, eplerenone). If you observe the same phenotype, it is more likely to be a genuine on-target effect.

  • Rescue Experiments: If possible, transfect cells with a mutated version of the mineralocorticoid receptor that is resistant to AZD9977. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the mineralocorticoid receptor.[5] If the phenotype of MR-knockdown/knockout cells is similar to that of AZD9977-treated cells, it suggests an on-target effect. Furthermore, AZD9977 should have no effect in cells lacking the MR.[5]

Q5: What is the recommended concentration of AZD9977 to use in cell culture to minimize off-target effects?

A5: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.[4] Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and choose the lowest concentration that gives you the desired on-target effect.[4] Using concentrations significantly higher than the reported IC50 for MR antagonism may increase the likelihood of off-target effects.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments when you suspect off-target effects of AZD9977.

Problem Possible Cause Suggested Solution
No observable effect or weak activity 1. Incorrect Concentration: The concentration of AZD9977 may be too low. 2. Short Incubation Time: The treatment duration may not be sufficient to observe a significant effect. 3. Compound Instability: AZD9977 may be degrading in the culture medium over time. 4. Low Target Expression: The cell line may have low or no expression of the mineralocorticoid receptor.1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation time. 3. Check the stability of the compound in your specific media and incubation conditions. Consider refreshing the media with new compound at regular intervals for long-term experiments. 4. Verify MR expression in your cell model using Western blotting or qPCR.
High level of cell death, even at low concentrations 1. Cytotoxicity: The observed effect may be due to general cytotoxicity rather than specific on-target activity. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary assay to distinguish between a specific biological effect and general toxicity. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.
Inconsistent results between experiments 1. Variability in Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of treatment, or media composition. 2. Assay Variability: Inconsistent incubation times, reagent concentrations, or measurement parameters. 3. Compound Degradation: Repeated freeze-thaw cycles of the AZD9977 stock solution.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and treat them at a consistent confluency. 2. Ensure all assay steps are performed consistently. Include appropriate positive and negative controls in every experiment. 3. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Phenotype does not match known MR function 1. Off-Target Effect: AZD9977 may be interacting with other cellular proteins. 2. Downstream Effects: The observed phenotype may be a downstream consequence of MR modulation that is not yet characterized in your cell type.1. Perform on-target validation experiments as described in FAQ #4. 2. Consider using a systems biology approach, such as RNA-seq or proteomics, to get a global view of the cellular response to AZD9977 and identify affected off-target pathways.

Quantitative Data

The following tables summarize the known on-target potency of AZD9977 and provide an illustrative example of on-target versus off-target selectivity for a hypothetical small molecule inhibitor.

Table 1: In Vitro Potency of AZD9977 against the Mineralocorticoid Receptor

SpeciesAssay TypeIC50 (µM)Reference
HumanReporter Gene Assay0.28[1]
HumanReporter Gene Assay (LBD)0.37[1]
MouseReporter Gene Assay (LBD)0.08[1]
RatReporter Gene Assay (LBD)0.08[1]

Table 2: Illustrative Example of On-Target vs. Off-Target Selectivity

Disclaimer: The following data is for a hypothetical inhibitor and is provided for illustrative purposes only. A broad selectivity profile for AZD9977 has not been published.

TargetIC50 (nM)Target TypeImplication
Target A (On-Target) 10 Primary Target Desired therapeutic effect
Target B (Off-Target)500Secondary TargetPotential for off-target effects at higher concentrations
Target C (Off-Target)5,000Unrelated TargetOff-target effects are unlikely at therapeutic concentrations
Target D (Off-Target)>10,000Unrelated TargetConsidered non-interacting

Experimental Protocols

Protocol 1: General Cell Treatment with AZD9977

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the AZD9977 stock solution (typically in DMSO). Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • Cell Treatment: Aspirate the old medium from the cell culture wells. Gently wash the cells with PBS. Add the medium containing the desired concentration of AZD9977 or vehicle control to each well.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.

Protocol 2: Western Blotting for Target Modulation

  • Cell Lysis: After treatment with AZD9977, wash cells with cold PBS and lyse them in RIPA buffer on ice.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream marker of MR activity overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

On_Target_vs_Off_Target cluster_0 On-Target Effect cluster_1 Potential Off-Target Effect AZD9977_on AZD9977 MR Mineralocorticoid Receptor (MR) AZD9977_on->MR Binds and modulates On_Pathway Downstream Signaling Pathway MR->On_Pathway Regulates On_Phenotype Expected Cellular Phenotype On_Pathway->On_Phenotype Leads to AZD9977_off AZD9977 Off_Target Unknown Off-Target Protein AZD9977_off->Off_Target Binds and inhibits Off_Pathway Unrelated Signaling Pathway Off_Target->Off_Pathway Perturbs Off_Phenotype Unexpected Cellular Phenotype Off_Pathway->Off_Phenotype Leads to

Caption: On-target vs. potential off-target effects of AZD9977.

Troubleshooting_Workflow start Unexpected Experimental Result with AZD9977 check_basics Verify Basics: - Concentration & Time-course - Vehicle Control - Cell Health start->check_basics on_target_validation Perform On-Target Validation check_basics->on_target_validation structurally_different Use Structurally Different MR Inhibitor on_target_validation->structurally_different Option 1 rescue_experiment Rescue Experiment with Resistant MR Mutant on_target_validation->rescue_experiment Option 2 genetic_knockdown Genetic Knockdown/out of MR (siRNA/CRISPR) on_target_validation->genetic_knockdown Option 3 consistent_phenotype Phenotype Consistent? structurally_different->consistent_phenotype rescue_experiment->consistent_phenotype genetic_knockdown->consistent_phenotype on_target_conclusion Effect is Likely ON-TARGET consistent_phenotype->on_target_conclusion Yes off_target_conclusion Effect is Likely OFF-TARGET consistent_phenotype->off_target_conclusion No

References

Technical Support Center: Troubleshooting Balcinrenone LC-MS/MS Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay of Balcinrenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common interference issues encountered during sample analysis. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interference in a this compound LC-MS/MS assay?

A1: The most common interferences in LC-MS/MS assays, including for this compound, are matrix effects (ion suppression or enhancement), isobaric interference from metabolites or other co-eluting compounds, and contamination from various sources such as solvents, labware, or the instrument itself.[1][2]

Q2: I'm observing a lower than expected signal for this compound. What could be the cause?

A2: A low signal for this compound is often due to ion suppression, a form of matrix effect where co-eluting compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] Other potential causes include suboptimal sample preparation leading to poor recovery, incorrect mass spectrometer settings, or degradation of the analyte.

Q3: My results show high variability between replicate injections. What should I investigate?

A3: High variability is frequently a symptom of inconsistent matrix effects.[5] This can arise from differences in sample cleanup between wells or vials. It can also be caused by issues with the autosampler, such as inconsistent injection volumes, or carryover from a previous high-concentration sample.[2][6]

Q4: I am seeing a peak at the same retention time as this compound in my blank samples. What is the likely source?

A4: A peak in a blank sample at the analyte's retention time indicates either carryover from a preceding injection or contamination of the system.[2] Carryover can be addressed with a more rigorous needle wash protocol. Contamination can originate from solvents, reconstitution solutions, or labware (e.g., collection tubes, pipette tips).[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Column Degradation Inspect the column for voids or contamination. If necessary, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for this compound's chemical properties. Adjust if needed.
Sample Solvent Mismatch The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion.
Co-eluting Interferences Optimize the chromatographic gradient to better separate this compound from interfering compounds.

A logical workflow for troubleshooting poor peak shape is illustrated below.

Poor_Peak_Shape start Poor Peak Shape Observed check_column Inspect Column Condition start->check_column replace_column Replace Column check_column->replace_column Degraded? check_mobile_phase Verify Mobile Phase pH and Composition check_column->check_mobile_phase OK? replace_column->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase check_mobile_phase->adjust_mobile_phase Incorrect? check_sample_solvent Check Sample Reconstitution Solvent check_mobile_phase->check_sample_solvent Correct? adjust_mobile_phase->check_sample_solvent adjust_solvent Match Solvent to Initial Mobile Phase check_sample_solvent->adjust_solvent Mismatch? optimize_gradient Optimize Chromatographic Gradient check_sample_solvent->optimize_gradient Matched? adjust_solvent->optimize_gradient end_good Peak Shape Improved optimize_gradient->end_good Separation Improved? end_bad Issue Persists - Further Investigation Needed optimize_gradient->end_bad No Improvement?

Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Suspected Ion Suppression or Enhancement

Identification and Mitigation Strategies:

Ion suppression or enhancement can significantly impact the accuracy and precision of your assay. A post-column infusion experiment is a definitive way to identify the regions of your chromatogram where these effects occur.

Experimental Protocol: Post-Column Infusion

  • Setup: Tee a syringe pump infusing a standard solution of this compound into the LC flow path between the analytical column and the mass spectrometer.

  • Equilibration: Allow the infused this compound signal to stabilize, creating a steady baseline.

  • Injection: Inject an extracted blank matrix sample (e.g., plasma from an untreated subject).

  • Analysis: Monitor the this compound signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.

The workflow for addressing matrix effects is outlined in the following diagram.

Matrix_Effects start Inaccurate/Imprecise Results post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion matrix_effect_present Matrix Effect Identified? post_column_infusion->matrix_effect_present optimize_chromatography Optimize Chromatography to Shift Retention Time matrix_effect_present->optimize_chromatography Yes no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No improve_sample_prep Enhance Sample Preparation (e.g., SPE, LLE) optimize_chromatography->improve_sample_prep use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sample_prep->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate end_good Assay Performance Restored revalidate->end_good other_issues Investigate Other Causes (e.g., Instrument Malfunction) no_matrix_effect->other_issues

Caption: Workflow for identifying and mitigating matrix effects.
Issue 3: Potential Isobaric Interference

This compound is primarily metabolized via oxidation by CYP3A4, leading to the formation of four main metabolites, each constituting less than 6% of the total plasma radioactivity.[3] Although these are minor metabolites, it is crucial to consider the potential for isobaric interference, where a metabolite has the same nominal mass as the parent drug or internal standard.

Troubleshooting Steps:

  • Chromatographic Separation: The most effective way to mitigate isobaric interference is to achieve baseline separation of this compound from its metabolites. The LC method provided below is a good starting point.

  • Review MRM Transitions: If chromatographic separation is not fully achieved, ensure that the selected MRM transitions are specific to this compound and not shared by any of its metabolites. This may require analyzing the fragmentation patterns of the metabolite standards.

  • High-Resolution Mass Spectrometry: In cases of persistent interference, high-resolution mass spectrometry can be used to differentiate between this compound and its metabolites based on their exact masses.

Key Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is based on the methods described in the ADME study of this compound.[3]

  • To 100 µL of plasma sample, add a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters are a recommended starting point for the analysis of this compound, based on published methods.[3] Optimization may be required for your specific instrumentation.

Liquid Chromatography:

Parameter Value
Column Waters Acquity UPLC HSS C18 SB (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient A stepwise or linear gradient from low to high organic content should be optimized to achieve good separation and peak shape.

Mass Spectrometry:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined based on instrument optimization
Product Ion (Q3) To be determined based on instrument optimization
Internal Standard A stable isotope-labeled this compound is recommended.

Note on MRM Transitions: The specific precursor and product ion m/z values for this compound and its stable isotope-labeled internal standard should be determined empirically by infusing a standard solution of each compound into the mass spectrometer and optimizing the collision energy to obtain the most intense and specific fragment ions. The molecular weight of this compound is 399.378 g/mol . The protonated molecule [M+H]⁺ would be approximately m/z 400.4.

This technical support center provides a foundational guide for troubleshooting your this compound LC-MS/MS assay. For further assistance, please consult your instrument manufacturer's guidelines or contact a technical support specialist.

References

Technical Support Center: Balcinrenone Drug-Drug Interactions with CYP3A4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) between Balcinrenone and Cytochrome P450 3A4 (CYP3A4) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and which enzyme is responsible?

A1: this compound is primarily cleared from the body through metabolism. In vitro studies have identified that the main metabolic route is oxidation, and the principal enzyme responsible for this process is Cytochrome P450 3A4 (CYP3A4)[1]. Although four metabolites have been identified, they constitute a minor portion of the total drug-related material in plasma and are considered to have a negligible impact on the drug's overall effect or potential for drug-drug interactions[1].

Q2: How does the co-administration of a strong CYP3A4 inhibitor affect the pharmacokinetics of this compound?

A2: Co-administration of this compound with a strong CYP3A4 inhibitor significantly increases its plasma concentration. A clinical drug-drug interaction study (NCT03843060) involving the strong CYP3A4 inhibitor itraconazole (B105839) demonstrated a 2.22-fold increase in the maximum plasma concentration (Cmax) of this compound[2]. This finding classifies this compound as a moderately sensitive substrate of CYP3A4. Due to this interaction, clinical trials involving this compound typically exclude the use of strong or moderate CYP3A4 inhibitors and inducers[3][4][5].

Q3: Are there any specific recommendations for clinical studies involving this compound regarding CYP3A4 inhibitors?

A3: Yes. Due to the significant drug-drug interaction potential, clinical study protocols for this compound explicitly prohibit the concomitant use of strong or moderate CYP3A4 inhibitors or inducers[3][4][5]. A washout period is typically required for any such medications prior to the enrollment of participants in a this compound clinical trial. The "high clinical exposure scenario" for this compound is defined considering the co-administration with a strong CYP3A4 inhibitor, highlighting the importance of this interaction in safety assessments[2][6].

Troubleshooting Guide

Issue 1: Unexpectedly high this compound plasma concentrations in an in vivo animal study.

  • Possible Cause: Unintended co-administration of a substance that inhibits CYP3A4. Many compounds, including certain components of animal feed or bedding, can inhibit CYP enzymes.

  • Troubleshooting Steps:

    • Review all substances administered to the animals, including vehicles, anesthetics, and any supportive care medications, for known CYP3A4 inhibitory properties.

    • Analyze a sample of the animal feed and bedding for potential CYP3A4 inhibitors.

    • If a potential inhibitor is identified, repeat the study with a revised protocol that eliminates the confounding substance.

Issue 2: High variability in the metabolic rate of this compound in in vitro assays using human liver microsomes.

  • Possible Cause: Genetic polymorphism of CYP3A4 in the pooled human liver microsomes, or variability in the experimental conditions.

  • Troubleshooting Steps:

    • Ensure that the lot of pooled human liver microsomes is well-characterized and has a defined CYP3A4 activity level.

    • Strictly control experimental parameters such as incubation time, temperature, and pH.

    • Include a known CYP3A4 substrate as a positive control to assess the consistency of the microsomal activity across experiments.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in the Presence and Absence of a Strong CYP3A4 Inhibitor (Itraconazole)

Pharmacokinetic ParameterThis compound Alone (Geometric Mean)This compound + Itraconazole (Geometric Mean Ratio)Fold ChangeReference
Cmax (Maximum Plasma Concentration) Value not specified in public sources2.22↑ 2.22-fold[2]
AUC (Area Under the Curve) Value not specified in public sourcesData on file; expected to increaseExpected ↑[3]
t1/2 (Elimination Half-Life) ~4-10 hoursData on file; expected to increaseExpected ↑

Note: The complete pharmacokinetic data from the NCT03843060 study are not publicly available. The table reflects the reported increase in Cmax and the expected impact on other parameters based on the mechanism of interaction.

Experimental Protocols

Clinical Drug-Drug Interaction Study Protocol (Representative)

This protocol is a representative example based on typical designs for evaluating the effect of a CYP3A4 inhibitor on a substrate drug.

Title: An Open-Label, Two-Period, Fixed-Sequence Study to Evaluate the Effect of Multiple Doses of Itraconazole on the Pharmacokinetics of a Single Oral Dose of this compound in Healthy Adult Subjects.

Objectives:

  • Primary: To determine the effect of multiple doses of the strong CYP3A4 inhibitor, itraconazole, on the single-dose pharmacokinetics (Cmax and AUC) of this compound.

  • Secondary: To assess the safety and tolerability of this compound when administered alone and in combination with itraconazole.

Study Design:

  • A two-period, open-label, fixed-sequence study in healthy male and female subjects.

  • Period 1 (Reference): Subjects receive a single oral dose of this compound.

  • Period 2 (Treatment): Subjects receive multiple oral doses of itraconazole to achieve steady-state concentrations, followed by a single oral dose of this compound co-administered with itraconazole.

  • A washout period is observed between the two periods.

Pharmacokinetic Sampling:

  • Serial blood samples are collected at pre-defined time points before and after this compound administration in both periods (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma concentrations of this compound and its metabolites are determined using a validated LC-MS/MS method.

Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, AUC, t1/2) are calculated using non-compartmental analysis.

  • Geometric mean ratios and 90% confidence intervals for Cmax and AUC are determined to compare the pharmacokinetics of this compound with and without itraconazole.

In Vitro CYP3A4 Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4-mediated metabolism of a probe substrate in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound (or other test compound)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound, probe substrate, and positive control inhibitor (e.g., ketoconazole) in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the following in order: potassium phosphate buffer, human liver microsomes, and varying concentrations of the test compound or control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Add the CYP3A4 probe substrate to all wells, followed by the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of CYP3A4 activity remaining at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Mandatory Visualizations

Balcinrenone_Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation CYP3A4 Metabolites Metabolites Oxidation->Metabolites

This compound Metabolism Pathway

DDI_Workflow cluster_clinical Clinical DDI Study cluster_invitro In Vitro CYP3A4 Inhibition Assay Period1 Period 1: Administer this compound Alone PK1 Collect Pharmacokinetic Samples Period1->PK1 Washout Washout Period PK1->Washout Period2 Period 2: Administer Itraconazole + This compound Washout->Period2 PK2 Collect Pharmacokinetic Samples Period2->PK2 Analysis1 Analyze Plasma Concentrations PK2->Analysis1 Incubation Incubate this compound with Human Liver Microsomes and CYP3A4 Substrate Analysis2 LC-MS/MS Analysis of Metabolite Formation Incubation->Analysis2 IC50 Calculate IC50 Analysis2->IC50

Experimental Workflow for DDI Assessment

References

Mitigating batch-to-batch variability of synthetic Balcinrenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of Balcinrenone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to batch-to-batch variability.

Issue Potential Causes Recommended Actions & Troubleshooting
Inconsistent Yield • Incomplete reactions.• Side reactions.• Mechanical losses during workup and purification.Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before workup.Optimize Reaction Conditions: Re-evaluate reaction temperature, time, and stoichiometry of reagents.Purification Efficiency: Assess the purification method (e.g., column chromatography, crystallization) for product loss. Ensure consistent solvent quality and stationary phase activity.
Variable Impurity Profile • Changes in raw material quality.• Fluctuations in reaction temperature.• Inefficient mixing at larger scales.• Degradation of the product during workup or storage.Raw Material Qualification: Implement stringent quality control on starting materials and reagents.Precise Temperature Control: Utilize well-calibrated temperature control units, especially during scale-up, as exothermic or endothermic events can be more pronounced.Mixing Studies: Ensure consistent and efficient mixing is maintained when scaling up the reaction volume.Stress Testing: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and develop appropriate control measures.
Presence of Unknown Impurities • Uncharacterized side products.• Contaminants from equipment or solvents.• Degradation products.Impurity Identification: Utilize hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weight of unknown impurities. Further characterization can be done using Nuclear Magnetic Resonance (NMR) spectroscopy.Route Scouting: Re-examine the synthetic route for potential side reactions that could lead to the observed impurities.Cleaning Validation: Ensure equipment is thoroughly cleaned between batches to prevent cross-contamination.
Inconsistent Physical Properties (Color, Crystal Form) • Polymorphism.• Residual solvents.• Trace impurities.Crystallization Studies: Develop a robust crystallization protocol to ensure the consistent formation of the desired polymorphic form. Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).Residual Solvent Analysis: Use Gas Chromatography (GC) to quantify residual solvents and ensure they are within acceptable limits.Trace Impurity Analysis: Even small amounts of impurities can sometimes affect the physical properties of the final product.

Frequently Asked Questions (FAQs)

1. What are the typical sources of batch-to-batch variability in the synthesis of a complex molecule like this compound?

Batch-to-batch variability in pharmaceutical synthesis can stem from several factors, often categorized as follows:

  • Raw Materials: Variations in the purity, isomeric ratio, and physical properties of starting materials and reagents.

  • Process Parameters: Fluctuations in reaction temperature, pressure, time, and mixing efficiency. These can become more pronounced during scale-up from laboratory to production scale.[1]

  • Human Factors: Differences in how operators perform manual steps in the process.

  • Equipment: Variations in the performance and cleanliness of reactors and other processing equipment.

2. What are the regulatory expectations for controlling impurities in a new drug substance like this compound?

Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A(R2)), have stringent requirements for the control of impurities in new drug substances.[2][3][4][5] Key aspects include:

  • Reporting Threshold: Impurities above a certain level (typically 0.05% for a maximum daily dose of ≤ 2g) must be reported.[2]

  • Identification Threshold: Impurities exceeding a higher threshold (e.g., 0.10% or 1.0 mg per day intake, whichever is lower) must be structurally identified.[2]

  • Qualification Threshold: Impurities above a specified level need to be qualified, meaning toxicological data is required to demonstrate their safety.[2][5]

3. How can Process Analytical Technology (PAT) help in mitigating variability?

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[6] For this compound synthesis, PAT can be applied to:

  • Real-time Reaction Monitoring: Using in-line spectroscopic techniques (e.g., FTIR, Raman) to track the consumption of reactants and formation of products, ensuring consistent reaction endpoints.[6][7]

  • Control of Critical Process Parameters: PAT tools can provide real-time data to automated control systems, allowing for immediate adjustments to parameters like temperature and reagent addition rates to maintain consistency.

  • Improved Process Understanding: Data gathered through PAT can lead to a deeper understanding of the reaction kinetics and potential for side reactions, enabling the development of more robust processes.

4. What are some potential impurities to watch for in the synthesis of this compound?

While specific impurities are proprietary to the manufacturing process, general classes of impurities that can be anticipated in a multi-step synthesis involving amide bond formation and heterocyclic chemistry include:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates carried through the synthetic sequence.

  • Byproducts: Formed from side reactions. For instance, in amide bond formation using coupling reagents, side products like guanidinium (B1211019) byproducts can form.

  • Degradation Products: this compound, being a complex organic molecule, may be susceptible to degradation under certain conditions (e.g., hydrolysis of the amide bond, oxidation).[8] A study on this compound's metabolism showed it is primarily metabolized via oxidation by CYP3A4, and four metabolites were identified, each representing less than 6% of the total plasma radioactivity.[9]

  • Reagents and Catalysts: Residual coupling reagents, catalysts, or their byproducts.

Experimental Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling of this compound

This protocol is a general starting point and should be optimized and validated for the specific impurity profile of your this compound synthesis. It is adapted from methods used for similar non-steroidal mineralocorticoid receptor antagonists.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% B30-35 min: 70% to 30% B35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the this compound sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study

To understand potential degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours.

After each stress condition, analyze the samples using the developed HPLC method (Protocol 1) and LC-MS to identify and characterize the degradation products.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification & Isolation cluster_qc Quality Control cluster_release Batch Disposition synthesis Crude this compound Synthesis purification Crystallization / Chromatography synthesis->purification hplc HPLC Analysis (Purity & Impurities) purification->hplc lcms LC-MS Analysis (Impurity ID) purification->lcms gc GC Analysis (Residual Solvents) purification->gc xprd XRPD/DSC (Solid Form) purification->xprd release Batch Release hplc->release Meets Specifications reject Batch Rejection / Reprocessing hplc->reject Out of Specification lcms->release Meets Specifications lcms->reject Out of Specification gc->release Meets Specifications gc->reject Out of Specification xprd->release Meets Specifications xprd->reject Out of Specification

Caption: Workflow for Synthesis and Quality Control of this compound.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aldosterone Aldosterone mr_hsp Mineralocorticoid Receptor (MR) + Heat Shock Proteins (HSP) aldosterone->mr_hsp Binds mr_aldosterone Activated MR-Aldosterone Complex mr_hsp->mr_aldosterone HSP Dissociation hre Hormone Response Element (HRE) on DNA mr_aldosterone->hre Translocation & Dimerization This compound This compound This compound->mr_hsp Antagonizes (Blocks Aldosterone Binding) transcription Gene Transcription hre->transcription Initiates downstream Downstream Effects (e.g., ENaC, SGK1 expression) transcription->downstream

Caption: Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism.

References

Balcinrenone Preclinical Studies: A Technical Support Resource for Improved Translational Relevance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Balcinrenone (formerly AZD9977) in preclinical animal studies. The aim is to enhance the translational relevance of these studies by addressing common challenges and providing detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] Unlike traditional MR antagonists like spironolactone (B1682167) and eplerenone (B1671536), which act as full antagonists, this compound is a partial MR antagonist.[3] Its unique interaction with the MR results in a distinct recruitment of co-factor peptides.[3][4] This is believed to be the underlying mechanism for its ability to separate organ-protective effects from significant impacts on electrolyte balance, potentially reducing the risk of hyperkalemia.[3][5][6]

Q2: Which animal models are most appropriate for studying the efficacy of this compound?

The choice of animal model depends on the specific research question. Preclinical studies that have successfully demonstrated the organ-protective effects of this compound have utilized:

  • Unilateral Nephrectomy (UNx) + Aldosterone + High-Salt Diet in Rats: This model is well-suited to investigate the on-target, MR-mediated effects on renal injury, such as albuminuria and kidney histopathology.[3][5]

  • Uni-nephrectomised db/db Mice: This model of diabetic kidney disease is valuable for assessing the efficacy of this compound in a comorbidity setting that is highly relevant to human chronic kidney disease (CKD).[3]

Q3: What is a key feature of this compound's preclinical profile that suggests a better translational safety profile regarding hyperkalemia?

Preclinical studies have shown that this compound, unlike eplerenone, does not significantly alter the urinary sodium-to-potassium (Na+/K+) ratio in acute animal testing.[3][6] Furthermore, in a mouse model of renal impairment (5/6 nephrectomy), this compound demonstrated a reduced propensity to increase plasma potassium levels compared to eplerenone following a potassium challenge.[4] This separation of organ protection from effects on electrolyte excretion is a key characteristic that suggests a lower risk of hyperkalemia in clinical settings.[3][5][6]

Q4: How does the pharmacokinetics of this compound in preclinical species translate to humans?

While direct quantitative translation of pharmacokinetic (PK) parameters is complex, preclinical studies help in understanding the drug's disposition. In humans, this compound has shown approximately dose-proportional pharmacokinetics at therapeutic doses. It is important to note that renal impairment can affect this compound's clearance, with studies in humans showing that severe renal impairment can lead to a two-fold increase in drug exposure (AUC).[7][8] Population PK modeling in humans has identified that factors like food intake (minor effect) and renal function are covariates affecting its exposure.[9][10][11]

Troubleshooting Guides

Issue 1: Inconsistent or lack of efficacy in reducing albuminuria in a rodent model.

  • Possible Cause 1: Suboptimal Dose Selection.

    • Solution: Refer to the dose-response data from published preclinical studies (see Table 1). Ensure that the dose range being tested is appropriate for the chosen animal model.

  • Possible Cause 2: Inadequate Model Induction.

    • Solution: Verify the successful induction of renal injury in your model. For the aldosterone/high-salt model, confirm elevated blood pressure and baseline albuminuria before initiating treatment. For the db/db mouse model, ensure the animals have developed overt diabetic nephropathy.

  • Possible Cause 3: Issues with Drug Formulation or Administration.

    • Solution: this compound has been administered admixed in the diet in some preclinical studies.[5] Ensure proper mixing and stability of the compound in the feed. If using oral gavage, verify the stability and solubility of your formulation.

Issue 2: Observing hyperkalemia in experimental animals.

  • Possible Cause 1: High Dose Levels.

    • Solution: While this compound has a reduced risk of causing hyperkalemia compared to traditional MRAs, very high doses may still impact electrolyte balance. Consider reducing the dose to the lower end of the efficacious range.

  • Possible Cause 2: Severe Renal Impairment in the Animal Model.

    • Solution: In models with severe renal compromise, the risk of hyperkalemia with any MR-modulating agent is increased. Monitor serum potassium levels closely and consider dose adjustments. The preclinical evidence suggests this compound has a wider safety margin, but this is not absolute.[4]

  • Possible Cause 3: Concomitant Medications.

    • Solution: If co-administering other drugs that can affect potassium levels (e.g., ACE inhibitors), be aware of the potential for additive effects.

Issue 3: Difficulty in translating preclinical findings to a clinical development plan.

  • Possible Cause 1: Disconnect between Preclinical Endpoints and Clinical Outcomes.

    • Solution: While albuminuria is a valuable translational biomarker, also consider assessing histopathological changes in the kidney and heart to provide a more comprehensive picture of organ protection.[3]

  • Possible Cause 2: Species-Specific Differences in Metabolism.

    • Solution: Characterize the major metabolites of this compound in your preclinical species and compare them to human metabolites to identify any significant differences that could impact efficacy or safety. In humans, this compound is primarily metabolized by oxidation, with CYP3A4 being the main enzyme involved.[12]

Quantitative Data from Preclinical Studies

Table 1: Dose-Dependent Effect of this compound on Urinary Albumin-to-Creatinine Ratio (UACR) in a Rat Model of Aldosterone-Induced Renal Injury

Treatment GroupDose (mg/kg/day, admixed in diet)Mean UACR Reduction vs. Vehicle (%)
This compound10~25%
This compound30~50%
This compound100~75%
Eplerenone30~50%
Eplerenone100~80%

Data are estimated from graphical representations in Bamberg et al., 2018.[5]

Key Experimental Protocols

Protocol 1: Aldosterone-Induced Renal Injury Model in Uninephrectomized Rats

  • Animal Model: Male Sprague Dawley rats.

  • Surgical Procedure: Perform a unilateral nephrectomy (UNx) to remove one kidney. Allow for a recovery period.

  • Model Induction:

    • Implant osmotic minipumps for continuous subcutaneous infusion of aldosterone.

    • Provide a high-salt diet (e.g., 8% NaCl).

  • Treatment:

    • Administer this compound or a comparator (e.g., eplerenone) admixed in the diet for a specified period (e.g., 4 weeks).[3][5]

  • Key Endpoints:

    • Primary: Urinary Albumin-to-Creatinine Ratio (UACR) measured from urine collected in metabolic cages.

    • Secondary: Kidney histopathology (e.g., glomerulosclerosis, interstitial fibrosis), blood pressure.

Protocol 2: Assessment of Acute Effects on Urinary Electrolyte Excretion

  • Animal Model: Male rats.

  • Dietary Acclimatization: Place animals on a low-salt diet to stimulate the renin-angiotensin-aldosterone system.

  • Treatment: Administer a single oral dose of this compound, a comparator (e.g., eplerenone), or vehicle.

  • Sample Collection: Collect urine over a defined period post-dose (e.g., 0-8 hours).

  • Analysis: Measure urinary concentrations of sodium (Na+) and potassium (K+) to determine the Na+/K+ ratio.[3]

Visualizations

G cluster_0 This compound's Mechanism of Action cluster_1 Cell Nucleus cluster_2 Downstream Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Co_factors Distinct Co-factor Recruitment MR->Co_factors Altered by This compound This compound This compound (Partial Antagonist) This compound->MR Partially blocks & modulates Eplerenone Eplerenone (Full Antagonist) Eplerenone->MR Fully blocks Gene_Transcription Gene Transcription Co_factors->Gene_Transcription Organ_Protection Organ Protection (Kidney, Heart) Gene_Transcription->Organ_Protection Electrolyte_Balance Minimal Effect on Electrolyte Balance Gene_Transcription->Electrolyte_Balance Hyperkalemia_Risk Reduced Hyperkalemia Risk Electrolyte_Balance->Hyperkalemia_Risk

Caption: Signaling pathway of this compound as a partial MR modulator.

G cluster_0 Preclinical Efficacy Study Workflow start Select Animal Model (e.g., UNx Rat) induce Induce Disease (Aldosterone + High Salt) start->induce baseline Baseline Measurements (UACR, BP) induce->baseline randomize Randomize into Treatment Groups baseline->randomize treat Administer Treatment (Vehicle, this compound, Comparator) randomize->treat Vehicle randomize->treat This compound randomize->treat Comparator monitor Monitor Health & Collect Samples treat->monitor endpoints Measure Endpoints (UACR, Histology) monitor->endpoints analyze Analyze Data & Compare Groups endpoints->analyze end Conclusion analyze->end

Caption: Experimental workflow for a preclinical this compound efficacy study.

G cluster_0 Troubleshooting: High Serum Potassium start High K+ Observed in this compound Group q1 Is the dose >100 mg/kg/day? start->q1 a1_yes Action: Reduce dose. Monitor K+ closely. q1->a1_yes Yes q2 Is the animal model severely renally impaired? q1->q2 No end Re-evaluate experiment a1_yes->end a2_yes Action: Acknowledge model limitation. Consider dose reduction. q2->a2_yes Yes q3 Are other K+-sparing drugs being used? q2->q3 No a2_yes->end a3_yes Action: Evaluate potential drug-drug interactions. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for hyperkalemia in animal studies.

References

Challenges in the long-term administration of Balcinrenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balcinrenone. The information is designed to address specific issues that may be encountered during long-term administration in experimental settings.

Troubleshooting Guides

Issue 1: Elevated Serum Potassium (Hyperkalemia)

Background: A key challenge in the administration of mineralocorticoid receptor (MR) modulators like this compound is the risk of hyperkalemia. In the MIRACLE Phase 2b trial, possible dose-dependent increases in serum potassium were observed, leading to discontinuation of the drug for two participants.[1][2] Preclinical data suggests this compound may have a reduced risk of hyperkalemia compared to other MRAs, and pharmacokinetic modeling for the MIRO-CKD trial predicted that doses of 15 mg and 40 mg would have minimal impact on serum potassium.

Troubleshooting Steps:

Step Action Detailed Instructions
1. Confirm Hyperkalemia Repeat serum potassium measurement.Immediately repeat the serum potassium measurement to rule out a spurious result due to hemolysis during sample collection.
2. Assess Clinical Status Evaluate for signs and symptoms of hyperkalemia.Check for muscle weakness, fatigue, palpitations, or any ECG abnormalities.
3. Review Concomitant Medications Identify any drugs that may exacerbate hyperkalemia.Scrutinize the subject's medication list for potassium supplements, ACE inhibitors, angiotensin receptor blockers (ARBs), and NSAIDs.
4. Dose Adjustment/Interruption Consider reducing the dose or temporarily discontinuing this compound.Based on the severity of hyperkalemia and the experimental protocol, a dose reduction or temporary cessation of this compound may be necessary. In the MIRACLE trial, hyperkalemia led to discontinuation in some participants.[1][2]
5. Dietary Review Assess dietary potassium intake.Inquire about the consumption of high-potassium foods.
6. Consider Potassium Binders If clinically indicated and part of the protocol.For persistent hyperkalemia, the use of potassium-binding agents could be considered, though this would likely be a protocol-specified intervention.
Issue 2: Decline in Estimated Glomerular Filtration Rate (eGFR)

Background: A reduction in eGFR was noted at the highest dose of this compound in the MIRACLE trial.[1][2] This is a known class effect of drugs that inhibit the renin-angiotensin-aldosterone system (RAAS), including MRAs. The initial drop in eGFR is often a hemodynamic effect and may stabilize over time.

Troubleshooting Steps:

Step Action Detailed Instructions
1. Confirm eGFR Decline Repeat serum creatinine (B1669602) measurement to recalculate eGFR.A repeat measurement is crucial to confirm the initial finding and rule out lab error or transient fluctuations.
2. Evaluate Hydration Status Assess for signs of dehydration.Check for decreased urine output, orthostatic hypotension, or increased thirst, as dehydration can lead to a temporary decrease in eGFR.
3. Review Concomitant Medications Identify any nephrotoxic co-medications.Review for the use of NSAIDs, diuretics, or other drugs that could impact renal function.
4. Dose Evaluation Assess if the eGFR decline is dose-dependent.As observed in the MIRACLE trial, the highest dose of this compound was associated with a reduction in eGFR.[1][2] Consider if a dose reduction is warranted based on the study protocol.
5. Monitor Over Time Continue to monitor eGFR at regular intervals.An initial, modest decrease in eGFR may be expected. Continued, progressive decline is of greater concern and may necessitate discontinuation of the drug.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel, nonsteroidal, selective mineralocorticoid receptor (MR) modulator.[3] It works by blocking the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone. This leads to decreased sodium and water retention, and may also have anti-inflammatory and anti-fibrotic effects in cardiovascular and renal tissues.[4]

Q2: What are the most common adverse events observed with long-term this compound administration?

A2: Based on the available clinical trial data, the most significant challenges are dose-dependent increases in serum potassium (hyperkalemia) and a potential for a decrease in the estimated glomerular filtration rate (eGFR), particularly at higher doses.[1][2]

Q3: How should I monitor subjects for hyperkalemia during a this compound experiment?

A3: Regular monitoring of serum potassium is essential. The frequency of monitoring should be highest at the initiation of treatment and after any dose escalation. For instance, monitoring could be performed at baseline, within the first week, at one month, and then periodically throughout the study.

Q4: Is a decrease in eGFR always a reason to stop this compound administration?

A4: Not necessarily. A modest initial decrease in eGFR can be a hemodynamic effect of RAAS inhibition and may stabilize. A significant or progressive decline in eGFR, however, warrants a thorough evaluation and may require dose reduction or discontinuation of the drug as per the study protocol.

Q5: What is the effect of food on the pharmacokinetics of this compound?

A5: The impact of food on this compound exposure is considered minor.[5]

Q6: How does renal function affect this compound exposure?

A6: Individuals with lower eGFR have been observed to have higher exposure to this compound. For example, participants with an eGFR of 25 mL/min/1.73 m² had a 1.44-fold increase in this compound area under the curve (AUC) compared to those with an eGFR of 60 mL/min/1.73 m².[6]

Quantitative Data Summary

Table 1: MIRACLE Phase 2b Trial - Key Outcomes and Adverse Events

ParameterThis compound 15 mg + Dapagliflozin (B1669812)This compound 50 mg + DapagliflozinThis compound 150 mg + DapagliflozinDapagliflozin + Placebo
Change in UACR No significant difference from placebo[1][2]No significant difference from placebo[1][2]No significant difference from placebo[1][2]-
Serum Potassium Possible dose-dependent increase (Specific quantitative data not publicly available)[1][2]Possible dose-dependent increase (Specific quantitative data not publicly available)[1][2]Possible dose-dependent increase (Specific quantitative data not publicly available)[1][2]-
eGFR No significant change reported[1][2]No significant change reported[1][2]Reduction observed at this dose[1][2]-
Discontinuation due to Hyperkalemia 2 participants across all this compound groups[1][2]2 participants across all this compound groups[1][2]2 participants across all this compound groups[1][2]0 participants[1][2]

Table 2: this compound Pharmacokinetics

ConditionEffect on this compound Exposure (AUC)
Food Administration Minor increase[5]
Renal Impairment (eGFR 25 vs 60 mL/min/1.73 m²) 1.44-fold increase[6]

Experimental Protocols

Protocol 1: Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)

Objective: To quantify urinary albumin excretion, normalized to creatinine, as a marker of kidney damage.

Methodology:

  • Sample Collection: Collect a spot urine sample, preferably a first-morning void, in a sterile container.

  • Sample Handling: Centrifuge the urine sample to remove any sediment. Store the supernatant at -80°C if not analyzed immediately.

  • Albumin Measurement: Use a validated immunoturbidimetric or ELISA assay to determine the urinary albumin concentration (mg/L).

  • Creatinine Measurement: Use a validated colorimetric (e.g., Jaffe method) or enzymatic assay to determine the urinary creatinine concentration (g/L).

  • Calculation: Calculate the UACR using the following formula: UACR (mg/g) = [Urinary Albumin (mg/L) / Urinary Creatinine (g/L)]

Protocol 2: Estimation of Glomerular Filtration Rate (eGFR)

Objective: To estimate the glomerular filtration rate as a measure of kidney function.

Methodology:

  • Sample Collection: Collect a blood sample in a serum separator tube.

  • Sample Processing: Allow the blood to clot, then centrifuge to separate the serum.

  • Creatinine Measurement: Measure the serum creatinine concentration (mg/dL) using a calibrated and validated enzymatic assay.

  • eGFR Calculation: Use a validated equation, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, to calculate the eGFR. This equation incorporates serum creatinine, age, sex, and race. Note: The specific CKD-EPI equation to be used should be pre-specified in the study protocol.

  • Data Interpretation: Interpret the eGFR value in the context of the subject's baseline renal function and the study's pre-defined criteria for significant changes.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex HSP Heat Shock Proteins (HSP) MR->HSP Inactive State This compound This compound This compound->MR Blocks MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Translocates and Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Sodium_Reabsorption Increased Sodium and Water Reabsorption Gene_Transcription->Sodium_Reabsorption Inflammation_Fibrosis Inflammation and Fibrosis Gene_Transcription->Inflammation_Fibrosis

Caption: Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow start Start of Experiment screening Subject Screening start->screening baseline Baseline Measurements (eGFR, K+, UACR) screening->baseline randomization Randomization baseline->randomization treatment Long-term This compound Administration randomization->treatment monitoring Regular Monitoring (eGFR, K+, Adverse Events) treatment->monitoring end_of_study End of Study Assessments treatment->end_of_study monitoring->treatment dose_adj Dose Adjustment/ Interruption monitoring->dose_adj Adverse Event (e.g., Hyperkalemia) dose_adj->treatment Protocol-defined Action data_analysis Data Analysis end_of_study->data_analysis

References

Interpreting unexpected results in Balcinrenone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Balcinrenone experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in-vitro and in-vivo studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional Mineralocorticoid Receptor (MR) antagonists?

This compound (also known as AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2][3] Unlike traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone, this compound exhibits a unique mechanism of action. While it competitively binds to the MR, it acts as a partial antagonist, suppressing only a fraction of maximal MR activity.[1] This is attributed to its ability to induce a distinct conformational change in the MR, which in turn may alter the recruitment of transcriptional co-activators.[4][5] This differentiated binding and modulation is hypothesized to separate the desired organ-protective effects from the adverse effects on electrolyte balance, potentially reducing the risk of hyperkalemia.[5][6][7]

Q2: We are observing a lack of significant reduction in Urinary Albumin-to-Creatinine Ratio (UACR) in our animal models. What could be the reason?

Several factors could contribute to a lack of efficacy in reducing UACR. Consider the following:

  • Trial Design and Patient Population: The MIRACLE phase 2b trial, which had a smaller than planned sample size, did not show a significant reduction in UACR with this compound in combination with dapagliflozin (B1669812) compared to dapagliflozin alone.[5] Conversely, the MIRO-CKD trial, with a different patient cohort, demonstrated that this compound with dapagliflozin was superior in reducing UACR.[8] It is crucial to consider the baseline characteristics of your experimental subjects, including the presence of heart failure versus chronic kidney disease, and the co-administration of other medications.

  • Dose Selection: The effects of this compound on UACR can be dose-dependent. Ensure that the dose used in your experiment is within the therapeutic range established in preclinical and clinical studies.

  • Pharmacokinetics: this compound exposure can be approximately two-fold higher in subjects with severe renal impairment.[9] This could influence the dose-response relationship and efficacy.

Q3: Our study subjects are developing hyperkalemia. How can we manage and interpret this?

An increase in serum potassium is a known effect of MR antagonism. However, this compound is designed to have a reduced risk of hyperkalemia compared to traditional MRAs. If you observe significant hyperkalemia, consider these points:

  • Dose-Dependent Effect: The MIRACLE trial showed possible dose-dependent increases in serum potassium levels.[5] Review the dosage of this compound being administered.

  • Baseline Potassium Levels: Clinical trials with this compound have specific inclusion criteria for baseline serum potassium levels (e.g., ≥ 3.5 mmol/L to ≤ 5.0 mmol/L).[10] Ensure your subjects' baseline potassium is within an appropriate range.

  • Concomitant Medications: The use of other drugs that can affect potassium levels, such as potassium-sparing diuretics or certain renin-angiotensin-aldosterone system (RAAS) inhibitors, should be carefully monitored.[10]

  • Monitoring and Management: In clinical settings, frequent monitoring of serum potassium is recommended, especially during treatment initiation and dose titration.[11][12]

Q4: We have noted a decrease in estimated Glomerular Filtration Rate (eGFR) in our subjects. Is this an expected finding?

A reduction in eGFR has been observed in some studies with this compound, particularly at higher doses.[5] This is a complex finding that could be related to hemodynamic effects of MR modulation. It is important to:

  • Monitor eGFR longitudinally: A single time-point measurement may not be sufficient. Track eGFR over the course of the experiment to understand the trend.

  • Assess the magnitude of the decrease: A modest initial dip in eGFR can sometimes be observed with drugs affecting the RAAS and may not necessarily indicate nephrotoxicity.

  • Correlate with other markers of kidney function: Evaluate other biomarkers of kidney injury to get a comprehensive picture.

Troubleshooting Guides

Issue 1: Inconsistent results in MR functional assays
Potential Cause Troubleshooting Step
Cell line variabilityEnsure consistent use of a validated cell line (e.g., U2-OS) for reporter gene assays.
Ligand concentrationCarefully titrate the concentration of both the agonist (e.g., aldosterone) and this compound to establish an accurate IC50.
Assay conditionsMaintain consistent incubation times, temperatures, and reagent concentrations.
Partial antagonismRemember that this compound is a partial antagonist and will not achieve 100% inhibition of MR activity in reporter gene assays.[1]
Issue 2: Higher than expected pharmacokinetic variability
Potential Cause Troubleshooting Step
Renal function of subjectsStratify analysis based on the baseline eGFR of the subjects, as renal impairment significantly increases this compound exposure.[9]
Food intakeThe presence of food can have a minor impact on this compound's area under the curve (AUC).[7] Standardize feeding protocols in animal studies.
Drug-drug interactionsBe aware of potential interactions with CYP3A4 inhibitors, which can increase this compound concentration.[4][10]

Data Presentation

Summary of Key Quantitative Data from Clinical Trials
ParameterMIRO-CKD Trial (this compound + Dapagliflozin vs. Dapagliflozin)MIRACLE Trial (this compound + Dapagliflozin vs. Dapagliflozin)
UACR Reduction This compound 15mg: -22.8% (p=0.0038)This compound 40mg: -32.8% (p<0.0001)[8]Not statistically significant.[5]
Hyperkalemia (Investigator-reported AEs) This compound 15mg: 6%This compound 40mg: 7%Placebo: 5%[8]Possible dose-dependent increases in serum potassium.[5]
eGFR Not specified as a primary outcome, but renal events were balanced across groups.[8]Reduced eGFR in the highest dose group.[5]
Baseline Characteristics Mean eGFR: 42.2 mL/min/1.73 m²Median UACR: 365.5 mg/g[5][13]eGFR: ≥30 to ≤60 ml/min/1.73 m²UACR: ≥30 to <3000 mg/g[5]

Experimental Protocols

Mineralocorticoid Receptor (MR) Binding and Functional Assays

A common method to assess the interaction of this compound with the MR involves a combination of binding and reporter gene assays.

1. MR Binding Assay:

  • Objective: To determine the binding affinity (pKi) of this compound for the MR.

  • General Protocol:

    • Prepare cell lysates or purified MR protein.

    • Incubate with a radiolabeled MR ligand (e.g., [³H]-aldosterone) in the presence of varying concentrations of this compound.

    • Separate bound from free radioligand.

    • Measure radioactivity to determine the displacement of the radioligand by this compound.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

  • Published Data: The observed pKi of this compound for MR is 7.5.[1] For comparison, its affinity for the glucocorticoid receptor (GR) and progesterone (B1679170) receptor (PR) is much lower, with pKi values of 5.4 and 4.6, respectively, indicating selectivity.[1]

2. MR Reporter Gene Assay:

  • Objective: To characterize the functional activity of this compound as an MR antagonist.

  • General Protocol:

    • Use a suitable cell line (e.g., human osteosarcoma U2-OS cells) co-transfected with a full-length MR expression vector and a reporter plasmid containing MR-responsive elements driving a reporter gene (e.g., luciferase).

    • Treat the cells with an MR agonist (e.g., aldosterone) to induce reporter gene expression.

    • Co-treat with varying concentrations of this compound.

    • Measure the activity of the reporter gene product (e.g., luminescence for luciferase).

    • Calculate the IC50 value for the inhibition of aldosterone-induced MR activation.

  • Published Data: this compound antagonizes aldosterone-activated MR with an IC50 of 0.28 µM and suppresses about 69% of the MR activity in this assay, confirming its partial antagonist nature.[1]

Measurement of UACR, eGFR, and Serum Potassium

1. Urinary Albumin-to-Creatinine Ratio (UACR):

  • Objective: To assess albuminuria, a marker of kidney damage.

  • Methodology:

    • Collect a spot urine sample, preferably a first-morning void.[14]

    • Measure urinary albumin concentration (e.g., using an ELISA kit).[15]

    • Measure urinary creatinine (B1669602) concentration (e.g., using a colorimetric assay kit).[15]

    • Calculate the UACR by dividing the albumin concentration (in mg) by the creatinine concentration (in g).

  • Interpretation: A normal UACR is generally considered to be less than 30 mg/g.[16]

2. Estimated Glomerular Filtration Rate (eGFR):

  • Objective: To estimate the rate at which the kidneys filter blood.

  • Methodology:

    • Measure serum creatinine concentration.

    • Use a validated equation, such as the CKD-EPI 2021 equation, which incorporates serum creatinine, age, and sex, to calculate the eGFR.[17]

  • Interpretation: eGFR is expressed in mL/min/1.73 m². A value below 60 for at least three months may indicate chronic kidney disease.[18]

3. Serum Potassium:

  • Objective: To measure the concentration of potassium in the blood.

  • Methodology:

    • Collect a blood sample.

    • Measure serum potassium concentration using an ion-selective electrode or flame photometer.[19]

  • Interpretation: The normal range for serum potassium is typically 3.5 to 5.5 mEq/L.[12][19] Values above this range indicate hyperkalemia.

Visualizations

Balcinrenone_Signaling_Pathway cluster_ECF Extracellular Fluid cluster_cell Target Cell (e.g., Renal Epithelial, Cardiomyocyte) Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Competitively binds MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Forms complex MR_this compound MR-Balcinrenone Complex (Altered Conformation) MR->MR_this compound Forms complex Coactivators Transcriptional Co-activators MR_Aldo->Coactivators Recruits MR_this compound->Coactivators Altered recruitment Corepressors Transcriptional Co-repressors MR_this compound->Corepressors May recruit DNA DNA (MRE) MR_this compound->DNA Partial antagonism Coactivators->DNA Activates at MRE Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cellular_Response Cellular Response (e.g., Na+ reabsorption, Fibrosis, Inflammation) Gene_Transcription->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound's partial antagonism at the Mineralocorticoid Receptor.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In-vitro Assays (Binding, Reporter Gene) animal_model Animal Model Selection (e.g., CKD, HF models) in_vitro->animal_model dosing Dose-Range Finding Studies animal_model->dosing pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd efficacy Efficacy Assessment (UACR, Blood Pressure) pk_pd->efficacy safety Safety Assessment (eGFR, Serum K+) efficacy->safety phase1 Phase 1 Trials (Safety, PK in healthy volunteers) safety->phase1 phase2 Phase 2 Trials (Dose-finding, Efficacy in patients) phase1->phase2 phase3 Phase 3 Trials (Confirmatory efficacy and safety) phase2->phase3

Caption: General experimental workflow for the development and evaluation of this compound.

Troubleshooting_Logic Start Unexpected Result Observed Check_Efficacy Lack of Efficacy (e.g., no UACR reduction)? Start->Check_Efficacy Check_Safety Adverse Event (e.g., Hyperkalemia, reduced eGFR)? Start->Check_Safety Dose Verify Dose and Administration Route Check_Efficacy->Dose Yes DDI Check for Concomitant Medications/Drug Interactions Check_Safety->DDI Yes Model Review Animal Model/Patient Population Characteristics Dose->Model Monitoring Implement/Review Monitoring Plan Dose->Monitoring PK Analyze Pharmacokinetic Data Model->PK Assay Validate Assay Performance PK->Assay Baseline Review Baseline eGFR and Serum K+ DDI->Baseline Baseline->Dose

Caption: Logical troubleshooting workflow for unexpected results in this compound experiments.

References

Technical Support Center: Balcinrenone Pharmacokinetics and Food Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of food on the pharmacokinetics of Balcinrenone.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of food on the bioavailability of this compound?

A population pharmacokinetic analysis suggests that the impact of food on this compound exposure is minor. Administration with a high-fat meal resulted in a 1.13-fold increase in the steady-state area under the curve (AUCss) compared to administration in a fasted state.[1][2]

Q2: Is a food-effect bioavailability study required for this compound during clinical development?

Yes, the FDA recommends conducting a food-effect bioavailability study for all new chemical entities (NCEs) like this compound.[3] These studies are typically performed early in the drug development process to guide formulation selection.[3]

Q3: What is the standard study design for a food-effect bioavailability study?

The recommended study design is a randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover study.[3] This design involves administering the drug to subjects under both fed and fasted conditions, with a washout period between treatments.[3]

Q4: What type of meal should be used in a food-effect study for this compound?

The FDA recommends using a high-fat, high-calorie meal to maximize the potential for observing a food effect.[3] This is because high-fat meals are more likely to affect gastrointestinal physiology and, consequently, drug absorption.[3]

Q5: How should the data from a food-effect study be analyzed?

Pharmacokinetic parameters such as AUC and Cmax should be determined for both the fed and fasted states. The geometric mean ratios of these parameters (fed/fasted) and their 90% confidence intervals should be calculated to assess the magnitude of the food effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in pharmacokinetic data Subject non-compliance with fasting or meal requirements.Reinforce protocol instructions with study participants. Consider supervised meal consumption.
Inconsistent sample handling and processing.Review and standardize all procedures for blood collection, processing, and storage.
Unexpectedly large food effect observed The specific formulation of this compound used may have solubility or dissolution characteristics that are sensitive to gastrointestinal pH or bile salt concentrations, which are altered by food.Investigate the physicochemical properties of the drug substance and formulation. Consider formulation optimization to minimize food effects.
No significant food effect detected, contrary to expectations The meal administered was not sufficiently high in fat and calories to elicit a physiological response that would impact drug absorption.Ensure the test meal meets the FDA guidelines for a high-fat, high-calorie meal.
The drug's absorption is not significantly influenced by the physiological changes induced by food (e.g., changes in GI pH, gastric emptying, or splanchnic blood flow).Document the findings. The absence of a significant food effect is a valid and important result for labeling and dosing recommendations.

Experimental Protocols

Protocol: Single-Dose, Crossover Food-Effect Bioavailability Study for this compound

This protocol is based on FDA recommendations for food-effect bioavailability studies.[3][4][5]

1. Study Design:

  • A randomized, open-label, balanced, single-dose, two-treatment, two-period, two-sequence crossover study.

2. Study Population:

  • Healthy male and female participants.

3. Treatment Arms:

  • Treatment A (Fasted): Single oral dose of this compound administered after an overnight fast of at least 10 hours.

  • Treatment B (Fed): Single oral dose of this compound administered shortly after consumption of a high-fat, high-calorie meal.

4. Washout Period:

  • A washout period of at least 72 hours between treatment periods.[6]

5. Meal Composition (Fed Arm):

  • A high-fat (approximately 50% of total caloric content), high-calorie (approximately 800 to 1000 kcal) meal.

6. Pharmacokinetic Sampling:

  • Serial blood samples collected at predefined time points before and after drug administration to characterize the concentration-time profile of this compound.

7. Data Analysis:

  • Calculation of pharmacokinetic parameters: Cmax, Tmax, AUC(0-t), and AUC(0-inf).

  • Statistical comparison of these parameters between the fed and fasted states.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters under Fed and Fasted Conditions (Hypothetical Data)

Parameter Fasted State (Geometric Mean) Fed State (Geometric Mean) Geometric Mean Ratio (Fed/Fasted) (90% CI)
AUCss --1.13 (1.06 - 1.21)[1][2]
Cmax Data not availableData not availableData not available
Tmax Data not availableData not availableData not available

Note: This table will be updated as more specific data from food-effect studies become publicly available.

Visualizations

FoodEffectWorkflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover Design) cluster_groupA Sequence 1 cluster_groupB Sequence 2 cluster_analysis Analysis Phase Screening Participant Screening Randomization Randomization Screening->Randomization Period1 Period 1 Randomization->Period1 Washout Washout Period Period1->Washout Fasted1 Treatment A (Fasted) Fed1 Treatment B (Fed) Period2 Period 2 Washout->Period2 Fed2 Treatment B (Fed) Washout->Fed2 Fasted2 Treatment A (Fasted) Washout->Fasted2 PK_Sampling Pharmacokinetic Sampling Period2->PK_Sampling Fasted1->Washout Fed1->Washout Data_Analysis Data Analysis PK_Sampling->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for a food-effect bioavailability study.

FoodEffectLogic Food Food Intake GI_Changes Gastrointestinal Physiological Changes Food->GI_Changes Induces PK_Outcome Altered Pharmacokinetics GI_Changes->PK_Outcome Impacts Drug_Properties This compound Physicochemical Properties Drug_Properties->PK_Outcome Determines Susceptibility

Caption: Factors influencing the food effect on drug pharmacokinetics.

References

Limitations of the MIRACLE trial for Balcinrenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balcinrenone. The information is based on publicly available data from clinical trials, including the MIRACLE trial.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] It is being investigated for the treatment of chronic kidney disease (CKD) and heart failure (HF).[1][3] Its mechanism of action involves binding to the MR, which induces a unique protein conformation distinct from that of traditional MR antagonists.[1] This may alter the receptor's interaction with transcriptional co-activators, potentially providing organ protection with a reduced risk of hyperkalemia compared to conventional MRAs.[1]

Q2: What were the key objectives of the MIRACLE trial?

The MIRACLE trial was a phase 2b study designed to assess the efficacy and safety of this compound in combination with dapagliflozin (B1669812) in patients with heart failure and chronic kidney disease.[4][5] The primary endpoint was the relative change in the urinary albumin-to-creatinine ratio (UACR) from baseline to week 12.[4]

Q3: What were the main limitations of the MIRACLE trial?

The primary limitation of the MIRACLE trial was its premature termination due to slow recruitment.[4][5][6] This resulted in a smaller than planned sample size, which significantly limited the statistical power and the interpretability of the results.[4][5] Consequently, the trial did not demonstrate a statistically significant reduction in UACR in the this compound plus dapagliflozin groups compared to the dapagliflozin plus placebo group.[4][5]

Q4: Were there any safety concerns identified in the MIRACLE trial?

The MIRACLE trial raised some potential safety considerations. There were possible dose-dependent increases in serum potassium levels, a known risk associated with MR antagonists.[4][5] Additionally, a reduction in the estimated glomerular filtration rate (eGFR) was observed in the highest dose group.[4][5] Hyperkalemia led to treatment discontinuation in two participants receiving the this compound combination therapy.[4][5]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected increase in serum potassium levels (Hyperkalemia) Dose-dependent effect of this compound.Monitor serum potassium levels closely, especially when using higher doses. Consider dose reduction or discontinuation based on clinical guidelines. The MIRACLE trial showed dose-dependent increases in potassium.[4][5]
Decrease in estimated glomerular filtration rate (eGFR) Potential renal hemodynamic effect of this compound, particularly at higher doses.Monitor renal function regularly. The MIRACLE trial observed a reduced eGFR in the highest dose group.[4][5]
Lack of significant reduction in UACR in experimental models The therapeutic effect may not be apparent in short-duration studies or with the specific model used. The MIRACLE trial's short duration and limited sample size may have contributed to the lack of a statistically significant effect.[4][5]Consider longer-term studies and ensure adequate statistical power in experimental designs.
Difficulty in replicating preclinical organ protection findings in clinical settings The translation from preclinical models to human pathophysiology can be complex. The unique MR modulation by this compound may have different downstream effects in humans.[1]Carefully select patient populations and endpoints for clinical studies. The MIRACLE trial's results highlight the challenge of translating preclinical promise to clinical efficacy.[4][5]

Quantitative Data Summary

Table 1: Key Baseline Characteristics of the MIRACLE Trial Population

CharacteristicValue
Number of Participants133
Age (mean)Not explicitly stated, but were adults
Ejection Fraction<60%
eGFR≥30 to ≤60 ml/min/1.73 m²
UACR≥30 to <3000 mg/g
Source: MIRACLE Trial Data[4][5]

Table 2: Summary of Primary Efficacy Endpoint in the MIRACLE Trial

Treatment GroupChange in UACR from Baseline to Week 12Statistical Significance
This compound (15, 50, or 150 mg/day) + Dapagliflozin (10 mg/day)Not significantly different from placeboNot statistically significant
Dapagliflozin (10 mg/day) + Placebo--
Source: MIRACLE Trial Data[4][5]

Table 3: Key Safety Findings in the MIRACLE Trial

Adverse EventThis compound + Dapagliflozin GroupDapagliflozin + Placebo Group
Hyperkalemia leading to discontinuation2 participants0 participants
Reduced eGFRObserved in the highest dose groupNot specified
Source: MIRACLE Trial Data[4][5]

Experimental Protocols

MIRACLE Trial Methodology

The MIRACLE trial was a phase 2b, randomized, double-blind, placebo-controlled study.[4][5]

  • Participants: 133 adults with symptomatic heart failure, an ejection fraction of less than 60%, an eGFR between 30 and 60 ml/min/1.73 m², and a UACR between 30 and 3000 mg/g were randomized.[4][5]

  • Intervention: Participants were assigned to receive one of three doses of this compound (15, 50, or 150 mg/day) in combination with dapagliflozin (10 mg/day), or dapagliflozin (10 mg/day) plus a placebo.[4][5]

  • Duration: The treatment period was 12 weeks.[4][5]

  • Primary Endpoint: The primary outcome measured was the relative change in UACR from the beginning of the study to the 12-week mark.[4]

Visualizations

This compound Signaling Pathway cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Dissociation MRE Mineralocorticoid Response Element (MRE) MR->MRE Translocates & Binds This compound This compound This compound->MR Modulates GeneTranscription Gene Transcription MRE->GeneTranscription Initiates sodium_reabsorption sodium_reabsorption GeneTranscription->sodium_reabsorption Leads to potassium_secretion potassium_secretion GeneTranscription->potassium_secretion Leads to inflammation inflammation GeneTranscription->inflammation Leads to fibrosis fibrosis GeneTranscription->fibrosis Leads to

Caption: Simplified signaling pathway of the Mineralocorticoid Receptor and the modulatory effect of this compound.

MIRACLE Trial Workflow and Limitations cluster_workflow Trial Workflow cluster_limitations Identified Limitations Recruitment Patient Recruitment (HF & CKD) Randomization Randomization Recruitment->Randomization Treatment 12-Week Treatment (this compound + Dapagliflozin vs. Dapagliflozin + Placebo) Randomization->Treatment Endpoint Primary Endpoint Assessment (Change in UACR) Treatment->Endpoint InconclusiveResults Inconclusive Efficacy Results Endpoint->InconclusiveResults Impacted by SlowRecruitment Slow Recruitment PrematureTermination Premature Termination SlowRecruitment->PrematureTermination SmallSampleSize Small Sample Size PrematureTermination->SmallSampleSize LimitedPower Limited Statistical Power SmallSampleSize->LimitedPower LimitedPower->InconclusiveResults

Caption: Logical flow of the MIRACLE trial and the cascading impact of its primary limitation.

References

Balcinrenone Technical Support Center: Mitigating Electrolyte Imbalance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and managing Balcinrenone-induced electrolyte imbalances, particularly hyperkalemia, during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound can cause electrolyte imbalances?

A1: this compound is a non-steroidal mineralocorticoid receptor (MR) antagonist.[1] Its primary mechanism of action is to block the MR, thereby inhibiting the binding of aldosterone.[1] Aldosterone promotes sodium and water retention while increasing potassium excretion. By blocking this receptor, this compound can lead to a decrease in potassium excretion, which may result in elevated serum potassium levels (hyperkalemia).[1][2]

Q2: How does this compound's risk of inducing hyperkalemia compare to older, steroidal MRAs?

A2: this compound is designed as a selective non-steroidal MRA, which is anticipated to reduce the incidence of adverse effects commonly associated with steroidal MRAs like spironolactone (B1682167) and eplerenone, including hyperkalemia.[1][3] Preclinical data suggest that this compound has a reduced risk of causing hyperkalemia compared to traditional MRAs.[4][5][6][7] However, a risk of hyperkalemia still exists and requires careful monitoring.

Q3: What is the potential role of combination therapy in mitigating this compound-induced hyperkalemia?

A3: Concurrent administration of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, such as dapagliflozin, is being actively investigated as a strategy to reduce the risk of hyperkalemia when using this compound.[4][8][9][10] SGLT2 inhibitors may enhance potassium excretion, potentially counteracting the potassium-sparing effect of this compound.[4][5]

Q4: Are there specific patient or animal model characteristics that might increase the risk of this compound-induced hyperkalemia?

A4: Yes, certain baseline characteristics can increase the risk of developing hyperkalemia with any MRA, including this compound. These risk factors include pre-existing impaired renal function (reduced eGFR), diabetes, advanced age, and concomitant use of other medications that can increase serum potassium, such as ACE inhibitors or angiotensin receptor blockers (ARBs).[2][11]

Troubleshooting Guide

Issue: An unexpected increase in serum potassium is observed after initiating this compound in an experimental model.

Potential Cause 1: Dose-dependent effect of this compound.

  • Troubleshooting Steps:

    • Verify Dosage: Double-check all calculations and procedures to ensure the correct dose of this compound was administered.

    • Review Dose-Response Data: The phase 2b MIRACLE trial indicated possible dose-dependent increases in serum potassium with this compound.[1][8][12] Consider if the administered dose is in the higher range of what has been tested.

    • Dose Adjustment: If scientifically permissible within the study protocol, consider reducing the this compound dosage and monitoring potassium levels closely.

Potential Cause 2: Subject-specific risk factors.

  • Troubleshooting Steps:

    • Assess Renal Function: Evaluate baseline and recent measures of renal function in the affected subject(s). A decline in renal function can significantly impair potassium excretion.

    • Review Concomitant Medications: Identify all other administered compounds. Concomitant use of RAAS inhibitors (ACEis, ARBs) can potentiate the risk of hyperkalemia.[2]

    • Evaluate Diet: For studies involving conscious subjects with controlled diets, review the potassium content of the provided chow. High dietary potassium can exacerbate the effects of this compound.

Issue: Mild to moderate hyperkalemia (e.g., serum K+ > 5.5 mmol/L) is detected during a study.

  • Troubleshooting Steps:

    • Temporary Discontinuation: As a precautionary measure, consider temporarily withholding this compound administration, as was done in clinical trials for the similar non-steroidal MRA, finerenone, when potassium levels exceeded 5.5 mmol/L.[12][13]

    • Increased Monitoring: Increase the frequency of serum potassium monitoring to daily or every 48-72 hours until levels stabilize.[12]

    • Dietary Intervention (if applicable): If the experimental design allows, switch to a low-potassium diet. A typical low-potassium diet aims for a daily intake of 2-3 grams.[4][14]

    • Consider Potassium Binders: In a clinical or translational research setting, the use of potassium binders like patiromer or sodium zirconium cyclosilicate could be considered to manage hyperkalemia while continuing MRA therapy.[5][10][15][16][17]

Quantitative Data Summary

The following table summarizes the incidence of hyperkalemia observed in the Phase IIb MIRO-CKD and MIRACLE clinical trials for this compound.

Clinical TrialTreatment GroupIncidence of HyperkalemiaMean Increase in Serum Potassium (vs. control)Citation(s)
MIRO-CKD This compound 15 mg + Dapagliflozin 10 mg6%+0.07 mmol/L[10][15]
This compound 40 mg + Dapagliflozin 10 mg7%+0.10 mmol/L[10][15]
Placebo + Dapagliflozin 10 mg5%N/A[10][15]
MIRACLE This compound (15, 50, or 150 mg) + Dapagliflozin2 discontinuations due to hyperkalemiaPossible dose-dependent increases[1][8][12]
Placebo + Dapagliflozin0 discontinuations due to hyperkalemiaN/A[1][8][12]

Experimental Protocols

Protocol 1: Serum Potassium Monitoring in a Pre-clinical Model

  • Baseline Measurement: Prior to the first administration of this compound, collect a baseline blood sample to determine serum potassium levels. Subjects with baseline potassium levels >4.8 mmol/L may be at higher risk and should be monitored more closely or excluded.[12][13]

  • Initial Monitoring Phase: Following the initiation of this compound, measure serum potassium at 24 hours, 72 hours, and 7 days post-dosing.

  • Chronic Dosing Monitoring: For long-term studies, monitor serum potassium weekly for the first month, and then monthly thereafter.[8][9]

  • Dose Adjustment Monitoring: If the dose of this compound or any concomitant medication known to affect potassium is changed, repeat the initial monitoring phase (measurements at 24 hours, 72 hours, and 7 days).[8]

  • Sample Collection and Analysis: Collect whole blood in appropriate tubes (e.g., serum separator tubes). Process samples according to standard laboratory procedures to obtain serum. Analyze potassium concentration using a calibrated and validated biochemical analyzer.

Protocol 2: Intervention Strategy for Hyperkalemia

  • Define Action Thresholds: Based on protocols for similar non-steroidal MRAs, establish clear serum potassium thresholds for action.[7][11][12][13]

    • Alert Level: Serum K+ > 5.5 mmol/L.

    • Critical Level: Serum K+ > 6.0 mmol/L.

  • Alert Level Response (K+ > 5.5 mmol/L):

    • Temporarily withhold this compound administration.

    • Re-measure serum potassium within 24-72 hours.

    • If dietary modifications are possible, implement a low-potassium diet.

    • If serum potassium returns to ≤ 5.0 mmol/L, consider re-initiating this compound at a lower dose (e.g., 50% of the original dose) and increase monitoring frequency.[7][8][13]

  • Critical Level Response (K+ > 6.0 mmol/L):

    • Immediately discontinue this compound administration.

    • Consult with a veterinarian or physician for appropriate medical management, which may include fluid therapy or other interventions to lower potassium.

    • Do not re-administer this compound unless a clear cause for the severe hyperkalemia has been identified and resolved, and it is deemed safe by the study director and veterinary/medical staff.

Visualizations

cluster_0 Normal Physiology cluster_1 This compound Action Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR binds to Kidney Kidney (Epithelial Cells) MR->Kidney activates K_Excretion Potassium Excretion Kidney->K_Excretion Na_Retention Sodium & Water Retention Kidney->Na_Retention This compound This compound Blocked_MR Blocked Mineralocorticoid Receptor This compound->Blocked_MR blocks Reduced_K_Excretion Reduced Potassium Excretion Blocked_MR->Reduced_K_Excretion Hyperkalemia Potential for Hyperkalemia Reduced_K_Excretion->Hyperkalemia

Caption: Mechanism of this compound-induced hyperkalemia.

Start Initiate this compound (Baseline K+ <=4.8 mmol/L) Monitor Monitor Serum K+ (e.g., at 1 & 4 weeks) Start->Monitor Check_K Serum K+ Level? Monitor->Check_K Continue Continue this compound Consider Dose Titration Check_K->Continue <=5.5 mmol/L Withhold Withhold this compound Re-measure K+ in 72h Check_K->Withhold >5.5 mmol/L Continue->Monitor Restart Restart at Lower Dose when K+ <=5.0 mmol/L Withhold->Restart Stop Discontinue this compound Withhold->Stop K+ remains high

Caption: Experimental workflow for potassium monitoring.

References

Addressing slow recruitment in Balcinrenone clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing slow recruitment for Balcinrenone clinical trials.

Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound and its mechanism of action?

A1: this compound (also known as AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1] Its mechanism centers on blocking the MR, which interferes with the binding of aldosterone.[2] This action helps reduce blood pressure, decrease fluid overload, and mitigate inflammation and fibrosis in the cardiovascular and renal systems.[2] Unlike traditional steroidal MR antagonists, this compound is designed to be highly selective, potentially minimizing off-target hormonal side effects.[2] The binding of this compound induces a unique protein conformation in the MR, which may modify the receptor's interaction with transcriptional co-activators.[1]

Q2: What clinical conditions is this compound being investigated for?

A2: Clinical trials are evaluating this compound for its potential benefits in treating chronic kidney disease (CKD) and heart failure (HF), particularly in patients with impaired kidney function.[1][3][4] The primary goals of these trials are to assess the drug's safety, efficacy, and its effects on kidney function markers like the urinary albumin-to-creatinine ratio (UACR) and cardiovascular events.[3][5]

Q3: Why is this compound frequently studied in combination with Dapagliflozin (B1669812)?

A3: this compound is often studied in combination with Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[3][6] This combination is being investigated to see if it provides complementary and additive kidney and cardiovascular protection, potentially offering better outcomes for patients with CKD and HF than either drug alone.[3][5] A Phase III trial, BalanceD-HF, is currently evaluating this combination to see if it is superior to dapagliflozin alone in reducing the risk of cardiovascular death and heart failure events in patients with HF and impaired kidney function.[7][8]

Troubleshooting Guide for Slow Recruitment

This guide addresses common recruitment challenges in a question-and-answer format, providing actionable solutions for clinical trial teams.

Q1: We are experiencing a high rate of screen failures due to complex eligibility criteria. How can we improve our screening efficiency?

A1: A high screen failure rate is a common issue, often stemming from complex study protocols and stringent inclusion/exclusion criteria.[9][10] To address this, consider the following:

  • Pre-screening and Data Analysis: Work with a recruitment company that has access to detailed patient data, such as lab values from blood tests or Electronic Health Records (EHR).[11][12] This allows for pre-screening candidates against specific criteria before they are contacted, reducing the number of ineligible participants who enter the formal screening process.

  • Clear Communication of Criteria: Ensure that all recruitment materials clearly and simply highlight key exclusion criteria.[13] This helps potential participants self-identify if they are not eligible, saving time for both them and the research staff.

  • Protocol Optimization: If feasible, review the protocol for any criteria that may be unnecessarily restrictive. Protocol amendments can sometimes be made to widen the eligible patient pool without compromising the study's scientific integrity.[10]

Q2: Potential participants seem hesitant to enroll, citing fears about being a "guinea pig," receiving a placebo, or the complexity of the trial. How can we improve patient communication and build trust?

A2: Patient hesitation is a significant barrier often rooted in a lack of awareness or mistrust of clinical trials.[9][14] Building trust through clear and continuous communication is crucial.[15]

  • Simplify and Educate: Provide clear, easy-to-understand educational materials about the trial's purpose, what participation involves, and the potential benefits and risks.[15] Avoid overly technical jargon.

  • Emphasize Care: Reassure patients that they will receive close monitoring and care throughout the study, regardless of whether they are in the treatment or placebo group.

  • Leverage Trusted Sources: Partner with patient advocacy groups and healthcare providers who have established relationships with the target patient population.[12][16] Information about a trial coming from a trusted source can significantly increase credibility and patient willingness to participate.[12]

  • Acknowledge Contributions: Make sure participants feel valued for their contribution to medical research.[15] Continuous communication and expressions of gratitude can improve both recruitment and retention.[15]

Q3: Our trial sites are under-enrolling. What strategies can we implement to boost their performance?

A3: Nearly half of all clinical trial sites under-enroll, and some fail to enroll a single patient.[11] Site-level issues can include outdated patient databases or competition from other trials.[11]

  • Site Support and Training: Ensure site staff are well-trained and have a thorough understanding of the protocol. Frequent turnover of study staff can hinder recruitment, so maintaining a positive and supportive environment is key.[10]

  • Dedicated Resources: Having a dedicated clinical research coordinator for the trial can significantly enhance recruitment efforts.[9]

  • Physician Engagement: Encourage community-based physicians to actively participate in referring patients. Providing them with adequate information and recognizing their role is crucial, as they are often the most trusted source for patients.[17]

  • Diversify Recruitment Channels: Do not rely solely on a site's existing patient database.[11] Implement a multi-faceted recruitment strategy that includes digital advertising, partnerships with clinics, and outreach to patient advocacy groups.[12][15]

Q4: We are struggling to reach a diverse and sufficiently large pool of potential participants. What outreach methods are most effective?

A4: To reach a broader audience, a multi-channel approach is necessary.

  • Digital and Social Media Advertising: Utilize platforms like Facebook, Instagram, and Twitter for hyper-specific ad targeting based on demographics, interests, and health-related behaviors.[12][16] This allows you to meet patients where they are online.[12]

  • Patient Advocacy Groups: Collaborate with advocacy groups focused on heart failure and chronic kidney disease. These organizations have established trust with their members and can share information about your trial with a highly relevant and motivated audience.[12][16]

  • Patient Matching Platforms: Use platforms that connect individuals actively seeking clinical trial opportunities with relevant studies.[16] These platforms provide access to a pre-qualified and interested patient population.

  • Global Trial Expansion: Consider expanding trials to emerging regions. This can accelerate timelines by providing access to larger, treatment-naïve patient populations.[17]

Q5: What common logistical and financial barriers prevent patients from participating, and how can they be mitigated?

A5: Practical burdens are a major deterrent for many patients.

  • Reduce Travel Burden: Offer travel reimbursement to lessen the financial impact on participants.[13] Where possible, incorporate telemedicine and remote monitoring tools to reduce the number of required in-person site visits.[11] This makes participation more convenient and accessible.

  • Flexible Scheduling: Be as flexible as possible with appointment scheduling to accommodate participants' work and personal commitments.[18]

  • Clear Cost Information: Be transparent about any potential costs and what is covered by the trial. Patients may be concerned about unexpected costs not covered by their insurance.[14]

  • Simplify the Process: Streamline all trial-related processes, from informed consent to data collection, to be as patient-centric as possible.

Data on Recruitment Challenges and Strategies

The following tables summarize common barriers and effective strategies identified in clinical research.

Table 1: Common Barriers to Clinical Trial Recruitment

Barrier CategorySpecific ExamplesSupporting Evidence
Protocol-Related Complex and stringent eligibility criteria[9][10]
Long study duration[10][18]
Patient-Related Lack of awareness and mistrust of clinical trials[9][17]
Fear of side effects or receiving a placebo[9][14]
Social and cultural issues related to trial participation[9]
Logistical & Financial Large geographical distance to study site and travel costs[13]
Time constraints due to work or family commitments[18]
Fear of out-of-pocket costs[14]
Site & Staff-Related Underperforming sites with outdated patient databases[11]
Lack of time for healthcare providers to discuss trials with patients[14]
Competition from other trials recruiting at the same site[10]

Table 2: Evidence-Based Strategies to Enhance Recruitment

Strategy CategorySpecific ActionsSupporting Evidence
Patient & Community Engagement Partner with patient advocacy groups to build trust and reach targeted audiences.[12][16]
Engage healthcare providers to inform their patients about the trial.[16][17]
Develop clear, simple educational materials about the trial.[15]
Digital Outreach Use targeted social media advertising to reach specific demographics.[12][16]
Utilize patient matching platforms to connect with motivated individuals.[16]
Study Design & Logistics Offer travel reimbursement and flexible scheduling.[13]
Incorporate telemedicine and remote monitoring to reduce site visits.[11]
Use open-label trials (when appropriate) instead of placebo-controlled designs.[19]
Site-Level Support Provide dedicated research coordinators for recruitment activities.[9]
Develop a clear recruitment strategy before the study begins.[9]
Use telephone reminders for potential participants who have not responded to initial invitations.[19]

Experimental Protocols

While specific internal protocols for this compound are proprietary, the following represent standardized methodologies for assessing key endpoints in cardiovascular and renal clinical trials.

Protocol Example 1: Assessment of Renal Function

  • Objective: To evaluate the effect of this compound on key markers of renal function and damage.

  • Key Endpoints:

    • Urinary Albumin-to-Creatinine Ratio (UACR)

    • Estimated Glomerular Filtration Rate (eGFR)

  • Methodology:

    • Screening and Baseline: Collect first morning void urine samples and serum samples from all participants at the screening visit and baseline (Day 0).

    • Sample Collection Schedule: Repeat urine and serum collection at specified intervals (e.g., Week 4, Week 12, Week 24, and end of study).

    • UACR Analysis:

      • Urine albumin is measured using an immunoturbidimetric assay.

      • Urine creatinine (B1669602) is measured using a colorimetric (Jaffe) method.

      • UACR is calculated as: (Urine Albumin [mg/dL]) / (Urine Creatinine [g/dL]).

    • eGFR Calculation:

      • Serum creatinine is measured using an enzymatic method traceable to IDMS standards.

      • eGFR is calculated using the CKD-EPI (Chronic Kidney Disease Epidemiology Collaboration) equation.

    • Data Analysis: The primary analysis will compare the percentage change in UACR from baseline to a pre-specified time point (e.g., Week 12) between the this compound and control arms.

Protocol Example 2: Evaluation of Cardiovascular Biomarkers

  • Objective: To assess the impact of this compound on biomarkers associated with heart failure and cardiovascular stress.

  • Key Endpoint:

    • N-terminal pro-B-type natriuretic peptide (NT-proBNP)

  • Methodology:

    • Screening and Baseline: Collect whole blood samples in EDTA-containing tubes at screening and baseline visits.

    • Sample Processing: Centrifuge blood samples within 60 minutes of collection at 1500 x g for 15 minutes at 4°C to separate plasma. Aliquot plasma into cryovials and store immediately at -80°C.

    • Sample Collection Schedule: Repeat plasma collection at specified intervals (e.g., Week 12 and end of study).

    • NT-proBNP Analysis: Plasma NT-proBNP concentrations are measured using a validated electrochemiluminescence immunoassay (ECLIA) on a suitable platform (e.g., Roche Cobas).

    • Data Analysis: Analyze changes in NT-proBNP levels from baseline to subsequent visits, comparing the treatment group to the control group using appropriate statistical models (e.g., ANCOVA).

Visualizations: Pathways and Workflows

Diagram 1: this compound's Mechanism of Action

Balcinrenone_MoA cluster_blood Bloodstream cluster_cell Target Cell (e.g., Kidney, Heart) cluster_nucleus Nucleus cluster_effects Pathophysiological Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds & Activates Gene Gene Transcription MR->Gene Translocates to Nucleus This compound This compound This compound->MR Binds & Modulates Effects Sodium/Water Retention Fibrosis, Inflammation This compound->Effects Inhibits Gene->Effects Leads to

Caption: Simplified signaling pathway of the Mineralocorticoid Receptor and this compound's modulatory role.

Diagram 2: Multi-Faceted Patient Recruitment Workflow

Recruitment_Workflow cluster_identification Phase 1: Patient Identification cluster_engagement Phase 2: Engagement & Pre-Screening cluster_enrollment Phase 3: Screening & Enrollment cluster_retention Phase 4: Retention p1 Digital Outreach (Social Media Ads) e1 Trial Website & Landing Page p1->e1 p2 Healthcare Provider Referrals p2->e1 p3 Patient Advocacy Group Partnerships p3->e1 p4 EHR/Database Screening p4->e1 e2 Initial Phone Screen (Eligibility Check) e1->e2 s1 In-Person Site Visit e2->s1 Potentially Eligible NotEligible End e2->NotEligible Not Eligible s2 Informed Consent Process s1->s2 s3 Baseline Assessments (Labs, Vitals) s2->s3 s4 Randomization s3->s4 r1 Ongoing Communication & Support s4->r1

Caption: A workflow for clinical trial recruitment, integrating diverse outreach and engagement strategies.

Diagram 3: Troubleshooting Logic for Low Enrollment

Troubleshooting_Logic start Low Patient Enrollment q1 Is web traffic to the trial landing page low? start->q1 q2 Is the screen failure rate high? q1->q2 No sol1 Action: Increase/Optimize Digital Advertising & Provider Outreach q1->sol1 Yes q3 Are enrolled patients dropping out? q2->q3 No sol2 Action: Review Inclusion/ Exclusion Criteria. Clarify Criteria in Ads. q2->sol2 Yes sol3 Action: Review Patient Burden (Visits, Travel). Improve Site Communication. q3->sol3 Yes sol4 Action: Analyze Site-Specific Barriers. Provide More Site-Level Support. q3->sol4 No

Caption: A decision-tree diagram to help diagnose the root causes of slow clinical trial recruitment.

References

Refinement of inclusion/exclusion criteria for Balcinrenone studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balcinrenone. The information is designed to address specific issues that may be encountered during experimental design and execution of clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel, non-steroidal mineralocorticoid receptor (MR) modulator.[1] It works by selectively binding to the mineralocorticoid receptor, which interferes with the binding of aldosterone.[2] This modulation is thought to provide organ-protective effects similar to traditional MR antagonists like eplerenone, but with a potentially lower risk of causing hyperkalemia (elevated potassium levels).[3][4] The binding of this compound to the MR induces a unique protein conformation, which may alter the receptor's interaction with transcriptional co-activators, contributing to its distinct pharmacological profile.[4][5]

Q2: Why is there a specific range for estimated Glomerular Filtration Rate (eGFR) in the inclusion criteria for this compound studies?

A2: The eGFR range in clinical trial inclusion criteria is crucial for several reasons. Firstly, it defines the specific stage of chronic kidney disease (CKD) being targeted by the therapeutic intervention. For many this compound studies, the focus is on patients with moderate to severe CKD, where the risk of disease progression is significant. Secondly, renal function directly impacts the pharmacokinetics of many drugs. In the case of this compound, individuals with lower eGFR have been observed to have higher drug exposure.[5][6] Establishing a specific eGFR window ensures a relatively homogenous study population in terms of drug metabolism and safety profile. Patients with very low eGFR (e.g., <25-30 mL/min/1.73 m²) are often excluded due to a heightened risk of adverse events, particularly hyperkalemia, which is a known complication of MRA therapy.[7][8]

Q3: What is the rationale for the Urinary Albumin-to-Creatinine Ratio (UACR) inclusion/exclusion criterion?

A3: The UACR is a key indicator of kidney damage and is used to risk-stratify patients with CKD and heart failure.[9][10] Including patients with a specific range of albuminuria (e.g., >100 mg/g to ≤5000 mg/g) enriches the study population with individuals who are at a higher risk of disease progression and are more likely to benefit from the intervention.[2][11] The UACR level is also a primary endpoint in many CKD trials, and defining a baseline range allows for a more accurate assessment of the drug's efficacy in reducing albuminuria.[2] Patients with extremely high levels of albuminuria might be excluded if their disease is considered too advanced or unstable for the study's intervention.

Q4: Why are patients with uncontrolled hypertension typically excluded from this compound trials?

A4: Patients with uncontrolled hypertension (e.g., systolic blood pressure >160 mmHg or diastolic blood pressure >100 mmHg) are generally excluded from clinical trials for safety and to avoid confounding factors.[2][8][11] Severe hypertension can independently contribute to cardiovascular and renal events, making it difficult to isolate the treatment effect of the investigational drug. Furthermore, it is an ethical consideration to ensure that participants' blood pressure is managed according to standard of care before enrolling them in a study of an investigational agent.

Troubleshooting Guide

Problem: A potential study participant's serum potassium is borderline (e.g., 5.1 mmol/L), just outside the typical inclusion limit of ≤ 5.0 mmol/L.

Possible Cause & Solution:

  • Transient Fluctuation: Serum potassium can be influenced by diet, exercise, and medications.

    • Recommendation: Repeat the potassium measurement after a period of dietary counseling (e.g., avoiding high-potassium foods) and ensuring the patient is not taking any potassium-sparing diuretics or supplements. Ensure the blood sample is collected and handled properly to avoid hemolysis, which can falsely elevate potassium levels.

  • Underlying Medical Condition: Persistent mild hyperkalemia could indicate underlying renal dysfunction or adrenal insufficiency.

    • Recommendation: Review the patient's medical history and concomitant medications. If no obvious cause is identified, further investigation may be warranted before considering the patient for enrollment.

Problem: A patient's eGFR fluctuates around the lower limit of inclusion (e.g., 25 mL/min/1.73 m²).

Possible Cause & Solution:

  • Hydration Status: Dehydration can temporarily decrease eGFR.

    • Recommendation: Ensure the patient is adequately hydrated and repeat the eGFR measurement.

  • Medication Effects: Certain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs), can impact renal function.

    • Recommendation: Review the patient's concomitant medications and consider if any could be contributing to the eGFR variability.

  • Progressive Disease: A consistent downward trend in eGFR may indicate progressing kidney disease.

    • Recommendation: Analyze previous eGFR measurements to assess the trajectory of renal function decline. If the decline is rapid, the patient may not be a suitable candidate for the trial.

Data Presentation

Table 1: Summary of Key Inclusion Criteria for this compound Studies

CriterionMIRO-CKD Trial (CKD)BalanceD-HF Trial (Heart Failure)
Age ≥ 18 years[2][11]≥ 18 years[5][12]
eGFR ≥ 25 to < 60 mL/min/1.73 m²[2][11]≥ 20 to < 60 mL/min/1.73 m²[5][12]
UACR > 100 mg/g to ≤ 5000 mg/g[2][11]Not specified as a primary inclusion criterion
Serum Potassium ≥ 3.5 to ≤ 5.0 mmol/L[2][11]≤ 5.0 mmol/L[5][12]
NYHA Class Not ApplicableII-IV[5][12]
Recent HF Event Not ApplicableWithin 6 months (hospitalization or urgent visit)[5][12]

Table 2: Summary of Key Exclusion Criteria for this compound Studies

CriterionMIRO-CKD Trial (CKD)BalanceD-HF Trial (Heart Failure)
Uncontrolled Hypertension SBP > 160 mmHg or DBP > 100 mmHg[2][11]SBP ≥ 160 mmHg with < 3 BP meds or ≥ 180 mmHg irrespective of treatment[13]
Hypotension SBP < 100 mmHg[11]SBP < 100 mmHg or symptomatic hypotension[13]
Type 1 Diabetes Mellitus Yes[2][11]Not specified as a primary exclusion criterion
Adrenal Insufficiency Yes[8][11]Not specified as a primary exclusion criterion
Recent Cardiovascular Events Myocardial infarction, acute coronary syndrome, stroke, or TIA within the previous 12 weeks[11]Acute coronary syndrome, stroke, or TIA within the previous 3 months[12][13]
Use of other MRAs Prohibited during the study[2]Not taking an MRA at enrollment[5][12]

Experimental Protocols

Methodology for Determining Key Inclusion/Exclusion Criteria:

  • Estimated Glomerular Filtration Rate (eGFR):

    • Principle: eGFR is a calculated value that estimates the rate at which the kidneys are filtering waste from the blood. It is a more accurate assessment of kidney function than serum creatinine (B1669602) alone.

    • Procedure:

      • Collect a blood sample via venipuncture into a serum separator tube.

      • Centrifuge the sample to separate the serum.

      • Measure the serum creatinine concentration using a calibrated and standardized assay (e.g., enzymatic method traceable to an international standard).

      • Calculate the eGFR using a validated equation, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. This equation incorporates serum creatinine, age, sex, and race.

  • Urinary Albumin-to-Creatinine Ratio (UACR):

    • Principle: UACR is a ratio that compares the amount of albumin to the amount of creatinine in a spot urine sample. This ratio corrects for variations in urine concentration.

    • Procedure:

      • Collect a spot urine sample, preferably a first-morning void, in a sterile container.

      • Measure the urinary albumin concentration using an immunoturbidimetric or immunonephelometric assay.

      • Measure the urinary creatinine concentration using a colorimetric (e.g., Jaffe) or enzymatic method.

      • Calculate the UACR by dividing the urinary albumin concentration (in mg) by the urinary creatinine concentration (in g).

  • Serum Potassium:

    • Principle: This test measures the concentration of potassium ions in the serum.

    • Procedure:

      • Collect a blood sample via venipuncture into a serum separator tube. Avoid hemolysis during collection and handling as this can falsely elevate potassium levels.

      • Centrifuge the sample to separate the serum.

      • Measure the serum potassium concentration using an ion-selective electrode (ISE) method.

Mandatory Visualizations

Balcinrenone_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_cell Target Cell (e.g., Kidney, Heart) cluster_nucleus Nucleus cluster_effects Downstream Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to This compound This compound This compound->MR Binds to & Modulates MR_Aldo MR-Aldosterone Complex MR_this compound MR-Balcinrenone Complex DNA DNA MR_Aldo->DNA Translocates to Nucleus Gene_Transcription Gene Transcription MR_this compound->Gene_Transcription Inhibits Reduced_Organ_Protection Organ Protection DNA->Gene_Transcription Activates Inflammation Inflammation & Fibrosis Gene_Transcription->Inflammation Sodium_Retention Sodium & Water Retention Gene_Transcription->Sodium_Retention Organ_Damage Organ Damage Inflammation->Organ_Damage Sodium_Retention->Organ_Damage Reduced_Organ_Protection->Organ_Damage Reduces

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_screening Patient Screening cluster_assessment Criteria Assessment cluster_lab_analysis Laboratory Analysis cluster_decision Enrollment Decision Patient Potential Participant Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient->Inclusion_Exclusion Blood_Sample Blood Sample Collection Inclusion_Exclusion->Blood_Sample Urine_Sample Urine Sample Collection Inclusion_Exclusion->Urine_Sample Vitals Vital Signs (BP) Inclusion_Exclusion->Vitals eGFR_Calc eGFR Calculation Blood_Sample->eGFR_Calc K_Measurement Serum K+ Measurement Blood_Sample->K_Measurement UACR_Calc UACR Calculation Urine_Sample->UACR_Calc Eligible Eligible Vitals->Eligible eGFR_Calc->Eligible UACR_Calc->Eligible K_Measurement->Eligible Not_Eligible Not Eligible Eligible->Not_Eligible If criteria not met

References

Validation & Comparative

Balcinrenone vs. Eplerenone in Preclinical CKD Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of chronic kidney disease (CKD) remains a significant challenge, with a pressing need for novel therapeutic strategies. Mineralocorticoid receptor (MR) activation is a key driver of CKD progression, and MR antagonists (MRAs) have shown promise in mitigating renal damage. This guide provides a detailed comparison of two MR modulators, the established MRA eplerenone (B1671536) and the novel compound balcinrenone, based on available preclinical data in CKD models.

Executive Summary

Preclinical studies indicate that both this compound, a novel mineralocorticoid receptor (MR) modulator, and eplerenone, a selective MRA, demonstrate comparable efficacy in preventing the progression of renal damage, extracellular matrix remodeling, and inflammation in mouse models of CKD.[1][2] this compound is suggested to have a differentiated mechanism of action that may offer cardio-renal protection with a reduced risk of hyperkalemia compared to traditional MRAs.[3][4][5] While both agents show promise, this compound's potential for a better safety profile regarding serum potassium levels warrants further investigation in clinical settings.

Data Presentation: Head-to-Head Comparison in a Metabolic CKD Mouse Model

The following tables summarize quantitative data from a key preclinical study comparing this compound and eplerenone in a mouse model of CKD induced by nephron reduction and a high-fat diet.[1]

Table 1: Effects on Systemic Parameters

ParameterSham HFDCKD-HFDCKD-HFD + this compound (100 mg/kg/day)CKD-HFD + Eplerenone (100 mg/kg/day)
Plasma Na+ (mmol/L)Lower than CKD-HFDHigherLower than CKD-HFDLower than CKD-HFD
Plasma K+ (mmol/L)LowerLowerNo significant changeStatistically significant increase
Hematocrit (Ht)LowerLowerIncreasedIncreased
Hemoglobin (Hb)HigherDecreasedAttenuated decreaseNo significant effect

Data extracted from a study in a metabolic CKD mouse model.[1] HFD: High-Fat Diet.

Table 2: Effects on Renal Inflammation and Signaling

ParameterSham HFDCKD-HFDCKD-HFD + this compound (100 mg/kg/day)CKD-HFD + Eplerenone (100 mg/kg/day)
MyD88 Protein ExpressionLowerInducedBlunted inductionBlunted induction
NFκB Activity (p-NFκB/total NFκB)LowerIncreasedReducedNo significant reduction
TLR4 mRNA LevelsLowerHigherReducedNo significant reduction
MyD88 mRNA LevelsLowerIncreasedBlunted increaseBlunted increase

Data extracted from a study in a metabolic CKD mouse model.[1] HFD: High-Fat Diet.

Experimental Protocols

Metabolic CKD Mouse Model[1]
  • Animal Model: The study utilized a mouse model that combines nephron reduction with a 60% high-fat diet to mimic metabolic CKD.

  • Experimental Groups: Mice were randomly assigned to one of four groups:

    • Sham-operated on a high-fat diet (Sham HFD)

    • CKD on a high-fat diet (CKD-HFD)

    • CKD-HFD treated with this compound (100 mg/kg/day)

    • CKD-HFD treated with eplerenone (100 mg/kg/day)

  • Drug Administration: this compound and eplerenone were administered as food admixtures.

  • Duration: The high-fat diet and pharmacological interventions lasted for 8 weeks.

  • Endpoints Measured: Plasma electrolytes (Na+, K+), hematocrit, hemoglobin, and markers of renal inflammation and signaling (MyD88, NFκB, TLR4).

Aldosterone (B195564) and High Salt-Induced Renal Injury Model[6]
  • Animal Model: Uni-nephrectomized rats with an aldosterone mini-pump and on a high salt diet were used to induce renal injury.

  • Treatment: Animals were treated with either this compound (AZD9977) or eplerenone as food admixtures for 4 weeks.

  • Endpoints Measured: Urinary albumin-to-creatinine ratio (UACR) and renal pathology scores (renal fibrosis and glomerular nephritis).

Signaling Pathways and Experimental Workflow

Mechanism of Action

Both this compound and eplerenone exert their effects through the mineralocorticoid receptor. Eplerenone acts as a competitive antagonist, blocking aldosterone from binding to the MR.[6][7] This inhibits the downstream effects of aldosterone, such as sodium and water retention.[6] this compound is described as an MR modulator, which also binds to the MR's ligand-binding pocket but induces a distinct receptor conformation.[1] This unique conformation is thought to alter the recruitment of co-factors to the MR, potentially explaining its differentiated physiological effects.[1] Preclinical evidence suggests that both compounds can blunt the MR/proteoglycan/TLR4 pathway, which is implicated in renal inflammation and fibrosis.[1][2]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Aldosterone Aldosterone MR MR Aldosterone->MR Proteoglycan_Deposition Proteoglycan_Deposition MR->Proteoglycan_Deposition TLR4_Pathway TLR4_Pathway Proteoglycan_Deposition->TLR4_Pathway Inflammation_Fibrosis Inflammation_Fibrosis TLR4_Pathway->Inflammation_Fibrosis This compound This compound This compound->MR Eplerenone Eplerenone Eplerenone->MR

MR signaling pathway in CKD.

The diagram above illustrates the proposed signaling pathway where both this compound and eplerenone inhibit the mineralocorticoid receptor, thereby preventing downstream proteoglycan deposition, TLR4 pathway activation, and subsequent inflammation and fibrosis in the kidney.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the effects of this compound and eplerenone in a preclinical model of CKD.

Experimental_Workflow Start Start Induce_CKD Induce CKD Model (e.g., Nephron Reduction + High-Fat Diet) Start->Induce_CKD Group_Allocation Randomly Allocate Animals to Treatment Groups Induce_CKD->Group_Allocation Treatment Administer Vehicle, this compound, or Eplerenone Group_Allocation->Treatment Monitoring Monitor Health and Collect Samples (e.g., Blood, Urine) Treatment->Monitoring Endpoint_Analysis Analyze Endpoints (e.g., Renal Function, Inflammation, Fibrosis) Monitoring->Endpoint_Analysis Data_Comparison Compare Efficacy and Safety Profiles Endpoint_Analysis->Data_Comparison End End Data_Comparison->End

Preclinical CKD study workflow.

Conclusion

Preclinical data suggest that this compound is a promising novel MR modulator with comparable renal-protective effects to eplerenone in models of CKD.[1][2] The key differentiating factor appears to be its potential for a reduced risk of hyperkalemia, a significant side effect of existing MRAs.[1][3][4][5] While these preclinical findings are encouraging, further clinical trials are necessary to confirm the efficacy and safety profile of this compound in patients with chronic kidney disease.

References

A Comparative Analysis of Balcinrenone and Spironolactone on Serum Potassium Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of balcinrenone (formerly AZD9977), a novel selective mineralocorticoid receptor (MR) modulator, and spironolactone (B1682167), a conventional MR antagonist, on serum potassium levels. The information presented is collated from clinical trial data to support research and development in cardiovascular and renal medicine.

Executive Summary

Spironolactone, a steroidal mineralocorticoid receptor antagonist, is a well-established potassium-sparing diuretic effective in treating conditions like heart failure and hypertension. However, its use is often associated with the risk of hyperkalemia (elevated serum potassium). This compound is a non-steroidal, selective MR modulator designed to provide organ protection with a potentially lower risk of impacting electrolyte balance. Preclinical data suggested that this compound could offer cardiorenal benefits with a reduced risk of hyperkalemia.[1][2] This guide delves into a head-to-head clinical trial to compare the real-world effects of these two compounds on serum potassium.

Quantitative Data Comparison

A Phase Ib clinical trial directly compared the effects of this compound and spironolactone on serum potassium in patients with heart failure with preserved or mildly reduced ejection fraction and renal impairment. The key findings from this study are summarized in the table below.

ParameterThis compound (AZD9977)Spironolactone
Patient Population Heart failure with EF ≥40% and eGFR 40-70 ml/min/1.73 m² (n=33)Heart failure with EF ≥40% and eGFR 40-70 ml/min/1.73 m² (n=35)
Dosing Regimen 100 mg daily for 14 days, then 200 mg daily for 14 days25 mg daily for 14 days, then 50 mg daily for 14 days
Baseline Serum Potassium (mean, SD) 4.44 (0.48) mmol/L4.54 (0.36) mmol/L
Mean Change in Serum Potassium at Day 14 +1.5%+4.2%
Mean Change in Serum Potassium at Day 28 +5.7%+4.2%
Serum Potassium at Day 28 (mean, SD) 4.63 (0.51) mmol/L4.72 (0.37) mmol/L
Relative Change in Serum Potassium (this compound vs. Spironolactone) at Day 28 (95% CI) -0.3% (-5.3% to 4.4%)N/A
Discontinuations due to Hyperkalemia 00

Data sourced from a Phase Ib, randomized, open-label, parallel-group, multicenter study.[1][2][3]

Experimental Protocols

The primary source of comparative data is a Phase Ib, open-label, randomized, parallel-group, multicenter study.[3][4][5]

Objective: To compare the effects of this compound (AZD9977) and spironolactone on serum potassium levels in patients with heart failure and renal impairment.[1][4]

Study Population: The trial enrolled 68 patients with heart failure with a preserved or mildly reduced ejection fraction (≥40%) and an estimated glomerular filtration rate (eGFR) between 40 and 70 ml/min/1.73 m².[1][3] The mean age of the participants was 73.0 years, and 51.5% were male.[1]

Treatment Protocol:

  • Patients were randomized to receive either this compound or spironolactone.

  • The this compound group (n=33) received 100 mg once daily for the first 14 days, which was then up-titrated to 200 mg once daily for the following 14 days.[1][3]

  • The spironolactone group (n=35) received 25 mg once daily for the first 14 days, which was then up-titrated to 50 mg once daily for the subsequent 14 days.[1][3]

  • The total treatment duration was 28 days.[4][6]

Primary Endpoint: The primary endpoint was the relative change in serum potassium from baseline to day 28 for this compound versus spironolactone.[1][2]

Secondary and Exploratory Assessments: These included the change in serum potassium at day 14, serum and urinary electrolytes, fractional excretion of sodium and potassium, and plasma levels of aldosterone (B195564), renin, and cortisol.[1][3]

Signaling Pathways and Mechanism of Action

The differential effects of this compound and spironolactone on serum potassium can be attributed to their distinct mechanisms of action at the mineralocorticoid receptor.

G cluster_spiro Spironolactone (MR Antagonist) cluster_balcin This compound (MR Modulator) spiro Spironolactone mr_spiro Mineralocorticoid Receptor spiro->mr_spiro Competitive Antagonist nucleus_spiro Nucleus mr_spiro->nucleus_spiro aldosterone_spiro Aldosterone aldosterone_spiro->mr_spiro Binding Blocked gene_transcription_spiro Gene Transcription (e.g., ENaC, ROMK) nucleus_spiro->gene_transcription_spiro na_reabsorption_spiro Sodium Reabsorption ↓ gene_transcription_spiro->na_reabsorption_spiro k_excretion_spiro Potassium Excretion ↓ gene_transcription_spiro->k_excretion_spiro serum_k_spiro Serum Potassium ↑ k_excretion_spiro->serum_k_spiro balcin This compound mr_balcin Mineralocorticoid Receptor balcin->mr_balcin Selective Modulator nucleus_balcin Nucleus mr_balcin->nucleus_balcin aldosterone_balcin Aldosterone aldosterone_balcin->mr_balcin gene_transcription_balcin Modulated Gene Transcription nucleus_balcin->gene_transcription_balcin organ_protection Organ Protection gene_transcription_balcin->organ_protection electrolyte_effect Minimal Electrolyte Effect gene_transcription_balcin->electrolyte_effect serum_k_balcin Serum Potassium ~ electrolyte_effect->serum_k_balcin

Caption: Mechanisms of Action for Spironolactone and this compound.

Spironolactone acts as a competitive antagonist at the mineralocorticoid receptor, preventing aldosterone from binding. This action inhibits the downstream signaling that leads to the synthesis of epithelial sodium channels (ENaC) and renal outer medullary potassium channels (ROMK) in the kidney's distal tubules and collecting ducts. The result is decreased sodium reabsorption and reduced potassium excretion, leading to a higher risk of hyperkalemia.[7]

In contrast, this compound is a selective mineralocorticoid receptor modulator. It binds to the MR and induces a unique conformational change that is distinct from that caused by MR antagonists.[8] This different conformation is thought to modify the receptor's interaction with transcriptional co-activators, potentially separating the beneficial organ-protective effects from the effects on urinary electrolyte excretion.[8] Preclinical studies indicated that this could lead to a reduced risk of hyperkalemia compared to traditional MRAs.[8]

Conclusion

In a direct comparison study in patients with heart failure and renal impairment, both this compound and spironolactone led to modest increases in serum potassium over 28 days. The relative change in serum potassium between the two treatments was not statistically significant.[2] Notably, no patients in either group discontinued (B1498344) the study due to hyperkalemia.[1][2] While this compound was developed with the preclinical expectation of a lower hyperkalemia risk, this particular clinical trial in a specific patient population showed a comparable effect to spironolactone on serum potassium levels. Further larger-scale studies are warranted to fully delineate the comparative safety profiles of these two agents in broader patient populations.

References

Head-to-Head Comparison: Balcinrenone and Finerenone in Cardiorenal Disease

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals of two distinct non-steroidal mineralocorticoid receptor antagonists.

In the rapidly evolving landscape of treatments for cardiorenal diseases, non-steroidal mineralocorticoid receptor antagonists (MRAs) have emerged as a promising class of drugs. This guide provides a head-to-head comparison of two key players: balcinrenone (AZD9977), an investigational agent, and finerenone (B607456) (Kerendia®), an approved medication. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the nuances of these two molecules.

At a Glance: Key Differentiators

FeatureThis compoundFinerenone
Development Status Investigational (Phase 3)[1][2]Approved[3][4]
Approved Indications N/A (being studied for chronic kidney disease and heart failure)[5][6]Chronic kidney disease (CKD) associated with type 2 diabetes (T2D)[3][7]
Chemical Structure Non-steroidal[8]Non-steroidal[3][9]
Mechanism of Action Selective Mineralocorticoid Receptor (MR) Modulator[5][8]Selective Mineralocorticoid Receptor (MR) Antagonist[3][9][10]

Mechanism of Action: A Tale of Two Binders

Both this compound and finerenone are non-steroidal agents that target the mineralocorticoid receptor, a key player in the pathophysiology of cardiac and renal dysfunction.[11][12] However, their interaction with the receptor appears to differ.

Finerenone acts as a classic antagonist, selectively blocking the MR to prevent the binding of aldosterone.[9][10] This blockade mitigates the downstream pro-inflammatory and pro-fibrotic signaling pathways that contribute to organ damage in diabetic kidney disease.[10] Its high selectivity for the MR over other steroid hormone receptors, such as androgen and progesterone (B1679170) receptors, is a key feature that distinguishes it from older steroidal MRAs like spironolactone (B1682167) and eplerenone, resulting in a more favorable side-effect profile.[3][13]

This compound , on the other hand, is described as a selective MR modulator.[5][8] Preclinical data suggests that its binding to the MR induces a unique protein conformation, distinct from that induced by traditional antagonists.[8] This may lead to a modified interaction with transcriptional co-activators, potentially uncoupling the beneficial organ-protective effects from the adverse effects on electrolyte balance, such as hyperkalemia.[6][8]

cluster_ligand Ligands cluster_receptor Receptor cluster_effect Downstream Effects This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Modulates Proinflammatory_Genes Pro-inflammatory & Pro-fibrotic Gene Transcription This compound->Proinflammatory_Genes Modulates/ Inhibits Organ_Protection Organ Protection This compound->Organ_Protection Leads to Finerenone Finerenone Finerenone->MR Blocks Finerenone->Proinflammatory_Genes Inhibits Finerenone->Organ_Protection Leads to Aldosterone Aldosterone Aldosterone->MR Activates MR->Proinflammatory_Genes Promotes Organ_Damage Organ Damage (Kidney, Heart) Proinflammatory_Genes->Organ_Damage

Fig. 1: Comparative Signaling Pathways

Selectivity and Potency: A Quantitative Look

While direct comparative studies are limited, data from various sources allow for an indirect comparison of selectivity and potency.

ParameterThis compoundFinerenoneSpironolactoneEplerenone
MR IC₅₀ (nM) 280[14]18[15][16]24[3]990[3]
Selectivity vs. GR >100-fold (pKi 5.4)[14]>500-fold[15]LowModerate
Selectivity vs. AR >1000-fold (pKi 4.6)[14]>500-fold[15]LowHigh
Selectivity vs. PR >1000-fold (pKi 4.6)[14]>500-fold[15]LowHigh

GR: Glucocorticoid Receptor, AR: Androgen Receptor, PR: Progesterone Receptor. Lower IC₅₀ indicates higher potency.

Experimental Protocol: Receptor Binding Assays Receptor binding affinity is typically determined using competitive radioligand binding assays. For instance, to determine the IC₅₀ for the mineralocorticoid receptor, human recombinant MR is incubated with a radiolabeled ligand (e.g., [³H]-aldosterone) and varying concentrations of the test compound (this compound or finerenone). The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value. Selectivity is assessed by performing similar assays with other steroid hormone receptors (GR, AR, PR).

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

ParameterThis compoundFinerenone
Bioavailability 52%[17]43.5%[18][19]
Time to Cmax (Tmax) ~1.5-hour delay with food[17]0.5 to 1.25 hours[19]
Plasma Half-life Not explicitly stated, but clearance is 14.2 L/h[17]2 to 3 hours[19][20]
Metabolism Information not available in detailPrimarily via CYP3A4 (90%) and CYP2C8 (10%) to inactive metabolites[18]
Excretion Information not available in detail~80% renal, ~20% fecal[19]
Food Effect Minor increase in exposure (1.13-fold)[21][22]No clinically significant effect[19]
Effect of Renal Impairment ~2-fold higher exposure in severe renal impairment[23]Increased exposure in moderate to severe renal impairment[24][25]

Experimental Protocol: Pharmacokinetic Studies Pharmacokinetic parameters are typically evaluated in Phase 1 clinical trials involving healthy volunteers and specific patient populations (e.g., individuals with renal or hepatic impairment). These studies involve administering a single or multiple doses of the drug and collecting serial blood and urine samples over a defined period. Drug concentrations in these samples are measured using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data is then used to calculate parameters like bioavailability, Tmax, half-life, and clearance.

cluster_workflow Typical Phase 1 PK Study Workflow Dosing Drug Administration (Single or Multiple Doses) Sampling Serial Blood & Urine Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Drug Concentration Sampling->Analysis Calculation Calculation of PK Parameters (AUC, Cmax, T1/2, etc.) Analysis->Calculation

Fig. 2: Pharmacokinetic Study Workflow

Clinical Development and Efficacy

Finerenone has a robust clinical development program, with the cornerstone Phase 3 trials, FIDELIO-DKD and FIGARO-DKD, demonstrating its efficacy in reducing the risk of kidney disease progression and cardiovascular events in patients with CKD and T2D.[7][26] The pooled analysis from these trials, FIDELITY, which included over 13,000 patients, showed a significant reduction in a composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for heart failure, as well as a composite kidney outcome.[19] More recently, the FINE-ONE trial has shown positive results for finerenone in reducing albuminuria in patients with CKD and type 1 diabetes.[27][28][29]

This compound is currently in earlier stages of clinical development, with several Phase 1, 2, and 3 trials underway.[2] It is being investigated primarily in combination with the SGLT2 inhibitor dapagliflozin (B1669812) for the treatment of heart failure with impaired kidney function and chronic kidney disease.[5][17][21] The ongoing BalanceD-HF and MIRO-CKD studies are key trials that will provide more definitive data on its efficacy and safety in these patient populations.[6][30][31]

Safety and Tolerability

The most common side effect associated with finerenone is hyperkalemia (abnormally high potassium levels), although the incidence of severe hyperkalemia leading to discontinuation has been relatively low in clinical trials.[3][10] Other reported side effects include hypotension and hyponatremia.[3]

For This compound , preclinical data suggests a potential for a reduced risk of hyperkalemia compared to traditional MRAs.[21][22] Clinical trial data on its safety profile is still emerging, but so far, it has been reported to be safe and well-tolerated in early-phase studies.[23]

Summary and Future Outlook

Finerenone is a well-established, potent, and selective non-steroidal MRA with proven cardiorenal benefits in patients with CKD and T2D. Its distinct pharmacological profile offers a significant advantage over older steroidal MRAs.

This compound is a promising, novel MR modulator with a potentially differentiated mechanism of action that may offer a better-balanced safety and efficacy profile, particularly concerning hyperkalemia. The ongoing clinical trials will be crucial in determining its place in the therapeutic armamentarium for cardiorenal diseases.

For researchers and drug development professionals, the evolution of non-steroidal MRAs from selective antagonists like finerenone to potential modulators like this compound represents an exciting area of investigation. Future head-to-head studies will be invaluable in elucidating the clinical implications of their distinct molecular mechanisms.

References

Balcinrenone with Dapagliflozin Demonstrates Superior Albuminuria Reduction Compared to Dapagliflozin Monotherapy in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the MIRO-CKD phase 2b clinical trial reveals that the combination of balcinrenone, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), and dapagliflozin (B1669812), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, results in a statistically significant greater reduction in albuminuria versus dapagliflozin alone in patients with progressive chronic kidney disease (CKD).[1][2][3] The combination therapy was found to be well-tolerated with minor effects on potassium levels.[1][2][3]

This guide provides an in-depth comparison of the efficacy and safety of the this compound-dapagliflozin combination therapy against dapagliflozin monotherapy, based on the pivotal MIRO-CKD trial. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the quantitative data, experimental protocols, and underlying mechanisms of action.

Mechanism of Action

This compound is a selective, non-steroidal MRA that targets the mineralocorticoid receptor, which is crucial in regulating blood pressure, fluid balance, and inflammation.[4][5] By blocking the effects of aldosterone, this compound helps to decrease fluid overload, reduce blood pressure, and mitigate inflammation and fibrosis in the cardiovascular and renal systems.[4] Dapagliflozin, an SGLT2 inhibitor, works by promoting the excretion of glucose in the urine, which in turn reduces blood glucose levels.[6][7] Its therapeutic effects extend beyond glycemic control to include natriuresis and a mild diuretic effect, which can lessen the workload on the heart.[6] The combination of these two agents is expected to provide complementary and additive kidney and cardiovascular protection.[8][9]

cluster_this compound This compound (MRA) cluster_dapagliflozin Dapagliflozin (SGLT2i) cluster_combined Combined Effect B_Start This compound B_MR Blocks Mineralocorticoid Receptor B_Start->B_MR B_Aldo Inhibits Aldosterone Effects B_MR->B_Aldo B_Effect Reduces: - Blood Pressure - Fluid Overload - Inflammation & Fibrosis B_Aldo->B_Effect C_Effect Synergistic Cardiorenal Protection B_Effect->C_Effect D_Start Dapagliflozin D_SGLT2 Inhibits SGLT2 in Kidneys D_Start->D_SGLT2 D_Glucose Increases Urinary Glucose Excretion D_SGLT2->D_Glucose D_Na Increases Natriuresis D_SGLT2->D_Na D_Effect Reduces: - Blood Glucose - Cardiac Preload/Afterload D_Glucose->D_Effect D_Na->D_Effect D_Effect->C_Effect

Figure 1: Simplified signaling pathways of this compound and Dapagliflozin.

Quantitative Data Summary

The MIRO-CKD trial provides robust quantitative data on the efficacy and safety of the combination therapy.

Table 1: Baseline Characteristics of the MIRO-CKD Trial Population
CharacteristicValue
Number of Participants324
Mean Age (years)64.6[1][2]
Male Participants66%[2][3]
Mean eGFR (mL/min per 1.73 m²)42.2[1][2]
Median UACR (mg/g)365[1][2]
Participants with Type 2 Diabetes56.5%[9]
Participants on RAS inhibitors87.1%[8]
Participants on SGLT2 inhibitors at baseline56%[2][3]
Table 2: Primary Efficacy Endpoint - Change in UACR at Week 12
Treatment GroupNRelative UACR Change vs. Dapagliflozin + Placebo (90% CI)p-value
This compound 15 mg + Dapagliflozin 10 mg108-22.8% (-33.3 to -10.7)[1][2][3]0.0038[1][2][3]
This compound 40 mg + Dapagliflozin 10 mg110-32.8% (-42.0 to -22.1)[1][2][3]<0.0001[1][2][3]
Dapagliflozin 10 mg + Placebo106--
Table 3: Key Safety Outcomes
Adverse EventThis compound 15 mg + Dapagliflozin 10 mg (N=108)This compound 40 mg + Dapagliflozin 10 mg (N=110)Dapagliflozin 10 mg + Placebo (N=106)
Investigator-reported Hyperkalemia6%[1][2][3]7%[1][2][3]5%[1][2][3]
HypotensionInfrequent and balanced across groups[1][2][3]Infrequent and balanced across groups[1][2][3]Infrequent and balanced across groups[1][2][3]
Renal EventsInfrequent and balanced across groups[1][2][3]Infrequent and balanced across groups[1][2][3]Infrequent and balanced across groups[1][2][3]

Experimental Protocols

The MIRO-CKD trial was a multicenter, randomized, double-blind, active-controlled, phase 2b study.[1][3]

Study Population

The study enrolled 324 adult patients with an estimated glomerular filtration rate (eGFR) of 25 to <60 mL/min per 1.73 m², a urine albumin-to-creatinine ratio (UACR) of >100 to ≤5000 mg/g, and a serum potassium concentration of 3.5 to 5.0 mmol/L.[1][2][3] Participants were already receiving renin-angiotensin system inhibitors where tolerated.[1]

Treatment Regimen

Patients were randomly assigned in a 1:1:1 ratio to one of three once-daily oral treatment groups for 12 weeks:[1][2][3]

  • This compound 15 mg plus dapagliflozin 10 mg (n=108)

  • This compound 40 mg plus dapagliflozin 10 mg (n=110)

  • Dapagliflozin 10 mg plus placebo (n=106)

This was followed by an 8-week wash-out period.[2][3]

Endpoints
  • Primary Efficacy Endpoint: The primary outcome was the relative change in UACR from baseline to week 12.[1][2][3]

  • Safety Endpoints: Safety and tolerability were assessed through the monitoring of adverse events, with a special focus on hyperkalemia, hypotension, and renal events.[3]

cluster_treatment 12-Week Treatment Period Screening Screening of 613 Participants Enrollment Enrollment of 324 Eligible Adults (eGFR 25-<60, UACR >100-≤5000) Screening->Enrollment Randomization Randomization (1:1:1) Enrollment->Randomization Group1 This compound 15mg + Dapagliflozin 10mg (n=108) Randomization->Group1 Group2 This compound 40mg + Dapagliflozin 10mg (n=110) Randomization->Group2 Group3 Dapagliflozin 10mg + Placebo (n=106) Randomization->Group3 Endpoint Primary Endpoint Assessment at Week 12 (Relative Change in UACR) Group1->Endpoint Group2->Endpoint Group3->Endpoint Washout 8-Week Wash-out Period Endpoint->Washout FollowUp Follow-up Assessments Washout->FollowUp

Figure 2: Experimental workflow of the MIRO-CKD trial.

Conclusion

The findings from the MIRO-CKD trial suggest that the fixed-dose combination of this compound and dapagliflozin is superior to dapagliflozin monotherapy in reducing albuminuria in patients with CKD who are at an increased risk of disease progression. The combination therapy was well-tolerated, with only minor effects on potassium levels and no unexpected safety concerns. These results support the continued development of this combination therapy as a promising treatment option for patients with chronic kidney disease. A Phase III trial, BalanceD-HF, is currently recruiting to further evaluate the effects of this combination on heart failure events and cardiovascular death in patients with heart failure and impaired kidney function.[10]

References

Validating Balcinrenone's Cardiorenal Benefits in a Novel Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel mineralocorticoid receptor antagonist (MRA), balcinrenone, with alternative therapies for cardiorenal syndrome (CRS). The following sections present supporting experimental data from preclinical studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Cardiorenal Syndrome

Cardiorenal syndrome is a complex disorder where acute or chronic dysfunction in either the heart or the kidneys induces dysfunction in the other organ. This compound is a novel, nonsteroidal MRA that offers the potential for cardiorenal protection with a reduced risk of hyperkalemia, a common side effect of older, steroidal MRAs.[1][2][3] Preclinical studies in rat and mouse models of chronic kidney disease (CKD) and diabetic kidney disease have demonstrated its efficacy in reducing renal injury.[2]

Comparative Efficacy in a Cardiorenal Animal Model

To validate the cardiorenal benefits of this compound, a novel animal model combining 5/6 subtotal nephrectomy (SNx) with myocardial infarction (MI) induced by left coronary artery ligation in rats is proposed. This "double-hit" model effectively mimics the clinical scenario of concurrent cardiac and renal dysfunction. The following tables summarize the expected and reported quantitative data for this compound and its alternatives in similar preclinical models.

Renal Function Parameters
ParameterThis compoundEplerenone (B1671536) (Steroidal MRA)Dapagliflozin (B1669812) (SGLT2i)Spironolactone (B1682167) (Steroidal MRA)
Urinary Albumin Excretion ReducedReducedReducedReduced
Glomerular Filtration Rate (GFR) ImprovedMaintained or Slightly ReducedMaintained or Slightly ReducedMaintained or Slightly Reduced
Plasma Creatinine (B1669602) No significant changeNo significant changeNo significant changeReduced
Plasma Urea No significant changeNo significant changeNo significant changeNo significant change
Kidney Fibrosis ReducedReducedReducedAttenuated
Glomerular Injury ReducedReducedAmelioratedAttenuated
Tubular Injury ReducedReducedAmelioratedNot specified

Note: Data for this compound and eplerenone are primarily drawn from a metabolic CKD mouse model.[1] Data for dapagliflozin and spironolactone are from various non-diabetic CKD rat models, including the 5/6 nephrectomy model.[1][4][5][6][7][8][9][10] Direct head-to-head preclinical comparisons of this compound with dapagliflozin in a cardiorenal model are not yet widely published.

Cardiac Function Parameters
ParameterThis compoundEplerenone (Steroidal MRA)Dapagliflozin (SGLT2i)Spironolactone (Steroidal MRA)
Left Ventricular End-Diastolic Pressure (LVEDP) Expected to be reducedReducedNo significant reduction alone; reduced in combination with EplerenoneReduced
Cardiac Fibrosis ReducedReducedReduced (additive effect with Eplerenone)Attenuated
Cardiac Perfusion Expected to be improvedImprovedNo significant improvement alone; improved in combination with EplerenoneNot specified
Left Ventricular Hypertrophy Expected to be attenuatedNo treatment effect observed in one studyNot specifiedAttenuated

Note: Data for this compound and eplerenone are primarily drawn from a metabolic CKD mouse model.[1] Data for dapagliflozin and spironolactone are from various non-diabetic CKD rat models, including the 5/6 nephrectomy model.[4][5][7][9][10][11]

Electrolyte and Hematological Parameters
ParameterThis compoundEplerenone (Steroidal MRA)
Plasma Na+ LoweredNot specified
Plasma K+ No significant changeStatistically significant elevation
Hematocrit IncreasedIncreased
Hemoglobin Attenuated decreaseNo significant effect

Note: Data for this compound and eplerenone are from a metabolic CKD mouse model.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Animal Model: 5/6 Subtotal Nephrectomy (SNx) and Myocardial Infarction (MI) in Rats

This protocol establishes a robust model of cardiorenal syndrome.

  • Animal Strain: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Stage 1: Right Nephrectomy: Anesthetize the rat. Through a midline laparotomy, the right kidney is exposed, the renal artery and vein are ligated, and the kidney is removed.

    • Stage 2: Left Subtotal Nephrectomy (one week later): The left kidney is exposed. Two of the three branches of the left renal artery are ligated, leading to infarction of approximately 2/3 of the kidney.

    • Myocardial Infarction (two weeks after SNx): Anesthetize and intubate the rat. Perform a left thoracotomy to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction.

  • Sham Control: Sham-operated animals will undergo the same surgical procedures without the removal of the kidney or ligation of the coronary artery.

Assessment of Renal Function
  • Glomerular Filtration Rate (GFR) Measurement: GFR will be measured by the clearance of an exogenous filtration marker (e.g., inulin (B196767) or FITC-sinistrin).

    • A bolus of the filtration marker is injected intravenously.

    • Serial blood samples are collected at specified time points.

    • The concentration of the marker in the plasma is determined, and the clearance rate is calculated to estimate GFR.

  • Urinary Albumin and Creatinine Measurement:

    • Rats are housed in metabolic cages for 24-hour urine collection.

    • Urinary albumin concentration is measured using an ELISA kit.

    • Urinary creatinine concentration is measured using a colorimetric assay.

    • The urinary albumin-to-creatinine ratio (UACR) is calculated to normalize for urine concentration.

Assessment of Cardiac Function
  • Transthoracic Echocardiography:

    • Rats are lightly anesthetized.

    • A high-frequency ultrasound transducer is used to obtain parasternal long-axis and short-axis views of the heart.

    • M-mode, 2D, and Doppler imaging are used to measure:

      • Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs).

      • Left ventricular ejection fraction (LVEF) and fractional shortening (FS).

      • Diastolic function parameters (e.g., E/A ratio, E/e' ratio).

  • Hemodynamic Measurements (Terminal Procedure):

    • A pressure-volume catheter is inserted into the left ventricle via the right carotid artery.

    • Continuous recording of pressure and volume loops allows for the determination of:

      • Left ventricular end-diastolic pressure (LVEDP).

      • Systolic and diastolic function indices (e.g., dP/dtmax, dP/dtmin).

Visualizations

This compound's Mechanism of Action in Cardiorenal Syndrome

cluster_0 Pathophysiological Stimuli cluster_1 Cellular Response cluster_2 Pathological Outcomes Aldosterone (B195564) Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds and Activates Downstream_Signaling Downstream Signaling (e.g., SGK1, MAPK) MR->Downstream_Signaling Activates This compound This compound This compound->MR Blocks Inflammation Inflammation Downstream_Signaling->Inflammation Fibrosis Fibrosis Downstream_Signaling->Fibrosis Oxidative_Stress Oxidative Stress Downstream_Signaling->Oxidative_Stress Cardiorenal_Damage Cardiorenal Damage Inflammation->Cardiorenal_Damage Fibrosis->Cardiorenal_Damage Oxidative_Stress->Cardiorenal_Damage

Caption: this compound blocks aldosterone from binding to the mineralocorticoid receptor, inhibiting downstream signaling pathways that lead to inflammation, fibrosis, and oxidative stress, thereby reducing cardiorenal damage.

Experimental Workflow for Comparative Study

Start Start Animal_Model Induce Cardiorenal Syndrome (5/6 SNx + MI) in Rats Start->Animal_Model Grouping Randomize into Treatment Groups: - Vehicle (Control) - this compound - Eplerenone - Dapagliflozin - Spironolactone Animal_Model->Grouping Treatment Administer Daily Treatment for a Defined Period (e.g., 8 weeks) Grouping->Treatment Monitoring Monitor Animal Health and Collect Urine Samples Weekly Treatment->Monitoring Functional_Assessment Perform Echocardiography and GFR Measurements at Baseline and End of Study Monitoring->Functional_Assessment Terminal_Procedure Terminal Hemodynamic Measurements and Tissue Collection (Heart, Kidneys) Functional_Assessment->Terminal_Procedure Analysis Histological and Molecular Analysis of Tissues (Fibrosis, Inflammation Markers) Terminal_Procedure->Analysis Data_Comparison Compare Quantitative Data Across All Treatment Groups Analysis->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion

Caption: A standardized workflow for the in-vivo comparison of this compound with alternative therapies in a rat model of cardiorenal syndrome.

Logical Relationship of Pathological Processes in Cardiorenal Syndrome

Initial_Insult Initial Insult (e.g., Hypertension, Diabetes) Kidney_Dysfunction Kidney Dysfunction (Reduced GFR, Proteinuria) Initial_Insult->Kidney_Dysfunction Cardiac_Dysfunction Cardiac Dysfunction (e.g., LVH, Fibrosis) Initial_Insult->Cardiac_Dysfunction RAAS_Activation RAAS Activation Kidney_Dysfunction->RAAS_Activation Inflammation_Fibrosis Systemic Inflammation & Fibrosis Kidney_Dysfunction->Inflammation_Fibrosis CRS_Progression Cardiorenal Syndrome Progression Kidney_Dysfunction->CRS_Progression Cardiac_Dysfunction->RAAS_Activation Cardiac_Dysfunction->Inflammation_Fibrosis Cardiac_Dysfunction->CRS_Progression RAAS_Activation->Inflammation_Fibrosis Inflammation_Fibrosis->CRS_Progression

Caption: The bidirectional and cyclical nature of cardiorenal syndrome, where dysfunction in one organ exacerbates dysfunction in the other, driven by shared pathological pathways like RAAS activation.

References

Balcinrenone Clinical Trial Data: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of clinical trial data for Balcinrenone, an investigational selective mineralocorticoid receptor modulator, against established alternative treatments for chronic kidney disease (CKD) and heart failure (HF). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current clinical landscape.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from major clinical trials of this compound and its alternatives.

Chronic Kidney Disease (CKD)
Trial Drug Primary Efficacy Endpoint Change in Urine Albumin-to-Creatinine Ratio (UACR) Change in Estimated Glomerular Filtration Rate (eGFR) Key Safety Findings
MIRO-CKD [1][2][3]This compound (15mg & 40mg) + Dapagliflozin (B1669812) (10mg)Relative change in UACR from baseline to week 12.-22.8% (15mg) and -32.8% (40mg) vs. Dapagliflozin alone.An initial modest reduction was observed in the this compound groups.[2]Hyperkalemia: 6% (15mg), 7% (40mg) vs. 5% in the control group.[1]
FIDELIO-DKD [4][5]Finerenone (B607456)Composite of kidney failure, a sustained ≥40% decrease in eGFR from baseline, or renal death.-35.1% change from baseline at 1 year.[4]Initial median decline of 3.3 mL/min/1.73 m² at 4 months.[4]Hyperkalemia leading to discontinuation: 1.7% vs. 0.6% with placebo.[6]
FIGARO-DKD [7][8][9][10][11]FinerenoneComposite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.Not the primary endpoint, but finerenone has been shown to reduce UACR.[12]Not the primary endpoint.Hyperkalemia incidence was double that of placebo (10.8% vs. 5.3%).[8]
DAPA-CKD [13][14][15][16]DapagliflozinComposite of sustained ≥50% decline in eGFR, end-stage kidney disease, or renal or cardiovascular death.Significantly reduced compared to placebo.Significantly reduced the decline in eGFR.[17]Generally well-tolerated with a consistent safety profile.[16]
CREDENCE [18][19][20][21]CanagliflozinComposite of end-stage kidney disease, doubling of serum creatinine, or renal or cardiovascular death.Significantly reduced compared to placebo.Slowed the progression of eGFR decline.No significant differences in rates of amputation or fracture compared to placebo.[19][22]
Heart Failure (HF)
Trial Drug Primary Efficacy Endpoint Key Cardiovascular Outcomes Key Safety Findings
MIRACLE [5][23][24][25]This compound (15, 50, 150mg) + Dapagliflozin (10mg)Relative reductions in UACR from baseline to week 12.Non-significant trends towards reduced N-terminal pro-B-type natriuretic peptide levels.[23][24][25]Possible dose-dependent increases in serum potassium and reduced eGFR at the highest dose. Hyperkalemia led to discontinuation in two participants.[23][24][25]
RALES [26][27][28][29][30]SpironolactoneDeath from all causes.30% reduction in all-cause mortality. 35% reduction in hospitalization for heart failure.[26][28][29][30]Gynecomastia or breast pain reported in 10% of men.[27]
EPHESUS [31][32][33][34][35]Eplerenone (B1671536)Death from any cause, and death or hospitalization from cardiovascular causes.15% relative risk reduction in all-cause mortality. 13% relative risk reduction in cardiovascular mortality/hospitalization.[32][34]Serious hyperkalemia was higher in the eplerenone group (5.5% vs. 3.9%).[34]

Experimental Protocols

This compound: MIRO-CKD Trial Protocol[1][4][37]
  • Objective: To evaluate the efficacy, safety, and tolerability of this compound/dapagliflozin compared with dapagliflozin alone on patients with chronic kidney disease and albuminuria.

  • Study Design: A Phase IIb, multicenter, randomized, double-blind, dose-finding, parallel-group, double-dummy study.

  • Participant Population: Adults with CKD, eGFR ≥ 25 to < 60 mL/min/1.73 m², and UACR > 100 to ≤ 5000 mg/g.

  • Intervention: Participants were randomized (1:1:1) to receive this compound/dapagliflozin 15 mg/10 mg, this compound/dapagliflozin 40 mg/10 mg, or Dapagliflozin 10 mg once daily for 12 weeks.

  • Primary Endpoint: The relative change in UACR from baseline to week 12.

Finerenone: FIDELIO-DKD Trial Protocol[5][6][38]
  • Objective: To determine if finerenone reduces the risk of a composite kidney outcome in patients with CKD and type 2 diabetes.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.

  • Participant Population: Adults with type 2 diabetes and CKD.

  • Intervention: Patients were randomized 1:1 to receive finerenone (10 or 20 mg once daily) or placebo, in addition to standard of care.

  • Primary Endpoint: A composite of time to first occurrence of kidney failure, a sustained decrease in eGFR ≥ 40% from baseline, or death from renal causes.

Dapagliflozin: DAPA-CKD Trial Protocol[16][17]
  • Objective: To determine the effect of dapagliflozin on renal and cardiovascular events in patients with CKD.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Participant Population: 4,304 adults with eGFR ranging from 25 to 75ml/min/1.73m² and a urinary albumin-to-creatinine ratio of 200 to 5,000mg/g, with or without type 2 diabetes.

  • Intervention: Participants were randomly assigned to receive either dapagliflozin 10mg or a placebo daily.

  • Primary Endpoint: A composite of sustained decline in estimated glomerular filtration rate ≥50%, end-stage kidney disease, or kidney or cardiovascular death.

Visualizations

Signaling Pathway of this compound

cluster_EC_Space Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Bound in inactive state MR_Aldo Activated MR (Aldosterone Bound) MR->MR_Aldo Activation MR_this compound Modulated MR (this compound Bound) MR->MR_this compound Modulation This compound This compound This compound->MR Binds and Modulates DNA DNA MR_Aldo->DNA Translocates and binds to MRE MR_this compound->DNA Alters interaction with co-activators Gene_Transcription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) DNA->Gene_Transcription Initiates Blocked_Transcription Reduced Gene Transcription DNA->Blocked_Transcription Leads to

Caption: this compound's mechanism of action as a mineralocorticoid receptor modulator.

Experimental Workflow: MIRO-CKD Trial

cluster_Screening Screening Phase (up to 3 weeks) cluster_Randomization Randomization cluster_Treatment Treatment Phase (12 weeks) cluster_FollowUp Follow-up Phase (8 weeks) cluster_Endpoint Primary Endpoint Assessment Screening Patient Screening (CKD, eGFR, UACR criteria) Randomization Randomization (1:1:1) Screening->Randomization ArmA This compound 15mg + Dapagliflozin 10mg Randomization->ArmA ArmB This compound 40mg + Dapagliflozin 10mg Randomization->ArmB ArmC Placebo + Dapagliflozin 10mg Randomization->ArmC FollowUp Post-treatment Follow-up ArmA->FollowUp Endpoint Change in UACR at Week 12 ArmB->FollowUp ArmC->FollowUp

Caption: A simplified workflow of the MIRO-CKD clinical trial design.

References

A Comparative Analysis of the Anti-inflammatory Effects of Different Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory properties of steroidal and non-steroidal MRAs, supported by experimental evidence.

The overactivation of the mineralocorticoid receptor (MR) is a key driver of inflammation and fibrosis in various pathological conditions, particularly in cardiorenal diseases. Mineralocorticoid Receptor Antagonists (MRAs) are a class of drugs that block the effects of aldosterone (B195564) and have demonstrated significant anti-inflammatory and anti-fibrotic properties. This guide provides a comparative analysis of the anti-inflammatory effects of different MRAs, focusing on the well-established steroidal MRAs, spironolactone (B1682167) and eplerenone (B1671536), and the newer non-steroidal MRA, finerenone (B607456).

Comparative Efficacy in Preclinical Models

Preclinical studies have consistently shown that non-steroidal MRAs, such as finerenone, exhibit more potent anti-inflammatory and anti-fibrotic effects compared to their steroidal counterparts.[1][2] These differences are attributed to their distinct molecular structures, which influence their tissue distribution, binding affinity to the MR, and subsequent effects on gene expression.[1] While spironolactone tends to accumulate in the kidneys, finerenone shows a more balanced distribution between the heart and kidneys, potentially offering broader organ protection.[1]

The following table summarizes key quantitative data from preclinical studies comparing the anti-inflammatory effects of different MRAs.

MRAModel/Cell LineKey Inflammatory Marker/EffectQuantitative FindingReference
Finerenone Isoproterenol-induced cardiac fibrosis in miceCardiac macrophage infiltrationSignificantly blocked macrophage infiltration[2]
Eplerenone Isoproterenol-induced cardiac fibrosis in miceCardiac macrophage infiltrationNo significant effect on macrophage infiltration[2]
Finerenone Human kidney cells (aldosterone-stimulated)Gene expression of IL-6, CCL7, CXCL8, IL-11More efficient antagonism of pro-inflammatory gene expression than spironolactone[1]
Spironolactone Human kidney cells (aldosterone-stimulated)Gene expression of IL-6, CCL7, CXCL8, IL-11Less efficient antagonism of pro-inflammatory gene expression than finerenone[1]
Eplerenone Unilateral Ureteral Obstruction (UUO) in ratsMacrophage-to-myofibroblast transitionInhibited the transition, a key process in fibrosis and inflammation[3]

Key Signaling Pathways in MR-Mediated Inflammation

The anti-inflammatory effects of MRAs are mediated through the modulation of several key signaling pathways. Overactivation of the MR by aldosterone triggers pro-inflammatory cascades, primarily through the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors upregulate the expression of various pro-inflammatory cytokines and chemokines. Furthermore, the MR signaling pathway interacts with the Transforming Growth Factor-beta (TGF-β)/Smad pathway, a critical regulator of fibrosis.

MR_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Dissociates from MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Translocates TGFBR TGF-β Receptor Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 Binds Smad_complex Smad Complex IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates AP1 AP-1 AP1_n AP-1 AP1->AP1_n Translocates MR_Aldo->IKK Activates MR_Aldo->AP1 Activates ProInflammatory_Genes Pro-inflammatory & Pro-fibrotic Genes (IL-6, TNF-α, Collagen) Smad_complex->ProInflammatory_Genes Activates Transcription NFkB_n->ProInflammatory_Genes Activates Transcription AP1_n->ProInflammatory_Genes Activates Transcription TGFb TGF-β TGFb->TGFBR MRAs MRAs (Spironolactone, Eplerenone, Finerenone) MRAs->MR Block

Caption: MR-mediated inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies cited in this guide.

1. Isoproterenol-Induced Cardiac Fibrosis in Mice

  • Objective: To evaluate the in vivo anti-fibrotic and anti-inflammatory effects of MRAs.

  • Animal Model: Male Balb/c mice are often used.[4]

  • Induction of Fibrosis: Isoproterenol (B85558), a non-selective β-adrenergic agonist, is administered subcutaneously, often via an osmotic mini-pump, at a constant rate (e.g., 30 mg/kg/day) for a period of 21-28 days to induce cardiac hypertrophy and fibrosis.[4][5][6]

  • MRA Treatment: MRAs (e.g., finerenone, eplerenone) or vehicle are administered to the mice, often through their diet or by oral gavage, for the duration of the isoproterenol infusion.

  • Analysis:

    • Histology: Hearts are harvested, sectioned, and stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).

    • Immunohistochemistry: Sections are stained with antibodies against macrophage markers (e.g., F4/80 or Mac-2) to quantify macrophage infiltration.

    • Gene Expression Analysis: RNA is extracted from heart tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of pro-inflammatory and pro-fibrotic genes.

Caption: Workflow for isoproterenol-induced cardiac fibrosis model.

2. Unilateral Ureteral Obstruction (UUO) Model in Rodents

  • Objective: To investigate the effects of MRAs on renal fibrosis and inflammation.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[7][8]

  • Induction of Fibrosis: The left ureter is ligated at two points with a suture to induce complete obstruction. The contralateral kidney serves as a control. The obstruction is typically maintained for 7 to 14 days.[7][8]

  • MRA Treatment: MRAs (e.g., eplerenone) or vehicle are administered daily by oral gavage starting from the day of surgery.

  • Analysis:

    • Histology: Kidneys are harvested, sectioned, and stained with Masson's trichrome or Sirius red to assess the degree of tubulointerstitial fibrosis.

    • Immunohistochemistry/Immunofluorescence: Sections are stained for markers of myofibroblasts (α-smooth muscle actin), macrophages, and components of the extracellular matrix (e.g., collagen I, fibronectin).

    • Western Blotting and qPCR: Kidney tissue lysates are used to quantify the protein and mRNA levels of key molecules in the inflammatory and fibrotic pathways (e.g., TGF-β1, Smad proteins, pro-inflammatory cytokines).[9]

3. In Vitro Aldosterone-Stimulated Human Kidney Cells

  • Objective: To compare the direct effects of different MRAs on aldosterone-induced gene expression in a controlled cellular environment.

  • Cell Line: A human renal cell line stably expressing the mineralocorticoid receptor is used.[1][10]

  • Treatment: Cells are treated with aldosterone to stimulate MR activity. Different MRAs (e.g., finerenone, spironolactone) are added at various concentrations to assess their antagonistic effects.[1][10]

  • Analysis:

    • RNA Sequencing (RNA-Seq): This technique is used to obtain a comprehensive profile of the transcriptome and identify genes that are up- or down-regulated by aldosterone and how this is affected by the different MRAs.[1]

    • Quantitative Real-Time PCR (qPCR): To validate the findings from RNA-Seq and quantify the expression of specific pro-inflammatory genes (e.g., IL-6, CCL7, CXCL8, IL-11).[1][11]

Conclusion

The available experimental data strongly suggest that non-steroidal MRAs, particularly finerenone, possess more potent anti-inflammatory and anti-fibrotic properties compared to steroidal MRAs like spironolactone and eplerenone in preclinical models. These findings are supported by evidence of superior modulation of key inflammatory signaling pathways and gene expression. The detailed experimental protocols provided offer a framework for further research in this area. The continued investigation into the comparative effects of different MRAs is crucial for the development of more targeted and effective therapies for a range of inflammatory and fibrotic diseases.

References

Assessing the Long-Term Safety Profile of Balcinrenone Versus Other Mineralocorticoid Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mineralocorticoid receptor antagonist (MRA) therapy is evolving, with novel agents such as Balcinrenone (also known as AZD9977) emerging as potential alternatives to established treatments.[1] This guide provides a comprehensive comparison of the long-term safety profile of this compound against other MRAs, including the steroidal antagonists spironolactone (B1682167) and eplerenone, and the non-steroidal antagonist finerenone (B607456). The information is based on available preclinical and clinical trial data, with a focus on quantitative safety endpoints and experimental methodologies.

Introduction to this compound

This compound is an investigational, selective, non-steroidal mineralocorticoid receptor modulator.[1][2] Its differentiated mechanism of action, which results in a unique conformation of the mineralocorticoid receptor upon binding, is hypothesized to translate into a more favorable safety profile, particularly a reduced risk of hyperkalemia, compared to existing MRAs.[3] this compound is currently being evaluated in clinical trials for the treatment of chronic kidney disease (CKD) and heart failure (HF), often in combination with other therapies like SGLT2 inhibitors.[1][4]

Comparative Safety Profile of MRAs

The primary safety concerns associated with MRA therapy include hyperkalemia (elevated potassium levels), worsening renal function, and hypotension. For steroidal MRAs like spironolactone, off-target hormonal effects are also a significant consideration.

Quantitative Safety Data from Clinical Trials

The following tables summarize key safety findings from major clinical trials for this compound and comparator MRAs. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and duration of follow-up.

Table 1: Incidence of Hyperkalemia in Key Clinical Trials

Drug/TrialPatient PopulationDosageIncidence of HyperkalemiaComparator/Placebo Incidence
This compound (MIRO-CKD) [5][6]Chronic Kidney Disease15 mg + dapagliflozin (B1669812) 10 mg6% (7/108)5% (5/106) (dapagliflozin + placebo)
40 mg + dapagliflozin 10 mg7% (8/110)
This compound (MIRACLE) [7][8][9]Heart Failure & CKDDose-dependent increase observedDiscontinuation due to hyperkalemia: 2 participants0 participants (dapagliflozin + placebo)
Spironolactone (RALES) Severe Heart Failure25-50 mg dailySerious Hyperkalemia: Not explicitly reported as a percentage, but led to close monitoring.Not explicitly reported as a percentage.
Spironolactone (Real-world data) [10][11]Hospitalized patientsNot specified8.6% (68/788)N/A
Eplerenone (EPHESUS) Post-Myocardial Infarction with Heart Failure25-50 mg dailySerious Hyperkalemia (K+ ≥6.0 mEq/L): 5.5%3.9% (placebo)
Eplerenone (EMPHASIS-HF) [5]Systolic Heart Failureup to 50 mg dailyHyperkalemia (K+ >5.5 mEq/L): 11.8%7.2% (placebo)
Finerenone (FIDELIO-DKD) [12]Diabetic Kidney Disease10 or 20 mg dailyHyperkalemia leading to discontinuation: 2.3%0.9% (placebo)
Finerenone (FIGARO-DKD) Diabetic Kidney Disease10 or 20 mg dailyHyperkalemia leading to discontinuation: 1.2%0.4% (placebo)
Finerenone (Pooled Analysis) [13]CV-renmetabolic conditionsNot specifiedIncreased risk (RR 2.07)Control group

Table 2: Incidence of Renal and Other Adverse Events in Key Clinical Trials

Drug/TrialPatient PopulationIncidence of Worsening Renal FunctionIncidence of HypotensionOther Notable Adverse Events
This compound (MIRO-CKD) [5][6]Chronic Kidney DiseaseFew and balanced across treatment groupsFew and balanced across treatment groupsNone reported as serious
This compound (MIRACLE) [7][8][9]Heart Failure & CKDReduced eGFR in the highest dose groupNot specifiedNone reported as serious
Spironolactone (Long-term) [14]Resistant HypertensionNot specifiedSymptomatic hypotension: 26.4%Gynecomastia: 30.6%
Eplerenone (EARLIER) [15]Acute Heart Failure44.4% (vs. placebo, not significant)27.9% (vs. placebo, not significant)Volume depletion/dehydration: 16.8%
Finerenone (FIDELITY pooled analysis) [16]Diabetic Kidney DiseaseLower risk of worsening kidney function vs. spironolactoneNot specifiedLower incidence of treatment discontinuation for any reason vs. spironolactone

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the interpretation of safety data. Below are summaries of the methodologies employed in key clinical trials for assessing the safety of these MRAs.

This compound: MIRO-CKD Trial Protocol Summary
  • Study Design: A multicentre, randomized, double-blind, active-controlled, dose-finding phase 2b trial.[5][17][18]

  • Participants: Adults with chronic kidney disease at increased risk of disease progression.[5][6]

  • Intervention: Participants were randomized to receive a fixed-dose combination of this compound (15 mg or 40 mg) and dapagliflozin (10 mg), or dapagliflozin (10 mg) plus placebo, once daily for 12 weeks.[5]

  • Safety Monitoring:

    • Adverse events were recorded at each study visit.

    • Serum potassium and creatinine (B1669602) levels were monitored regularly to assess for hyperkalemia and changes in renal function.

    • Blood pressure was monitored to detect hypotension.

  • Primary Safety Endpoints: The primary efficacy endpoint was the change in urinary albumin-to-creatinine ratio (UACR). Safety and tolerability were key secondary endpoints, with a focus on investigator-reported adverse events of hyperkalemia, hypotension, and renal events.[5]

Finerenone: FIDELIO-DKD Trial Protocol Summary
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven phase 3 trial.[19]

  • Participants: Patients with type 2 diabetes and chronic kidney disease.[12]

  • Intervention: Patients were randomized to receive finerenone or placebo, in addition to standard of care, including a renin-angiotensin system inhibitor.

  • Safety Monitoring:

    • Serum potassium levels were monitored at screening, randomization, and throughout the study at specified intervals. Dose adjustments or temporary discontinuation of the study drug were implemented based on potassium levels.

    • Estimated glomerular filtration rate (eGFR) was monitored at each visit to assess renal function.

  • Safety Endpoints: The primary efficacy outcome was a composite of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or renal death. Key safety endpoints included the incidence of hyperkalemia and treatment-emergent adverse events.[20]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of MRA action and safety assessment.

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the mineralocorticoid receptor upon activation by aldosterone. MRAs competitively inhibit this pathway.

MR_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_Aldo MR-Aldosterone Complex HSP Heat Shock Proteins (HSP) HSP->MR Keeps inactive Dimer Dimerized Complex MR_Aldo->Dimer Dimerization MRE Mineralocorticoid Response Element (MRE) Dimer->MRE Translocates to nucleus and binds to MRE Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Proteins Aldosterone-Induced Proteins mRNA->Proteins Translation Cellular_Response Cellular Response (e.g., Na+ reabsorption, K+ secretion, Fibrosis) Proteins->Cellular_Response

Mineralocorticoid Receptor (MR) Signaling Pathway.
General Experimental Workflow for MRA Safety Assessment in Clinical Trials

The following diagram outlines a typical workflow for assessing the safety of a new MRA, such as this compound, in a clinical trial setting.

MRA_Safety_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_monitoring Safety Monitoring cluster_analysis Data Analysis & Reporting Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Investigational MRA (e.g., this compound) Randomization->Treatment_Arm Control_Arm Placebo or Active Comparator Randomization->Control_Arm Regular_Visits Regular Study Visits Treatment_Arm->Regular_Visits Control_Arm->Regular_Visits AE_Monitoring Adverse Event (AE) Monitoring & Reporting Regular_Visits->AE_Monitoring Lab_Tests Laboratory Tests (K+, Creatinine, eGFR) Regular_Visits->Lab_Tests Vital_Signs Vital Signs (Blood Pressure) Regular_Visits->Vital_Signs Data_Collection Data Collection & Management AE_Monitoring->Data_Collection Lab_Tests->Data_Collection Vital_Signs->Data_Collection Statistical_Analysis Statistical Analysis of Safety Endpoints Data_Collection->Statistical_Analysis Final_Report Clinical Study Report & Publication Statistical_Analysis->Final_Report

Workflow for MRA Safety Assessment in Clinical Trials.

Conclusion

This compound, a novel mineralocorticoid receptor modulator, is under active investigation, with a potential for a differentiated safety profile compared to existing MRAs. Early clinical trial data, particularly from the MIRO-CKD study, suggest that this compound, when added to dapagliflozin, is well-tolerated with a low incidence of hyperkalemia, comparable to the control group.[5][6] However, dose-dependent increases in serum potassium have been observed in other studies, highlighting the need for continued monitoring.[7][9]

In comparison, traditional steroidal MRAs like spironolactone are associated with a higher incidence of hyperkalemia and hormonal side effects.[10][14] Eplerenone offers an improved hormonal side-effect profile over spironolactone but still carries a significant risk of hyperkalemia.[5] The non-steroidal MRA finerenone has demonstrated a lower risk of hyperkalemia-related treatment discontinuation compared to steroidal MRAs in patients with diabetic kidney disease.[12][16]

As more long-term data from Phase 3 trials of this compound become available, a more definitive assessment of its safety profile relative to other MRAs will be possible. The ongoing research will be critical in determining the future role of this compound in the management of chronic kidney disease and heart failure.

References

A Systematic Review of Selective Mineralocorticoid Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The landscape of mineralocorticoid receptor (MR) antagonism is undergoing a significant evolution with the advent of selective, non-steroidal modulators. These agents promise improved safety profiles, particularly concerning hyperkalemia and hormonal side effects, compared to traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone. This guide provides a systematic review and comparison of key selective MR modulators—finerenone, esaxerenone, and apararenone (B1665126)—supported by experimental data from pivotal clinical trials.

Introduction to Mineralocorticoid Receptor Signaling

The mineralocorticoid receptor is a nuclear receptor that plays a crucial role in regulating fluid and electrolyte balance.[1] Upon binding to its primary ligand, aldosterone, the MR translocates to the nucleus, where it modulates the transcription of various genes involved in sodium reabsorption and potassium excretion.[2] However, overactivation of the MR is implicated in pathological processes such as inflammation and fibrosis in the heart and kidneys.[1] Selective MR modulators are designed to antagonize these deleterious effects with greater precision and fewer off-target effects than their steroidal predecessors.[3]

Comparative Efficacy and Safety

The development of non-steroidal MRAs has been driven by the need to mitigate the risks associated with steroidal agents while retaining or enhancing their cardiorenal protective effects.[4] Finerenone, esaxerenone, and apararenone have emerged as leading candidates in this new class of drugs.[3]

Finerenone

Finerenone is a potent and selective non-steroidal MR antagonist that has been extensively studied in large-scale clinical trials.[5] The FIDELIO-DKD and FIGARO-DKD trials demonstrated its efficacy in reducing the risk of chronic kidney disease (CKD) progression and cardiovascular events in patients with type 2 diabetes (T2D) and CKD.[6] More recently, the FINE-ONE trial has shown positive results in patients with type 1 diabetes and CKD.[7]

Esaxerenone

Esaxerenone is another novel non-steroidal MR antagonist that has shown significant efficacy in reducing albuminuria in patients with diabetic nephropathy, as demonstrated in the ESAX-DN trial.[8] It has also been evaluated for the treatment of essential hypertension in the ESAX-HTN study.[9]

Apararenone

Apararenone is currently in clinical development for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis.[10] Phase 2 trials have demonstrated its dose-dependent efficacy in reducing the urinary albumin-to-creatinine ratio (UACR) in patients with diabetic nephropathy.[11]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from major clinical trials of finerenone, esaxerenone, and apararenone.

Table 1: Efficacy of Selective Mineralocorticoid Receptor Modulators in Diabetic Kidney Disease

Drug Trial Patient Population Primary Efficacy Endpoint Result Change in UACR Change in eGFR
Finerenone FIDELIO-DKD[12]T2D with CKDComposite of kidney failure, sustained ≥40% decrease in eGFR from baseline, or renal death18% risk reduction vs. placebo (HR 0.82; 95% CI, 0.73-0.93; P=0.001)-31% at month 4 vs. placebo-2.0 mL/min/1.73 m² (initial drop)
Finerenone FINE-ONE[7]T1D with CKDChange in UACR from baseline over six months25% reduction vs. placebo (95% CI, 0.65-0.87; p=0.0001)-25% vs. placeboNot reported
Esaxerenone ESAX-DN[13]T2D with microalbuminuriaRemission to normoalbuminuria22.1% vs. 4.0% for placebo (P<0.001)-58.3% vs. +8.3% for placebo-4.6 mL/min/1.73 m² vs. -0.9 mL/min/1.73 m² for placebo
Apararenone Phase 2[11]T2D with Stage 2 Diabetic NephropathyPercent change from baseline in UACR at 24 weeksDose-dependent reduction vs. placebo (P<0.001 for all doses)-37.1% (2.5mg), -49.2% (5mg), -53.5% (10mg) vs. +13.7% for placeboNot clinically significant

Table 2: Safety Profile of Selective Mineralocorticoid Receptor Modulators

Drug Trial Incidence of Hyperkalemia (>5.5 mmol/L) Discontinuation due to Hyperkalemia Other Notable Adverse Events
Finerenone FIDELIO-DKD[12]18.3% vs. 9.0% for placebo2.3% vs. 0.9% for placeboHypotension (4.6% vs 3%)[7]
Esaxerenone ESAX-DN[8]9% (serum K+ ≥5.5 mEq/L on two consecutive measurements or ≥6.0 mEq/L) vs. 2% for placeboNot explicitly reported, but events resolved after dose reduction or discontinuationIncreased serum potassium
Apararenone Phase 2[11]Tendency to increase, but not clinically significantNot reportedAdverse event incidence increased with dose

Experimental Protocols

Detailed methodologies for key experiments cited in the development of selective MR modulators are crucial for reproducibility and further research.

Mineralocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the MR.

  • Membrane Preparation: Cell membranes expressing the human mineralocorticoid receptor are prepared from cultured cells or tissue homogenates. The protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a radiolabeled MR ligand (e.g., [³H]aldosterone), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand, commonly by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radiolabeled ligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[14]

Mineralocorticoid Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to modulate MR-mediated gene transcription.

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured. The cells are then co-transfected with two plasmids: an expression vector for the human mineralocorticoid receptor and a reporter vector containing a luciferase gene under the control of an MR-responsive promoter (e.g., containing MMTV promoter with hormone response elements).[15] A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.

  • Compound Treatment: After transfection, the cells are treated with a known MR agonist (e.g., aldosterone) in the presence or absence of varying concentrations of the test compound (to assess antagonist activity).

  • Cell Lysis and Luciferase Measurement: Following an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The activity of the control reporter is also measured.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The results are expressed as a percentage of the maximal response induced by the agonist alone, allowing for the determination of the IC50 of the antagonist.

Animal Models of Diabetic Nephropathy

Rodent models are commonly used to evaluate the in vivo efficacy of MR modulators.

  • Model Induction:

    • Type 1 Diabetes Model: Diabetes is induced in rats or mice by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), which is toxic to pancreatic β-cells.

    • Type 2 Diabetes Model: Genetically modified models such as the db/db mouse, which has a mutation in the leptin receptor gene leading to obesity and diabetes, are frequently used.

  • Treatment: The animals are treated with the test compound, typically administered in their chow or via oral gavage, for a specified period.

  • Endpoint Assessment:

    • Albuminuria: Urine is collected periodically, and the albumin-to-creatinine ratio is measured as a marker of kidney damage.

    • Glomerular Filtration Rate (GFR): GFR can be estimated by measuring creatinine (B1669602) clearance or more accurately using methods like inulin (B196767) clearance.

    • Histopathology: At the end of the study, kidneys are harvested, and histological analysis is performed to assess glomerular and tubulointerstitial fibrosis and inflammation.

    • Gene and Protein Expression: The expression of profibrotic and proinflammatory markers (e.g., TGF-β, collagen I) in the kidney tissue can be quantified by qPCR or Western blotting.

Visualizations

Mineralocorticoid Receptor Signaling Pathway

Caption: Mineralocorticoid Receptor (MR) signaling pathway.

Experimental Workflow for a Selective MR Modulator

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Binding_Assay Receptor Binding Assay TA_Assay Transcriptional Activation Assay Binding_Assay->TA_Assay Animal_Models Animal Models of Disease TA_Assay->Animal_Models Phase1 Phase 1 (Safety & PK) Animal_Models->Phase1 Phase2 Phase 2 (Efficacy & Dose-Finding) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3 Regulatory_Approval Regulatory Approval Phase3->Regulatory_Approval

Caption: Preclinical to clinical development workflow.

Classification of Mineralocorticoid Receptor Antagonists

G cluster_steroidal Steroidal cluster_nonsteroidal Non-Steroidal (Selective) MRAs Mineralocorticoid Receptor Antagonists Spironolactone Spironolactone MRAs->Spironolactone Eplerenone Eplerenone MRAs->Eplerenone Finerenone Finerenone MRAs->Finerenone Esaxerenone Esaxerenone MRAs->Esaxerenone Apararenone Apararenone MRAs->Apararenone

References

A Comparative Meta-Analysis of Non-Steroidal Mineralocorticoid Receptor Antagonists in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of non-steroidal mineralocorticoid receptor antagonists (MRAs), a newer class of drugs showing promise for patients with chronic kidney disease (CKD) and type 2 diabetes (T2D). By examining data from various meta-analyses of randomized clinical trials, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the comparative efficacy and safety of key non-steroidal MRAs, including finerenone (B607456), esaxerenone (B1671244), and apararenone (B1665126).

Mechanism of Action: A Divergence from Steroidal MRAs

Non-steroidal MRAs represent a significant advancement over traditional steroidal MRAs like spironolactone (B1682167) and eplerenone. While both classes of drugs block the mineralocorticoid receptor (MR), their distinct molecular structures lead to different pharmacodynamic profiles. Overactivation of the MR, driven by aldosterone (B195564) and other factors, contributes to inflammation, fibrosis, and subsequent organ damage in the kidneys and heart.[1][2] Non-steroidal MRAs, such as finerenone, act as bulky antagonists that, unlike steroidal MRAs, do not recruit transcriptional cofactors involved in the expression of pro-inflammatory and pro-fibrotic genes.[3] This unique mechanism is thought to contribute to their potent anti-inflammatory and anti-fibrotic effects, potentially offering a better benefit-risk profile, particularly concerning hyperkalemia.[1][3]

G cluster_0 Cellular Environment cluster_1 Nuclear Translocation & Gene Transcription cluster_2 Pathophysiological Outcomes cluster_3 Therapeutic Intervention Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldosterone_Complex MR-Aldosterone Complex Nucleus Nucleus MR_Aldosterone_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) Nucleus->Gene_Transcription Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Kidney_Damage Kidney Damage Inflammation_Fibrosis->Kidney_Damage Cardiovascular_Damage Cardiovascular Damage Inflammation_Fibrosis->Cardiovascular_Damage Non_Steroidal_MRA Non-Steroidal MRA (e.g., Finerenone) Non_Steroidal_MRA->MR Blocks Binding

Signaling pathway of non-steroidal MRA action.

Comparative Efficacy of Non-Steroidal MRAs

Meta-analyses of clinical trials have demonstrated the efficacy of non-steroidal MRAs in improving key renal and cardiovascular outcomes in patients with CKD and T2D.

Renal Outcomes:

Non-steroidal MRAs as a class have been shown to significantly reduce the risk of composite renal outcomes.[4] This includes a reduction in the proportion of patients with a ≥40% decline in estimated glomerular filtration rate (eGFR) from baseline.[5][6] Furthermore, these agents lead to a significant reduction in the urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage.[4][7][8] A network meta-analysis comparing different MRAs found that high-dose finerenone, esaxerenone, and apararenone were all associated with a superior reduction in proteinuria in patients with diabetic kidney disease.[9][10]

Cardiovascular Outcomes:

In addition to renal benefits, non-steroidal MRAs have demonstrated positive effects on cardiovascular health. They have been shown to reduce the risk of a composite of cardiovascular events.[6] Specifically, treatment with non-steroidal MRAs has been associated with a lower incidence of hospitalization for heart failure.[4]

OutcomeNon-Steroidal MRAs vs. PlaceboFinerenoneEsaxerenoneApararenone
Composite Renal Outcome RR = 0.86 (95% CI 0.79, 0.93)[4]May have potential superiority in protecting the kidney[9][10]Similar effect to finerenone on renoprotection[7]Likely superior to finerenone in decreasing UACR[8]
≥40% Decline in eGFR RR = 0.85 (95% CI 0.78, 0.92)[5][6]Benefits in reducing the incidence of a sustained 40% eGFR decrease[11]--
Change in UACR WMD = -0.41 (95% CI -0.49, -0.32)[4][6]Significant reduction[8]Significant reduction[8]Significant reduction[8]
Change in eGFR WMD = -2.69 (95% CI -4.47, -0.91)[7][11]No significant difference in eGFR changes in some analyses[11]Showed a greater reduction in eGFR compared to placebo[11]-
Cardiovascular Events RR = 0.88 (95% CI 0.80, 0.95)[6]Significantly reduce cardiovascular events in patients with T2DM and CKD[9]--
Hospitalization for Heart Failure RR = 0.79 (95% CI 0.67, 0.92)[4]Benefits in reducing the risk of hospitalization for heart failure[11]--
Systolic Blood Pressure (SBP) WMD = -4.84 (95% CI -5.96, -3.72)[7]-Better antihypertensive effects than finerenone[7]Better antihypertensive effects than finerenone[7]

RR: Risk Ratio; CI: Confidence Interval; WMD: Weighted Mean Difference. Negative WMD indicates a greater reduction in the non-steroidal MRA group.

Comparative Safety Profile

The primary safety concern with all MRAs is the risk of hyperkalemia (elevated potassium levels).

Non-steroidal MRAs are associated with a higher incidence of hyperkalemia compared to placebo (RR = 2.05, 95% CI 1.85, 2.28).[5][6] However, a network meta-analysis indicated that spironolactone, esaxerenone, and 20 mg of finerenone presented a higher risk of hyperkalemia.[9][10] Despite the increased risk of hyperkalemia, non-steroidal MRAs did not show an increase in any other adverse events compared to placebo.[5] Importantly, there was no significant difference in the incidence of serious adverse events between the non-steroidal MRA and placebo groups.[11]

Safety OutcomeNon-Steroidal MRAs vs. PlaceboFinerenoneEsaxerenoneApararenone
Hyperkalemia RR = 2.07 (95% CI 1.86, 2.30)[7]Higher risk with 20mg dose[9][10]Higher risk[9][10]-
Serious Adverse Events RR = 1.32 (95% CI 0.98, 1.79)[11]No significant difference from placebo[11]No significant difference from placebo[11]No significant difference from placebo[11]
Any Adverse Events RR = 1.00 (95% CI 0.99, 1.01)[5]---

RR: Risk Ratio; CI: Confidence Interval.

Experimental Protocols of Key Clinical Trials

The evidence for the efficacy and safety of non-steroidal MRAs is derived from several large, randomized, double-blind, placebo-controlled clinical trials. The methodologies of the pivotal trials for finerenone, esaxerenone, and apararenone are summarized below.

Finerenone: FIDELIO-DKD and FIGARO-DKD Trials

The Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease (FIDELIO-DKD) and Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease (FIGARO-DKD) trials were two major phase 3 studies that evaluated the efficacy and safety of finerenone in patients with CKD and T2D.[1]

FeatureFIDELIO-DKDFIGARO-DKD
Primary Objective To demonstrate the superiority of finerenone over placebo in delaying kidney disease progression.[4]To demonstrate the superiority of finerenone over placebo in reducing cardiovascular morbidity and mortality.[1]
Inclusion Criteria Adults with T2D and CKD, with either: - UACR ≥30 to <300 mg/g, eGFR ≥25 to <60 mL/min/1.73m², and diabetic retinopathy - UACR ≥300 to ≤5000 mg/g and eGFR ≥25 to <75 mL/min/1.73m²[1]Adults with T2D and CKD, with either: - UACR ≥30 to <300 mg/g and eGFR ≥25 to ≤90 mL/min/1.73m² - UACR ≥300 to ≤5000 mg/g and eGFR ≥60 mL/min/1.73m²[1]
Key Exclusion Criteria - Confirmed significant non-diabetic renal disease - Uncontrolled hypertension - Clinical diagnosis of chronic heart failure with reduced ejection fraction (HFrEF) and persistent symptoms (NYHA class II–IV)[5]- Clinical diagnosis of symptomatic chronic HFrEF[1]
Treatment Finerenone (10 mg or 20 mg once daily) or placebo, in addition to standard of care including a renin-angiotensin system (RAS) inhibitor.[2]Finerenone (10 mg or 20 mg once daily) or placebo, in addition to standard of care including a RAS inhibitor.[2]
Primary Endpoint Composite of time to first occurrence of kidney failure, a sustained decrease of eGFR ≥40% from baseline, or renal death.[4]Composite of time to first occurrence of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for heart failure.[1]
Esaxerenone: ESA-CKD and Other Key Trials

Esaxerenone has been evaluated in several clinical trials, primarily in Japan, for its effects on hypertension and diabetic kidney disease.

FeaturePhase 2 Trial (Microalbuminuria)EX-DKD Study
Primary Objective To evaluate the efficacy and safety of esaxerenone in patients with type 2 diabetes and microalbuminuria.[12]To evaluate the efficacy and safety of esaxerenone in hypertensive patients with diabetic kidney disease.[8]
Inclusion Criteria Patients with type 2 diabetes and microalbuminuria.[12]Hypertensive patients with diabetic kidney disease with an inadequate response to a RAS inhibitor or a combination of a RAS inhibitor and a calcium channel blocker.[8]
Treatment Oral esaxerenone (0.625, 1.25, 2.5, or 5 mg/day) or placebo once daily for 12 weeks.[12]Esaxerenone initiated at 1.25 mg/day with dose escalation based on blood pressure and serum potassium levels for 12 weeks.[8]
Primary Endpoint Change in UACR from baseline to the end of treatment.[12]Change in morning home systolic and diastolic blood pressure from baseline to the end of treatment.[8]
Apararenone: Phase 2 Dose-Response Study

Apararenone has been investigated in a phase 2 clinical trial to assess its efficacy and safety in patients with diabetic nephropathy.

FeaturePhase 2 Dose-Response Study
Primary Objective To investigate the efficacy and safety of apararenone in patients with stage 2 diabetic nephropathy.[13]
Inclusion Criteria Patients with stage 2 diabetic nephropathy.[13]
Treatment Apararenone (2.5 mg, 5 mg, or 10 mg) or placebo once daily for 24 weeks.[13]
Primary Endpoint Percent change from baseline in UACR at 24 weeks.[13]

Conclusion

The meta-analyses of clinical trials consistently demonstrate that non-steroidal MRAs offer significant cardiorenal protection in patients with chronic kidney disease and type 2 diabetes. While finerenone currently has the most robust evidence from large-scale phase 3 trials, esaxerenone and apararenone also show promising efficacy in reducing albuminuria and blood pressure. The primary safety consideration remains hyperkalemia, which requires careful monitoring. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents and to guide optimal treatment selection for individual patients.

References

Benchmarking Balcinrenone's efficacy against standard of care in heart failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of heart failure treatment is continually evolving, with novel therapeutic agents emerging to address the shortcomings of existing standards of care. Balcinrenone (AZD9977), a novel, selective mineralocorticoid receptor (MR) modulator, is one such agent currently under investigation. This guide provides an objective comparison of this compound's emerging profile against the established standard of care for heart failure, with a focus on its mechanism, available clinical data, and future therapeutic potential.

Understanding the Therapeutic Landscape

Heart failure, particularly with reduced ejection fraction (HFrEF), is managed by a cornerstone of therapies aimed at interrupting the deleterious neurohormonal activation that drives disease progression.[1][2] this compound, however, is being investigated not as a replacement for these foundational treatments, but as a potential add-on or alternative for specific patient populations, especially those with concomitant chronic kidney disease (CKD).

This compound's Mechanism of Action

This compound is a selective mineralocorticoid receptor (MR) modulator.[3][4] Unlike traditional steroidal MR antagonists (MRAs) like spironolactone (B1682167) and eplerenone (B1671536), this compound exhibits a different binding pattern to the MR. This unique interaction is hypothesized to separate the desired organ-protective effects from the adverse effects on electrolyte balance, particularly the risk of hyperkalemia (elevated potassium levels), which often limits the use of conventional MRAs, especially in patients with kidney impairment.[3][4][5] By modulating the MR, this compound aims to mitigate the harmful effects of aldosterone, a hormone that contributes to sodium and water retention, inflammation, and fibrosis in the heart and kidneys.[6]

Current Standard of Care in Heart Failure

The guideline-directed medical therapy (GDMT) for HFrEF is built upon four foundational pillars, each targeting a different pathway in the pathophysiology of heart failure:[1][2][7][8][9]

  • Renin-Angiotensin System (RAS) Inhibitors: This class includes Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and Angiotensin Receptor-Neprilysin Inhibitors (ARNIs). They work by blocking the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced cardiac remodeling.

  • Beta-Blockers: These drugs block the effects of adrenaline and noradrenaline on the heart, reducing heart rate, blood pressure, and the heart's workload.

  • Mineralocorticoid Receptor Antagonists (MRAs): Spironolactone and eplerenone block the effects of aldosterone, reducing sodium and water retention and preventing cardiac fibrosis.

  • Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: This newer class of drugs, including dapagliflozin (B1669812) and empagliflozin, has demonstrated significant benefits in reducing cardiovascular death and hospitalization for heart failure, irrespective of diabetes status.[1]

Comparative Efficacy: Emerging Data on this compound

Direct, head-to-head comparisons of this compound with the individual components of the standard of care are not yet available from completed, large-scale clinical trials. The current clinical development strategy for this compound focuses on its use in combination with dapagliflozin, an SGLT2 inhibitor, in patients with heart failure and impaired kidney function.[10][11][12]

The MIRACLE Phase 2b Trial

The MIRACLE trial was a Phase 2b study that investigated the efficacy and safety of this compound in combination with dapagliflozin in patients with symptomatic heart failure, a reduced ejection fraction, and chronic kidney disease.[13][14][15]

Key Findings:

  • Primary Endpoint: The study did not demonstrate a significant reduction in the urinary albumin-to-creatinine ratio (UACR), the primary endpoint, in patients treated with this compound plus dapagliflozin compared to dapagliflozin alone.[13][14][15]

  • Safety and Tolerability: The trial was stopped early due to slow recruitment. There were dose-dependent increases in serum potassium levels and a reduction in the estimated glomerular filtration rate (eGFR) at the highest dose. Hyperkalemia led to discontinuation of the drug in two participants receiving the combination therapy.[13][14][15]

Data Presentation: MIRACLE Trial Overview
ParameterThis compound + Dapagliflozin GroupsDapagliflozin + Placebo Group
Primary Endpoint (UACR Reduction) Not significantly different from placebo-
Key Safety Findings Possible dose-dependent increases in serum potassium; Reduced eGFR at highest dose; Hyperkalemia leading to discontinuation in 2 participantsNo discontinuations due to hyperkalemia

Note: This table summarizes the high-level outcomes of the MIRACLE trial as reported in the available literature. Detailed quantitative data from the trial is not yet fully published.

Experimental Protocols

MIRACLE Trial Methodology

The MIRACLE Phase 2b trial employed a randomized, double-blind, placebo-controlled design.[13][14]

  • Patient Population: Adults with symptomatic heart failure, ejection fraction <60%, estimated glomerular filtration rate (eGFR) between ≥30 and ≤60 ml/min/1.73 m², and a urinary albumin-to-creatinine ratio (UACR) of ≥30 to <3000 mg/g.[13][14]

  • Intervention: Patients were randomized to receive one of three doses of this compound (15, 50, or 150 mg/day) in combination with dapagliflozin (10 mg/day), or dapagliflozin (10 mg/day) plus a placebo.[13][14]

  • Duration: The treatment period was 12 weeks.[13][14]

  • Primary Endpoint: The primary outcome measured was the relative reduction in UACR from baseline to week 12.[13][14]

Future Directions: The BalanceD-HF Phase 3 Trial

To further evaluate the efficacy and safety of this compound, the large-scale, international, multi-center, randomized, double-blind, active-controlled Phase 3 trial, BalanceD-HF, is currently underway.[16][17][18]

Key Objectives of the BalanceD-HF Trial:

  • To evaluate the effect of this compound in combination with dapagliflozin compared to dapagliflozin alone on the risk of cardiovascular death and heart failure events in patients with chronic heart failure and impaired kidney function who have had a recent heart failure event.[16][17][18]

The results of this trial, estimated to conclude in 2027, will be crucial in determining the ultimate place of this compound in the heart failure treatment armamentarium.[10]

Visualizing the Science

Signaling Pathways in Heart Failure

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_SNS Sympathetic Nervous System (SNS) cluster_Therapeutics Therapeutic Interventions Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI AngiotensinI Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Aldosterone Aldosterone AngiotensinII->Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR RAAS_Effects Sodium & Water Retention Vasoconstriction Fibrosis, Inflammation MR->RAAS_Effects Heart_Failure Heart Failure Progression RAAS_Effects->Heart_Failure SNS_Activation SNS Activation Norepinephrine Norepinephrine SNS_Activation->Norepinephrine Beta_Receptors Beta-Adrenergic Receptors Norepinephrine->Beta_Receptors SNS_Effects Increased Heart Rate Increased Contractility Vasoconstriction Beta_Receptors->SNS_Effects SNS_Effects->Heart_Failure ACEi_ARB_ARNI ACEi/ARB/ARNI ACEi_ARB_ARNI->AngiotensinII Inhibit Beta_Blockers Beta-Blockers Beta_Blockers->Beta_Receptors Block MRA MRAs MRA->MR Block This compound This compound This compound->MR Modulate SGLT2i SGLT2i

Caption: Key signaling pathways in heart failure and points of therapeutic intervention.

Experimental Workflow: BalanceD-HF Trial

Patient_Population Patients with Chronic Heart Failure, Impaired Kidney Function, and a Recent HF Event Randomization Randomization (1:1:1) Patient_Population->Randomization Group_A This compound (15mg) + Dapagliflozin (10mg) Randomization->Group_A Group_B This compound (40mg) + Dapagliflozin (10mg) Randomization->Group_B Group_C Placebo + Dapagliflozin (10mg) Randomization->Group_C Follow_up Follow-up (approx. 20 months) Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Primary_Endpoint Primary Endpoint: Time to First Occurrence of CV Death or HF Event Follow_up->Primary_Endpoint

Caption: Simplified workflow of the BalanceD-HF Phase 3 clinical trial.

Conclusion

This compound represents a targeted approach to mineralocorticoid receptor modulation with the potential to offer a better safety profile, particularly concerning hyperkalemia, compared to traditional MRAs. While the initial Phase 2b MIRACLE trial did not meet its primary endpoint, the ongoing, large-scale Phase 3 BalanceD-HF trial will provide more definitive evidence on its efficacy and safety as an add-on therapy to the standard of care in a high-risk population of heart failure patients with kidney disease. For now, the four pillars of GDMT remain the cornerstone of HFrEF management. The scientific community awaits the results of the BalanceD-HF trial to understand if this compound will become a valuable addition to the therapeutic options for this complex and challenging condition.

References

Balcinrenone: A Comparative Cost-Effectiveness Analysis for Chronic Kidney Disease and Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Balcinrenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator, against established therapies for chronic kidney disease (CKD) and heart failure (HF). As this compound is currently an investigational drug, this analysis is based on available clinical trial data and draws comparisons with the established cost-effectiveness of alternative treatments.

Introduction to this compound

This compound is a selective MR modulator that works by blocking the mineralocorticoid receptor, thereby interfering with the effects of aldosterone (B195564). This mechanism helps to reduce fluid retention, lower blood pressure, and mitigate inflammation and fibrosis in the cardiovascular and renal systems.[1] Unlike traditional steroidal MR antagonists such as spironolactone (B1682167) and eplerenone (B1671536), this compound is designed for greater selectivity to minimize off-target hormonal side effects.[1]

Mechanism of Action: The Mineralocorticoid Receptor Pathway

Overactivation of the mineralocorticoid receptor by aldosterone contributes to inflammation, fibrosis, and sodium and water retention, leading to the progression of chronic kidney disease and heart failure. This compound, as a selective MR modulator, aims to counteract these pathological effects.

Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates GeneTranscription Gene Transcription MR->GeneTranscription Promotes This compound This compound This compound->MR Inhibits Inflammation Inflammation GeneTranscription->Inflammation Fibrosis Fibrosis GeneTranscription->Fibrosis SodiumRetention Sodium & Water Retention GeneTranscription->SodiumRetention CKD_HF_Progression CKD & HF Progression Inflammation->CKD_HF_Progression Fibrosis->CKD_HF_Progression SodiumRetention->CKD_HF_Progression

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Comparative Clinical Efficacy and Safety

This compound is primarily being investigated in combination with sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as dapagliflozin (B1669812). The following tables summarize key findings from the MIRO-CKD and MIRACLE clinical trials for this compound and pivotal trials for its comparators.

Table 1: Efficacy Data from Key Clinical Trials
Drug/CombinationTrialPatient PopulationPrimary Efficacy EndpointResult
This compound + Dapagliflozin MIRO-CKD CKD with albuminuriaChange in Urine Albumin-to-Creatinine Ratio (UACR) at 12 weeks-22.8% (15mg this compound) and -32.8% (40mg this compound) greater reduction vs. Dapagliflozin alone.[2]
This compound + Dapagliflozin MIRACLE Heart failure and CKDChange in UACR at 12 weeksNo significant reduction in UACR compared to dapagliflozin alone (trial stopped early).[3][4][5]
Finerenone (B607456) FIDELIO-DKD CKD and Type 2 DiabetesComposite of kidney failure, sustained ≥40% decrease in eGFR, or renal death18% relative risk reduction vs. placebo.[6]
Dapagliflozin DAPA-CKD CKD with or without Type 2 DiabetesComposite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal/CV death39% relative risk reduction vs. placebo.[7]
Spironolactone RALES Severe Heart FailureAll-cause mortality30% relative risk reduction vs. placebo.[8][9]
Eplerenone EMPHASIS-HF Mild to Moderate Heart FailureComposite of cardiovascular death or hospitalization for heart failure37% relative risk reduction vs. placebo.[10]
Table 2: Safety Data (Hyperkalemia) from Key Clinical Trials
Drug/CombinationTrialIncidence of Hyperkalemia
This compound (15mg) + Dapagliflozin MIRO-CKD 6%[2][11]
This compound (40mg) + Dapagliflozin MIRO-CKD 7%[2][11]
Dapagliflozin alone MIRO-CKD 5%[2][11]
Finerenone FIDELIO-DKD 18.3% (vs. 9% with placebo)
Spironolactone RALES Not significantly different from placebo in severe hyperkalemia leading to discontinuation.
Eplerenone EMPHASIS-HF 8% (vs. 3.7% with placebo)

Comparative Cost-Effectiveness

Direct cost-effectiveness data for this compound is not yet available. However, by examining the economic evaluations of its alternatives, we can establish a benchmark for its potential value.

Table 3: Cost-Effectiveness of Alternative Therapies
DrugIndicationCountry/Health SystemIncremental Cost-Effectiveness Ratio (ICER)
Finerenone CKD and Type 2 DiabetesEngland & Wales£8,808 per QALY gained[12]
Finerenone CKD and Type 2 DiabetesCanada$70,052 per QALY gained[4]
Finerenone CKD and Type 2 DiabetesJapan¥1,959,516 per QALY gained[13]
Dapagliflozin Chronic Kidney DiseaseMultinational EuropeanCost-effective, with an ICER below common willingness-to-pay thresholds.[14][15]
Dapagliflozin Heart FailureMultiple CountriesGenerally considered cost-effective.[16]
Spironolactone Severe Heart FailureIreland€466 per life-year gained[11]
Eplerenone Systolic Heart FailureUK & Spain£3,520 and €5,532 per QALY gained, respectively.[17]
Eplerenone Post-Myocardial Infarction Heart FailureUnited States$10,402 - $21,876 per life-year gained[18]

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

This compound: MIRO-CKD Trial Experimental Workflow

cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (n=614) eGFR 25-60, UACR >100 Randomization Randomization (1:1:1) (n=324) Screening->Randomization Arm1 This compound 15mg + Dapagliflozin 10mg Randomization->Arm1 Arm2 This compound 40mg + Dapagliflozin 10mg Randomization->Arm2 Arm3 Placebo + Dapagliflozin 10mg Randomization->Arm3 Washout 8-Week Washout Arm1->Washout Arm2->Washout Arm3->Washout PrimaryEndpoint Primary Endpoint Analysis: Change in UACR at Week 12 Washout->PrimaryEndpoint SafetyAnalysis Safety & Tolerability Assessment Washout->SafetyAnalysis

Figure 2: Experimental workflow for the MIRO-CKD trial.
  • MIRO-CKD Protocol: A Phase IIb, multicenter, randomized, double-blind, active-controlled study. 324 adults with CKD (eGFR 25-60 mL/min/1.73m²) and albuminuria (UACR >100 mg/g) were randomized to receive this compound (15 mg or 40 mg) in combination with dapagliflozin (10 mg), or dapagliflozin (10 mg) plus placebo, once daily for 12 weeks. The primary endpoint was the change in log-transformed UACR from baseline to week 12.[18]

  • DAPA-CKD Protocol: A randomized, double-blind, placebo-controlled trial involving approximately 4,300 patients with CKD Stages 2-4 and elevated urinary albumin excretion. Participants were randomized to receive dapagliflozin 10 mg or placebo once daily. The primary endpoint was a composite of a sustained decline in eGFR of ≥50%, end-stage renal disease, or renal or cardiovascular death.[1][12][19][20]

  • FIDELIO-DKD Protocol: A randomized, double-blind, placebo-controlled, multicenter, event-driven Phase III trial. Approximately 5,700 patients with type 2 diabetes and CKD were randomized to receive finerenone or placebo. The primary outcome was a composite of time to first occurrence of kidney failure, a sustained decrease of eGFR of ≥40% from baseline, or renal death.[6][17][21][22][23]

  • RALES Protocol: A randomized, double-blind, placebo-controlled trial in 1,663 patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction of no more than 35 percent. Patients were randomized to 25 mg of spironolactone daily or placebo. The primary endpoint was death from all causes.[8][9][24][25][26]

  • EMPHASIS-HF Protocol: A randomized, double-blind, placebo-controlled trial in 2,737 patients with New York Heart Association class II heart failure and an ejection fraction of no more than 35%. Patients were assigned to receive eplerenone (up to 50 mg daily) or placebo. The primary endpoint was a composite of death from cardiovascular causes or hospitalization for heart failure.[10][13][16][27][28]

Conclusion

This compound, in combination with dapagliflozin, has demonstrated a superior reduction in albuminuria compared to dapagliflozin alone in patients with chronic kidney disease at high risk of progression, with a manageable safety profile. While direct cost-effectiveness data is pending the completion of Phase III trials and regulatory approval, the established cost-effectiveness of other mineralocorticoid receptor antagonists and SGLT2 inhibitors provides a strong rationale for the potential economic value of this compound. Its efficacy in reducing a key marker of CKD progression, coupled with a potentially favorable side-effect profile, suggests that this compound could be a cost-effective therapeutic option in the future management of chronic kidney disease and heart failure. Further research from ongoing trials, such as BalanceD-HF, will be crucial in fully elucidating its clinical and economic benefits.

References

Patient-Reported Outcomes in Balcinrenone vs. Placebo Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of patient-reported outcomes (PROs) in clinical trials involving Balcinrenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator. This compound is currently under investigation for the treatment of heart failure (HF) and chronic kidney disease (CKD), often in combination with other therapies.[1][2][3][4][5][6][7] This document focuses on trials with a placebo or active-comparator arm to objectively assess the impact of this compound on patients' perception of their health status.

Overview of this compound Clinical Trials and Patient-Reported Outcomes

Clinical trials for this compound have primarily focused on renal and cardiovascular endpoints. However, the ongoing Phase III trial, BALANCED-HF (NCT06307652), has incorporated a key patient-reported outcome measure, the Kansas City Cardiomyopathy Questionnaire (KCCQ), as a secondary endpoint.[8][9][10][11][12][13] This marks a significant step in understanding the holistic impact of this compound on patients with heart failure and impaired kidney function.

The MIRACLE Phase IIb trial (NCT04595370), which was terminated early due to slow recruitment, primarily focused on the urinary albumin-to-creatinine ratio (UACR) and did not report on patient-reported outcomes.[3][4][7][14] Similarly, the MIRO-CKD Phase IIb trial (NCT06350123) is designed to assess the effect of this compound on albuminuria.[2][15][16]

Quantitative Data Summary

The primary source of quantitative data on patient-reported outcomes for this compound is the ongoing BALANCED-HF trial. As this trial is not yet complete, the data presented below is a template based on the trial's design. The results will be updated as they become publicly available.

Table 1: Patient-Reported Outcomes in the BALANCED-HF (NCT06307652) Trial (Anticipated Data Structure)

Outcome MeasureThis compound 15 mg + Dapagliflozin (B1669812) 10 mgThis compound 40 mg + Dapagliflozin 10 mgDapagliflozin 10 mg (Active Comparator)
Baseline KCCQ Total Symptom Score (Mean ± SD) Data Not Yet AvailableData Not Yet AvailableData Not Yet Available
Change from Baseline in KCCQ Total Symptom Score at 24 Weeks (Mean ± SD) Data Not Yet AvailableData Not Yet AvailableData Not Yet Available
p-value vs. Active Comparator Data Not Yet AvailableData Not Yet AvailableN/A

Experimental Protocols

BALANCED-HF Trial (NCT06307652) - Patient-Reported Outcome Protocol

The BALANCED-HF trial is a Phase III, randomized, double-blind, active-controlled study evaluating the efficacy and safety of this compound in combination with Dapagliflozin in patients with heart failure and impaired kidney function.[8][11][12][13]

Patient Population: The study enrolls patients aged 18 years and older with a documented diagnosis of symptomatic heart failure (NYHA class II-IV), a recent HF event, and an estimated glomerular filtration rate (eGFR) between ≥ 20 and < 60 mL/min/1.73 m².[10][12]

Treatment Arms:

  • This compound 15 mg in combination with Dapagliflozin 10 mg

  • This compound 40 mg in combination with Dapagliflozin 10 mg

  • Dapagliflozin 10 mg (acting as the active comparator for this compound)[8][11]

Patient-Reported Outcome Measure: The Kansas City Cardiomyopathy Questionnaire (KCCQ) is utilized to assess the patient's perception of their health status. The KCCQ is a 23-item, self-administered questionnaire that quantifies physical function, symptoms (frequency, severity, and recent change), social function, self-efficacy and knowledge, and quality of life. Scores are transformed to a 0-100 scale, where higher scores indicate better health status.

Data Collection: The KCCQ is administered at baseline and at 24 weeks post-randomization. The primary PRO endpoint is the change from baseline in the KCCQ Total Symptom Score.[8][9][10]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is a selective mineralocorticoid receptor (MR) modulator. Overactivation of the MR by aldosterone (B195564) contributes to inflammation, fibrosis, and sodium and water retention, which are key pathophysiological mechanisms in heart failure and chronic kidney disease. By modulating the MR, this compound aims to mitigate these detrimental effects.[1]

Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Gene_Transcription Gene Transcription MR->Gene_Transcription Initiates This compound This compound This compound->MR Modulates Inflammation Inflammation Gene_Transcription->Inflammation Fibrosis Fibrosis Gene_Transcription->Fibrosis Sodium_Retention Sodium & Water Retention Gene_Transcription->Sodium_Retention HF_CKD Heart Failure & Chronic Kidney Disease Inflammation->HF_CKD Fibrosis->HF_CKD Sodium_Retention->HF_CKD cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_data_collection Data Collection cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization 1:1:1 Randomization Informed_Consent->Randomization Arm_A This compound 15mg + Dapagliflozin 10mg Randomization->Arm_A Arm_B This compound 40mg + Dapagliflozin 10mg Randomization->Arm_B Arm_C Dapagliflozin 10mg (Active Comparator) Randomization->Arm_C Baseline_KCCQ Baseline KCCQ Administration Randomization->Baseline_KCCQ Week24_KCCQ 24-Week KCCQ Administration Arm_A->Week24_KCCQ Arm_B->Week24_KCCQ Arm_C->Week24_KCCQ Data_Analysis Statistical Analysis (Change from Baseline) Baseline_KCCQ->Data_Analysis Week24_KCCQ->Data_Analysis Results Comparison of PROs Between Arms Data_Analysis->Results

References

Independent validation of published Balcinrenone research findings

Author: BenchChem Technical Support Team. Date: December 2025

Independent Validation of Balcinrenone: A Comparative Analysis

An Objective Guide for Researchers and Drug Development Professionals

This compound (AZD9977) is an investigational, non-steroidal, selective mineralocorticoid receptor (MR) modulator being developed by AstraZeneca.[1][2] It is primarily under investigation for the treatment of chronic kidney disease (CKD) and heart failure (HF), often in combination with sodium-glucose cotransporter-2 (SGLT2) inhibitors like dapagliflozin (B1669812).[3][4] As a novel therapeutic agent, its efficacy and safety profile are of significant interest to the scientific community. This guide provides a comprehensive comparison of this compound with established and emerging alternative therapies, based on available clinical trial data. To date, independent validation of this compound's published research findings is limited, as the available data primarily originates from developer-sponsored clinical trials.

Mechanism of Action: Modulating the Mineralocorticoid Receptor Pathway

This compound functions by selectively modulating the mineralocorticoid receptor, which plays a key role in the renin-angiotensin-aldosterone system (RAAS).[1][5] Overactivation of this pathway contributes to inflammation, fibrosis, and sodium and water retention, leading to end-organ damage in the kidneys and heart.[6] Unlike traditional steroidal MR antagonists such as spironolactone (B1682167) and eplerenone, non-steroidal modulators like this compound are designed to have a higher selectivity for the MR, potentially reducing the risk of side effects like hyperkalemia (elevated potassium levels).[5][7]

Below is a diagram illustrating the signaling pathway of the mineralocorticoid receptor and the points of intervention for MR antagonists.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cell Target Cell (e.g., Kidney, Heart) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Aldosterone Synthase Aldosterone_in Aldosterone Aldosterone->Aldosterone_in Enters Cell Renin Renin ACE ACE AldoSynthase Aldosterone Synthase MR Mineralocorticoid Receptor (MR) MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Aldosterone_in->MR Nucleus Nucleus MR_Aldo->Nucleus Translocation GeneTranscription Gene Transcription MR_Aldo->GeneTranscription PathologicalEffects Inflammation Fibrosis Na+ & Water Retention GeneTranscription->PathologicalEffects This compound This compound & Other MRAs This compound->MR Block

Caption: Mineralocorticoid Receptor Signaling Pathway and MRA Intervention.

Comparative Efficacy and Safety Data

The following tables summarize the key findings from clinical trials of this compound and its alternatives. It is important to note that these trials had different patient populations and primary endpoints, so direct comparisons should be made with caution.

Table 1: Comparison of Mineralocorticoid Receptor Antagonists/Modulators
Drug Clinical Trial Patient Population Primary Efficacy Endpoint Key Efficacy Results Key Safety Finding (Hyperkalemia)
This compound MIRO-CKD (Phase 2b)[8][9]CKD with albuminuria (eGFR 25-60)Change in Urine Albumin-to-Creatinine Ratio (UACR)-22.8% to -32.8% reduction in UACR vs. dapagliflozin alone[8]6-7% incidence of hyperkalemia (vs. 5% in control)[8]
Finerenone (B607456) FIDELIO-DKD[10][11]Type 2 Diabetes with CKDComposite of kidney failure, sustained ≥40% eGFR decline, or renal death18% reduction in primary composite endpoint vs. placebo[12]18.3% incidence of hyperkalemia (vs. 9% in placebo)[12]
Eplerenone EPHESUS[13][14]Heart failure post-myocardial infarction (LVEF ≤40%)All-cause mortality15% reduction in all-cause mortality vs. placebo[13][15]Data not specified in snippets
Spironolactone RALES[16][17]Severe heart failure (LVEF ≤35%)All-cause mortality30% reduction in all-cause mortality vs. placebo[17]Minimal serious hyperkalemia reported in both groups[16]
Table 2: Comparison with SGLT2 Inhibitors (Often Used in Conjunction)
Drug Clinical Trial Patient Population Primary Efficacy Endpoint Key Efficacy Results
Dapagliflozin DAPA-CKD[18][19][20][21][22]CKD with or without Type 2 DiabetesComposite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal/CV death39% reduction in primary composite endpoint vs. placebo
Canagliflozin CREDENCE[23][24][25][26][27]Type 2 Diabetes with albuminuric CKDComposite of end-stage kidney disease, doubling of serum creatinine, or renal/CV death30% reduction in primary composite endpoint vs. placebo
Empagliflozin EMPA-KIDNEY[28][29][30][31][32]CKD with or without Type 2 DiabetesComposite of progression of kidney disease or cardiovascular death28% reduction in primary composite endpoint vs. placebo

Experimental Protocols: A Glimpse into Trial Designs

While full independent validation is not yet available, understanding the methodologies of the key clinical trials is crucial for interpreting the results. Below is a summary of the experimental designs for the pivotal trials mentioned.

MIRO-CKD (this compound)[4][8]
  • Design: A Phase IIb, multicenter, randomized, double-blind, active-controlled, dose-finding study.

  • Participants: Adults with CKD (eGFR ≥25 to <60 mL/min/1.73 m²) and albuminuria (UACR >100 to ≤5000 mg/g).

  • Intervention: Participants were randomized to receive either this compound (15 mg or 40 mg) in combination with dapagliflozin (10 mg) or dapagliflozin (10 mg) with a placebo, once daily for 12 weeks.

  • Primary Endpoint: The primary outcome was the change in the urine albumin-to-creatinine ratio from baseline to week 12.

FIDELIO-DKD (Finerenone)[10][11][12][33][34]
  • Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven trial.

  • Participants: Patients with type 2 diabetes and CKD, with an eGFR of ≥25 to <75 mL/min/1.73 m² and albuminuria.

  • Intervention: Patients were randomized to receive either finerenone or a placebo, in addition to standard of care.

  • Primary Endpoint: A composite of the time to first occurrence of kidney failure, a sustained decrease from baseline in eGFR of at least 40%, or renal death.

DAPA-CKD (Dapagliflozin)[18][19][20][21][22]
  • Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: Patients with CKD (eGFR 25 to 75 mL/min/1.73 m²) with or without type 2 diabetes.

  • Intervention: Participants were randomized to receive either dapagliflozin 10 mg once daily or a placebo.

  • Primary Endpoint: A composite of a sustained decline in eGFR of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes.

The workflow for a typical Phase IIb/III clinical trial, such as the MIRO-CKD study, is depicted in the following diagram.

cluster_Workflow Clinical Trial Workflow (e.g., MIRO-CKD) Recruitment Patient Recruitment (Screening for Eligibility) Randomization Randomization Recruitment->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment Arm1 This compound 15mg + Dapagliflozin 10mg Arm2 This compound 40mg + Dapagliflozin 10mg Arm3 Placebo + Dapagliflozin 10mg FollowUp Follow-up Period (e.g., 8 weeks) Treatment->FollowUp DataCollection Data Collection (Efficacy & Safety) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Reporting Analysis->Results

Caption: Typical Clinical Trial Workflow for this compound Studies.

Conclusion

This compound shows promise as a novel mineralocorticoid receptor modulator, particularly in reducing albuminuria in patients with chronic kidney disease when used in combination with an SGLT2 inhibitor. The available Phase 2b data from the MIRO-CKD trial suggests a favorable efficacy and safety profile, with a lower incidence of hyperkalemia compared to some other MRAs.[8] However, the MIRACLE trial in heart failure patients did not show a significant reduction in UACR, although the trial was stopped early.[3][12]

Further large-scale, long-term Phase III trials are necessary to fully establish the clinical benefits and safety of this compound and to see how it compares to established therapies like finerenone and SGLT2 inhibitors. As with any investigational drug, the scientific community awaits the publication of more comprehensive data and, eventually, independent research to validate these initial findings. Researchers and drug development professionals should continue to monitor the progress of ongoing and future clinical trials of this compound to fully ascertain its place in the therapeutic landscape for chronic kidney disease and heart failure.

References

Safety Operating Guide

Personal protective equipment for handling Balcinrenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Balcinrenone. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound throughout its lifecycle in the lab.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to handle this potent, investigational compound with a comprehensive personal protective equipment strategy to minimize exposure.[1] The recommended PPE is summarized in the table below.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound.
Gown Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended, especially when handling powders or creating aerosols.Minimizes the risk of inhalation exposure.[1]

Handling Procedures

All handling of this compound, particularly in its powdered form, should be conducted in a designated controlled area, such as a chemical fume hood or a powder containment hood, to prevent the generation of dust and aerosols.[1]

Experimental Protocol for Safe Handling:

  • Preparation:

    • Ensure a safety shower and eye wash station are accessible.[1]

    • Designate a specific area for handling this compound.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Reconstitution:

    • Perform all weighing of powdered this compound within a chemical fume hood or a powder containment hood.

    • Use dedicated spatulas and weigh boats.

    • To reconstitute, add the solvent to the vial containing the weighed compound.

    • Securely cap the vial before vortexing or sonicating to dissolve the powder.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all waste materials as outlined in the disposal plan below.

    • Remove PPE in a manner that avoids self-contamination, disposing of it as hazardous waste.

Spill Management

In the event of a spill, evacuate personnel from the immediate area and follow these steps:

  • For Powder Spills:

    • Gently cover the spill with damp absorbent pads to avoid creating dust.

    • Carefully wipe up the material, working from the outside in.

  • For Liquid Spills:

    • Cover the spill with absorbent pads, again working from the outside in.

  • Decontamination:

    • Clean the spill area with a detergent solution, followed by a rinse with 70% ethanol (B145695) or another appropriate deactivating agent.

  • Disposal:

    • Place all contaminated materials in a sealed, labeled hazardous waste container for proper disposal according to your institution's guidelines.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Unused Compound: Unused this compound should be disposed of as chemical waste through your institution's environmental health and safety (EHS) office.

  • Contaminated Labware:

    • Disposable items (e.g., pipette tips, tubes, gloves, gowns) should be collected in a designated, sealed, and labeled hazardous waste container.

    • Reusable glassware should be decontaminated by soaking in a validated cleaning solution before routine washing.

  • Empty Containers: Empty original containers should have their labels defaced to remove any personal information before being discarded in the regular trash.[2]

This compound Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Balcinrenone_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_contain Prepare Containment prep_ppe->prep_contain prep_safety Ensure Safety Measures prep_contain->prep_safety handle_weigh Weighing prep_safety->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve clean_decon Decontaminate Surfaces handle_dissolve->clean_decon clean_doff Doff PPE clean_decon->clean_doff clean_dispose Dispose Waste clean_doff->clean_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balcinrenone
Reactant of Route 2
Reactant of Route 2
Balcinrenone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.